Mucosin
Beschreibung
Structure
3D Structure
Eigenschaften
Molekularformel |
C20H32O2 |
|---|---|
Molekulargewicht |
304.5 g/mol |
IUPAC-Name |
(E)-7-[(1S,2R,3aS,7aS)-2-butyl-2,3,3a,4,7,7a-hexahydro-1H-inden-1-yl]hept-5-enoic acid |
InChI |
InChI=1S/C20H32O2/c1-2-3-10-16-15-17-11-8-9-13-19(17)18(16)12-6-4-5-7-14-20(21)22/h4,6,8-9,16-19H,2-3,5,7,10-15H2,1H3,(H,21,22)/b6-4+/t16-,17+,18+,19+/m1/s1 |
InChI-Schlüssel |
IFWWGWJQMVHYFJ-OPCKZZMCSA-N |
Isomerische SMILES |
CCCC[C@@H]1C[C@@H]2CC=CC[C@@H]2[C@H]1C/C=C/CCCC(=O)O |
Kanonische SMILES |
CCCCC1CC2CC=CCC2C1CC=CCCCC(=O)O |
Synonyme |
mucosin |
Herkunft des Produkts |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Biochemical Properties of S-Carboxymethyl-L-cysteine
For Researchers, Scientists, and Drug Development Professionals
Abstract
S-Carboxymethyl-L-cysteine (SCMC), a derivative of the amino acid L-cysteine, is a well-established mucolytic agent with a multifaceted biochemical profile. Beyond its primary role in reducing the viscosity of mucus, SCMC exhibits significant antioxidant and anti-inflammatory properties. This technical guide provides a comprehensive overview of the core biochemical properties of SCMC, including its physicochemical characteristics, pharmacokinetics, and metabolism. It delves into the molecular mechanisms underlying its mucolytic, antioxidant, and anti-inflammatory effects, with a focus on its interaction with key signaling pathways such as NF-κB and Nrf2. Detailed experimental protocols for the analysis and evaluation of SCMC are also provided to support further research and development.
Physicochemical and Pharmacokinetic Properties
S-Carboxymethyl-L-cysteine is a white crystalline powder with the chemical formula C₅H₉NO₄S.[1][2] A thorough understanding of its physicochemical and pharmacokinetic properties is essential for formulation development and clinical application.
Physicochemical Properties
The key physicochemical properties of S-Carboxymethyl-L-cysteine are summarized in the table below.
| Property | Value | Reference |
| Molecular Weight | 179.19 g/mol | [1][2] |
| Melting Point | 200-207 °C (decomposes) | [1][3][4] |
| Solubility | 1.6 g/L in water | [5] |
| pKa | 1.84 | [5] |
| LogP | -4.24 | [5] |
| Appearance | Almost white crystalline powder or small flakes | [1] |
Pharmacokinetics
Following oral administration, S-Carboxymethyl-L-cysteine is well-absorbed.[6] Its pharmacokinetic profile has been characterized in several studies, with key parameters presented in the table below.
| Parameter | Value | Dosing Regimen | Reference |
| Cmax (Maximum Peak Concentration) | 1.29 - 11.22 µg/mL | Multiple doses | [3][7] |
| Css(av) (Steady State Concentration) | 1.30 - 8.40 µg/mL | Multiple doses | [3][7] |
| Cmax (Standard Therapeutic Regimen) | 1.29 - 5.22 µg/mL | 3 x 750 mg/day | [3][7] |
| Css(av) (Standard Therapeutic Regimen) | 1.30 - 3.50 µg/mL | 3 x 750 mg/day | [3][7] |
| Plasma Half-life | Approximately 1.33 hours | Not specified | [2] |
No significant accumulation of the drug has been observed with multiple dosing.[3][7]
Metabolism
The metabolism of S-Carboxymethyl-L-cysteine is complex and involves several pathways. The majority of the dose is excreted in the urine within the first 24 hours.[8][9] Key metabolic transformations include:
-
S-oxidation: The primary metabolic pathway is the oxidation of the sulfur atom to form S-carboxymethyl-L-cysteine sulfoxide (B87167) (CMCO).[10][11] This process is subject to genetic polymorphism.[11]
-
Decarboxylation and S-methylation: Minor pathways include decarboxylation and subsequent S-methylation.
-
Glucuronidation: A portion of the drug is excreted as a carboxylic acid ester glucuronide conjugate.[5]
-
Degradation: Minor degradation to inorganic sulfate (B86663) and urea (B33335) has also been reported.[8][9]
The metabolic fate of SCMC is crucial as the sulfide (B99878) form is considered the active free radical scavenger, while the sulfoxide metabolites are inactive.[11]
Mechanism of Action
S-Carboxymethyl-L-cysteine exerts its therapeutic effects through multiple mechanisms, primarily as a mucolytic, antioxidant, and anti-inflammatory agent.
Mucolytic Activity
The primary and most well-known function of SCMC is its mucolytic action. It works by:
-
Restoring Mucin Balance: SCMC helps to restore the balance between sialomucins and fucomucins in the bronchial mucus, leading to a reduction in mucus viscosity.[8] It is thought to intracellularly stimulate the production of the less viscous sialomucins.[5]
-
Breaking Disulfide Bonds: It is proposed that SCMC breaks the disulfide bonds that cross-link glycoprotein (B1211001) chains in mucus, thereby reducing its viscosity and elasticity.[8]
Antioxidant Activity
SCMC possesses significant antioxidant properties, acting as a free radical scavenger.[6][11] Its thioether group can be oxidized by reactive oxygen species (ROS).[6] This antioxidant activity is believed to contribute to its therapeutic effects in chronic respiratory diseases where oxidative stress is a key pathological feature.[10]
The antioxidant effect of SCMC is also linked to the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway. While direct interaction studies are limited, it is proposed that SCMC, similar to other electrophilic compounds, modifies cysteine residues on Keap1, the cytosolic repressor of Nrf2. This modification leads to a conformational change in Keap1, preventing it from targeting Nrf2 for ubiquitination and proteasomal degradation. As a result, Nrf2 translocates to the nucleus, binds to the Antioxidant Response Element (ARE), and initiates the transcription of a battery of cytoprotective genes, including antioxidant enzymes.
Anti-inflammatory Effects
SCMC demonstrates anti-inflammatory properties by modulating key inflammatory pathways and mediators.[6][12]
-
Inhibition of NF-κB Pathway: SCMC has been shown to inhibit the activation of the NF-κB (Nuclear Factor-kappa B) signaling pathway. It can attenuate the phosphorylation of the NF-κB p65 subunit and inhibit its nuclear translocation.[13] By inhibiting NF-κB, SCMC can downregulate the expression of pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Interleukin-8 (IL-8).[13]
-
Suppression of Adhesion Molecules: SCMC can reduce the expression of Intercellular Adhesion Molecule-1 (ICAM-1).[6] ICAM-1 is a receptor for the major group of rhinoviruses and plays a crucial role in the recruitment of inflammatory cells.[14] By downregulating ICAM-1, SCMC may reduce viral-induced inflammation and exacerbations of respiratory diseases.
-
Modulation of MAP Kinase Pathway: SCMC has been found to attenuate the phosphorylation of ERK1/2, a key component of the Mitogen-Activated Protein (MAP) kinase pathway, which is involved in inflammatory responses.[13]
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. researchgate.net [researchgate.net]
- 3. 2.6. ORAC antioxidant assay [bio-protocol.org]
- 4. Modification of the cysteine residues in IκBα kinase and NF-κB (p65) by xanthohumol leads to suppression of NF-κB–regulated gene products and potentiation of apoptosis in leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cellbiolabs.com [cellbiolabs.com]
- 6. S-Carboxymethyl Cysteine Protects against Oxidative Stress and Mitochondrial Impairment in a Parkinson’s Disease In Vitro Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. kamiyabiomedical.com [kamiyabiomedical.com]
- 8. hoelzel-biotech.com [hoelzel-biotech.com]
- 9. Rapid Viscoelastic Characterization of Airway Mucus Using a Benchtop Rheometer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Rapid Viscoelastic Characterization of Airway Mucus Using a Benchtop Rheometer [jove.com]
- 11. benchchem.com [benchchem.com]
- 12. raybiotech.com [raybiotech.com]
- 13. Carbocisteine attenuates hydrogen peroxide-induced inflammatory injury in A549 cells via NF-κB and ERK1/2 MAPK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Molecular mechanisms of lipopolysaccharide induced ICAM-1 expression in A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
The In Vitro Anti-inflammatory Profile of Carbocisteine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Carbocisteine (B549337) (S-carboxymethylcysteine) is a mucolytic agent widely prescribed for respiratory disorders. Beyond its mucoregulatory functions, a substantial body of in vitro evidence has illuminated its significant anti-inflammatory and antioxidant properties. This technical guide provides a comprehensive overview of the in vitro anti-inflammatory mechanisms of carbocisteine, focusing on its modulation of key signaling pathways, its impact on cytokine and chemokine production, and its role in mitigating oxidative stress. Detailed experimental protocols and quantitative data from seminal studies are presented to offer a thorough resource for researchers in the field.
Introduction
Chronic inflammation is a hallmark of numerous respiratory diseases, including chronic obstructive pulmonary disease (COPD). This inflammatory cascade is driven by a complex interplay of cellular and molecular mediators, leading to tissue damage and disease progression. Carbocisteine, traditionally known for its ability to reduce mucus viscosity, has demonstrated therapeutic benefits that extend beyond its mucolytic action, suggesting a direct modulatory effect on inflammatory processes.[1][2] In vitro studies have been instrumental in dissecting the molecular mechanisms underpinning these anti-inflammatory effects, providing a rationale for its clinical efficacy. This guide synthesizes the current understanding of carbocisteine's in vitro anti-inflammatory properties.
Core Mechanisms of Anti-inflammatory Action
In vitro studies have revealed that carbocisteine exerts its anti-inflammatory effects primarily through the modulation of critical intracellular signaling pathways and the scavenging of reactive oxygen species (ROS).
Modulation of NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) is a pivotal transcription factor that governs the expression of a plethora of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[1] In various in vitro models, carbocisteine has been shown to potently inhibit the activation of the NF-κB pathway.
Studies using human alveolar epithelial cells (A549) and human embryonic kidney cells (HEK293) have demonstrated that carbocisteine can dose-dependently suppress TNF-α-induced NF-κB activation.[1][3] This inhibition is achieved by preventing the phosphorylation and subsequent degradation of IκB-α, the inhibitory protein that sequesters NF-κB in the cytoplasm.[1] Consequently, the nuclear translocation of the p65 subunit of NF-κB is inhibited, leading to a downstream reduction in the transcription of NF-κB target genes.[1][4]
Modulation of MAPK Signaling Pathway
Mitogen-activated protein kinases (MAPKs) are a family of serine/threonine protein kinases that regulate a wide range of cellular processes, including inflammation.[5] The MAPK family includes extracellular signal-regulated kinase 1/2 (ERK1/2), c-Jun N-terminal kinase (JNK), and p38 MAPK.[5]
Carbocisteine has been shown to specifically target the ERK1/2 MAPK signaling pathway.[1] In TNF-α-stimulated A549 cells, carbocisteine dose-dependently inhibited the phosphorylation of ERK1/2.[1][4] However, it did not show any significant effect on the phosphorylation of p38 MAPK or JNK in the same cell line.[1] This suggests a degree of specificity in carbocisteine's anti-inflammatory action. The inhibition of ERK1/2 activation contributes to the overall reduction in the expression of pro-inflammatory mediators.[1]
Antioxidant Properties
Reactive oxygen species (ROS) are key contributors to inflammatory processes in the airways. Carbocisteine has demonstrated direct ROS scavenging capabilities in cell-free systems, effectively neutralizing hydrogen peroxide (H₂O₂), hypochlorous acid (HOCl), hydroxyl radicals (OH*), and peroxynitrite (ONOO⁻).[6][7] In cellular models, carbocisteine has been shown to inhibit ROS generation from rat neutrophils and reduce intracellular oxidative stress in NCI-H292 airway epithelial cells.[6] Furthermore, it can alleviate cigarette smoke extract (CSE)-induced oxidative stress in vitro.[1] This antioxidant activity is crucial as ROS can activate pro-inflammatory signaling pathways like NF-κB and MAPK.[6]
Modulation of Mucin Gene Expression
While primarily known as a mucolytic, carbocisteine also modulates the expression of mucin genes. In human lung mucoepidermoid carcinoma cells (NCI-H292), carbocisteine has been shown to reduce human neutrophil elastase (HNE)-induced MUC5AC mRNA expression and protein secretion.[8] This effect is partly attributed to the reduction of ROS, as HNE-induced mucin production is associated with oxidative stress.[8]
Quantitative Data Summary
The following tables summarize the quantitative effects of carbocisteine on various inflammatory markers from in vitro studies.
Table 1: Effect of Carbocisteine on Cytokine and Chemokine Production
| Cell Line | Inflammatory Stimulus | Carbocisteine Concentration (µmol/L) | Measured Cytokine/Chemokine | % Inhibition / Effect | Reference |
| A549 | TNF-α (10 ng/mL) | 10, 100, 1000 | IL-6 | Dose-dependent reduction | [1],[4] |
| A549 | TNF-α (10 ng/mL) | 10, 100, 1000 | IL-8 | Dose-dependent reduction | [1],[4] |
| A549 | H₂O₂ | Not specified | IL-6 | Decreased levels | [9] |
| A549 | H₂O₂ | Not specified | IL-8 | Decreased levels | [9] |
| NCI-H292 | IL-1β | Not specified | IL-6 | Inhibition of release | [6] |
| NCI-H292 | IL-1β | Not specified | IL-8 | Inhibition of release | [6] |
Table 2: Effect of Carbocisteine on mRNA Expression of Inflammatory Mediators
| Cell Line | Inflammatory Stimulus | Carbocisteine Concentration (µmol/L) | Measured mRNA | Effect | Reference |
| A549 | TNF-α (10 ng/mL) | 10, 100, 1000 | IL-6, IL-8, TNF-α, MCP-1, MIP-1β | Dose-dependent reduction | [1],[4] |
| A549 | H₂O₂ | Not specified | IL-6, IL-8, TNF-α, IP-10, MIP-1β | Dose-dependent decrease | [9] |
| NCI-H292 | HNE | Not specified | MUC5AC | Reduction of expression | [8] |
Detailed Experimental Protocols
The following are generalized protocols for key in vitro assays used to evaluate the anti-inflammatory properties of carbocisteine. Specific details may vary between studies.
Cell Culture and Treatment
-
Cell Lines: Human alveolar adenocarcinoma cells (A549), human embryonic kidney cells (HEK293), and human lung mucoepidermoid carcinoma cells (NCI-H292) are commonly used.
-
Culture Conditions: Cells are typically cultured in appropriate media (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.
-
Treatment: Cells are pre-treated with varying concentrations of carbocisteine (e.g., 10, 100, 1000 µmol/L) for a specified duration (e.g., 24 hours) before being stimulated with an inflammatory agent such as TNF-α (e.g., 10 ng/mL) or H₂O₂.[1][9] In some experiments, carbocisteine is administered after the inflammatory stimulus.[1]
Enzyme-Linked Immunosorbent Assay (ELISA)
-
Purpose: To quantify the concentration of secreted cytokines (e.g., IL-6, IL-8) in the cell culture supernatant.
-
Protocol:
-
Collect cell culture supernatants after treatment.
-
Use commercially available ELISA kits specific for the cytokine of interest.
-
Perform the assay according to the manufacturer's instructions, which typically involves coating a 96-well plate with a capture antibody, adding the supernatant, followed by a detection antibody, and a substrate for colorimetric detection.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate cytokine concentrations based on a standard curve.[1][9]
-
Western Blotting
-
Purpose: To detect and quantify the levels of specific proteins, particularly the phosphorylated forms of signaling proteins like NF-κB p65, IκB-α, and ERK1/2.
-
Protocol:
-
Lyse the treated cells to extract total protein.
-
Determine protein concentration using a suitable assay (e.g., BCA assay).
-
Separate proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific to the target proteins (e.g., anti-phospho-NF-κB p65, anti-phospho-ERK1/2).
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) system.[1][9]
-
Quantitative Real-Time Polymerase Chain Reaction (qRT-PCR)
-
Purpose: To measure the mRNA expression levels of inflammatory genes.
-
Protocol:
-
Isolate total RNA from treated cells using a suitable kit.
-
Synthesize complementary DNA (cDNA) from the RNA via reverse transcription.
-
Perform real-time PCR using gene-specific primers and a fluorescent dye (e.g., SYBR Green).
-
Quantify the relative gene expression using the 2-ΔΔCt method, normalizing to a housekeeping gene (e.g., GAPDH).[1][9]
-
Immunofluorescence Assay
-
Purpose: To visualize the subcellular localization of proteins, such as the nuclear translocation of NF-κB p65.
-
Protocol:
-
Grow and treat cells on coverslips.
-
Fix the cells with a fixative (e.g., 4% paraformaldehyde).
-
Permeabilize the cell membranes (e.g., with 0.1% Triton X-100).
-
Block non-specific binding sites.
-
Incubate with a primary antibody against the protein of interest (e.g., anti-NF-κB p65).
-
Incubate with a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with a DNA-binding dye (e.g., DAPI).
-
Conclusion
The in vitro evidence strongly supports the role of carbocisteine as a potent anti-inflammatory agent. Its ability to inhibit the NF-κB and ERK1/2 MAPK signaling pathways, reduce the production of pro-inflammatory cytokines and chemokines, and exert antioxidant effects provides a solid molecular basis for its therapeutic use in inflammatory respiratory diseases. The detailed methodologies and quantitative data presented in this guide offer a valuable resource for further research and development in this area. Future in vitro studies could explore the effects of carbocisteine on other inflammatory pathways and cell types to further elucidate its comprehensive mechanism of action.
References
- 1. Carbocisteine attenuates TNF-α-induced inflammation in human alveolar epithelial cells in vitro through suppressing NF-κB and ERK1/2 MAPK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Clinical Efficacy of Carbocysteine in COPD: Beyond the Mucolytic Action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BioKB - Publication [biokb.lcsb.uni.lu]
- 4. Carbocisteine attenuates TNF-α-induced inflammation in human alveolar epithelial cells in vitro through suppressing NF-κB and ERK1/2 MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. dovepress.com [dovepress.com]
- 6. Carbocisteine can scavenge reactive oxygen species in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Carbocisteine can scavenge reactive oxygen species in vitro | Semantic Scholar [semanticscholar.org]
- 8. L-carbocisteine reduces neutrophil elastase-induced mucin production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Carbocisteine attenuates hydrogen peroxide-induced inflammatory injury in A549 cells via NF-κB and ERK1/2 MAPK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Carbocisteine's Antioxidant Shield: A Technical Guide to its Protective Effects on Lung Epithelial Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbocisteine (B549337), a mucolytic agent with a well-established clinical profile, is gaining increasing recognition for its potent antioxidant and anti-inflammatory properties, particularly within the context of respiratory diseases. In lung epithelial cells, the primary interface with inhaled oxidants and pathogens, carbocisteine exerts a multifaceted protective effect. This technical guide provides an in-depth exploration of the antioxidant mechanisms of carbocisteine on lung epithelial cells, summarizing key quantitative data, detailing experimental methodologies, and visualizing the intricate signaling pathways involved.
Quantitative Effects of Carbocisteine on Lung Epithelial Cells
Carbocisteine's antioxidant activity translates into measurable protective effects against oxidative stress-induced cellular damage and inflammation. The following tables summarize the quantitative data from various in vitro studies on human lung epithelial cell lines, such as A549, NCI-H292, and 16-HBE.
Table 1: Effect of Carbocisteine on Reactive Oxygen Species (ROS) and Glutathione (B108866) (GSH) Levels
| Parameter | Cell Line | Inducer | Carbocisteine Concentration | Effect | Reference |
| Intracellular ROS | Rat Neutrophils | - | Not Specified | Inhibition of ROS generation | [1] |
| Intracellular Oxidative Stress | NCI-H292 | IL-1β | Not Specified | Inhibition of intracellular oxidative stress | [1] |
| Intracellular ROS | 16-HBE | Cigarette Smoke Extract (CSE) | 10⁻⁴ M | Reduction in ROS production | [2] |
| Total Glutathione (GSH) | 16-HBE | Cigarette Smoke Extract (CSE) | 10⁻⁴ M | Increased GSH levels | [2] |
Table 2: Modulation of Inflammatory Cytokine Release by Carbocisteine
| Cytokine | Cell Line | Inducer | Carbocisteine Concentration(s) | Effect | Reference |
| IL-8 | NCI-H292 | IL-1β | Not Specified | Inhibition of IL-8 release | [1] |
| IL-6 | NCI-H292 | IL-1β | Not Specified | Inhibition of IL-6 release | [1] |
| IL-6 | A549 | TNF-α (10 ng/mL) | 10, 100, 1000 µmol/L | Dose-dependent suppression of IL-6 release | [3][4] |
| IL-8 | A549 | TNF-α (10 ng/mL) | 10, 100, 1000 µmol/L | Dose-dependent suppression of IL-8 release | [3][4] |
| IL-6, IL-8, TNF-α, MCP-1, MIP-1β mRNA | A549 | TNF-α (10 ng/mL) | 10, 100, 1000 µmol/L | Dose-dependent decrease in mRNA expression | [3][4] |
Table 3: Impact of Carbocisteine on Apoptosis and Cell Viability
| Parameter | Cell Line | Inducer | Carbocisteine Concentration | Effect | Reference |
| Apoptosis | Human Tracheal Epithelial Cells | H₂O₂ | Not Specified | Reduced proportion of apoptotic cells | [5] |
| Caspase-3 Activation | Human Tracheal Epithelial Cells | H₂O₂ | Not Specified | Inhibition of H₂O₂-induced activation | [5] |
| Caspase-9 Activation | Human Tracheal Epithelial Cells | H₂O₂ | Not Specified | Inhibition of H₂O₂-induced activation | [5] |
| Cell Viability | A549 | H₂O₂ | Not Specified | Increased cell viability | [6] |
Core Signaling Pathways Modulated by Carbocisteine
Carbocisteine's antioxidant effects are mediated through the modulation of several key intracellular signaling pathways. These pathways are central to the cellular response to oxidative stress, inflammation, and survival.
Nrf2/ARE Pathway: The Master Regulator of Antioxidant Defense
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that plays a pivotal role in the antioxidant defense system. Under normal conditions, Nrf2 is kept inactive in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). In the presence of oxidative stress, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), leading to the transcription of a battery of cytoprotective genes, including Heme Oxygenase-1 (HO-1) and glutamate-cysteine ligase, the rate-limiting enzyme in glutathione synthesis.[2][7] Carbocisteine has been shown to activate this protective pathway.[2][7]
References
- 1. benchchem.com [benchchem.com]
- 2. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. arigobio.com [arigobio.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. abcam.cn [abcam.cn]
Carbocisteine's Modulation of Mucin Gene Expression: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
Carbocisteine (B549337), a mucoactive agent, is widely utilized in the management of respiratory conditions characterized by mucus hypersecretion, such as Chronic Obstructive Pulmonary Disease (COPD). Beyond its classical mucolytic function of altering mucus viscosity, carbocisteine exerts significant regulatory effects at the genetic level, specifically on the expression of major airway mucin genes, MUC5AC and MUC5B. This technical document provides an in-depth analysis of the molecular mechanisms underpinning carbocisteine's ability to modulate mucin gene expression. It details the key signaling pathways involved, summarizes quantitative data from preclinical studies, outlines relevant experimental methodologies, and presents visual diagrams of the core biological processes. The primary mechanism involves the suppression of pro-inflammatory signaling cascades, particularly the Nuclear Factor-kappa B (NF-κB) and Extracellular signal-Regulated Kinase (ERK1/2) Mitogen-Activated Protein Kinase (MAPK) pathways, which are potent inducers of mucin gene transcription. Furthermore, carbocisteine's antioxidant properties and its influence on histone deacetylase 2 (HDAC2) activity contribute to its overall modulatory effect on the inflammatory environment that drives mucin overproduction.
Core Mechanisms of Mucin Gene Modulation
Carbocisteine's influence on mucin gene expression is not direct but is mediated through its anti-inflammatory and antioxidant activities. The overexpression of MUC5AC and MUC5B in chronic respiratory diseases is largely a consequence of chronic inflammation and oxidative stress. Carbocisteine intervenes in these upstream processes to normalize mucin production.
Inhibition of Pro-Inflammatory Signaling Pathways
Inflammatory stimuli such as cigarette smoke, pollutants (e.g., SO₂), bacterial components (e.g., lipopolysaccharide, LPS), and pro-inflammatory cytokines (e.g., TNF-α) are potent inducers of MUC5AC and MUC5B expression. Carbocisteine has been shown to suppress these inflammatory responses by targeting key intracellular signaling pathways.
-
NF-κB Pathway: The NF-κB signaling pathway is a central regulator of inflammation. Upon stimulation by agents like TNF-α or H₂O₂, carbocisteine inhibits the phosphorylation and subsequent nuclear translocation of the NF-κB p65 subunit.[1][2] This inactivation prevents NF-κB from binding to promoter regions of target genes, including MUC5AC, thereby downregulating their transcription.[1][3]
-
MAPK (ERK1/2) Pathway: The ERK1/2 MAPK pathway is another critical cascade that translates extracellular stimuli into cellular responses, including mucin gene expression. Studies have demonstrated that carbocisteine can attenuate the phosphorylation of ERK1/2 MAPK induced by inflammatory triggers.[1][2][4][5] By suppressing this pathway, carbocisteine reduces the signaling that leads to mucin overproduction.
Attenuation of Oxidative Stress
Oxidative stress, resulting from an imbalance between reactive oxygen species (ROS) and antioxidants, is a major driver of mucus hypersecretion.[6][7] Stimuli like human neutrophil elastase (HNE) and hydrogen peroxide (H₂O₂) can induce ROS production, which in turn upregulates MUC5AC expression.[8] Carbocisteine exhibits antioxidant properties, reducing the production of ROS induced by these agents.[6][8] This reduction in oxidative stress is a key part of the mechanism by which carbocisteine decreases HNE-induced mucus secretion.[8]
Regulation of Mucin Glycosylation and Composition
Carbocisteine also acts as a mucoregulator by influencing the biochemical composition of mucin glycoproteins. It normalizes the fucose and sialic acid content on mucins, which affects mucus viscosity.[6][9][10][11] This is achieved by regulating the activity of key enzymes such as fucosidase, sialidase, fucosyltransferase, and sialyltransferase.[6][9] While this is post-transcriptional, it is a crucial aspect of its function. In COPD models, carbocisteine has been shown to restore the MUC5B/MUC5AC protein ratio, which is often imbalanced in the disease state, thereby improving mucus clearance.[4][12]
Modulation of Histone Deacetylase 2 (HDAC2)
Chronic inflammation and oxidative stress can lead to a reduction in the expression and activity of HDAC2, an enzyme that plays a crucial role in suppressing inflammatory gene expression.[13][14] This reduction contributes to steroid insensitivity in diseases like COPD. Carbocisteine has been found to restore HDAC2 expression and activity in the face of oxidative stress.[13][14] This effect appears to be dependent on the availability of thiol groups and glutathione (B108866) (GSH).[14] By restoring HDAC2 function, carbocisteine helps to quell the overall inflammatory state that drives mucin gene expression.
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the key pathways through which carbocisteine modulates mucin gene expression.
Quantitative Data Summary
The following tables summarize the quantitative effects of carbocisteine on mucin expression from key preclinical studies.
Table 1: Effect of Carbocisteine on Mucin Expression in a COPD Mouse Model [4][12]
| Treatment Group | Muc5b Protein (BALF) | Muc5ac Protein (BALF) | Muc5b/Muc5ac Ratio | Muc5b Gene Expression | Muc5ac Gene Expression |
| Control | Baseline | Baseline | 3.8 ± 1.5 | Baseline | Baseline |
| COPD Model | Increased | Increased | 1.6 ± 0.8 (P<0.01 vs Control) | High | High |
| Low-Dose Carbocisteine (112.5 mg/kg/d) | Reduced | Reduced | Increased | - | - |
| High-Dose Carbocisteine (225 mg/kg/d) | Significantly Reduced (P<0.01 vs Model) | Significantly Reduced (P<0.001 vs Model) | Restored (P<0.001 vs Model) | Significantly Attenuated (P<0.01 vs Model) | Decreased |
Data derived from a model using C57B6J mice exposed to cigarette smoke and LPS for 12 weeks. BALF: Bronchoalveolar Lavage Fluid.
Table 2: Effect of Carbocisteine on Mucin Expression in SO₂-Exposed Rats [9]
| Treatment Group | Muc5ac mRNA Expression | Muc5ac Protein Expression |
| SO₂-Exposed | Increased | Increased |
| Carbocisteine (250 mg/kg x2/day) | Inhibited increase | Inhibited increase |
Data derived from Wistar rats exposed to 300-ppm SO₂ gas for 44 days, with carbocisteine administered for the final 25 days.
Table 3: Effect of L-Carbocisteine on HNE-Induced MUC5AC Expression in NCI-H292 Cells [8]
| Treatment Condition | MUC5AC mRNA Expression | MUC5AC Protein Secretion |
| HNE-Stimulated | Increased | Increased |
| HNE + L-Carbocisteine | Reduced | Reduced |
HNE: Human Neutrophil Elastase.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments cited in the literature.
In Vivo COPD Mouse Model[4][15]
-
Animal Model: C57B6J mice are used.
-
Induction of COPD: Mice are exposed to cigarette smoke (CS) for 2 hours, twice a day, for 12 weeks. Concurrently, lipopolysaccharide (LPS) is instilled intratracheally on days 1 and 14 to exacerbate the inflammatory response.[4][15]
-
Treatment: Carbocisteine (e.g., 112.5 mg/kg/d and 225 mg/kg/d) or a vehicle control (carboxymethylcellulose) is administered daily via oral gavage for the 12-week duration.[4][15]
-
Sample Collection: At the end of the treatment period, bronchoalveolar lavage fluid (BALF) and lung tissues are collected.
-
Analysis:
-
Protein Quantification: Mucin (Muc5ac, Muc5b) protein levels in the BALF are quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).[4]
-
Gene Expression: Total RNA is extracted from lung tissue, reverse transcribed to cDNA, and the relative mRNA expression of Muc5ac and Muc5b is determined using real-time quantitative PCR (RT-qPCR), often normalized to a housekeeping gene like 18S rRNA.[4]
-
In Vitro Cell Culture and Treatment[1][8]
-
Cell Lines: Human alveolar epithelial cells (A549) or human lung mucoepidermoid carcinoma cells (NCI-H292) are commonly used.[1][8]
-
Culture Conditions: Cells are maintained in an appropriate medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics, and incubated at 37°C in a humidified 5% CO₂ atmosphere.
-
Treatment Protocol: Cells are often pre-treated with varying concentrations of carbocisteine (e.g., 10, 100, 1000 µmol/L) for a set period (e.g., 24 hours) before being stimulated with an inflammatory agent like TNF-α (e.g., 10 ng/mL) or HNE.[1][8]
-
Analysis:
-
Cytokine/Mucin Release: Supernatants are collected to measure the concentration of secreted proteins like IL-6, IL-8, or MUC5AC using ELISA.[1][8]
-
Gene Expression: Cells are lysed, RNA is extracted, and RT-qPCR is performed to quantify the mRNA levels of target genes (MUC5AC, IL-6, TNF-α, etc.).[1][8]
-
Signaling Pathway Analysis: Cell lysates are subjected to SDS-PAGE and Western blotting using specific antibodies to detect the phosphorylated (activated) and total forms of key signaling proteins like NF-κB p65 and ERK1/2.[1][5]
-
NF-κB Activity: Nuclear translocation of p65 can be visualized using immunofluorescence microscopy. Transcriptional activity can be quantified using a luciferase reporter gene assay in a suitable cell line (e.g., HEK 293).[1]
-
Conclusion
Carbocisteine modulates mucin gene expression, primarily for MUC5AC and MUC5B, through a multi-faceted, indirect mechanism rooted in its anti-inflammatory and antioxidant properties. By suppressing the activation of the NF-κB and ERK1/2 MAPK signaling pathways, it effectively reduces the transcriptional induction of these genes in response to inflammatory and oxidative stimuli. Furthermore, its ability to mitigate ROS production and restore HDAC2 activity contributes to a cellular environment less conducive to mucin hypersecretion. The quantitative data from preclinical models consistently demonstrate a dose-dependent reduction in both mucin gene and protein expression. These molecular actions provide a robust rationale for carbocisteine's clinical efficacy in managing chronic respiratory diseases beyond its role as a simple mucolytic. Future research may further elucidate the interplay between these pathways and explore additional regulatory targets of carbocisteine.
References
- 1. Carbocisteine attenuates TNF-α-induced inflammation in human alveolar epithelial cells in vitro through suppressing NF-κB and ERK1/2 MAPK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Carbocisteine attenuates hydrogen peroxide-induced inflammatory injury in A549 cells via NF-κB and ERK1/2 MAPK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. publications.ersnet.org [publications.ersnet.org]
- 4. Carbocisteine inhibits the expression of Muc5b in COPD mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Carbocisteine attenuates TNF-α-induced inflammation in human alveolar epithelial cells in vitro through suppressing NF-κB and ERK1/2 MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. L-carbocisteine reduces neutrophil elastase-induced mucin production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of carbocisteine on altered activities of glycosidase and glycosyltransferase and expression of Muc5ac in SO2-exposed rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Carbocisteine normalizes the viscous property of mucus through regulation of fucosylated and sialylated sugar chain on airway mucins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The role for S-carboxymethylcysteine (carbocisteine) in the management of chronic obstructive pulmonary disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. dovepress.com [dovepress.com]
- 13. Frontiers | Carbocisteine Improves Histone Deacetylase 2 Deacetylation Activity via Regulating Sumoylation of Histone Deacetylase 2 in Human Tracheobronchial Epithelial Cells [frontiersin.org]
- 14. Carbocysteine restores steroid sensitivity by targeting histone deacetylase 2 in a thiol/GSH-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Carbocisteine inhibits the expression of Muc5b in COPD mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
Carbocisteine's Impact on Cellular Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Carbocisteine (B549337), a mucolytic agent with a well-established clinical profile in treating respiratory disorders, exerts its therapeutic effects through the modulation of several key cellular pathways. Beyond its mucoregulatory functions, carbocisteine exhibits significant anti-inflammatory and antioxidant activities. This technical guide provides an in-depth analysis of the cellular mechanisms affected by carbocisteine treatment, supported by quantitative data, detailed experimental protocols, and visual representations of the signaling cascades involved.
Core Cellular Pathways Modulated by Carbocisteine
Carbocisteine's mechanism of action extends to the intricate network of intracellular signaling that governs inflammation, oxidative stress, and mucus production. The primary pathways influenced by carbocisteine include:
-
Nuclear Factor-kappa B (NF-κB) Signaling Pathway: Carbocisteine has been shown to inhibit the activation of NF-κB, a pivotal regulator of the inflammatory response.[1][2][3][4] By preventing the phosphorylation and subsequent nuclear translocation of the p65 subunit of NF-κB, carbocisteine effectively downregulates the expression of numerous pro-inflammatory genes.[1][5][6][7]
-
Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway: The Extracellular signal-Regulated Kinase 1/2 (ERK1/2) branch of the MAPK pathway is another key target of carbocisteine.[1][2][3][5] The drug attenuates the phosphorylation of ERK1/2, thereby interfering with downstream signaling events that contribute to inflammation.[5][6][7]
-
Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme Oxygenase-1 (HO-1) Pathway: Carbocisteine demonstrates antioxidant effects by activating the Nrf2/HO-1 pathway.[8][9] It promotes the nuclear translocation of Nrf2, which in turn upregulates the expression of antioxidant enzymes like HO-1 and catalase, bolstering the cellular defense against oxidative stress.[8][9]
-
Mucin Gene Expression: Carbocisteine directly influences the expression of mucin genes, which are responsible for the production of mucus. It has been observed to reduce the expression of MUC5AC, a major inflammatory mucin, while restoring the balance of MUC5B/MUC5AC.[1][10][11][12][13]
Quantitative Effects of Carbocisteine on Inflammatory Mediators
The anti-inflammatory effects of carbocisteine have been quantified in various in vitro and in vivo models. The following tables summarize the dose-dependent impact of carbocisteine on the production of key pro-inflammatory cytokines and chemokines.
Table 1: Effect of Carbocisteine on TNF-α-Induced Cytokine Release in A549 Cells [6][7]
| Carbocisteine Concentration (μmol/L) | IL-6 Release (Inhibition %) | IL-8 Release (Inhibition %) |
| 10 | Dose-dependent suppression | Dose-dependent suppression |
| 100 | Dose-dependent suppression | Dose-dependent suppression |
| 1000 | Dose-dependent suppression | Dose-dependent suppression |
Table 2: Effect of Carbocisteine on TNF-α-Induced Gene Expression in A549 Cells [6][7]
| Carbocisteine Concentration (μmol/L) | IL-6 mRNA Expression | IL-8 mRNA Expression | TNF-α mRNA Expression | MCP-1 mRNA Expression | MIP-1β mRNA Expression |
| 10, 100, 1000 | Dose-dependent decrease | Dose-dependent decrease | Dose-dependent decrease | Dose-dependent decrease | Dose-dependent decrease |
Table 3: Effect of Carbocisteine on H2O2-Induced Cytokine Levels in A549 Cells [5]
| Treatment | IL-6 Level | IL-8 Level |
| H2O2 | Increased | Increased |
| H2O2 + Carbocisteine | Decreased | Decreased |
Table 4: Effect of Carbocisteine on Mucin Gene and Protein Expression
| Model | Inducing Agent | Carbocisteine Effect on MUC5AC | Carbocisteine Effect on MUC5B | Reference |
| NCI-H292 Cells | Human Neutrophil Elastase | Reduced mRNA and protein | Not specified | [12] |
| SO2-exposed rats | Sulfur Dioxide | Inhibited mRNA and protein expression | Not specified | [10] |
| COPD mouse model | Cigarette Smoke & LPS | Decreased overproduction | Decreased overproduction, Restored Muc5b/Muc5ac ratio | [11][13][14] |
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz, illustrate the key cellular signaling pathways modulated by carbocisteine.
Experimental Protocols
This section outlines the methodologies for key experiments cited in the literature to assess the effects of carbocisteine.
In Vitro Anti-inflammatory Effects in A549 Human Alveolar Epithelial Cells[6][7]
-
Cell Culture: A549 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a 5% CO2 humidified incubator.
-
Treatment: Cells are pre-treated with carbocisteine (10, 100, 1000 µmol/L) for 24 hours prior to or after stimulation with TNF-α (10 ng/mL) for 24 hours.
-
Cytokine Measurement (ELISA): The concentrations of IL-6 and IL-8 in the cell culture supernatants are quantified using enzyme-linked immunosorbent assay (ELISA) kits according to the manufacturer's instructions.
-
Gene Expression Analysis (qRT-PCR): Total RNA is extracted from the cells using TRIzol reagent. cDNA is synthesized, and quantitative real-time PCR is performed to measure the mRNA expression levels of IL-6, IL-8, TNF-α, MCP-1, and MIP-1β. Gene expression is normalized to a housekeeping gene such as GAPDH.
-
Western Blotting for Signaling Proteins: To assess the activation of NF-κB and MAPK pathways, cells are pre-treated with carbocisteine for 24 hours and then stimulated with TNF-α (10 ng/mL) for 30 minutes. Cell lysates are subjected to SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against phosphorylated and total forms of NF-κB p65 and ERK1/2.
-
Immunofluorescence for NF-κB Translocation: A549 cells grown on coverslips are treated as described for Western blotting. Cells are then fixed, permeabilized, and stained with an antibody against the p65 subunit of NF-κB, followed by a fluorescently labeled secondary antibody. Nuclei are counterstained with DAPI. The subcellular localization of p65 is visualized using a fluorescence microscope.
-
NF-κB Luciferase Reporter Assay: HEK293 cells stably transfected with an NF-κB-luciferase reporter plasmid are pre-treated with carbocisteine for 24 hours before stimulation with TNF-α (10 ng/mL) for 30 minutes. Luciferase activity is measured using a luminometer to determine NF-κB transcriptional activity.
In Vivo COPD Mouse Model[11][13][14]
-
Animal Model: C57BL/6J mice are used to establish a COPD model. This is achieved by intratracheal instillation of lipopolysaccharide (LPS) on days 1 and 14, combined with exposure to cigarette smoke for 2 hours twice a day for 12 weeks.
-
Carbocisteine Administration: Mice in the treatment groups receive low-dose (112.5 mg/kg/day) or high-dose (225 mg/kg/day) carbocisteine via gavage for the 12-week duration of the study. The control group receives carboxymethylcellulose.
-
Bronchoalveolar Lavage (BAL) Fluid Analysis: At the end of the treatment period, BAL fluid is collected to measure inflammatory cell counts and cytokine levels (e.g., IL-6, KC).
-
Lung Histology: Lung tissues are collected, fixed, and stained with hematoxylin (B73222) and eosin (B541160) (H&E) to assess inflammation and emphysematous changes (mean linear intercept).
-
Mucin Analysis: The levels of Muc5ac and Muc5b protein in BALF are determined by ELISA. Gene expression of Muc5ac and Muc5b in lung tissue is measured by qRT-PCR.
-
Pulmonary Function Tests: Airway resistance and dynamic compliance are measured to assess lung function.
This guide provides a comprehensive overview of the cellular pathways affected by carbocisteine, offering valuable insights for researchers and professionals in drug development. The presented data and methodologies can serve as a foundation for further investigation into the therapeutic potential of carbocisteine in inflammatory and oxidative stress-related diseases.
References
- 1. mdpi.com [mdpi.com]
- 2. Carbocysteine | C5H9NO4S | CID 193653 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. Mucolytic and Antioxidant Properties of Carbocysteine as a Strategy in COVID-19 Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Carbocisteine attenuates hydrogen peroxide-induced inflammatory injury in A549 cells via NF-κB and ERK1/2 MAPK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. BioKB - Publication [biokb.lcsb.uni.lu]
- 7. Carbocisteine attenuates TNF-α-induced inflammation in human alveolar epithelial cells in vitro through suppressing NF-κB and ERK1/2 MAPK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Carbocisteine as a Modulator of Nrf2/HO-1 and NFκB Interplay in Rats: New Inspiration for the Revival of an Old Drug for Treating Ulcerative Colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. atsjournals.org [atsjournals.org]
- 10. Effects of carbocisteine on altered activities of glycosidase and glycosyltransferase and expression of Muc5ac in SO2-exposed rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Carbocisteine inhibits the expression of Muc5b in COPD mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. L-carbocisteine reduces neutrophil elastase-induced mucin production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Carbocisteine inhibits the expression of Muc5b in COPD mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
The Pharmacokinetics and Metabolism of Oral Carbocisteine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth review of the pharmacokinetics and metabolism of oral carbocisteine (B549337) (S-carboxymethyl-L-cysteine), a mucolytic agent used in the management of respiratory disorders characterized by excessive or viscous mucus. The information presented herein is intended to support research, scientific, and drug development activities.
Pharmacokinetic Profile
Carbocisteine is rapidly absorbed from the gastrointestinal tract following oral administration. It exhibits kinetics that can be described by a one-compartment open model.
Absorption and Distribution
Upon oral administration, carbocisteine is well absorbed, with peak serum concentrations (Cmax) typically reached within 1 to 2 hours.[1] The bioavailability, however, is reported to be less than 10%.[2] Carbocisteine demonstrates effective penetration into lung tissue and bronchial secretions, which is crucial for its localized therapeutic action.[2][3] The apparent volume of distribution is approximately 60 to 105 liters.[2][4]
Quantitative Pharmacokinetic Parameters
The following table summarizes key pharmacokinetic parameters for oral carbocisteine in healthy adult volunteers.
| Parameter | Value | Reference(s) |
| Time to Peak (Tmax) | 1.0 - 2.0 hours | [1][5][6] |
| Peak Plasma Conc. (Cmax) | 8.2 - 13.9 mg/L (after 750-1500 mg dose) | |
| Elimination Half-Life (T½) | 1.33 - 1.87 hours (range: 1.4 - 2.5) | [2][4][5][6] |
| Bioavailability | < 10% | [2] |
| Volume of Distribution (Vd) | 60 - 105 L | [2][4] |
| Area Under the Curve (AUC) | 39.26 mcg.hr/ml (for 750 mg dose over 7.5h) | [1] |
Metabolism
The metabolism of carbocisteine is complex and subject to considerable inter-individual variation, partly due to genetic polymorphisms in sulfoxidation capacity.[5][6][7] The primary metabolic pathways include acetylation, decarboxylation, and sulfoxidation, which result in the formation of pharmacologically inactive derivatives.[2][6][7] Key enzymes implicated in its metabolism include cysteine dioxygenase and phenylalanine 4-hydroxylase.[5][8]
Major identified urinary metabolites include:
-
Unchanged Carbocisteine
-
S-carboxymethyl-L-cysteine sulfoxide
-
N-acetyl-S-carboxymethyl-L-cysteine (and its sulfoxide)
-
S-methylcysteine
-
Dicarboxymethyl sulphide[9]
Interestingly, some research suggests that sulfoxidation is not a significant metabolic route in humans and has identified a novel metabolite, S-(carboxymethylthio)-L-cysteine (CMTC).[10] The formation of this metabolite also appears to show polymorphism.[10]
Metabolic Pathway Diagram
Caption: Primary metabolic pathways of oral carbocisteine.
Excretion
The primary route of elimination for carbocisteine and its metabolites is via the kidneys.[2] A significant portion of an orally administered dose, approximately 30% to 60%, is excreted in the urine as the unchanged parent drug.[4][5][6] The remainder is eliminated as the various metabolites identified.[9]
Experimental Protocols
The quantification of carbocisteine in biological matrices is essential for pharmacokinetic studies. High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a common, sensitive, and selective method for this purpose.[7]
Example Protocol: Quantification of Carbocisteine in Human Plasma via LC-MS/MS
This protocol is a summary of a validated method for determining carbocisteine concentrations in human plasma.[7]
4.1.1 Sample Preparation (Protein Precipitation)
-
Transfer a 200 µL aliquot of a human plasma sample (anticoagulant: heparin) into a 2-mL Eppendorf tube.[7]
-
Add 25 µL of an internal standard solution (e.g., rosiglitazone) and vortex for 20-30 seconds.[7]
-
Add 700 µL of methanol (B129727) to precipitate plasma proteins and vortex for 5 minutes.[7]
-
Centrifuge the sample at 15,000 rpm for 5 minutes at 10°C.[7]
-
Dilute 250 µL of the resulting supernatant with 250 µL of a dilution buffer (e.g., methanol and 0.5% formic acid, 20:80 v/v).[7]
-
Transfer the final solution into HPLC vials for analysis.[7]
4.1.2 Chromatographic and Mass Spectrometric Conditions
-
HPLC System: Shimadzu HPLC system with autosampler, pumps, and column oven.[7]
-
Column: Waters Symmetry Shield RP8, 150 × 3.9 mm, 5 μm.[7]
-
Column Temperature: 40°C.[7]
-
Mobile Phase: Methanol and 0.5% formic acid solution (40:60 v/v).[7]
-
Flow Rate: 500 µL/min.[7]
-
Injection Volume: 5 µL.[7]
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Positive Ion Mode.[7]
-
Detection Mode: Multiple Reaction Monitoring (MRM).[7]
-
MRM Transitions:
General Pharmacokinetic Study Workflow
Caption: A generalized workflow for a clinical pharmacokinetic study.
Conclusion
Oral carbocisteine is characterized by rapid absorption, low bioavailability, and efficient penetration into respiratory tissues. Its metabolism is complex, involving multiple pathways with significant inter-individual variability, and it is primarily excreted renally. The analytical methods for its quantification are well-established, providing a solid foundation for further research and development in the context of respiratory therapeutics. The conflicting data on the importance of the sulfoxidation pathway highlights an area for future investigation.
References
- 1. mhraproducts4853.blob.core.windows.net [mhraproducts4853.blob.core.windows.net]
- 2. researchgate.net [researchgate.net]
- 3. Human radiolabeled mass balance studies supporting the FDA approval of new drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Determination of carbocysteine in human plasma by liquid chromatography/tandem mass spectrometry employing precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Bioanalytical Method for Carbocisteine in Human Plasma by Using LC-MS/MS: A Pharmacokinetic Application - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Carbocysteine | C5H9NO4S | CID 193653 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. qps.com [qps.com]
- 10. Re-evaluation of the metabolism of carbocisteine in a British white population - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Synthesis of S-Carboxymethyl-L-cysteine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
S-Carboxymethyl-L-cysteine (SCMC), a derivative of the amino acid L-cysteine, has been a cornerstone in the management of respiratory conditions characterized by excessive or viscous mucus. Introduced in the early 1960s, its multifaceted mechanism of action, encompassing mucolytic, anti-inflammatory, and antioxidant properties, continues to be an area of active research. This technical guide provides an in-depth overview of the discovery, synthesis, and core mechanisms of SCMC, tailored for professionals in the field of drug development and research.
Discovery and Development
S-Carboxymethyl-L-cysteine was first introduced into clinical practice in the early 1960s as a mucolytic agent.[1][2] It was developed to address the need for therapies that could effectively clear excessive mucus in various respiratory disorders.[1][2] Over the decades, its therapeutic applications have expanded, particularly as a supportive therapy in Chronic Obstructive Pulmonary Disease (COPD), where it has been shown to significantly reduce exacerbations.[1][2][3]
Synthesis of S-Carboxymethyl-L-cysteine
Several methods for the synthesis of S-Carboxymethyl-L-cysteine have been developed. The following protocols outline two common approaches.
Synthesis from L-Cystine and Chloroacetic Acid
This method involves the reduction of L-cystine to L-cysteine, followed by carboxymethylation. A process for producing high-purity SCMC involves reacting L-cystine in liquid ammonia (B1221849) with metallic sodium to form the disodium (B8443419) salt of L-cysteine.[4] After evaporating the ammonia, this salt is reacted with an aqueous solution of chloroacetic acid.[4] The final product is precipitated by acidifying the reaction mixture.[4]
Experimental Protocol:
-
Under a nitrogen atmosphere, react L-cystine with metallic sodium in liquid ammonia to form the disodium salt of L-cysteine.
-
Evaporate the liquid ammonia.
-
Dissolve the resulting disodium salt of L-cysteine in water.
-
Prepare an aqueous solution of chloroacetic acid. To improve purity and yield, a reducing agent (0.1 to 10 weight percent based on the chloroacetic acid), such as formic acid or an alkali salt of an oxygen-containing acid of sulfur with a valence below 6, can be added.[4]
-
Add the chloroacetic acid solution to the L-cysteine salt solution with stirring, maintaining the temperature between 20°C and 100°C (preferably 30°C to 50°C).[4] The reaction is typically complete within about one hour.[4]
-
Clarify the solution, if necessary, with activated carbon.
-
Acidify the filtrate to a pH of 2.5 to precipitate S-Carboxymethyl-L-cysteine in crystalline form.[4]
Synthesis from L-Cysteine and Acrylic Acid
This alternative synthesis route involves the reaction of L-cysteine with acrylic acid.
Experimental Protocol:
-
Dissolve L-cysteine and acrylic acid in water containing sodium hydroxide.
-
Stir the mixture overnight at room temperature.
-
Acidify the solution with glacial acetic acid.
-
Allow the solution to stand at 4°C for several days to facilitate the crystallization of S-Carboxymethyl-L-cysteine.[5]
Mechanism of Action
S-Carboxymethyl-L-cysteine exerts its therapeutic effects through several mechanisms, primarily as a mucolytic, but also demonstrating anti-inflammatory and antioxidant properties.
Mucolytic Action
The primary mechanism of SCMC is its ability to reduce the viscosity of mucus.[6][7] It achieves this by:
-
Breaking Disulfide Bonds: SCMC disrupts the disulfide bonds that cross-link glycoprotein (B1211001) chains in mucus, thereby reducing its viscosity and elasticity.[6][7]
-
Modulating Mucin Production: It enhances the production of less viscous sialomucins while reducing the production of more viscous fucomucins.[6][8] This alteration in mucin composition contributes to the overall reduction in mucus thickness.[6]
Caption: Mucolytic action of S-Carboxymethyl-L-cysteine.
Anti-inflammatory and Antioxidant Effects
Recent studies have highlighted the anti-inflammatory and antioxidant properties of SCMC. It has been shown to inhibit the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), a key regulator of the inflammatory response.[9] This leads to a reduction in the production of pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Interleukin-8 (IL-8).[2][10]
The antioxidant activity of SCMC is attributed to its thioether group, which can be oxidized by reactive oxygen species (ROS), thereby acting as a free-radical scavenger.[8][11]
Caption: Anti-inflammatory and antioxidant mechanisms of SCMC.
Pharmacokinetics
S-Carboxymethyl-L-cysteine is well absorbed when administered orally.[8] Pharmacokinetic studies have provided data on its plasma concentrations following single and multiple doses.
Table 1: Pharmacokinetic Parameters of S-Carboxymethyl-L-cysteine
| Dosage Regimen | Cmax (μg/mL) | Css(av) (μg/mL) | Reference |
| Single Dose (500–1500 mg) | 1.29 - 11.22 | - | [1][12] |
| Multiple Dose (3 x 750 mg/day) | 1.29 - 5.22 | 1.30 - 3.50 | [1][12][13] |
Cmax: Maximum peak concentration; Css(av): Average steady-state concentration.
Experimental Workflows
Synthesis Workflow (from L-Cystine)
Caption: Workflow for the synthesis of SCMC from L-Cystine.
Conclusion
S-Carboxymethyl-L-cysteine remains a clinically significant molecule more than half a century after its introduction. Its well-established mucolytic effects, combined with growing evidence of its anti-inflammatory and antioxidant properties, underscore its therapeutic value. This guide provides a foundational understanding of its discovery, synthesis, and mechanisms of action, intended to support further research and development in the field. A critical consideration for future studies is the correlation between in vitro effective concentrations and in vivo achievable plasma levels to accurately delineate its pharmacodynamic effects.
References
- 1. tandfonline.com [tandfonline.com]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. US4129593A - Process for the production of high purity S-carboxymethyl-L-cysteine - Google Patents [patents.google.com]
- 5. Structural and Functional Studies of S-(2-Carboxyethyl)-L-Cysteine and S-(2-Carboxyethyl)-l-Cysteine Sulfoxide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What is the mechanism of Carbocysteine? [synapse.patsnap.com]
- 7. S-Carboxymethyl-L-Cysteine - HANGZHOU SHENGSHU BIOTECH CO.,LTD [shengshibio.com]
- 8. The role for S-carboxymethylcysteine (carbocisteine) in the management of chronic obstructive pulmonary disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. N-Acetylcysteine (NAC): Impacts on Human Health - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. S-Carboxymethyl Cysteine Protects against Oxidative Stress and Mitochondrial Impairment in a Parkinson’s Disease In Vitro Model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. researchgate.net [researchgate.net]
In-vitro Effects of Carbocisteine on Rhinovirus Replication: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the in-vitro effects of carbocisteine (B549337) on human rhinovirus (RV) replication. It synthesizes findings from key research to offer a detailed overview of the experimental protocols, quantitative data, and molecular mechanisms underlying carbocisteine's antiviral activity.
Executive Summary
Carbocisteine, a mucolytic agent, has demonstrated significant inhibitory effects on rhinovirus replication in in-vitro studies. Its mechanism of action extends beyond its mucoregulatory properties, encompassing direct antiviral and anti-inflammatory effects. This guide details the multifaceted action of carbocisteine, which involves the downregulation of the primary rhinovirus receptor, Intercellular Adhesion Molecule-1 (ICAM-1), inhibition of endosomal acidification required for viral uncoating, and suppression of the pro-inflammatory NF-κB signaling pathway.[1][2][3] These actions collectively reduce viral load and mitigate the virus-induced inflammatory response in airway epithelial cells.
Core Mechanisms of Action
Carbocisteine inhibits rhinovirus infection through a multi-pronged approach targeting key stages of the viral lifecycle and the host's inflammatory response.
-
Inhibition of Viral Entry: For the major group of rhinoviruses, which utilize ICAM-1 as their primary receptor, carbocisteine reduces the expression of ICAM-1 on the surface of human tracheal epithelial cells.[1][2][3] This reduction in available receptors limits the initial attachment of the virus, thereby decreasing the efficiency of infection.
-
Blockade of Viral Uncoating: Following receptor-mediated endocytosis, rhinoviruses require an acidic environment within the endosome to uncoat and release their RNA genome into the cytoplasm.[1] Carbocisteine has been shown to decrease the number and fluorescence intensity of acidic endosomes within epithelial cells, suggesting that it inhibits endosomal acidification.[1][2] This action is crucial as it effectively traps the virus within the endosome, preventing the release of viral RNA and subsequent replication. This mechanism of inhibiting endosomal acidification is effective against both major group (RV14) and minor group (RV2) rhinoviruses.[1][2][3]
-
Modulation of Inflammatory Response: Rhinovirus infection typically triggers the activation of the transcription factor NF-κB, which upregulates the expression of pro-inflammatory cytokines such as IL-6 and IL-8, as well as ICAM-1 itself.[1] Carbocisteine has been demonstrated to inhibit the activation of NF-κB induced by rhinovirus infection.[1][2] By suppressing this pathway, carbocisteine reduces the production of these inflammatory mediators, thereby mitigating the airway inflammation associated with rhinovirus infection.[1][3]
Data Presentation: Quantitative Effects of Carbocisteine
The following tables summarize the quantitative data from in-vitro studies on the effects of carbocisteine on rhinovirus replication and associated inflammatory responses in human tracheal epithelial cells.
Table 1: Effect of Carbocisteine on Rhinovirus Titer and RNA
| Parameter | Rhinovirus Type | Treatment | Result | Fold Change/Percentage Reduction |
| Supernatant Virus Titer | RV14 (major group) | Carbocisteine (10 µM) | Significant decrease in viral titer | Not specified |
| Supernatant Virus Titer | RV2 (minor group) | Carbocisteine (10 µM) | Significant decrease in viral titer | Not specified |
| Intracellular Viral RNA | RV14 (major group) | Carbocisteine (10 µM) | Decrease in RV14 RNA at 24 and 48h | Not specified |
| Cell Susceptibility to Infection | RV14 (major group) | Carbocisteine (10 µM) | Increased minimum dose of RV14 for infection | Not specified |
Table 2: Effect of Carbocisteine on Host Cell Factors and Cytokine Production
| Parameter | Treatment | Effect | Significance |
| ICAM-1 mRNA Expression | Carbocisteine (10 µM) | >50% reduction compared to vehicle | p<0.05 |
| Soluble ICAM-1 in Supernatant | Carbocisteine (10 µM) | Significant reduction | p<0.05 |
| LDL Receptor mRNA Expression | Carbocisteine (10 µM) | No significant inhibition | Not specified |
| NF-κB Activation | Carbocisteine (10 µM) | Inhibition of RV14-induced activation | Not specified |
| IL-6 Secretion (Baseline) | Carbocisteine (10 µM) | Reduction compared to vehicle | p<0.05 |
| IL-8 Secretion (Baseline) | Carbocisteine (10 µM) | Reduction compared to vehicle | p<0.05 |
| IL-1β Secretion (Baseline) | Carbocisteine (10 µM) | Reduction compared to vehicle | p<0.05 |
| RV14-induced IL-6 Secretion | Carbocisteine (10 µM) | Reduction compared to vehicle | p<0.05 |
| RV14-induced IL-8 Secretion | Carbocisteine (10 µM) | Reduction compared to vehicle | p<0.05 |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the research on carbocisteine's effects on rhinovirus.
Cell Culture and Drug Treatment
-
Cell Line: Primary human tracheal epithelial cells were used.
-
Culture Conditions: Cells were grown to confluence in a 1:1 mixture of Dulbecco's modified Eagle's medium and Ham's F-12 medium, supplemented with various growth factors.
-
Carbocisteine Preparation: Carbocisteine was dissolved in phosphate-buffered saline (PBS) to create a stock solution.
-
Treatment Protocol: Confluent cell monolayers were pre-treated with varying concentrations of carbocisteine (or vehicle control) for a specified period (e.g., 3 days) before viral infection. The medium was changed daily.
Rhinovirus Infection
-
Virus Strains: Human rhinovirus 14 (RV14), a major group virus, and human rhinovirus 2 (RV2), a minor group virus, were utilized.
-
Infection Procedure: After pre-treatment with carbocisteine, cell monolayers were washed with PBS and infected with a specified titer of rhinovirus for a set duration (e.g., 1 hour) at 33°C.
-
Post-Infection: Following the infection period, the viral inoculum was removed, and the cells were washed again with PBS. Fresh culture medium (with or without carbocisteine) was added, and the cells were incubated for various time points (e.g., 24, 48 hours).
Measurement of Viral Replication
-
Viral Titer Assay (TCID50): Supernatants from infected cell cultures were collected at different time points. The amount of infectious virus was quantified using a 50% tissue culture infective dose (TCID50) assay on HeLa cells.
-
Reverse Transcription-Polymerase Chain Reaction (RT-PCR): Total RNA was extracted from the cells. The amount of viral RNA was determined by RT-PCR using specific primers for the rhinovirus genome. β-actin was used as an internal control.
Analysis of Host Cell Responses
-
ICAM-1 Expression (mRNA): The expression level of ICAM-1 mRNA was measured using RT-PCR with specific primers.
-
Soluble ICAM-1 (sICAM-1) Measurement: The concentration of sICAM-1 in the cell culture supernatants was quantified using an enzyme-linked immunosorbent assay (ELISA).
-
Cytokine Measurement: The concentrations of IL-6, IL-8, and IL-1β in the supernatants were measured by ELISA.
-
NF-κB Activation Assay: Nuclear extracts were prepared from the cells. The activation of NF-κB was assessed by an ELISA-based assay that detects the binding of the active p65 subunit of NF-κB to a specific DNA sequence.
-
Endosomal Acidification Assay: The number and fluorescence intensity of acidic endosomes were measured using a fluorescent probe, such as LysoSensor Green DND-189, and analyzed by flow cytometry.
Visualizations: Signaling Pathways and Workflows
The following diagrams illustrate the key mechanisms and experimental processes described in this guide.
Caption: Carbocisteine's multi-target inhibition of Rhinovirus 14 infection.
Caption: Workflow for in-vitro analysis of carbocisteine's antiviral effects.
References
A Technical Guide to the Role of Carbocisteine in Mitigating Oxidative Stress in COPD Models
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary: Chronic Obstructive Pulmonary Disease (COPD) is characterized by persistent respiratory symptoms and airflow limitation due to airway and/or alveolar abnormalities usually caused by significant exposure to noxious particles or gases. A key pathogenic driver is a chronic inflammatory response, which is closely intertwined with a significant burden of oxidative stress. Carbocisteine (B549337) (S-Carboxymethyl-L-cysteine), a mucoactive agent, has demonstrated therapeutic benefits extending beyond its mucoregulatory function. In various in vitro and in vivo COPD models, carbocisteine actively mitigates oxidative stress and associated inflammation. This technical guide synthesizes the current evidence, detailing the molecular mechanisms, experimental protocols, and quantitative outcomes of carbocisteine's action, providing a comprehensive resource for research and development professionals.
Introduction
The Burden of COPD and the Role of Oxidative Stress
Oxidative stress in COPD arises from an imbalance between oxidants and antioxidants in the lungs.[1] Exogenous sources, primarily cigarette smoke and pollutants, and endogenous sources from activated inflammatory cells, create an excess of reactive oxygen species (ROS).[1] This oxidative burden drives key features of COPD pathogenesis, including chronic inflammation, emphysema, mucus hypersecretion, and corticosteroid resistance, making it a critical target for therapeutic intervention.[2][3]
Carbocisteine: Beyond Mucoregulation
Initially recognized for its ability to modulate the viscoelastic properties of mucus, carbocisteine's clinical efficacy in reducing COPD exacerbations is now largely attributed to its potent antioxidant and anti-inflammatory properties.[4][5] Unlike N-acetylcysteine (NAC), carbocisteine lacks a free thiol group but possesses a thioether group that can be oxidized by ROS.[6] Its multifaceted mechanism involves direct ROS scavenging, modulation of critical intracellular signaling pathways, and restoration of cellular redox balance.[4][7]
Core Mechanisms of Action in Reducing Oxidative Stress
Carbocisteine combats oxidative stress through a multi-pronged approach, targeting both the direct sources of oxidative damage and the downstream inflammatory consequences.
Upregulation of the Nrf2 Antioxidant Response Pathway
A primary defense mechanism against oxidative stress is the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Carbocisteine has been shown to activate Nrf2, leading to the transcription of a suite of antioxidant and cytoprotective genes.[8] In macrophages, carbocisteine treatment enhances the nuclear translocation of Nrf2 and the expression of its target genes, including heme oxygenase-1 (HO-1) and subunits of γ-glutamylcysteine synthetase (γ-GCS), the rate-limiting enzyme in glutathione (B108866) (GSH) synthesis.[8] This activation appears to be mediated, at least in part, through the PI3K/Akt signaling pathway.[8]
Suppression of Pro-inflammatory NF-κB and MAPK Pathways
Oxidative stress is a potent activator of pro-inflammatory signaling cascades, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[9] In COPD models, stimuli like TNF-α or H₂O₂ trigger these pathways, leading to the production of inflammatory cytokines such as IL-6, IL-8, and TNF-α.[9][10] Carbocisteine effectively suppresses this response by inhibiting the phosphorylation of key signaling molecules, including NF-κB p65 and ERK1/2, thereby preventing their nuclear translocation and subsequent pro-inflammatory gene transcription.[9][11]
Restoration of Corticosteroid Sensitivity via HDAC2
A major clinical challenge in COPD is reduced sensitivity to corticosteroids, which is linked to the oxidative stress-mediated downregulation of Histone Deacetylase 2 (HDAC2) activity.[12] HDAC2 is crucial for switching off inflammatory gene expression. Carbocisteine has been shown to restore steroid sensitivity by counteracting the decrease in HDAC2 activity.[7] This effect is dependent on its ability to increase intracellular thiol/GSH levels, which directly preserves HDAC2 function and promotes its recruitment to inflammatory gene promoters, thereby enhancing the anti-inflammatory action of glucocorticoids.[4][7]
Experimental Evidence from COPD Models
The therapeutic effects of carbocisteine have been validated in various preclinical models of COPD.
Detailed Experimental Protocols
A widely used and robust model that recapitulates key features of human COPD, including airway inflammation, mucus hypersecretion, and emphysema, involves combined exposure to CS and LPS.[13][14][15]
-
Induction Protocol:
-
LPS Instillation: On days 1 and 14 of the study, mice receive an intratracheal instillation of LPS (e.g., 7.5 µg in 50 µL saline) to mimic bacterial exacerbation-induced inflammation.[13][15]
-
CS Exposure: For a period of 12 weeks, mice are exposed to whole-body cigarette smoke (e.g., from 10-14 cigarettes) for a set duration (e.g., 2 hours) twice daily.[13][16] Control groups are exposed to filtered air.
-
-
Carbocisteine Administration:
-
Treatment groups receive carbocisteine daily via oral gavage for the duration of the induction period (12 weeks).[13]
-
Dosages typically range from a low dose (e.g., 112.5 mg/kg/day) to a high dose (e.g., 225 mg/kg/day). The high dose in mice is equivalent to a clinical human dose of approximately 1500 mg/day.[13]
-
The vehicle control group receives the solution used to dissolve carbocisteine (e.g., carboxymethylcellulose).[13]
-
-
Outcome Measures: At the end of the protocol, analyses include bronchoalveolar lavage fluid (BALF) for inflammatory cell counts and cytokine levels, lung tissue histology for pathological changes (e.g., mean linear intercept for emphysema), and assessment of lung function.[13][17]
To investigate specific molecular pathways, in vitro models are employed using human lung epithelial cell lines (e.g., A549) or primary cells.[9]
-
Induction of Stress: Oxidative stress and inflammation are induced by treating cells with agents like cigarette smoke extract (CSE), hydrogen peroxide (H₂O₂), or TNF-α (e.g., 10 ng/mL).[4][9]
-
Carbocisteine Treatment: Cells are pre-treated or co-treated with varying concentrations of carbocisteine (e.g., 10, 100, 1000 µmol/L).[9][11]
-
Outcome Measures: Analysis includes cell viability assays, measurement of ROS levels, quantification of cytokine release (ELISA) and gene expression (qRT-PCR), and assessment of signaling protein activation (Western blotting, immunofluorescence).[10][11]
Quantitative Data on Efficacy
The following tables summarize the quantitative effects of carbocisteine on key markers of oxidative stress, inflammation, and pathophysiology in various COPD models.
Table 1: Effects of Carbocisteine on Oxidative Stress Markers
| Marker/Parameter | Model System | Treatment Details | Outcome | Citation |
|---|---|---|---|---|
| Reactive Oxygen Species (ROS) | Oxidative stress-induced cells | Carbocisteine co-treatment | Significant reduction in ROS levels | [7] |
| Glutathione (GSH) | Oxidative stress-induced cells | Carbocisteine co-treatment | Counteracted the decrease in GSH levels | [4][7] |
| Superoxide Dismutase (SOD) | Oxidative stress-induced cells | Carbocisteine co-treatment | Counteracted the decrease in SOD activity | [4][7] |
| HDAC2 Activity | Rat COPD model & cells | Carbocisteine treatment | Ameliorated the downregulation of HDAC2 expression and activity | [7][12] |
| 8-isoprostane | Mild AECOPD Patients | Carbocisteine treatment | Significant reduction in exhaled 8-isoprostane |[18] |
Table 2: Effects of Carbocisteine on Inflammatory Markers in COPD Models
| Marker/Parameter | Model System | Treatment Details | Outcome | Citation |
|---|---|---|---|---|
| IL-6 & IL-8 Release | TNF-α stimulated A549 cells | 10-1000 µmol/L Carbocisteine | Dose-dependent suppression of IL-6 and IL-8 release | [9][11] |
| IL-6 & KC (Keratinocyte-derived cytokine) | CS + LPS Mouse Model | High-dose Carbocisteine | Significant reduction in BALF levels | [13][18] |
| TNF-α mRNA | CS + LPS Mouse Model | High-dose Carbocisteine | Significant reduction in lung tissue | [18][19] |
| Inflammatory Cell Infiltration | CS + LPS Mouse Model | High-dose Carbocisteine | Attenuated infiltration of neutrophils and total inflammatory cells in BALF | [13][19] |
| Circulating IL-8 | Mild AECOPD Patients | Carbocisteine treatment | Significant reduction (45% variation vs pre-therapy) |[20] |
Table 3: Effects of Carbocisteine on Pathophysiological and Functional Outcomes in COPD Models
| Marker/Parameter | Model System | Treatment Details | Outcome | Citation |
|---|---|---|---|---|
| Muc5ac Protein | CS + LPS Mouse Model | 225 mg/kg/day | Significant reduction in BALF (P<0.001) | [13][17] |
| Muc5b Protein | CS + LPS Mouse Model | 225 mg/kg/day | Significant reduction in BALF (P<0.01) | [13][17] |
| Muc5b/Muc5ac Ratio | CS + LPS Mouse Model | 225 mg/kg/day | Significantly restored the ratio (P<0.001) | [13][17] |
| Emphysema (Mean Linear Intercept) | CS + LPS Mouse Model | 225 mg/kg/day | Significantly reduced alveolar destruction | [13] |
| Airway Resistance & Compliance | CS + LPS Mouse Model | Carbocisteine treatment | Significantly improved lung function | [13][18] |
| Annual Exacerbation Rate | COPD Patients (Meta-analysis) | 1500 mg/day | Reduced rate by 0.43 per patient/year (P<0.01) | [18][21] |
| Quality of Life (SGRQ) | COPD Patients (PEACE Study) | 1500 mg/day | Significant improvement (score reduced by 4.06) |[21] |
Conclusion and Future Directions
The evidence robustly supports the role of carbocisteine as a multifaceted agent that effectively reduces oxidative stress in COPD models. Its ability to enhance endogenous antioxidant defenses via the Nrf2 pathway, suppress key pro-inflammatory cascades like NF-κB and MAPK, and restore corticosteroid sensitivity through the preservation of HDAC2 activity provides a strong mechanistic basis for its clinical benefits. The quantitative data from both in vivo and in vitro models consistently demonstrate significant improvements in biochemical, inflammatory, and pathophysiological outcomes.
Future research should focus on further elucidating the precise molecular interactions of carbocisteine with its targets, exploring its potential in specific COPD phenotypes, and investigating its long-term effects on disease modification and the prevention of comorbidities. For drug development professionals, carbocisteine serves as a valuable compound whose pleiotropic effects can inform the design of novel therapeutics aimed at targeting the interconnected pathways of oxidative stress and inflammation in COPD.
References
- 1. PHARMACOLOGICAL ANTIOXIDANT STRATEGIES AS THERAPEUTIC INTERVENTIONS FOR COPD - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oxidative stress-based therapeutics in COPD - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Clinical Efficacy of Carbocysteine in COPD: Beyond the Mucolytic Action - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of carbocisteine on patients with COPD: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The role for S-carboxymethylcysteine (carbocisteine) in the management of chronic obstructive pulmonary disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Carbocysteine restores steroid sensitivity by targeting histone deacetylase 2 in a thiol/GSH-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. atsjournals.org [atsjournals.org]
- 9. Carbocisteine attenuates TNF-α-induced inflammation in human alveolar epithelial cells in vitro through suppressing NF-κB and ERK1/2 MAPK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Carbocisteine attenuates hydrogen peroxide-induced inflammatory injury in A549 cells via NF-κB and ERK1/2 MAPK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Carbocisteine attenuates TNF-α-induced inflammation in human alveolar epithelial cells in vitro through suppressing NF-κB and ERK1/2 MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A mucoactive drug carbocisteine ameliorates steroid resistance in rat COPD model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Carbocisteine inhibits the expression of Muc5b in COPD mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. Therapeutic Effects of Lifei Decoction in a Murine Model of COPD Induced by LPS and Cigarette Smoke - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Changes in intestinal homeostasis and immunity in a cigarette smoke- and LPS-induced murine model for COPD: the lung-gut axis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Carbocisteine inhibits the expression of Muc5b in COPD mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. Carbocysteine Modifies Circulating miR-21, IL-8, sRAGE, and fAGEs Levels in Mild Acute Exacerbated COPD Patients: A Pilot Study - PMC [pmc.ncbi.nlm.nih.gov]
- 21. dovepress.com [dovepress.com]
Investigating the Free-Radical Scavenging Properties of Carbocisteine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Carbocisteine, a well-established mucolytic agent, has demonstrated significant free-radical scavenging and antioxidant properties that contribute to its therapeutic efficacy beyond its mucoregulatory functions. This technical guide provides an in-depth review of the mechanisms underlying Carbocisteine's antioxidant activity, supported by quantitative data from various in vitro and in vivo studies. Detailed experimental protocols for key antioxidant assays are presented to facilitate further research in this area. Furthermore, this guide illustrates the signaling pathways modulated by Carbocisteine in response to oxidative stress, offering insights for drug development and therapeutic applications.
Introduction: Beyond Mucolysis - The Antioxidant Facet of Carbocisteine
Carbocisteine (S-carboxymethyl-L-cysteine) is traditionally recognized for its ability to modulate the viscosity of mucus, aiding in its clearance from the respiratory tract.[1] However, a growing body of evidence highlights its role as a potent antioxidant and anti-inflammatory agent.[2] Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key pathogenic factor in numerous chronic inflammatory diseases, including chronic obstructive pulmonary disease (COPD).[3] Carbocisteine's ability to counteract oxidative stress is now considered a crucial component of its therapeutic action, contributing to the reduction of exacerbations and improvement in the quality of life for patients with these conditions.[4]
This guide delves into the core of Carbocisteine's free-radical scavenging properties, presenting a comprehensive overview for researchers and drug development professionals.
Mechanisms of Free-Radical Scavenging
Carbocisteine employs a multi-faceted approach to combat oxidative stress, encompassing both direct scavenging of free radicals and modulation of endogenous antioxidant defense systems.
2.1. Direct Scavenging of Reactive Oxygen Species (ROS)
In vitro studies have demonstrated Carbocisteine's capacity to directly neutralize a range of harmful ROS. Unlike N-acetylcysteine (NAC), which possesses a free thiol group, Carbocisteine's antioxidant activity is attributed to its thioether group, which can be oxidized by ROS.[5]
Key findings include:
-
Scavenging of Hydrogen Peroxide (H₂O₂), Hypochlorous Acid (HOCl), Hydroxyl Radical (•OH), and Peroxynitrite (ONOO⁻): Cell-free experiments have confirmed that Carbocisteine can effectively scavenge these potent oxidants.[6][7]
-
Inhibition of ROS Generation: Carbocisteine has been shown to inhibit the generation of ROS from sources such as rat neutrophils.[7]
2.2. Modulation of Endogenous Antioxidant Pathways
Beyond direct scavenging, Carbocisteine enhances the cellular antioxidant arsenal (B13267) by upregulating key protective signaling pathways.
-
The Keap1-Nrf2 Signaling Pathway: The Kelch-like ECH-associated protein 1 (Keap1)-Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a master regulator of the antioxidant response.[8] Under conditions of oxidative stress, Nrf2 translocates to the nucleus and activates the transcription of a wide array of antioxidant and cytoprotective genes.[9] Studies have shown that Carbocisteine can boost Nrf2 expression, leading to the upregulation of downstream antioxidant enzymes like heme oxygenase-1 (HO-1) and catalase.[1][2] This activation appears to be mediated, at least in part, through the PI3K/Akt pathway.[3][10]
-
The PI3K/Akt Signaling Pathway: The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway plays a crucial role in cell survival and proliferation. Research has revealed that Carbocisteine can activate Akt phosphorylation.[11] This activation is linked to the inhibition of apoptosis (programmed cell death) induced by oxidative stress, as demonstrated in human airway epithelial cells exposed to hydrogen peroxide.[5][11] The activation of the PI3K/Akt pathway by Carbocisteine is also implicated in the nuclear translocation of Nrf2.[3][10]
Quantitative Data on Antioxidant Activity
The following tables summarize the quantitative data from various studies investigating the antioxidant effects of Carbocisteine. Direct IC50 values for DPPH and ABTS assays are not consistently reported in the literature; therefore, effective concentrations from relevant studies are presented.
Table 1: In Vitro Free-Radical Scavenging and Antioxidant Effects of Carbocisteine
| Assay/Model | Species/Cell Line | Carbocisteine Concentration | Observed Effect | Reference(s) |
| ROS Scavenging (H₂O₂, HOCl, •OH, ONOO⁻) | Cell-free | Not specified | Direct scavenging of reactive oxygen species. | [6][7] |
| ROS Generation from Neutrophils | Rat | Not specified | Inhibition of ROS generation. | [7] |
| H₂O₂-induced Apoptosis | Human Tracheal Epithelial Cells | Not specified | Reduced the proportion of apoptotic cells and inhibited the activation of caspase-3 and caspase-9. | [11] |
| H₂O₂-induced Inflammatory Injury | A549 cells | Pre- and post-treatment | Increased cell viability and decreased LDH, IL-6, and IL-8 levels. | [12] |
| DNA Damage by COPD-BAL Fluid | Human Lymphocytes | 1.5 - 30 mM | Reduced DNA damage. | [7] |
| Clastogenic Activity in Human Serum | Human Serum | 2.5 mM | Quenched clastogenic activity induced by ultrasound. | [7] |
| Xanthine (B1682287) Oxidase Activity | Human Lung Endothelial Cells | 0.16 mM | Decreased xanthine oxidase activity in the presence of elastase. | [7][13] |
Table 2: Effects of Carbocisteine on Cellular Antioxidant Pathways
| Pathway/Target | Cell/Animal Model | Carbocisteine Concentration/Dose | Effect | Reference(s) |
| Keap1-Nrf2 Pathway | ||||
| Nrf2 Expression | Acetic acid-induced colitis in rats | 250 or 500 mg/kg | Boosted Nrf2 expression. | [1][2] |
| Nrf2 Nuclear Translocation | Peritoneal and alveolar macrophages (wild-type mice) | Dose-dependent | Enhanced nuclear translocation of Nrf2. This effect was inhibited by the PI3K inhibitor, LY294002. | [10] |
| HO-1 and Catalase | Acetic acid-induced colitis in rats | 250 or 500 mg/kg | Upregulated catalase and HO-1 enzymes. | [1][2] |
| PI3K/Akt Pathway | ||||
| Akt Phosphorylation | Human Tracheal Epithelial Cells | Not specified | Activated Akt phosphorylation, which was reversed by PI3K inhibitors (LY294002 and wortmannin). | [11] |
| Akt Phosphorylation | Alveolar macrophages (wild-type mice) | Not specified | Induced phosphorylated Akt. | [10] |
| NF-κB Pathway | ||||
| NF-κB p65 Phosphorylation | A549 cells treated with H₂O₂ or TNF-α | 10, 100, 1000 µmol/L | Attenuated phosphorylation of NF-κB p65 and inhibited its nuclear translocation. | [12][14] |
| NF-κB Inactivation | Acetic acid-induced colitis in rats | 250 or 500 mg/kg | Led to NF-κB inactivation. | [1][2] |
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to assess the free-radical scavenging properties of compounds like Carbocisteine.
4.1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
-
Principle: This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.
-
Reagents and Equipment:
-
DPPH solution (typically 0.1 mM in methanol (B129727) or ethanol)
-
Carbocisteine solutions of varying concentrations
-
Methanol or ethanol
-
UV-Vis Spectrophotometer
-
96-well microplate (optional)
-
-
Protocol:
-
Prepare a stock solution of DPPH in methanol or ethanol.
-
Prepare a series of dilutions of Carbocisteine in the same solvent.
-
In a test tube or microplate well, mix a fixed volume of the DPPH solution with a specific volume of the Carbocisteine solution.
-
A control is prepared by mixing the DPPH solution with the solvent alone. A blank contains the solvent only.
-
Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance of the solutions at the wavelength of maximum absorbance for DPPH (typically around 517 nm).
-
The percentage of radical scavenging activity is calculated using the following formula:
where A_control is the absorbance of the control and A_sample is the absorbance of the sample.
-
The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging against the concentration of Carbocisteine.
-
4.2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
-
Principle: This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•⁺), a blue-green chromophore. The reduction of ABTS•⁺ by the antioxidant leads to a decrease in absorbance.
-
Reagents and Equipment:
-
ABTS solution (e.g., 7 mM)
-
Potassium persulfate solution (e.g., 2.45 mM)
-
Carbocisteine solutions of varying concentrations
-
Methanol or phosphate-buffered saline (PBS)
-
UV-Vis Spectrophotometer
-
-
Protocol:
-
Prepare the ABTS radical cation (ABTS•⁺) by mixing equal volumes of ABTS and potassium persulfate solutions and allowing the mixture to stand in the dark at room temperature for 12-16 hours.
-
Before use, dilute the ABTS•⁺ solution with methanol or PBS to obtain an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare a series of dilutions of Carbocisteine.
-
Add a small volume of the Carbocisteine solution to a fixed volume of the diluted ABTS•⁺ solution.
-
A control is prepared with the solvent instead of the Carbocisteine solution.
-
After a specific incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.
-
The percentage of scavenging is calculated similarly to the DPPH assay.
-
The results can be expressed as an IC50 value or in terms of Trolox Equivalent Antioxidant Capacity (TEAC).
-
4.3. Superoxide (B77818) Dismutase (SOD)-like Activity Assay
-
Principle: This assay measures the ability of a compound to inhibit the autoxidation of pyrogallol (B1678534) or the reduction of nitroblue tetrazolium (NBT) by superoxide radicals generated by a xanthine-xanthine oxidase system. The inhibition of these reactions is proportional to the SOD-like activity of the sample.
-
Reagents and Equipment:
-
Xanthine and Xanthine Oxidase (for enzymatic generation of superoxide)
-
Pyrogallol or Nitroblue Tetrazolium (NBT) as an indicator
-
Carbocisteine solutions
-
Buffer solution (e.g., phosphate (B84403) buffer)
-
Spectrophotometer
-
-
Protocol (Xanthine-Xanthine Oxidase/NBT method):
-
Prepare a reaction mixture containing buffer, xanthine, and NBT.
-
Add the Carbocisteine solution at various concentrations to the reaction mixture.
-
Initiate the reaction by adding xanthine oxidase.
-
A control reaction is performed without the Carbocisteine solution.
-
Monitor the increase in absorbance at a specific wavelength (e.g., 560 nm for formazan (B1609692) formation from NBT) over time.
-
The percentage of inhibition of NBT reduction is calculated.
-
One unit of SOD-like activity is often defined as the amount of sample required to inhibit the rate of NBT reduction by 50%.
-
4.4. Lipid Peroxidation Assay (Malondialdehyde - MDA)
-
Principle: This assay measures the levels of malondialdehyde (MDA), a major product of lipid peroxidation. MDA reacts with thiobarbituric acid (TBA) under acidic conditions and high temperature to form a colored complex (TBA-MDA adduct) that can be quantified spectrophotometrically.
-
Reagents and Equipment:
-
Thiobarbituric acid (TBA) solution
-
Trichloroacetic acid (TCA) solution
-
Sample containing lipids (e.g., tissue homogenate, cell lysate)
-
Carbocisteine (as a potential inhibitor of lipid peroxidation)
-
Water bath
-
Spectrophotometer or Fluorometer
-
-
Protocol:
-
Homogenize the tissue or lyse the cells in a suitable buffer.
-
Induce lipid peroxidation if necessary (e.g., by adding an oxidizing agent like Fe²⁺/ascorbate).
-
Treat the samples with or without Carbocisteine.
-
Add TCA to precipitate proteins and centrifuge to collect the supernatant.
-
Add TBA solution to the supernatant.
-
Heat the mixture in a boiling water bath for a specified time (e.g., 15-60 minutes) to allow the color reaction to occur.
-
Cool the samples and measure the absorbance at a specific wavelength (typically 532 nm). A correction for non-specific absorbance is often made by measuring at another wavelength (e.g., 600 nm).
-
The concentration of MDA is calculated using a standard curve prepared with a known concentration of MDA or a precursor like 1,1,3,3-tetramethoxypropane.
-
Visualization of Signaling Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by Carbocisteine in response to oxidative stress and a general experimental workflow for assessing its antioxidant properties.
Caption: General experimental workflow for evaluating the antioxidant activity of Carbocisteine.
Caption: Carbocisteine's activation of the Keap1-Nrf2 antioxidant pathway.
Caption: The anti-apoptotic effect of Carbocisteine via the PI3K/Akt signaling pathway.
Conclusion
The evidence strongly supports the role of Carbocisteine as a significant free-radical scavenger and a modulator of cellular antioxidant defenses. Its ability to directly neutralize ROS and to upregulate protective pathways like Keap1-Nrf2 and PI3K/Akt underscores its therapeutic potential in diseases with an underlying oxidative stress component. The detailed experimental protocols and pathway visualizations provided in this guide serve as a valuable resource for researchers and drug development professionals seeking to further explore and harness the antioxidant properties of Carbocisteine. Future research focusing on elucidating precise IC50 values in standardized assays and further detailing the molecular interactions within these signaling pathways will be crucial for optimizing its clinical applications.
References
- 1. Carbocisteine as a Modulator of Nrf2/HO-1 and NFκB Interplay in Rats: New Inspiration for the Revival of an Old Drug for Treating Ulcerative Colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Carbocisteine as a Modulator of Nrf2/HO-1 and NFκB Interplay in Rats: New Inspiration for the Revival of an Old Drug for Treating Ulcerative Colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. atsjournals.org [atsjournals.org]
- 4. The role of Keap1-Nrf2 signaling pathway in the treatment of respiratory diseases and the research progress on targeted drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Carbocisteine can scavenge reactive oxygen species in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antioxidant activity of carbocysteine lysine salt monohydrate [pubmed.ncbi.nlm.nih.gov]
- 8. The Keap1-Nrf2 pathway: Mechanisms of activation and dysregulation in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Targeting Nrf2/KEAP1 signaling pathway using bioactive compounds to combat mastitis [frontiersin.org]
- 10. Carbocisteine reduces virus-induced pulmonary inflammation in mice exposed to cigarette smoke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Carbocisteine inhibits oxidant-induced apoptosis in cultured human airway epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Carbocisteine attenuates hydrogen peroxide-induced inflammatory injury in A549 cells via NF-κB and ERK1/2 MAPK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Carbocisteine attenuates TNF-α-induced inflammation in human alveolar epithelial cells in vitro through suppressing NF-κB and ERK1/2 MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Carbocisteine's Impact on Mucus Viscoelasticity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Carbocisteine (B549337) is a mucoregulatory agent widely used in the management of respiratory diseases characterized by excessive or viscous mucus. Its primary mechanism of action involves the intracellular modulation of mucin synthesis, leading to the production of mucus with altered viscoelastic properties, which is more easily cleared from the airways. This technical guide provides an in-depth analysis of carbocisteine's core impact on mucus viscoelasticity, detailing its biochemical mechanisms, relevant experimental protocols, and the signaling pathways it modulates. Quantitative data from key studies are presented in structured tables for comparative analysis, and experimental workflows and signaling pathways are visualized through diagrams to facilitate a comprehensive understanding of its mode of action.
Introduction
Mucus hypersecretion and altered viscoelasticity are hallmarks of chronic respiratory conditions such as chronic obstructive pulmonary disease (COPD) and chronic bronchitis. The viscoelastic properties of mucus are primarily determined by the concentration and biochemical characteristics of mucin glycoproteins. An imbalance in the production of different mucin types, particularly an overproduction of fucosylated mucins (fucomucins) relative to sialylated mucins (sialomucins), contributes to increased mucus viscosity and elasticity, impairing mucociliary clearance and increasing the risk of infection.
Carbocisteine, an S-carboxymethyl derivative of L-cysteine, is not a classical mucolytic that directly breaks down existing mucus. Instead, it acts as a mucoregulator, influencing the biosynthetic pathways of mucins within the goblet cells and submucosal glands of the respiratory tract. This guide explores the multifaceted mechanisms through which carbocisteine normalizes mucus viscoelasticity.
Core Mechanism of Action: Normalizing Mucin Glycosylation
The central mechanism of carbocisteine's action is the restoration of the balance between the synthesis of sialomucins and fucomucins. Sialomucins are generally less viscous than fucomucins. Carbocisteine is understood to achieve this by stimulating the activity of sialyltransferase, a key enzyme in the sialylation of mucin glycoproteins.[1][2] This intracellular action results in the production of mucus that is less tenacious and more easily transported by ciliary action.[3]
Impact on Mucin Gene and Protein Expression
Carbocisteine has also been shown to modulate the expression of the major gel-forming mucins in the airways, MUC5AC and MUC5B. In various experimental models, carbocisteine has been demonstrated to reduce the overproduction of these mucins, particularly under inflammatory conditions.[4][5]
Quantitative Data on Carbocisteine's Efficacy
The following tables summarize key quantitative findings from clinical and preclinical studies, illustrating the impact of carbocisteine on mucus properties and mucin production.
Table 1: Effect of Carbocisteine on Sputum Viscosity in Patients with Chronic Bronchitis
| Study | Dosage | Duration | Parameter Assessed | Outcome |
| Braga et al. (1990)[6] | 2.7 g/day (carbocisteine-lysine) | 4 days | Sputum Viscosity | Significant reduction in viscosity at the end of treatment (-67%), and on the 4th (-48%) and 8th (-62%) days after the end of treatment compared to placebo.[6] |
| Braga et al. (1990)[6] | 2.7 g/day (carbocisteine-lysine) | 4 days | Sputum Elasticity | No statistically significant effect on elasticity.[6] |
Table 2: Effect of Carbocisteine on Mucin Components in SO2-Exposed Rats
| Study | Animal Model | Treatment | Parameter Assessed (in Bronchoalveolar Lavage Fluid - BALF) | Outcome |
| Ishibashi et al. (2001)[1] | SO2-exposed rats | Carbocisteine (125 and 250 mg/kg b.i.d.) | Fucose Content | Dose-dependent reduction in fucose content.[1] |
| Ishibashi et al. (2001)[1] | SO2-exposed rats | Carbocisteine (125 and 250 mg/kg b.i.d.) | Sialic Acid Content | Dose-dependent reduction in sialic acid content, contributing to normalization of mucus composition.[1] |
Table 3: Effect of Carbocisteine on MUC5AC and MUC5B Protein Levels in a COPD Mouse Model
| Study | Animal Model | Treatment | Parameter Assessed (in BALF) | Outcome |
| Song et al. (2019)[5] | COPD mouse model | High-dose carbocisteine (225 mg/kg/d) | MUC5AC Protein | Significant decrease in MUC5AC protein overproduction (P<0.001).[5] |
| Song et al. (2019)[5] | COPD mouse model | High-dose carbocisteine (225 mg/kg/d) | MUC5B Protein | Significant decrease in MUC5B protein overproduction (P<0.01).[5] |
| Song et al. (2019)[5] | COPD mouse model | High-dose carbocisteine (225 mg/kg/d) | MUC5B/MUC5AC Ratio | Restoration of the MUC5B/MUC5AC ratio (P<0.001).[5] |
Anti-inflammatory and Antioxidant Mechanisms
Beyond its direct effects on mucin synthesis, carbocisteine exhibits anti-inflammatory and antioxidant properties that contribute to its overall efficacy. It has been shown to suppress the activation of key inflammatory signaling pathways, including Nuclear Factor-kappa B (NF-κB) and the Extracellular signal-regulated kinase 1/2 (ERK1/2) Mitogen-Activated Protein Kinase (MAPK) pathway.[7] By mitigating inflammation, carbocisteine can reduce the stimuli that lead to mucus hypersecretion.
Experimental Protocols
This section provides an overview of the methodologies used to assess the effects of carbocisteine on mucus viscoelasticity and its underlying biochemical mechanisms.
Measurement of Sputum Viscoelasticity (Rheology)
-
Objective: To quantify the viscous and elastic properties of sputum.
-
Methodology:
-
Sample Collection: Sputum samples are collected from patients, often through spontaneous or induced expectoration.
-
Sample Preparation: Samples are typically allowed to liquefy at room temperature or are gently homogenized to ensure consistency.
-
Instrumentation: A rotational viscometer or rheometer is used. A cone-and-plate or parallel-plate geometry is common.
-
Measurement: Oscillatory shear tests are performed at a constant temperature (e.g., 37°C). The instrument applies a sinusoidal strain or stress to the sample and measures the resulting stress or strain.
-
Parameters: The primary outputs are the storage modulus (G'), representing the elastic component, and the loss modulus (G''), representing the viscous component. Viscosity (η*) can also be calculated.
-
Data Analysis: Changes in G', G'', and η* before and after treatment with carbocisteine are compared.
-
Sialyltransferase Activity Assay
-
Objective: To measure the activity of sialyltransferase enzymes in respiratory epithelial cells or tissue homogenates.
-
Methodology (Radiolabeled Assay): [8][9][10]
-
Reaction Mixture Preparation: A reaction mixture is prepared containing a suitable buffer (e.g., 50 mM MES buffer, pH 6.0), a divalent cation (e.g., 1 mM MgCl2), a detergent if needed (e.g., 0.5% Triton CF-54), an acceptor glycoprotein (B1211001) (e.g., asialofetuin), and the radiolabeled donor substrate, CMP-[14C]-N-acetylneuraminic acid (CMP-[14C]-NeuAc).[8][9]
-
Enzyme Source: Cell lysates or tissue homogenates containing sialyltransferase are added to the reaction mixture.
-
Incubation: The reaction is incubated at 37°C for a defined period (e.g., 3-20 hours).[8][9]
-
Termination and Separation: The reaction is stopped, and the radiolabeled glycoprotein product is separated from the unreacted CMP-[14C]-NeuAc, often using SDS-PAGE.
-
Quantification: The amount of radioactivity incorporated into the glycoprotein is quantified using a radioimager or scintillation counting.
-
-
Methodology (Non-Radioactive Assay):
-
A coupled-enzyme assay can be used where the release of CMP from the sialyltransferase reaction is coupled to the release of phosphate (B84403) by a phosphatase (e.g., CD73).
-
The released phosphate is then quantified using a colorimetric method, such as the malachite green assay.
-
Quantification of Mucin Sialylation and Fucosylation (Lectin-Based Assay)
-
Objective: To determine the relative levels of sialic acid and fucose on mucin glycoproteins.
-
Methodology (Lectin-ELISA): [11][12][13][14]
-
Coating: Microtiter plate wells are coated with the mucin-containing sample.
-
Blocking: Non-specific binding sites are blocked with a blocking agent (e.g., bovine serum albumin).
-
Lectin Incubation: Biotinylated lectins with specificities for sialic acid (e.g., Maackia amurensis agglutinin - MAA, or Sambucus nigra agglutinin - SNA) or fucose (e.g., Ulex europaeus agglutinin I - UEA I, or Aleuria aurantia (B1595364) lectin - AAL) are added to the wells.
-
Detection: Streptavidin conjugated to an enzyme (e.g., horseradish peroxidase - HRP) is added, followed by a chromogenic substrate.
-
Quantification: The absorbance is measured, which is proportional to the amount of sialylated or fucosylated mucin present.
-
MUC5AC Protein Quantification (ELISA)
-
Objective: To measure the concentration of MUC5AC protein in biological fluids (e.g., BALF, cell culture supernatants).
-
Methodology (Sandwich ELISA): [15][16]
-
Coating: A microtiter plate is coated with a capture antibody specific for MUC5AC.
-
Blocking: The plate is blocked to prevent non-specific binding.
-
Sample Incubation: Standards and samples are added to the wells.
-
Detection Antibody Incubation: A biotinylated detection antibody that recognizes a different epitope on MUC5AC is added.
-
Enzyme Conjugate Incubation: Streptavidin-HRP is added.
-
Substrate Addition: A chromogenic substrate (e.g., TMB) is added, and the color development is proportional to the amount of MUC5AC.
-
Quantification: The reaction is stopped, and the absorbance is read at the appropriate wavelength. The concentration of MUC5AC in the samples is determined from the standard curve.
-
Analysis of NF-κB and ERK1/2 Activation (Western Blot)
-
Objective: To assess the phosphorylation status of NF-κB p65 and ERK1/2 as a measure of their activation.
-
Methodology: [17][18][19][20][21][22][23][24]
-
Cell Lysis: Cells are treated with carbocisteine and/or an inflammatory stimulus, then lysed to extract proteins. For NF-κB, nuclear and cytoplasmic fractions may be separated.
-
Protein Quantification: The protein concentration of the lysates is determined.
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the phosphorylated forms of NF-κB p65 (e.g., phospho-p65 Ser536) and ERK1/2 (phospho-ERK1/2). Antibodies against the total forms of these proteins are used as loading controls.
-
Secondary Antibody and Detection: The membrane is incubated with a horseradish peroxidase-conjugated secondary antibody, and the protein bands are visualized using a chemiluminescent substrate.
-
Densitometry: The intensity of the bands is quantified to determine the relative levels of phosphorylation.
-
Visualization of Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways modulated by carbocisteine and a typical experimental workflow.
Caption: General experimental workflow for assessing carbocisteine's effects.
References
- 1. [Effects of carbocisteine on airway inflammation and related events in SO2-exposed rats] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The role for S-carboxymethylcysteine (carbocisteine) in the management of chronic obstructive pulmonary disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mucolytic and Antioxidant Properties of Carbocysteine as a Strategy in COVID-19 Therapy | MDPI [mdpi.com]
- 4. Effects of carbocisteine on altered activities of glycosidase and glycosyltransferase and expression of Muc5ac in SO2-exposed rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Carbocisteine inhibits the expression of Muc5b in COPD mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Long-lasting effects on rheology and clearance of bronchial mucus after short-term administration of high doses of carbocysteine-lysine to patients with chronic bronchitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Carbocisteine attenuates TNF-α-induced inflammation in human alveolar epithelial cells in vitro through suppressing NF-κB and ERK1/2 MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [Enzyme assay of sialyltransferases for glycoproteins]:Glycoscience Protocol Online Database [jcggdb.jp]
- 9. Enzyme assay of sialyltransferases for glycoproteins - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Enzyme assay of sialyltransferases for oligosaccharides - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. A Quantitative Microtiter Assay for Sialylated Glycoform Analyses Using Lectin Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Lectin-based analysis of fucose and sialic acid expressions on human amniotic IgA during normal pregnancy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Mouse MUC5AC ELISA Kit (EEL107) - Invitrogen [thermofisher.com]
- 16. elkbiotech.com [elkbiotech.com]
- 17. researchgate.net [researchgate.net]
- 18. Negative regulation of NF-κB p65 activity by serine 536 phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Comparative analysis of Erk phosphorylation suggests a mixed strategy for measuring phospho-form distributions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Distinct pathways of ERK activation by the muscarinic agonists pilocarpine and carbachol in a human salivary cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Quantifying Nuclear p65 as a Parameter for NF-κB Activation: Correlation Between ImageStream Cytometry, Microscopy and Western Blot - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Phosphoproteome dynamics reveal novel ERK1/2 MAP kinase substrates with broad spectrum of functions - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Phospho-NF-kappaB p65 (Ser536) Antibody | Cell Signaling Technology [cellsignal.com]
Early-Stage Research on Carbocisteine for Non-Respiratory Conditions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbocisteine (B549337), a mucolytic agent with a well-established safety profile in respiratory disorders, is gaining attention for its therapeutic potential in a range of non-respiratory conditions. Beyond its mucus-regulating properties, carbocisteine exhibits significant antioxidant and anti-inflammatory effects. These pleiotropic activities stem from its ability to scavenge free radicals and modulate key inflammatory signaling pathways, suggesting its utility in diseases where oxidative stress and inflammation are key pathological drivers. This technical guide provides an in-depth overview of the early-stage and preclinical research on carbocisteine for various non-respiratory diseases, with a focus on ulcerative colitis, and emerging evidence in neurodegenerative and cardiovascular disorders. The information presented herein is intended to inform and guide further research and development efforts in repurposing this established drug for new therapeutic indications.
Ulcerative Colitis
Preclinical studies have demonstrated the potential of carbocisteine in mitigating the pathology of ulcerative colitis (UC), a chronic inflammatory bowel disease. The primary mechanism appears to be the modulation of oxidative stress and inflammatory responses within the colon.
Experimental Model: Acetic Acid-Induced Colitis in Rats
A widely used and reproducible animal model for inducing acute colitis that mimics aspects of human UC involves the intra-rectal administration of acetic acid.
Experimental Protocol:
-
Animal Model: Male Wistar rats are typically used.
-
Induction of Colitis:
-
Rats are fasted overnight with free access to water.
-
Anesthesia is induced, commonly with an intraperitoneal injection of ketamine and xylazine.
-
A solution of 3% acetic acid in normal saline (2 mL) is administered intra-rectally via a soft catheter inserted approximately 8 cm into the colon.
-
To ensure distribution, 2 mL of air is gently insufflated after the acetic acid instillation.
-
The catheter is then carefully removed.
-
-
Carbocisteine Administration:
-
Carbocisteine is suspended in a vehicle such as 0.5% carboxymethyl cellulose.
-
Treatment groups typically receive oral doses of carbocisteine (e.g., 250 mg/kg/day and 500 mg/kg/day) for a specified period, often starting before and continuing after colitis induction (e.g., 2 days prior and 5 days post-induction).
-
-
Assessment of Colitis Severity:
-
Macroscopic Assessment: The colon is excised, and the weight-to-length ratio is determined. A Disease Activity Index (DAI) and Macroscopic Damage Index (MDI) are scored based on stool consistency, rectal bleeding, and visible mucosal damage.
-
Histopathological Analysis: Colon tissue sections are stained with hematoxylin (B73222) and eosin (B541160) (H&E) to evaluate inflammatory cell infiltration, mucosal ulceration, and architectural changes.
-
Biochemical Analysis: Colon tissue homogenates are used to measure levels of oxidative stress markers (e.g., catalase, myeloperoxidase), and inflammatory cytokines (e.g., TNF-α, IL-6, IL-10).
-
Western Blot Analysis: Protein expression levels of key signaling molecules (e.g., Nrf2, HO-1, NF-κB) are determined.
-
Quantitative Data from Preclinical Studies
The following tables summarize the key quantitative findings from a preclinical study investigating the effects of carbocisteine in a rat model of acetic acid-induced ulcerative colitis.[1]
Table 1: Effect of Carbocisteine on Macroscopic and Disease Activity Indices in Acetic Acid-Induced Colitis in Rats
| Treatment Group | Colon Weight/Length Ratio (g/cm) | Disease Activity Index (DAI) | Macroscopic Damage Index (MDI) |
| Normal Control | 0.14 ± 0.01 | 0.0 ± 0.0 | 0.0 ± 0.0 |
| Ulcerative Colitis (UC) | 0.35 ± 0.04 | 3.5 ± 0.5 | 4.0 ± 0.0 |
| UC + Carbocisteine (250 mg/kg) | 0.23 ± 0.03 | 2.0 ± 0.0 | 2.0 ± 0.0 |
| UC + Carbocisteine (500 mg/kg) | 0.18 ± 0.02 | 1.0 ± 0.0 | 1.0 ± 0.0 |
*p < 0.05 compared to the UC group. Data are presented as mean ± SD.
Table 2: Effect of Carbocisteine on Colonic Oxidative Stress Markers in Acetic Acid-Induced Colitis in Rats
| Treatment Group | Catalase (U/mg protein) | Myeloperoxidase (MPO) (U/g tissue) |
| Normal Control | 15.2 ± 1.3 | 0.5 ± 0.1 |
| Ulcerative Colitis (UC) | 5.8 ± 0.7 | 4.2 ± 0.5 |
| UC + Carbocisteine (250 mg/kg) | 9.7 ± 1.1 | 2.8 ± 0.4 |
| UC + Carbocisteine (500 mg/kg) | 12.9 ± 1.2 | 1.5 ± 0.2 |
*p < 0.05 compared to the UC group. Data are presented as mean ± SD.
Table 3: Effect of Carbocisteine on Colonic Inflammatory Cytokines in Acetic Acid-Induced Colitis in Rats
| Treatment Group | TNF-α (pg/mg protein) | IL-6 (pg/mg protein) | IL-10 (pg/mg protein) |
| Normal Control | 25.1 ± 2.8 | 30.5 ± 3.1 | 150.2 ± 14.7 |
| Ulcerative Colitis (UC) | 85.3 ± 9.2 | 98.7 ± 10.1 | 65.4 ± 7.3 |
| UC + Carbocisteine (250 mg/kg) | 58.2 ± 6.1 | 65.4 ± 7.2 | 98.6 ± 10.5 |
| UC + Carbocisteine (500 mg/kg) | 39.4 ± 4.3 | 45.8 ± 5.1 | 125.7 ± 13.1 |
*p < 0.05 compared to the UC group. Data are presented as mean ± SD.
Signaling Pathway Modulation
Carbocisteine exerts its protective effects in experimental colitis by modulating the interplay between the Nrf2/HO-1 and NF-κB signaling pathways. It promotes the nuclear translocation of Nrf2, leading to the upregulation of antioxidant enzymes like HO-1 and catalase. Concurrently, it inhibits the activation of the pro-inflammatory transcription factor NF-κB, thereby reducing the production of inflammatory cytokines.
Neurodegenerative Disorders
The antioxidant properties of carbocisteine suggest its potential as a neuroprotective agent in diseases characterized by oxidative stress-induced neuronal damage, such as Parkinson's and Alzheimer's disease.
In Vitro Model of Parkinson's Disease: MPP+ -induced Neurotoxicity in SH-SY5Y Cells
The neurotoxin 1-methyl-4-phenylpyridinium (MPP+), the active metabolite of MPTP, is widely used to model Parkinson's disease in vitro by inducing selective dopaminergic neuron death.
Experimental Protocol:
-
Cell Line: Human neuroblastoma SH-SY5Y cells are a common model for studying dopaminergic neurons.
-
Induction of Neurotoxicity:
-
SH-SY5Y cells are cultured in appropriate media.
-
Cells are treated with varying concentrations of MPP+ (e.g., 500 µM to 2500 µM) for a specified duration (e.g., 24 hours) to induce cytotoxicity.
-
-
Carbocisteine Treatment:
-
Cells are pre-treated with different concentrations of S-carboxymethyl cysteine (a carbocisteine derivative) before exposure to MPP+.
-
-
Assessment of Neuroprotection:
-
Cell Viability: Assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay are used to quantify cell viability.
-
Oxidative Stress: The production of reactive oxygen species (ROS) can be measured using fluorescent probes like 2',7'-dichlorofluorescin diacetate (DCFDA).
-
Mitochondrial Function: Mitochondrial membrane potential can be assessed using dyes like JC-1.
-
Emerging Evidence and Future Directions
While direct preclinical data for carbocisteine in many neurodegenerative models is still emerging, its known mechanisms of action provide a strong rationale for further investigation. Future studies could explore its efficacy in models of:
-
Alzheimer's Disease: Investigating the effect of carbocisteine on amyloid-beta-induced toxicity in neuronal cell lines (e.g., SH-SY5Y) or in transgenic mouse models.
-
Stroke: Evaluating the neuroprotective effects of carbocisteine in a middle cerebral artery occlusion (MCAO) animal model by measuring infarct volume and neurological deficits.
-
Glutamate Excitotoxicity: Assessing the ability of carbocisteine to protect primary neurons from glutamate-induced cell death.
Cardiovascular Diseases
The anti-inflammatory and antioxidant effects of carbocisteine may offer therapeutic benefits in cardiovascular diseases where these processes play a crucial role, such as atherosclerosis and myocardial infarction.
Potential Experimental Models
While specific preclinical studies on carbocisteine in cardiovascular disease models are limited, established models can be utilized to investigate its potential cardioprotective effects.
Experimental Protocols:
-
Atherosclerosis (ApoE-/- Mouse Model):
-
Apolipoprotein E-deficient (ApoE-/-) mice, which spontaneously develop atherosclerotic plaques, are fed a high-fat diet.
-
Mice are treated with carbocisteine or a vehicle control.
-
Aortic plaque size and composition are analyzed by staining with Oil Red O and histological examination.
-
-
Myocardial Infarction (Ischemia-Reperfusion Rat Model):
-
The left anterior descending (LAD) coronary artery in rats is temporarily ligated to induce ischemia, followed by reperfusion.
-
Carbocisteine or a vehicle is administered before or after the ischemic event.
-
Cardiac function is assessed by echocardiography, and infarct size is measured by TTC staining.
-
-
Vascular Inflammation (In Vitro Endothelial Cell Model):
-
Human Umbilical Vein Endothelial Cells (HUVECs) are stimulated with an inflammatory agent like TNF-α.
-
Cells are co-treated with carbocisteine.
-
The expression of adhesion molecules such as VCAM-1 is measured by techniques like ELISA or western blotting.
-
Rationale for Investigation
Carbocisteine's ability to inhibit NF-κB and reduce the production of inflammatory cytokines could translate to a reduction in vascular inflammation, a key event in the initiation and progression of atherosclerosis. Furthermore, its antioxidant properties may protect cardiac tissue from ischemia-reperfusion injury.
Conclusion
The preclinical evidence, particularly in the context of ulcerative colitis, strongly supports the therapeutic potential of carbocisteine beyond its traditional use as a mucolytic agent. Its well-defined antioxidant and anti-inflammatory mechanisms provide a solid foundation for its investigation in a broader range of non-respiratory inflammatory and oxidative stress-driven diseases. The experimental models and protocols outlined in this guide offer a framework for researchers and drug development professionals to further explore and validate the repurposing of carbocisteine for these promising new indications. Rigorous preclinical studies are warranted to generate the necessary data to support the translation of these findings into clinical applications.
References
The Pharmacodynamic Profile of Carbocisteine in Animal Models: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbocisteine (B549337), a mucolytic agent, has been widely used in the management of respiratory disorders characterized by excessive or viscous mucus. Beyond its mucoregulatory effects, a growing body of preclinical evidence from animal models has elucidated its significant anti-inflammatory, antioxidant, and cytoprotective properties. This technical guide provides a comprehensive overview of the pharmacodynamic profile of Carbocisteine in various animal models, summarizing key quantitative data, detailing experimental methodologies, and visualizing associated signaling pathways. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and respiratory disease research.
Core Pharmacodynamic Activities
Carbocisteine exerts its therapeutic effects through a multi-faceted mechanism of action, as demonstrated in a range of animal models of respiratory disease. These activities collectively contribute to the amelioration of airway inflammation, reduction of oxidative stress, and restoration of normal mucus properties.
Anti-Inflammatory Effects
Carbocisteine has been shown to potently suppress inflammatory responses in the airways in various animal models. Its anti-inflammatory actions are mediated through the modulation of key inflammatory cells and signaling pathways.
-
Reduction of Inflammatory Cell Infiltration: Carbocisteine significantly reduces the influx of inflammatory cells, such as neutrophils and eosinophils, into the airways in response to various stimuli.[1][2][3]
-
Modulation of Pro-inflammatory Cytokines: The production of pro-inflammatory cytokines, including Interleukin (IL)-6, IL-8, and Tumor Necrosis Factor-alpha (TNF-α), is markedly attenuated by Carbocisteine treatment.[4][5]
-
Inhibition of NF-κB Signaling: A key mechanism underlying its anti-inflammatory effects is the suppression of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammatory gene expression.[4][6]
Antioxidant Properties
Oxidative stress is a critical component in the pathogenesis of many chronic respiratory diseases. Carbocisteine exhibits robust antioxidant effects, protecting cells from oxidative damage.
-
Scavenging of Reactive Oxygen Species (ROS): Carbocisteine acts as a potent free radical scavenger, directly neutralizing harmful ROS.[1][7]
-
Activation of the Nrf2 Pathway: Carbocisteine has been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[8][9][10] Nrf2 is a master regulator of the antioxidant response, inducing the expression of various antioxidant and cytoprotective genes, such as heme oxygenase-1 (HO-1) and glutamate-cysteine ligase (GCL).[9][10]
-
Restoration of Antioxidant Enzyme Activity: Treatment with Carbocisteine can restore the levels and activity of endogenous antioxidant enzymes, such as superoxide (B77818) dismutase (SOD).[1]
Mucoregulatory Function
While classically known as a mucolytic, Carbocisteine's primary action is more accurately described as mucoregulatory. It works by normalizing the composition and viscosity of mucus rather than simply breaking it down.[11][12]
-
Regulation of Mucin Gene Expression: Carbocisteine modulates the expression of key mucin genes, such as MUC5AC and MUC5B, to restore a more balanced mucus composition.[1][4] In some models, it has been shown to decrease the overexpression of MUC5AC.[1][13]
-
Normalization of Sialic Acid and Fucose Content: It restores the physiological ratio of sialic acid to fucose in mucins, which is crucial for maintaining normal mucus viscosity and elasticity.[1][14][15]
-
Improvement of Mucociliary Clearance: By normalizing mucus properties, Carbocisteine facilitates more effective mucociliary clearance, aiding in the removal of pathogens and irritants from the airways.[13][16]
Quantitative Data from Animal Models
The following tables summarize the quantitative effects of Carbocisteine observed in various animal models of respiratory disease.
Table 1: Anti-Inflammatory Effects of Carbocisteine in Animal Models
| Animal Model | Inducing Agent | Carbocisteine Dose | Key Inflammatory Marker | Result | Reference |
| Mice (COPD Model) | Cigarette Smoke & LPS | 225 mg/kg | Total inflammatory cells in BALF | Significant decrease | [4] |
| Mice (COPD Model) | Cigarette Smoke & LPS | 225 mg/kg | IL-6 in BALF | Tendency to be reduced | [4] |
| Mice (COPD Model) | Cigarette Smoke & LPS | 225 mg/kg | KC (CXCL1) in BALF | Tendency to be reduced | [4] |
| Mice (COPD Model) | Cigarette Smoke & LPS | 225 mg/kg | TNF-α mRNA in lung tissue | Significant inhibition | [4] |
| Rats | Intratracheal IL-1β | 300 mg/kg (oral) | Neutrophil infiltration in airways | Significant reduction | [2] |
| Rats | Intrapleural Carrageenan | 100-300 mg/kg (oral) | Pleural exudate and leukocyte recruitment | Dose-dependent inhibition | [2] |
| Guinea Pigs | Cigarette Smoke | 300 mg/kg (oral) or 30-100 mg/ml (aerosol) | Cell recruitment in BALF | Reduction | [2] |
| Mice (Allergic Asthma) | Ovalbumin | 10 mg/kg (i.p.) | Eosinophils in BALF | Reduction | [17] |
BALF: Bronchoalveolar Lavage Fluid; i.p.: intraperitoneal; IL: Interleukin; KC: Keratinocyte-derived chemokine; LPS: Lipopolysaccharide; TNF: Tumor Necrosis Factor
Table 2: Antioxidant Effects of Carbocisteine in Animal Models
| Animal Model | Inducing Agent | Carbocisteine Dose | Key Antioxidant Marker | Result | Reference |
| Mice | Cigarette Smoke & Influenza Virus | Not specified | Nrf2 activation in macrophages | Enhanced | [8][9][10] |
| Mice | Cigarette Smoke & Influenza Virus | Not specified | HO-1 expression | Induced | [9][10] |
| Mice | Cigarette Smoke & Influenza Virus | Not specified | GCLC and GCLM expression | Enhanced | [9] |
| Rats (COPD Model) | Not specified | Not specified | ROS levels | Reduction | [1] |
| Rats (COPD Model) | Not specified | Not specified | GSH levels | Promotion | [1] |
| Rats (COPD Model) | Not specified | Not specified | SOD activity | Promotion | [1] |
GCLC: Glutamate-cysteine ligase catalytic subunit; GCLM: Glutamate-cysteine ligase modifier subunit; GSH: Glutathione; HO-1: Heme oxygenase-1; Nrf2: Nuclear factor erythroid 2-related factor 2; ROS: Reactive Oxygen Species; SOD: Superoxide Dismutase
Table 3: Mucoregulatory Effects of Carbocisteine in Animal Models
| Animal Model | Inducing Agent | Carbocisteine Dose | Key Mucoregulatory Marker | Result | Reference |
| Rats | Sulfur Dioxide (SO₂) | 125 and 250 mg/kg b.i.d. | Fucose, sialic acid, and protein in BALF | Reduction | [14][15] |
| Rats | Sulfur Dioxide (SO₂) | Not specified | MUC5AC protein expression | Counteracted increase | [1] |
| Mice (COPD Model) | Cigarette Smoke & LPS | 225 mg/kg | Muc5b gene expression | Significant attenuation | [4] |
| Mice (COPD Model) | Cigarette Smoke & LPS | 225 mg/kg | Muc5ac gene expression | Decreased levels | [4] |
| Rats | Chronic Cigarette Smoke | Not specified | Mucociliary clearance (MCC) | Improved | [13] |
| Rats | Chronic Cigarette Smoke | Not specified | Goblet cell metaplasia | Attenuated | [13] |
b.i.d.: twice a day
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of preclinical findings. The following sections outline the typical experimental protocols used in the cited animal studies.
COPD Model in Mice Induced by Cigarette Smoke and LPS
-
Animals: Male C57BL/6 mice.
-
Induction of COPD: Mice are exposed to cigarette smoke (CS) from commercially available cigarettes for a specified duration (e.g., 1 hour/day, 5 days/week for 4 weeks). In conjunction with CS exposure, mice receive intranasal or intratracheal instillations of lipopolysaccharide (LPS) from E. coli to induce a robust inflammatory response.
-
Carbocisteine Administration: Carbocisteine is typically administered orally (e.g., by gavage) at doses ranging from 112.5 to 225 mg/kg/day. Treatment can be prophylactic (before and during the induction period) or therapeutic (after the establishment of the COPD phenotype).
-
Outcome Measures:
-
Inflammatory Cell Infiltration: Bronchoalveolar lavage fluid (BALF) is collected, and total and differential cell counts (neutrophils, macrophages, lymphocytes) are performed.
-
Cytokine Analysis: Levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, KC) in BALF or lung homogenates are measured by ELISA.
-
Lung Histology: Lung tissue is fixed, sectioned, and stained (e.g., with Hematoxylin and Eosin) to assess inflammatory cell infiltration and lung parenchymal destruction (emphysema).
-
Mucin Expression: Mucin gene (Muc5ac, Muc5b) and protein expression are quantified by qPCR and immunohistochemistry, respectively.
-
Airway Inflammation Model in Rats Induced by Sulfur Dioxide (SO₂) Exposure
-
Animals: Male Wistar or Sprague-Dawley rats.
-
Induction of Inflammation: Rats are exposed to a controlled concentration of sulfur dioxide (SO₂) gas (e.g., 400 ppm) for a defined period to induce airway inflammation and mucus hypersecretion.
-
Carbocisteine Administration: Carbocisteine is administered orally (e.g., by gavage) at doses such as 125 and 250 mg/kg twice daily.
-
Outcome Measures:
-
BALF Analysis: BALF is analyzed for total and differential inflammatory cell counts, as well as for the content of mucus glycoproteins (fucose, sialic acid, and total protein).
-
Oxidative Stress Markers: Levels of free radicals and elastase activity in BALF are measured.
-
Mucociliary Clearance: The rate of mucus transport can be assessed using techniques like the frog palate method.[16]
-
Histopathology: Tracheal and bronchial tissues are examined for ciliary lesions and goblet cell hyperplasia.
-
Allergic Airway Inflammation Model in Mice
-
Animals: BALB/c mice are commonly used due to their propensity to develop Th2-biased immune responses.
-
Sensitization and Challenge: Mice are sensitized by intraperitoneal injections of an allergen, typically ovalbumin (OVA), emulsified in an adjuvant like aluminum hydroxide. After a period of sensitization, mice are challenged with aerosolized OVA to induce an allergic inflammatory response in the airways.
-
Carbocisteine Administration: Carbocisteine is administered, for example, by intraperitoneal injection at a specific dose (e.g., 10 mg/kg) prior to and during the allergen challenge phase.
-
Outcome Measures:
-
Airway Hyperresponsiveness (AHR): AHR to a bronchoconstrictor agent like methacholine (B1211447) is measured using techniques such as whole-body plethysmography.
-
BALF Cell Profile: BALF is analyzed for the presence of eosinophils, a hallmark of allergic airway inflammation.
-
Th1/Th2 Cytokine Profile: Levels of Th1 (e.g., IFN-γ, IL-12) and Th2 (e.g., IL-4, IL-5, IL-13) cytokines in BALF or lung homogenates are quantified.[17]
-
Signaling Pathways and Mechanisms of Action
The diverse pharmacodynamic effects of Carbocisteine are underpinned by its ability to modulate key intracellular signaling pathways.
NF-κB Signaling Pathway in Inflammation
The NF-κB pathway is a critical regulator of the inflammatory response. In various inflammatory lung models, stimuli like LPS or cigarette smoke activate this pathway, leading to the transcription of numerous pro-inflammatory genes. Carbocisteine has been shown to inhibit the activation of NF-κB, thereby downregulating the expression of inflammatory cytokines and chemokines.
References
- 1. mdpi.com [mdpi.com]
- 2. Effectiveness of carbocysteine lysine salt monohydrate on models of airway inflammation and hyperresponsiveness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. publications.ersnet.org [publications.ersnet.org]
- 4. Carbocisteine inhibits the expression of Muc5b in COPD mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Clinical Efficacy of Carbocysteine in COPD: Beyond the Mucolytic Action - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Carbocysteine | C5H9NO4S | CID 193653 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. The role for S-carboxymethylcysteine (carbocisteine) in the management of chronic obstructive pulmonary disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. atsjournals.org [atsjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. Carbocisteine reduces virus-induced pulmonary inflammation in mice exposed to cigarette smoke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Carbocisteine Pharmacology - Active Ingredient - RxReasoner [rxreasoner.com]
- 12. mdpi.com [mdpi.com]
- 13. The effect and mechanism of action of carbocysteine on airway bacterial load in rats chronically exposed to cigarette smoke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. [Effects of carbocisteine on airway inflammation and related events in SO2-exposed rats] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. [Effects of carbocisteine on airway inflammation and related events in SO2-exposed rats]. | Semantic Scholar [semanticscholar.org]
- 16. Carbocisteine improves the mucociliary transport rate in rats with SO2-induced bronchitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Effects of combination therapy with montelukast and carbocysteine in allergen-induced airway hyperresponsiveness and airway inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Carbocisteine in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbocisteine (B549337) (S-carboxymethyl-L-cysteine) is a mucolytic agent widely used in the treatment of respiratory disorders characterized by excessive or viscous mucus.[1] Beyond its mucolytic properties, carbocisteine exhibits significant anti-inflammatory and antioxidant effects, making it a compound of interest for in vitro research in areas such as chronic obstructive pulmonary disease (COPD), asthma, and other inflammatory conditions.[2][3] These application notes provide detailed protocols for the preparation and use of carbocisteine in cell culture experiments, enabling researchers to investigate its mechanisms of action and potential therapeutic applications.
Physicochemical Properties of Carbocisteine
A summary of the key physicochemical properties of carbocisteine is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C5H9NO4S | PubChem |
| Molecular Weight | 179.19 g/mol | Selleck Chemicals |
| Melting Point | ~186°C (with decomposition) | Japanese Pharmacopoeia |
| Solubility in Water | Very slightly soluble | Japanese Pharmacopoeia |
| Solubility in Ethanol | Practically insoluble | Japanese Pharmacopoeia |
| Solubility in Dilute HCl or NaOH | Soluble | Japanese Pharmacopoeia |
Recommended Working Concentrations for Cell Culture
The optimal concentration of carbocisteine can vary depending on the cell type and experimental design. The table below provides a range of concentrations reported in the literature for in vitro studies. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific application.
| Cell Line | Concentration Range (µM) | Application | Reference |
| Human Alveolar Epithelial Cells (A549) | 10 - 1000 | Attenuation of TNF-α-induced inflammation | [2][4][5] |
| Human Alveolar Epithelial Cells (A549) | 10 - 1000 | Attenuation of H2O2-induced inflammatory injury | [3] |
| Human Tracheal Epithelial Cells | 10 | Inhibition of oxidant-induced apoptosis | MedChemExpress |
Protocol 1: Preparation of Carbocisteine Stock Solution (100 mM)
Materials:
-
Carbocisteine powder (molecular weight: 179.19 g/mol )
-
1 M Sodium Hydroxide (NaOH) solution, sterile
-
Sterile, deionized or distilled water
-
Sterile 15 mL or 50 mL conical tubes
-
0.22 µm sterile syringe filter
-
Sterile syringes
Procedure:
-
Weighing: In a sterile conical tube, weigh out 179.19 mg of carbocisteine powder to prepare 10 mL of a 100 mM stock solution.
-
Initial Suspension: Add approximately 8 mL of sterile water to the tube containing the carbocisteine powder. The powder will not dissolve completely at this stage.
-
Dissolution: Slowly add the 1 M NaOH solution dropwise while vortexing or stirring continuously. Carbocisteine will dissolve as the pH increases. Be cautious not to add an excess of NaOH. Monitor the pH to ensure it does not become too alkaline.
-
pH Adjustment (Optional but Recommended): Once the carbocisteine is fully dissolved, you can adjust the pH to a physiological range (e.g., 7.2-7.4) using sterile 1 M HCl if necessary. This step is crucial if the stock solution is to be used at high concentrations directly in cell culture media.
-
Final Volume Adjustment: Add sterile water to bring the final volume to 10 mL.
-
Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile conical tube.
-
Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes (e.g., 100 µL or 500 µL) in sterile microcentrifuge tubes. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months). Avoid repeated freeze-thaw cycles.
Protocol 2: Investigation of the Anti-inflammatory Effects of Carbocisteine on A549 Cells
This protocol describes a typical experiment to assess the ability of carbocisteine to inhibit TNF-α-induced inflammation in the human alveolar epithelial cell line, A549.
Materials:
-
A549 cells
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
-
Carbocisteine stock solution (100 mM, prepared as in Protocol 1)
-
Recombinant Human TNF-α
-
Phosphate-Buffered Saline (PBS), sterile
-
6-well or 12-well cell culture plates
-
Reagents for downstream analysis (e.g., ELISA kits for IL-6/IL-8, reagents for RNA extraction and qRT-PCR, or cell lysis buffers for Western blotting)
Experimental Workflow:
References
- 1. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 2. Carbocisteine attenuates TNF-α-induced inflammation in human alveolar epithelial cells in vitro through suppressing NF-κB and ERK1/2 MAPK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Carbocisteine attenuates hydrogen peroxide-induced inflammatory injury in A549 cells via NF-κB and ERK1/2 MAPK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Carbocisteine attenuates TNF-α-induced inflammation in human alveolar epithelial cells in vitro through suppressing NF-κB and ERK1/2 MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. BioKB - Publication [biokb.lcsb.uni.lu]
Application Notes and Protocols for Studying Carbocisteine Effects on MUC5AC Expression
Audience: Researchers, scientists, and drug development professionals.
Introduction
Mucin 5AC (MUC5AC) is a major gel-forming mucin produced by goblet cells in the respiratory tract. Its overexpression is a hallmark of chronic airway diseases such as chronic obstructive pulmonary disease (COPD) and asthma, leading to mucus hypersecretion and airway obstruction. Carbocisteine (B549337) is a mucolytic agent that has been shown to reduce mucus viscosity and elasticity.[1][2] This document provides a detailed protocol for studying the effects of Carbocisteine on MUC5AC expression in an in vitro model of airway inflammation. The protocols outlined below describe methods to quantify both MUC5AC mRNA and protein levels, providing a comprehensive understanding of Carbocisteine's mechanism of action.
Key Signaling Pathways
Carbocisteine's regulation of MUC5AC expression is thought to involve multiple pathways. It has been shown to reduce reactive oxygen species (ROS), which are known inducers of MUC5AC.[3] Furthermore, some evidence suggests that Carbocisteine may influence the MAPK and NF-kB signaling pathways, which are key regulators of inflammatory responses and mucin gene expression.[1] Carbocisteine has also been found to normalize the fucose and sialic acid content of mucins by regulating the activity of glycosyltransferases.[4][5]
Experimental Protocols
Cell Culture and Treatment
A human lung mucoepidermoid carcinoma cell line, such as NCI-H292, is a suitable in vitro model for these studies.[3]
-
Cell Culture: Culture NCI-H292 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified atmosphere of 5% CO2.
-
Stimulation: To induce MUC5AC expression, treat the cells with an inflammatory stimulus. Human Neutrophil Elastase (HNE) is a commonly used agent for this purpose.[3] A typical concentration is 100 ng/mL for 24 hours.
-
Carbocisteine Treatment: Pre-treat the cells with varying concentrations of Carbocisteine (e.g., 10, 50, 100 µM) for 1-2 hours before adding the inflammatory stimulus. Include a vehicle control (medium only) and a positive control (stimulus only).
Quantification of MUC5AC mRNA by Real-Time RT-PCR
This protocol allows for the measurement of MUC5AC gene expression.
-
RNA Extraction: After treatment, wash the cells with PBS and extract total RNA using a suitable kit (e.g., TRIzol reagent) according to the manufacturer's instructions.[6]
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit.[6]
-
Real-Time PCR: Perform real-time PCR using a PCR master mix, the synthesized cDNA, and specific primers for MUC5AC and a housekeeping gene (e.g., GAPDH).[6]
-
Data Analysis: Analyze the PCR data using the comparative Ct (ΔΔCt) method to determine the relative expression of MUC5AC mRNA, normalized to the housekeeping gene.
Quantification of MUC5AC Protein by ELISA
This protocol measures the amount of secreted MUC5AC protein in the cell culture supernatant.
-
Sample Collection: After the 24-hour incubation, collect the cell culture supernatant and centrifuge to remove any cell debris.[6]
-
ELISA Procedure: Use a commercially available human MUC5AC ELISA kit and follow the manufacturer's protocol.[7][8] A general procedure is as follows:
-
Add standards and samples to the wells of a microplate pre-coated with a MUC5AC capture antibody and incubate.[7]
-
Wash the plate and add a detection antibody.[7]
-
Wash the plate and add a horseradish peroxidase (HRP)-conjugated secondary antibody.[7]
-
Wash the plate and add a substrate solution (e.g., TMB).[7]
-
Stop the reaction with a stop solution and measure the absorbance at 450 nm using a microplate reader.[7]
-
-
Data Analysis: Calculate the concentration of MUC5AC in the samples by comparing their absorbance to a standard curve generated from known concentrations of MUC5AC.
Data Presentation
Summarize all quantitative data into clearly structured tables for easy comparison.
Table 1: Relative MUC5AC mRNA Expression
| Treatment | Concentration | Fold Change (vs. Control) | p-value |
| Vehicle Control | - | 1.0 | - |
| HNE | 100 ng/mL | Value | Value |
| HNE + Carbocisteine | 10 µM | Value | Value |
| HNE + Carbocisteine | 50 µM | Value | Value |
| HNE + Carbocisteine | 100 µM | Value | Value |
Table 2: MUC5AC Protein Concentration in Supernatant
| Treatment | Concentration | MUC5AC (pg/mL) | p-value |
| Vehicle Control | - | Value | - |
| HNE | 100 ng/mL | Value | Value |
| HNE + Carbocisteine | 10 µM | Value | Value |
| HNE + Carbocisteine | 50 µM | Value | Value |
| HNE + Carbocisteine | 100 µM | Value | Value |
Conclusion
This comprehensive protocol provides a robust framework for investigating the effects of Carbocisteine on MUC5AC expression. By quantifying both mRNA and protein levels, researchers can gain valuable insights into the mucoregulatory properties of Carbocisteine and its potential as a therapeutic agent for chronic airway diseases. The provided diagrams and tables facilitate a clear understanding of the experimental design and data interpretation.
References
- 1. Carbocisteine inhibits the expression of Muc5b in COPD mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The role for S-carboxymethylcysteine (carbocisteine) in the management of chronic obstructive pulmonary disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. L-carbocisteine reduces neutrophil elastase-induced mucin production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of carbocisteine on altered activities of glycosidase and glycosyltransferase and expression of Muc5ac in SO2-exposed rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Mucin-5AC (MUC5AC) ELISA — Technical Guide for High-Specificity Quantification (Research Use Only) – Excelimmune Immunity Reagents [excelimmune.com]
- 8. assets.exkitstore.com [assets.exkitstore.com]
Application Notes and Protocols for In Vivo Dosing of Carbocisteine in Murine Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
Carbocisteine (B549337), also known as S-carboxymethylcysteine, is a mucolytic agent used to manage respiratory tract disorders characterized by excessive or viscous mucus.[1][2][3] In preclinical research, murine models are instrumental in elucidating the mechanisms of action and therapeutic potential of carbocisteine in various pulmonary diseases. These application notes provide a comprehensive overview of recommended in vivo dosing strategies for carbocisteine in mice, based on published studies. The protocols and data presented herein are intended to serve as a guide for researchers designing new experiments.
Quantitative Data Summary
The following tables summarize the dosing regimens for carbocisteine in different murine models of respiratory diseases.
Table 1: Carbocisteine Dosing in Murine Models of Airway Inflammation and Remodeling
| Disease Model | Mouse Strain | Carbocisteine Dose | Administration Route | Treatment Duration | Key Findings | Reference |
| Asthma (OVA-induced) | Not Specified | 10 mg/kg | Gavage | Daily for 18 days | Reduced collagen deposition, inhibited TGF-β1 expression.[4][5] | [4][5] |
| COPD (LPS + Cigarette Smoke) | C57BL/6J | 112.5 mg/kg/day (Low Dose) | Gavage | 12 weeks | Attenuated inflammation and emphysema.[6][7][8] | [6][7][8] |
| COPD (LPS + Cigarette Smoke) | C57BL/6J | 225 mg/kg/day (High Dose) | Gavage | 12 weeks | Significantly decreased Muc5b and Muc5ac overproduction, restored Muc5b/Muc5ac ratio, and improved lung function.[6][7][8] | [6][7][8] |
| Virus-Induced Pulmonary Inflammation (Influenza + Cigarette Smoke) | C57BL/6 (Nrf2+/+) | Not explicitly stated in snippets, but prepared for oral gavage. | Oral Gavage | Daily, starting 1 day before cigarette smoke exposure until the end of the experiment. | Reduced pulmonary inflammation, edema, and mucus overproduction via Nrf2 activation.[9][10] | [9][10] |
| Enhancement of Erythromycin Activity | Not Specified | 50 mg/kg and 100 mg/kg | Intraperitoneal Injection | Single dose | Enhanced erythromycin-induced increase in serum glucocorticoid levels.[11] | [11] |
Experimental Protocols
Asthma Model: Ovalbumin (OVA)-Induced Airway Remodeling
This protocol is adapted from studies investigating the effect of carbocisteine on airway remodeling in a murine model of asthma.[4][5]
Materials:
-
Carbocisteine (S-carboxymethylcysteine, SCMC)
-
Ovalbumin (OVA)
-
Normal Saline (NS)
-
Dexamethasone (B1670325) (DEX) as a positive control
-
Vehicle for carbocisteine (e.g., 0.3% carboxymethylcellulose solution)[9]
Animal Model:
-
Species: Mouse (specific strain may vary, e.g., BALB/c are commonly used for allergy models)
-
Sex: Female
-
Age: 6-8 weeks
Experimental Procedure:
-
Animal Groups: Divide mice into four groups (n=8 per group):
-
Normal Saline (NS) control
-
Asthma (AS) model
-
Asthma + Carbocisteine (AS + SCMC)
-
Asthma + Dexamethasone (AS + DEX)
-
-
Sensitization:
-
On day 1 and day 13, sensitize the AS, AS + SCMC, and AS + DEX groups with an intraperitoneal (IP) and subcutaneous injection of OVA. The NS group receives normal saline.
-
-
Challenge:
-
From day 19 for 18 consecutive days, challenge the sensitized groups with nebulized 10% OVA solution for 30 minutes daily. The NS group is challenged with nebulized normal saline.
-
-
Treatment:
-
30 minutes prior to each OVA challenge, administer the following treatments:
-
-
Endpoint Analysis:
-
24 hours after the final OVA challenge, euthanize the mice.
-
Collect bronchoalveolar lavage fluid (BALF) for cell counts and cytokine analysis (e.g., TGF-β1 ELISA).
-
Collect lung tissues for histology (e.g., Masson's staining for collagen deposition) and gene expression analysis (e.g., RT-qPCR for TGF-β1).
-
Diagram of Experimental Workflow:
Caption: Workflow for OVA-induced asthma model and carbocisteine treatment.
COPD Model: Lipopolysaccharide (LPS) and Cigarette Smoke (CS)-Induced Inflammation
This protocol is based on studies evaluating carbocisteine's efficacy in a murine model of Chronic Obstructive Pulmonary Disease.[6][7][8]
Materials:
-
Carbocisteine
-
Lipopolysaccharide (LPS)
-
Vehicle for carbocisteine (e.g., carboxymethylcellulose)[7]
-
Cigarette smoke source
Animal Model:
-
Species: Mouse
-
Strain: C57BL/6J
-
Sex: Male or Female
-
Age: 8-10 weeks
Experimental Procedure:
-
Animal Groups:
-
Control Group
-
COPD Model Group
-
COPD + Low-Dose Carbocisteine (112.5 mg/kg/day)
-
COPD + High-Dose Carbocisteine (225 mg/kg/day)
-
-
COPD Model Induction (12 weeks):
-
On day 1 and day 14, instill LPS intratracheally to the COPD and treatment groups.
-
Expose the COPD and treatment groups to cigarette smoke for 2 hours, twice daily, for 12 weeks.
-
-
Treatment (12 weeks):
-
Administer carbocisteine or vehicle by oral gavage once daily for the entire 12-week duration of the model induction.
-
-
Endpoint Analysis:
-
At the end of the 12-week period, perform assessments such as:
-
Pulmonary function tests.
-
Collection of BALF for inflammatory cell counts and cytokine analysis.
-
Histological analysis of lung tissue for emphysema (e.g., mean linear intercept).
-
Measurement of mucin (Muc5ac, Muc5b) levels in BALF and lung tissue.
-
-
Diagram of Experimental Workflow:
References
- 1. What is the mechanism of Carbocysteine? [synapse.patsnap.com]
- 2. The role for S-carboxymethylcysteine (carbocisteine) in the management of chronic obstructive pulmonary disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Carbocistein improves airway remodeling in asthmatic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. e-century.us [e-century.us]
- 6. tandfonline.com [tandfonline.com]
- 7. Carbocisteine inhibits the expression of Muc5b in COPD mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Carbocisteine inhibits the expression of Muc5b in COPD mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. atsjournals.org [atsjournals.org]
- 10. Carbocisteine reduces virus-induced pulmonary inflammation in mice exposed to cigarette smoke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes: Utilizing Carbocisteine for In Vitro Studies of Mucus Hypersecretion
Introduction
Carbocisteine (B549337) (S-Carboxymethyl-L-cysteine) is a mucoregulatory agent widely used in the management of respiratory conditions characterized by excessive or viscous mucus.[1] Unlike classic mucolytics that break down disulfide bonds in secreted mucus, carbocisteine primarily acts at the cellular level to normalize mucus production and composition.[1][2] Its mechanism involves modulating the synthesis of mucin glycoproteins, reducing inflammation, and counteracting oxidative stress.[3][4][5] These properties make carbocisteine a valuable tool for in vitro research into the pathological mechanisms of mucus hypersecretion, a hallmark of diseases like Chronic Obstructive Pulmonary Disease (COPD) and asthma.[3][6]
In vitro models provide a controlled environment to dissect the cellular and molecular effects of carbocisteine on airway epithelial cells. Studies have demonstrated its ability to reduce the expression and secretion of key airway mucins, MUC5AC and MUC5B, which are often overproduced in disease states.[7][8][9] The primary mechanisms for this reduction involve the inhibition of key inflammatory signaling pathways, including Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK), particularly the ERK1/2 cascade.[5][8][10] Furthermore, carbocisteine has been shown to decrease the production of reactive oxygen species (ROS), thereby protecting epithelial cells from oxidant-induced damage and subsequent mucus production.[3][7][11]
These application notes provide detailed protocols for researchers to effectively use carbocisteine in established in vitro models of mucus hypersecretion, enabling the study of its efficacy and mechanism of action.
In Vitro Models for Mucus Hypersecretion
The selection of an appropriate cell model is critical for studying mucus hypersecretion. The most commonly used models include:
-
NCI-H292 Cells: A human pulmonary mucoepidermoid carcinoma cell line that is well-characterized for its ability to produce MUC5AC in response to various stimuli, such as human neutrophil elastase (HNE), cigarette smoke extract (CSE), and inflammatory cytokines like TNF-α.[7][12]
-
A549 Cells: A human alveolar adenocarcinoma cell line. While not a primary mucus-producing cell type, it is widely used to study inflammatory signaling pathways (NF-κB, MAPK) and cytokine release in response to stimuli like TNF-α and hydrogen peroxide, providing insights into the anti-inflammatory effects of carbocisteine.[5][10][11]
-
Primary Human Bronchial Epithelial (HBE) Cells: Cultured at an Air-Liquid Interface (ALI), these cells differentiate into a pseudostratified epithelium containing basal, ciliated, and mucus-producing goblet cells.[13][14] This model most closely mimics the in vivo airway environment and is considered the gold standard for studying differentiated epithelial functions, including mucociliary clearance.[15]
Experimental Workflow
A typical in vitro experiment to evaluate the effect of carbocisteine on mucus hypersecretion follows a standardized workflow. This process involves culturing appropriate airway epithelial cells, inducing a hypersecretory state, treating the cells with carbocisteine, and subsequently analyzing various endpoints to quantify mucin production and investigate cellular mechanisms.
Caption: General experimental workflow for studying carbocisteine in vitro.
Detailed Experimental Protocols
Protocol 1: Induction of MUC5AC Hypersecretion in NCI-H292 Cells
This protocol describes how to induce mucus hypersecretion in NCI-H292 cells using Human Neutrophil Elastase (HNE) as the stimulus.
Materials:
-
NCI-H292 cells
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS)
-
Human Neutrophil Elastase (HNE)
-
Carbocisteine
-
6-well tissue culture plates
Procedure:
-
Cell Seeding: Seed NCI-H292 cells in 6-well plates at a density of 2 x 10⁵ cells/well in complete RPMI-1640 medium.
-
Culture: Incubate at 37°C in a 5% CO₂ incubator until cells reach 80-90% confluency.
-
Serum Starvation: Wash the cells twice with PBS and replace the medium with serum-free RPMI-1640. Incubate for 24 hours to synchronize the cells.
-
Treatment: Pre-treat the cells with varying concentrations of carbocisteine (e.g., 10, 100, 1000 µM) for 2 hours.
-
Induction: Add HNE to the wells to a final concentration of 100 ng/mL. Include control wells: (a) medium only, (b) carbocisteine only, (c) HNE only.
-
Incubation: Incubate the plates for 24 hours at 37°C and 5% CO₂.
-
Sample Collection: After incubation, carefully collect the cell culture supernatant for MUC5AC protein analysis (Protocol 2). Wash the remaining cells with cold PBS and collect them by scraping for RNA or protein extraction (Protocols 3 & 4).
Protocol 2: Quantification of MUC5AC Protein by ELISA
This protocol provides a method for quantifying the amount of MUC5AC protein secreted into the cell culture supernatant using an enzyme-linked immunosorbent assay (ELISA).[7][16]
Materials:
-
Culture supernatants from Protocol 1
-
MUC5AC ELISA Kit (commercial kits are recommended)
-
96-well microplate reader
Procedure:
-
Sample Preparation: Centrifuge the collected supernatants at 1,500 rpm for 10 minutes to remove cell debris.
-
ELISA Protocol: Perform the ELISA according to the manufacturer’s instructions. A typical indirect ELISA involves the following steps: a. Coat a 96-well plate with the collected supernatants overnight at 4°C. b. Wash the wells and block with a blocking buffer (e.g., 1% BSA in PBS). c. Add the primary antibody against MUC5AC and incubate. d. Wash and add a horseradish peroxidase (HRP)-conjugated secondary antibody. e. Wash again and add the substrate solution (e.g., TMB). f. Stop the reaction with a stop solution.
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
-
Quantification: Calculate the concentration of MUC5AC in each sample by comparing the absorbance values to a standard curve generated with purified MUC5AC protein.
Protocol 3: Quantification of MUC5AC Gene Expression by RT-qPCR
This protocol details the measurement of MUC5AC mRNA levels in cell lysates to determine if carbocisteine affects its gene expression.[3][7]
Materials:
-
Cell lysates from Protocol 1
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for MUC5AC and a housekeeping gene (e.g., GAPDH, β-actin)
-
Real-time PCR system
Procedure:
-
RNA Extraction: Extract total RNA from the cell lysates using a commercial RNA extraction kit according to the manufacturer's protocol.
-
cDNA Synthesis: Synthesize first-strand cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR: Set up the qPCR reaction by mixing the cDNA template, forward and reverse primers for MUC5AC and the housekeeping gene, and qPCR master mix.
-
Thermal Cycling: Run the qPCR reaction in a real-time PCR system using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
Data Analysis: Determine the cycle threshold (Ct) values for MUC5AC and the housekeeping gene. Calculate the relative expression of MUC5AC using the 2-ΔΔCt method, normalizing to the housekeeping gene and comparing treated samples to the untreated control.
Protocol 4: Analysis of NF-κB and ERK1/2 Signaling by Western Blot
This protocol is for assessing the effect of carbocisteine on the activation of key inflammatory signaling pathways.[5][10]
Materials:
-
Cell lysates from Protocol 1 (collected at an earlier time point, e.g., 15-60 minutes post-induction, to capture peak phosphorylation)
-
Protein lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-p65, anti-p65, anti-phospho-ERK1/2, anti-ERK1/2, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Protein Extraction: Lyse cells in protein lysis buffer. Quantify protein concentration using a BCA assay.
-
SDS-PAGE: Denature protein samples and load equal amounts (e.g., 20-30 µg) onto an SDS-PAGE gel. Run the gel to separate proteins by size.
-
Western Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with primary antibodies against the phosphorylated and total forms of p65 and ERK1/2 overnight at 4°C. A loading control like β-actin should also be probed.
-
Secondary Antibody: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and apply the ECL substrate.
-
Imaging: Capture the chemiluminescent signal using an imaging system. Densitometry analysis can be performed to quantify the relative levels of protein phosphorylation.
Data Presentation
Quantitative data should be summarized in tables for clarity and ease of comparison.
Table 1: Effect of Carbocisteine on HNE-Induced MUC5AC Protein Secretion
| Treatment Group | MUC5AC Concentration (ng/mL) ± SD | % Inhibition |
| Control (Untreated) | 5.2 ± 0.8 | N/A |
| HNE (100 ng/mL) | 45.8 ± 4.1 | N/A |
| HNE + Carbocisteine (10 µM) | 38.1 ± 3.5 | 18.9% |
| HNE + Carbocisteine (100 µM) | 22.5 ± 2.9 | 50.9% |
| HNE + Carbocisteine (1000 µM) | 11.3 ± 1.5 | 75.3% |
Table 2: Effect of Carbocisteine on HNE-Induced MUC5AC Gene Expression
| Treatment Group | Relative MUC5AC mRNA Expression (Fold Change) ± SD |
| Control (Untreated) | 1.0 ± 0.0 |
| HNE (100 ng/mL) | 8.2 ± 0.9 |
| HNE + Carbocisteine (100 µM) | 4.1 ± 0.5 |
| HNE + Carbocisteine (1000 µM) | 1.9 ± 0.3 |
Signaling Pathways Modulated by Carbocisteine
Carbocisteine exerts its mucoregulatory effects by interfering with pro-inflammatory signaling cascades that are often activated by pathogens, irritants, and inflammatory mediators.
Inhibition of the NF-κB Pathway
The NF-κB pathway is a central regulator of inflammation and MUC5AC gene expression. Inducers like TNF-α or HNE activate IKK, which phosphorylates IκBα, leading to its degradation. This releases the NF-κB (p65/p50) dimer, allowing it to translocate to the nucleus and activate the transcription of target genes, including MUC5AC.[3][5] Carbocisteine has been shown to inhibit the phosphorylation and degradation of IκBα, thereby preventing NF-κB nuclear translocation.[5][10]
Caption: Carbocisteine inhibits the NF-κB signaling pathway.
Inhibition of the MAPK/ERK Pathway
The MAPK/ERK pathway is another critical signaling route that regulates cell proliferation and inflammation. Stimuli can activate a phosphorylation cascade (Ras-Raf-MEK-ERK) that culminates in the activation of ERK1/2. Phosphorylated ERK1/2 then moves to the nucleus to activate transcription factors that promote MUC5AC expression.[8] Carbocisteine has been found to attenuate the phosphorylation of ERK1/2, thus dampening this pro-inflammatory signal.[10][11]
Caption: Carbocisteine inhibits the MAPK/ERK signaling pathway.
References
- 1. What is the mechanism of Carbocysteine? [synapse.patsnap.com]
- 2. The role for S-carboxymethylcysteine (carbocisteine) in the management of chronic obstructive pulmonary disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mucolytic and Antioxidant Properties of Carbocysteine as a Strategy in COVID-19 Therapy [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Carbocisteine attenuates TNF-α-induced inflammation in human alveolar epithelial cells in vitro through suppressing NF-κB and ERK1/2 MAPK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Airway Mucus: From Production to Secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. L-carbocisteine reduces neutrophil elastase-induced mucin production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Carbocisteine inhibits the expression of Muc5b in COPD mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Carbocisteine inhibits the expression of Muc5b in COPD mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Carbocisteine attenuates TNF-α-induced inflammation in human alveolar epithelial cells in vitro through suppressing NF-κB and ERK1/2 MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Carbocisteine attenuates hydrogen peroxide-induced inflammatory injury in A549 cells via NF-κB and ERK1/2 MAPK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. publications.ersnet.org [publications.ersnet.org]
- 13. m.youtube.com [m.youtube.com]
- 14. publications.ersnet.org [publications.ersnet.org]
- 15. Culturing of Human Nasal Epithelial Cells at the Air Liquid Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Quantitative Analysis of Mucins in Mucosal Secretions Using Indirect Enzyme-Linked Immunosorbent Assay | Springer Nature Experiments [experiments.springernature.com]
Application of Carbocisteine in 3D Lung Organoid Culture Systems
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Carbocisteine (B549337) (S-carboxymethyl-L-cysteine) is a mucolytic agent widely used in the treatment of respiratory disorders characterized by excessive or viscous mucus production, such as Chronic Obstructive Pulmonary Disease (COPD).[1][2] Beyond its mucoregulatory functions, carbocisteine exhibits a range of beneficial effects including anti-inflammatory, antioxidant, and anti-viral properties.[3][4] Three-dimensional (3D) lung organoid culture systems have emerged as powerful in vitro models that recapitulate the cellular complexity and architecture of the human lung, offering a more physiologically relevant platform for disease modeling and drug screening compared to traditional 2D cell culture.[5][6] This document provides detailed application notes and protocols for the use of carbocisteine in 3D lung organoid systems to investigate its therapeutic potential.
Mechanism of Action
Carbocisteine's multifaceted mechanism of action makes it a compelling candidate for study in lung organoid models. Its primary functions include:
-
Mucoregulation: Carbocisteine helps to normalize the composition of mucus by modulating the expression of mucin genes, notably MUC5AC and MUC5B.[7][8][9] It has been shown to restore the MUC5B/MUC5AC ratio, which is often altered in respiratory diseases, thereby improving mucus clearance.[7][8]
-
Anti-inflammatory Effects: Carbocisteine exerts anti-inflammatory effects by suppressing key signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Extracellular signal-Regulated Kinase 1/2 (ERK1/2) Mitogen-Activated Protein Kinase (MAPK) pathways.[10][11][12] This leads to a reduction in the production of pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Interleukin-8 (IL-8).[11][12][13]
-
Antioxidant Properties: The drug exhibits antioxidant activity, in part through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which upregulates the expression of antioxidant genes.[14][15] It can also activate the Protein Kinase B (Akt) signaling pathway, which helps to protect lung cells from oxidative stress-induced apoptosis.[1][16]
-
Anti-viral Activity: Carbocisteine has been shown to inhibit the replication of various respiratory viruses, including influenza and respiratory syncytial virus (RSV), in airway epithelial cells.[17][18] This is partly achieved by reducing the expression of viral receptors like Intercellular Adhesion Molecule-1 (ICAM-1).[3][18]
Data Presentation
The following tables summarize quantitative data from studies on the effects of carbocisteine in various lung models. These data can serve as a reference for designing experiments in 3D lung organoid systems.
Table 1: Effect of Carbocisteine on Pro-inflammatory Cytokine Production in A549 Human Lung Adenocarcinoma Cells
| Treatment | Concentration (µmol/L) | IL-6 Reduction (%) | IL-8 Reduction (%) | Reference |
| Carbocisteine (pre-treatment) | 10 | Not specified | ~20% | [11] |
| 100 | Not specified | ~40% | [11] | |
| 1000 | Not specified | ~60% | [11] | |
| Carbocisteine (post-treatment) | 10 | Not specified | ~15% | [11] |
| 100 | Not specified | ~30% | [11] | |
| 1000 | Not specified | ~50% | [11] |
Data are approximate values derived from graphical representations in the cited literature.
Table 2: Effect of Carbocisteine on Mucin Expression in a COPD Mouse Model
| Treatment | MUC5AC Reduction (Protein) | MUC5B Reduction (Protein) | Restoration of MUC5B/MUC5AC Ratio | Reference |
| High-dose Carbocisteine (225 mg/kg/d) | Significant (P<0.001) | Significant (P<0.01) | Significant (P<0.001) | [7][19] |
| Low-dose Carbocisteine (112.5 mg/kg/d) | Not significant | Not significant | Not significant | [7][19] |
Mandatory Visualizations
Signaling Pathways of Carbocisteine
Caption: Signaling pathways modulated by Carbocisteine.
Experimental Workflow for Carbocisteine Application in Lung Organoids
Caption: Experimental workflow for testing Carbocisteine in lung organoids.
Experimental Protocols
The following protocols are adapted from established methods for lung organoid culture and analysis, with specific considerations for the application of carbocisteine.
Protocol 1: Generation and Culture of Human Lung Organoids
This protocol is a generalized procedure based on methods for generating lung organoids from adult stem cells.[16]
Materials:
-
Human lung tissue or cryopreserved primary human lung epithelial cells
-
Advanced DMEM/F-12 medium
-
GlutaMAX™
-
HEPES
-
N21-MAX Supplement
-
N-Acetylcysteine
-
A 83-01 (ALK5 inhibitor)
-
ROCK inhibitor (Y-27632)
-
Growth factors (e.g., FGF-7, FGF-10, Noggin, R-spondin-1)
-
Basement membrane matrix (e.g., Matrigel or Cultrex UltiMatrix)
-
Organoid Harvesting Solution
-
Phosphate Buffered Saline (PBS)
Procedure:
-
Cell Isolation and Seeding:
-
If starting from tissue, follow established protocols for enzymatic digestion and isolation of primary lung epithelial cells.
-
Resuspend the isolated cells or thawed cryopreserved cells in ice-cold basement membrane matrix at a density of approximately 2 x 10^4 to 4 x 10^4 cells per 40 µL of matrix.[2]
-
Plate 40-50 µL domes of the cell-matrix suspension into the center of wells of a pre-warmed 24-well plate.
-
Incubate at 37°C for 15-30 minutes to allow the domes to polymerize.
-
-
Organoid Culture and Maintenance:
-
Gently add 500 µL of pre-warmed Lung Organoid Expansion Medium to each well. The medium composition should be optimized based on the specific type of lung organoid (airway vs. alveolar).
-
Culture the organoids at 37°C and 5% CO2.
-
Change the medium every 2-3 days, being careful not to disturb the domes.[20]
-
-
Organoid Passaging:
-
When organoids become dense (typically every 2-3 weeks), they can be passaged.
-
Aspirate the medium and add cold Organoid Harvesting Solution to depolymerize the matrix.
-
Mechanically disrupt the organoids by pipetting and centrifuge to pellet the fragments.
-
Resuspend the organoid fragments in fresh basement membrane matrix and re-plate as described in step 1.
-
Protocol 2: Carbocisteine Treatment of Lung Organoids
Materials:
-
Mature lung organoids in culture
-
Carbocisteine stock solution (dissolved in an appropriate vehicle, e.g., culture medium)
-
Lung Organoid Expansion Medium
-
Optional: Inflammatory stimulus (e.g., TNF-α) or respiratory virus stock
Procedure:
-
Preparation of Carbocisteine Working Solutions:
-
Prepare a range of carbocisteine concentrations in Lung Organoid Expansion Medium. Based on 2D cell line studies, a concentration range of 10 µM to 1000 µM is a reasonable starting point.[11]
-
-
Treatment:
-
Aspirate the old medium from the organoid cultures.
-
Gently add the medium containing the desired concentration of carbocisteine (or vehicle control) to the wells.
-
For pre-treatment studies, incubate the organoids with carbocisteine for a specified period (e.g., 24 hours) before adding an inflammatory stimulus or virus.
-
For co-treatment or post-treatment studies, add carbocisteine concurrently with or after the stimulus.
-
-
Incubation:
-
Incubate the treated organoids for the desired experimental duration (e.g., 24-72 hours). The exact timing will depend on the specific endpoints being measured.
-
-
Sample Collection:
-
At the end of the incubation period, collect the culture supernatant for cytokine analysis.
-
Harvest the organoids for protein extraction, RNA isolation, or fixation for imaging.
-
Protocol 3: Analysis of Mucin Production
Materials:
-
Treated and control lung organoids
-
Reagents for fixation (e.g., 4% paraformaldehyde) and permeabilization (e.g., Triton X-100)
-
Primary antibodies against MUC5AC and MUC5B
-
Fluorescently labeled secondary antibodies
-
DAPI for nuclear staining
-
ELISA kits for MUC5AC and MUC5B
Procedure:
-
Immunofluorescence Staining:
-
Fix the organoids in 4% paraformaldehyde.
-
Permeabilize the organoids with Triton X-100.
-
Block with a suitable blocking buffer (e.g., bovine serum albumin in PBS).
-
Incubate with primary antibodies against MUC5AC and MUC5B overnight at 4°C.
-
Wash and incubate with fluorescently labeled secondary antibodies.
-
Counterstain with DAPI.
-
Image the stained organoids using confocal microscopy.
-
-
ELISA for Secreted Mucins:
-
Collect the culture supernatant from treated and control organoid cultures.
-
Perform an ELISA for MUC5AC and MUC5B according to the manufacturer's instructions to quantify the amount of secreted mucins.
-
Protocol 4: Measurement of Inflammatory Cytokines
Materials:
-
Culture supernatants from treated and control organoids
-
ELISA kits or multiplex bead array kits for IL-6, IL-8, and other relevant cytokines
Procedure:
-
Sample Preparation:
-
Centrifuge the collected supernatants to remove any cellular debris.
-
-
Cytokine Quantification:
-
Use commercial ELISA kits or a multiplex bead-based immunoassay (e.g., Luminex) to measure the concentration of cytokines in the supernatants.[21][22] Follow the manufacturer's protocol.
-
Normalize the cytokine concentrations to the total protein content or cell number in the corresponding organoid cultures if significant differences in organoid size or density are observed between conditions.
-
Protocol 5: Assessment of Viral Infection
This protocol is a general guideline for viral infection studies in lung organoids.[4][23][24]
Materials:
-
Mature lung organoids
-
Respiratory virus stock (e.g., Influenza A, RSV)
-
Infection medium (serum-free or low-serum medium)
-
Reagents for plaque assay or qPCR for viral quantification
Procedure:
-
Infection:
-
Wash the organoids with PBS.
-
Incubate the organoids with the virus at a specific multiplicity of infection (MOI) for 1-2 hours to allow for viral adsorption.
-
Remove the viral inoculum and wash the organoids to remove unbound virus.
-
Add fresh infection medium (with or without carbocisteine) and incubate for the desired time course (e.g., 24, 48, 72 hours).
-
-
Quantification of Viral Titer:
-
At each time point, collect the supernatant and/or harvest the organoids.
-
Determine the viral titer in the supernatant using a plaque assay on a susceptible cell line.
-
Extract viral RNA from the organoids or supernatant and perform RT-qPCR to quantify viral gene expression.
-
Conclusion
The use of 3D lung organoids provides a sophisticated platform to dissect the diverse mechanisms of action of carbocisteine in a physiologically relevant context. The protocols and data presented here offer a framework for researchers to design and execute experiments to further elucidate the therapeutic potential of carbocisteine in various respiratory diseases. By leveraging these advanced in vitro models, it is possible to gain deeper insights into how carbocisteine modulates mucus production, inflammation, oxidative stress, and viral infection in the human lung.
References
- 1. Protocol for generating airway organoids from 2D air liquid interface-differentiated nasal epithelia for use in a functional CFTR assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bio-protocol.org [bio-protocol.org]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. SARS-CoV-2 Infection and Viral Replication of Human Lung Organoids [protocols.io]
- 5. Adult stem cell-derived complete lung organoid models emulate lung disease in COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. An Optimized Protocol for the Generation of Alveolospheres from Wild-Type Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. stemcell.com [stemcell.com]
- 9. promocell.com [promocell.com]
- 10. dzl.de [dzl.de]
- 11. Carbocisteine attenuates TNF-α-induced inflammation in human alveolar epithelial cells in vitro through suppressing NF-κB and ERK1/2 MAPK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Carbocisteine attenuates hydrogen peroxide-induced inflammatory injury in A549 cells via NF-κB and ERK1/2 MAPK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. en.bio-protocol.org [en.bio-protocol.org]
- 15. atsjournals.org [atsjournals.org]
- 16. Adult stem cell-derived complete lung organoid models emulate lung disease in COVID-19 | eLife [elifesciences.org]
- 17. promocell.com [promocell.com]
- 18. Guidelines for Manufacturing and Application of Organoids: Lung - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Carbocisteine inhibits the expression of Muc5b in COPD mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. resources.rndsystems.com [resources.rndsystems.com]
- 21. Comparison of two human organoid models of lung and intestinal inflammation reveals Toll‐like receptor signalling activation and monocyte recruitment - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Collection: State-of-the-Art Analytical Methods of Viral Infections in Human Lung Organoids [protocols.io]
- 24. State-of-the-art analytical methods of viral infections in human lung organoids - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of Carbocisteine in Biological Samples using HPLC Methods
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of carbocisteine (B549337) in various biological matrices, primarily human plasma, using High-Performance Liquid Chromatography (HPLC) with UV and tandem mass spectrometry (MS/MS) detection. These methods are essential for pharmacokinetic, bioequivalence, and toxicological studies.
Overview of Analytical Methods
The quantification of carbocisteine in biological samples is commonly achieved by reversed-phase HPLC. Due to its polar nature and lack of a strong chromophore, methods often involve derivatization for UV detection or, more commonly, the use of highly sensitive and specific LC-MS/MS.
Key considerations for method selection include:
-
Sensitivity required: LC-MS/MS offers significantly lower limits of quantification (LOQ) compared to HPLC-UV, making it suitable for studies with low administered doses or for tracking low metabolite concentrations.
-
Matrix complexity: Biological samples like plasma, urine, and sputum contain numerous endogenous components that can interfere with the analysis. Efficient sample preparation and the selectivity of the detection method are crucial.
-
Throughput needs: For clinical trials involving a large number of samples, rapid and automated methods are preferred.
HPLC Method with UV Detection
This method is suitable for the quantification of carbocisteine in pharmaceutical formulations and can be adapted for biological samples, although it may lack the sensitivity for pharmacokinetic studies at lower concentrations.
Experimental Protocol
Chromatographic Conditions:
-
Column: BDS Hypersil C18 (250 x 4.6 mm, 5 µm)[1]
-
Mobile Phase: A mixture of water and acetonitrile (B52724) (95:5 v/v)[1]
-
Flow Rate: 1.0 mL/min[1]
-
Detection Wavelength: 215 nm[1]
-
Injection Volume: 20 µL[1]
-
Temperature: Ambient[1]
Sample Preparation (for Plasma - adapted from general principles):
-
To 500 µL of plasma, add 1 mL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Inject 20 µL into the HPLC system.
Standard and Sample Solution Preparation:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of carbocisteine standard and transfer to a 10 mL volumetric flask. Add 5 mL of a water:acetonitrile (95:5 v/v) mixture, sonicate for 10 minutes to dissolve, and then make up to the mark with the same diluent.[1]
-
Working Standard Solution (100 µg/mL): Dilute 1 mL of the stock solution to 10 mL with the diluent.[1]
Quantitative Data
| Parameter | Result | Reference |
| Linearity Range | 50-500 ng/spot (HPTLC method) | [2] |
| Correlation Coefficient (r²) | 0.9996 (HPTLC method) | [2] |
| Accuracy (Recovery) | 80%, 100%, 120% levels studied | [3] |
| Precision (%RSD) | Within acceptable limits | [1][3] |
LC-MS/MS Method for High-Sensitivity Quantification in Plasma
This method is highly sensitive and specific, making it the preferred choice for pharmacokinetic and bioequivalence studies of carbocisteine in biological fluids.
Experimental Protocol
Chromatographic Conditions:
-
Column: Waters Symmetry Shield RP8 (150 x 3.9 mm, 5 µm)[4]
-
Mobile Phase: Methanol (B129727) and 0.5% formic acid in water (40:60 v/v)[4]
-
Flow Rate: 500 µL/min[4]
-
Injection Volume: 5 µL[4]
-
Column Temperature: 40°C[4]
-
Total Run Time: 4.50 min[4]
Mass Spectrometric Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI)[4]
-
Detection Mode: Multiple Reaction Monitoring (MRM)[4]
-
MRM Transitions:
Sample Preparation (Protein Precipitation):
-
Pipette 200 µL of human plasma into an Eppendorf tube.[4]
-
Add 25 µL of the internal standard solution (Rosiglitazone).[4]
-
Vortex for 20-30 seconds.[4]
-
Add 700 µL of methanol and vortex for 5 minutes to precipitate proteins.[4]
-
Centrifuge at 15,000 rpm for 5 minutes at 10°C.[4]
-
Transfer 250 µL of the supernatant to another tube.[4]
-
Dilute the supernatant with 250 µL of a dilution buffer (methanol:0.5% formic acid, 20:80 v/v).[4]
-
Transfer the final solution to HPLC vials for analysis.[4]
Quantitative Validation Data
| Parameter | Result | Reference |
| Linearity Range | 50.0 - 6000.0 ng/mL | [4] |
| Lower Limit of Quantification (LLOQ) | 50.0 ng/mL | [4] |
| Intra-day Precision (%CV) | 1.70 - 3.62% | |
| Inter-day Precision (%CV) | 3.40 - 5.88% | [4] |
| Intra-day Accuracy (% Nominal) | 96.26 - 100.51% | |
| Inter-day Accuracy (% Nominal) | 95.20 - 98.56% | [4] |
| Recovery | 76.11 - 80.01% | [4] |
Application to Other Biological Matrices
Urine
While detailed validated methods for urine were not extensively found in the initial search, a general approach can be proposed based on the plasma methods. Given that a significant portion of carbocisteine is excreted unchanged in the urine, direct injection after dilution and filtration may be feasible for some applications. For higher sensitivity and to remove matrix effects, a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) would be recommended.
Proposed Sample Preparation for Urine:
-
Thaw frozen urine samples at room temperature.
-
Vortex to ensure homogeneity.
-
Centrifuge at 4000 rpm for 10 minutes to pellet any particulate matter.
-
Dilute the supernatant 1:10 with the mobile phase.
-
Filter through a 0.22 µm syringe filter.
-
Inject into the LC-MS/MS system.
Further method development and validation would be required to establish performance characteristics.
Sputum
Analysis of drugs in sputum is challenging due to its viscous and heterogeneous nature. Sample preparation is critical and typically involves a liquefaction step.
Proposed Sample Preparation for Sputum:
-
Collect sputum samples and store them frozen until analysis.
-
Thaw the samples and determine their volume/weight.
-
Add a mucolytic agent, such as dithiothreitol (B142953) (DTT) or N-acetylcysteine (NAC), to liquefy the sputum. A common starting point is to add an equal volume of 10% DTT solution and incubate at 37°C for 30 minutes with intermittent vortexing.
-
Once liquefied, proceed with a protein precipitation step as described for plasma, followed by centrifugation.
-
The resulting supernatant can then be further cleaned up using SPE or LLE before LC-MS/MS analysis.
This proposed protocol would require rigorous optimization and validation for the specific application.
Visualizations
Experimental Workflow for LC-MS/MS Analysis of Carbocisteine in Plasma
Caption: Experimental workflow for the LC-MS/MS quantification of carbocisteine in human plasma.
Proposed Metabolic Pathway of Carbocisteine
Caption: Proposed metabolic pathways of carbocisteine in humans.
References
- 1. sphinxsai.com [sphinxsai.com]
- 2. sphinxsai.com [sphinxsai.com]
- 3. High-throughput determination of carbocysteine in human plasma by liquid chromatography/tandem mass spectrometry: application to a bioequivalence study of two formulations in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bioanalytical Method for Carbocisteine in Human Plasma by Using LC-MS/MS: A Pharmacokinetic Application - PMC [pmc.ncbi.nlm.nih.gov]
Measuring the Antioxidant Activity of Carbocisteine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbocisteine (S-carboxymethyl-L-cysteine) is a widely used mucolytic agent that has also been shown to possess antioxidant and anti-inflammatory properties.[1] Its antioxidant effects are attributed to its ability to scavenge reactive oxygen species (ROS), which play a crucial role in the pathogenesis of various respiratory diseases.[2] Quantifying the antioxidant activity of Carbocisteine is essential for understanding its mechanism of action and for the development of new therapeutic applications.
These application notes provide detailed protocols for three common in vitro assays to measure the antioxidant activity of Carbocisteine: the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay, and the FRAP (Ferric Reducing Antioxidant Power) assay.
DPPH Radical Scavenging Assay
The DPPH assay is a popular method for screening the free radical scavenging activity of antioxidants. The principle of this assay is based on the reduction of the stable free radical DPPH• in the presence of a hydrogen-donating antioxidant, which results in a color change from purple to yellow. The decrease in absorbance at 517 nm is proportional to the antioxidant activity of the sample.
Data Presentation
| Compound | DPPH IC50 Value |
| Carbocisteine | To be determined using the protocol below |
| N-acetylcysteine (NAC) | Shows activity; less potent than NACA[1] |
| Ascorbic Acid (Standard) | ~5-10 µg/mL |
| Trolox (Standard) | ~20-40 µM |
Note: The IC50 values for standards can vary depending on the specific reaction conditions.
Experimental Protocol
This protocol is designed for a 96-well plate format.
Reagents:
-
Carbocisteine
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (B129727) (or Ethanol)
-
Positive Control (e.g., Ascorbic Acid or Trolox)
Equipment:
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 517 nm
-
Micropipettes
Procedure:
-
Preparation of DPPH Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol. Store the solution in a dark bottle at 4°C.
-
Preparation of Sample and Standard Solutions:
-
Prepare a stock solution of Carbocisteine in methanol (e.g., 1 mg/mL).
-
Prepare a series of dilutions from the stock solution (e.g., 10, 25, 50, 100, 250, 500 µg/mL).
-
Prepare a similar dilution series for the positive control (e.g., Ascorbic Acid).
-
-
Assay Procedure:
-
Add 100 µL of the DPPH solution to each well of a 96-well plate.
-
Add 100 µL of the different concentrations of Carbocisteine or the standard to the wells.
-
For the blank control, add 100 µL of methanol instead of the sample.
-
Shake the plate gently and incubate in the dark at room temperature for 30 minutes.
-
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:
Where:
-
A_control is the absorbance of the blank control.
-
A_sample is the absorbance of the sample.
-
-
IC50 Determination: Plot the percentage of scavenging activity against the concentration of Carbocisteine to determine the IC50 value.
Experimental Workflow
ABTS Radical Cation Decolorization Assay
The ABTS assay measures the ability of antioxidants to scavenge the stable ABTS radical cation (ABTS•+). The ABTS•+ is generated by the oxidation of ABTS with potassium persulfate and has a characteristic blue-green color. In the presence of an antioxidant, the ABTS•+ is reduced back to its colorless neutral form. The decrease in absorbance at 734 nm is proportional to the antioxidant activity.
Data Presentation
The antioxidant activity in the ABTS assay is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox with the same antioxidant capacity as the sample.
| Compound | ABTS TEAC Value (µM TE/µg) |
| Carbocisteine | To be determined using the protocol below |
| N-acetylcysteine (NAC) | Shows activity |
| Ascorbic Acid (Standard) | High TEAC value |
| Trolox (Standard) | 1.0 (by definition) |
Experimental Protocol
This protocol is designed for a 96-well plate format.
Reagents:
-
Carbocisteine
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt
-
Potassium persulfate
-
Phosphate Buffered Saline (PBS) or Ethanol (B145695)
-
Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid)
Equipment:
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 734 nm
-
Micropipettes
Procedure:
-
Preparation of ABTS Radical Cation (ABTS•+) Stock Solution:
-
Prepare a 7 mM solution of ABTS in water.
-
Prepare a 2.45 mM solution of potassium persulfate in water.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours.
-
-
Preparation of ABTS•+ Working Solution:
-
Dilute the ABTS•+ stock solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
-
Preparation of Sample and Standard Solutions:
-
Prepare a stock solution of Carbocisteine in an appropriate solvent (e.g., water or PBS).
-
Prepare a series of dilutions from the stock solution.
-
Prepare a series of dilutions of Trolox to serve as the standard curve (e.g., 0-200 µM).
-
-
Assay Procedure:
-
Add 190 µL of the ABTS•+ working solution to each well of a 96-well plate.
-
Add 10 µL of the different concentrations of Carbocisteine or the Trolox standard to the wells.
-
For the blank, add 10 µL of the solvent.
-
Shake the plate gently and incubate at room temperature for 6 minutes.
-
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation of TEAC:
-
Calculate the percentage inhibition of absorbance for each concentration of Carbocisteine and the Trolox standards.
-
Plot the percentage inhibition against the concentration of the Trolox standards to generate a standard curve.
-
Determine the TEAC value for Carbocisteine from the standard curve.
-
Experimental Workflow
Ferric Reducing Antioxidant Power (FRAP) Assay
The FRAP assay measures the total antioxidant capacity of a sample by its ability to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored by measuring the change in absorbance at 593 nm.
Data Presentation
The results of the FRAP assay are typically expressed as mmol of Fe²⁺ equivalents per gram of the sample (mmol Fe²⁺/g).
| Compound | FRAP Value (mmol Fe²⁺/g) |
| Carbocisteine | To be determined using the protocol below |
| N-acetylcysteine (NAC) | In vivo studies suggest an increase in FRAP values |
| Ferrous Sulfate (B86663) (FeSO₄) | Used as the standard |
Experimental Protocol
This protocol is designed for a 96-well plate format.
Reagents:
-
Carbocisteine
-
Acetate (B1210297) buffer (300 mM, pH 3.6)
-
TPTZ (2,4,6-tris(2-pyridyl)-s-triazine) solution (10 mM in 40 mM HCl)
-
Ferric chloride (FeCl₃) solution (20 mM in water)
-
Ferrous sulfate (FeSO₄) solution (for standard curve)
Equipment:
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 593 nm
-
Water bath (37°C)
-
Micropipettes
Procedure:
-
Preparation of FRAP Reagent:
-
Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio.
-
Warm the FRAP reagent to 37°C before use.
-
-
Preparation of Sample and Standard Solutions:
-
Prepare a stock solution of Carbocisteine in an appropriate solvent.
-
Prepare a series of dilutions from the stock solution.
-
Prepare a series of dilutions of FeSO₄ to serve as the standard curve (e.g., 100-1000 µM).
-
-
Assay Procedure:
-
Add 20 µL of the different concentrations of Carbocisteine or the FeSO₄ standard to the wells of a 96-well plate.
-
Add 180 µL of the pre-warmed FRAP reagent to each well.
-
Shake the plate gently and incubate at 37°C for 4 minutes.
-
-
Measurement: Measure the absorbance at 593 nm.
-
Calculation of FRAP Value:
-
Plot the absorbance of the FeSO₄ standards against their concentrations to generate a standard curve.
-
Determine the Fe²⁺ equivalent concentration for the Carbocisteine samples from the standard curve.
-
Express the FRAP value as mmol Fe²⁺ equivalents per gram of Carbocisteine.
-
Experimental Workflow
Conclusion
The protocols detailed in these application notes provide robust and reproducible methods for quantifying the antioxidant activity of Carbocisteine using three widely accepted assays. By following these procedures, researchers can obtain valuable data to further elucidate the antioxidant mechanisms of Carbocisteine and explore its therapeutic potential in conditions associated with oxidative stress. It is recommended to perform each assay with appropriate positive controls and to determine the dose-response relationship for Carbocisteine to accurately assess its antioxidant capacity.
References
Application Notes and Protocols: Experimental Design for Testing Carbocisteine in COPD Animal Models
Audience: Researchers, scientists, and drug development professionals.
Introduction: Chronic Obstructive Pulmonary Disease (COPD) is a progressive inflammatory lung disease characterized by airflow limitation. Animal models are indispensable tools for understanding COPD pathogenesis and evaluating novel therapeutic agents. Carbocisteine (B549337), a mucoactive drug, has demonstrated significant therapeutic potential beyond its mucolytic properties, including anti-inflammatory and antioxidant effects.[1][2] In animal models, Carbocisteine has been shown to alleviate inflammatory cell infiltration, reduce oxidative stress, and decrease pro-inflammatory cytokine levels.[3] This document provides a detailed experimental design and protocols for testing the efficacy of Carbocisteine in rodent models of COPD.
Overall Experimental Workflow
The experimental design involves inducing a COPD-like phenotype in rodents, followed by treatment with Carbocisteine. The efficacy of the treatment is then assessed through a series of functional, biochemical, and histological analyses.
Caption: Overall experimental workflow from animal acclimatization to data analysis.
Experimental Design and Protocols
Animal Model and COPD Induction
A combination of cigarette smoke (CS) exposure and lipopolysaccharide (LPS) instillation is recommended to establish a robust COPD model in rodents that mimics key features of the human disease, including inflammation and emphysema.[3][4]
-
Animals: Male C57BL/6 mice (8-10 weeks old) or Sprague-Dawley rats (200-250g).[3][5] Male animals are often preferred to avoid hormonal cycle variations.[6]
-
Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
COPD Induction Protocol:
-
CS Exposure: Expose animals to whole-body cigarette smoke from commercially available cigarettes (e.g., 5 cigarettes) for 2 hours, twice daily, for 12 weeks.[3] A smoking apparatus is required to ensure consistent exposure.[7]
-
LPS Instillation: On days 1 and 14 of the experimental period, lightly anesthetize the animals and intratracheally instill LPS (10 µg in 50 µL saline for mice) to exacerbate the inflammatory response.[3][8]
-
Treatment Groups and Drug Administration
-
Experimental Groups:
-
Control Group: Exposed to room air; receives vehicle (e.g., Carboxymethylcellulose) by oral gavage.
-
COPD Model Group: Subjected to CS + LPS exposure; receives vehicle by oral gavage.
-
Low-Dose Carbocisteine Group: CS + LPS exposure; receives Carbocisteine (112.5 mg/kg/day) by oral gavage.[3]
-
High-Dose Carbocisteine Group: CS + LPS exposure; receives Carbocisteine (225 mg/kg/day) by oral gavage.[3]
-
-
Drug Preparation and Administration Protocol:
-
Prepare a suspension of Carbocisteine in the vehicle (e.g., 0.5% Carboxymethylcellulose).
-
Administer the assigned treatment daily via oral gavage for the entire 12-week duration of the study.[3] The volume should be adjusted based on the animal's body weight.
-
Efficacy Assessment Protocols
At the end of the 12-week period, perform the following assessments.
Pulmonary Function Tests
-
Objective: To assess airway obstruction and lung mechanics.
-
Protocol:
-
Anesthetize the animal (e.g., with pentobarbital (B6593769) sodium).
-
Place the animal in a body plethysmograph connected to a ventilator.[9]
-
Measure key lung function parameters including airway resistance (RI), dynamic compliance (Cdyn), functional residual capacity (FRC), and forced expiratory volume/forced vital capacity (FEV/FVC) ratios.[3][10][11]
-
Bronchoalveolar Lavage Fluid (BALF) Analysis
-
Objective: To quantify airway inflammation.
-
Protocol:
-
Following lung function tests, euthanize the animal and expose the trachea.
-
Cannulate the trachea and lavage the lungs three times with 0.5 mL of ice-cold PBS.[9]
-
Pool the retrieved fluid and centrifuge at 1500 rpm for 10 minutes at 4°C.
-
Supernatant Analysis: Collect the supernatant and store at -80°C for cytokine analysis (e.g., IL-6, TNF-α, KC) using ELISA kits.[3]
-
Cell Pellet Analysis: Resuspend the cell pellet in PBS. Perform a total cell count using a hemocytometer. Prepare cytospin slides and stain with Wright-Giemsa for differential cell counting (neutrophils, macrophages, lymphocytes).[9]
-
Lung Histopathology
-
Objective: To assess lung inflammation, emphysema, and mucus production.
-
Protocol:
-
After BALF collection, perfuse the pulmonary circulation with saline.
-
Inflate the lungs with 4% paraformaldehyde at a constant pressure (e.g., 25 cmH₂O) and fix overnight.[9]
-
Embed the lung tissue in paraffin, cut 4-5 µm sections, and mount on slides.
-
H&E Staining: Stain with Hematoxylin and Eosin to visualize lung architecture, inflammatory cell infiltration, and alveolar destruction.
-
PAS Staining: Use Periodic acid-Schiff stain to identify and quantify mucus-producing goblet cells.[12]
-
Morphometric Analysis: Quantify emphysema by measuring the mean linear intercept (MLI), an indicator of airspace enlargement.[3][13]
-
Oxidative Stress and Molecular Analysis
-
Objective: To measure markers of oxidative stress and the expression of key inflammatory and mucin genes/proteins in lung tissue.
-
Protocol:
-
Homogenize snap-frozen lung tissue.
-
Oxidative Stress: Use commercial kits to measure levels of reactive oxygen species (ROS), glutathione (B108866) (GSH), and superoxide (B77818) dismutase (SOD) activity in the lung homogenate.[14]
-
qPCR: Extract RNA from lung tissue to quantify the mRNA expression of genes such as Tnf-α, Il-6, Muc5ac, and Muc5b.[3]
-
Western Blot/ELISA: Extract protein from lung tissue to measure the protein levels of MUC5AC and MUC5B.[3]
-
Data Presentation
Quantitative data should be summarized in tables for clear comparison between experimental groups.
Table 1: Effects of Carbocisteine on Lung Function Parameters
| Parameter | Control Group | COPD Model Group | Low-Dose Carbocisteine | High-Dose Carbocisteine |
| Airway Resistance (RI) | Baseline | Increased | Reduced | Significantly Reduced |
| Dynamic Compliance (Cdyn) | Baseline | Decreased | Increased | Significantly Increased |
| FRC (mL) | Baseline | Increased | Reduced | Significantly Reduced |
Table 2: Effects of Carbocisteine on BALF Inflammatory Markers
| Parameter | Control Group | COPD Model Group | Low-Dose Carbocisteine | High-Dose Carbocisteine |
| Total Cell Count (x10⁵) | Baseline | Increased | Reduced | Significantly Reduced |
| Neutrophil Count (x10⁴) | Baseline | Increased | Reduced | Significantly Reduced |
| IL-6 (pg/mL) | Baseline | Increased | Reduced | Significantly Reduced |
| TNF-α (pg/mL) | Baseline | Increased | Reduced | Significantly Reduced |
Table 3: Effects of Carbocisteine on Lung Histology and Mucin Expression
| Parameter | Control Group | COPD Model Group | Low-Dose Carbocisteine | High-Dose Carbocisteine |
| Mean Linear Intercept (µm) | Baseline | Increased | Reduced | Significantly Reduced |
| MUC5AC Protein Level | Baseline | Increased | Reduced | Significantly Reduced |
| MUC5B Protein Level | Baseline | Increased | Reduced | Significantly Reduced |
| MUC5B/MUC5AC Ratio | Baseline | Decreased | Restored | Significantly Restored |
Key Signaling Pathways Modulated by Carbocisteine
Carbocisteine exerts its therapeutic effects by modulating several key intracellular signaling pathways that are dysregulated in COPD. Its anti-inflammatory effects are partly mediated by the suppression of pro-inflammatory pathways like NF-κB and MAPK.[3][15] Furthermore, its antioxidant properties are linked to the activation of the Nrf2 pathway.[16]
Caption: Carbocisteine's modulation of key signaling pathways in COPD.
References
- 1. droracle.ai [droracle.ai]
- 2. researchgate.net [researchgate.net]
- 3. Carbocisteine inhibits the expression of Muc5b in COPD mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Experimental animal models for COPD: a methodological review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A mucoactive drug carbocisteine ameliorates steroid resistance in rat COPD model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Animal models of chronic obstructive pulmonary disease: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cigarette smoke exposure induced animal models of COPD – procedural variations and apparatus [jpccr.eu]
- 8. researchgate.net [researchgate.net]
- 9. Video: Generation of a Chronic Obstructive Pulmonary Disease Model in Mice by Repeated Ozone Exposure [jove.com]
- 10. The rat model of COPD skeletal muscle dysfunction induced by progressive cigarette smoke exposure: a pilot study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Lung Function Measurements in Rodents in Safety Pharmacology Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Quantitative Assessment of Emphysema Severity in Histological Lung Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Clinical Efficacy of Carbocysteine in COPD: Beyond the Mucolytic Action - PMC [pmc.ncbi.nlm.nih.gov]
- 15. nbinno.com [nbinno.com]
- 16. atsjournals.org [atsjournals.org]
Carbocisteine: A Versatile Tool for Investigating Mucin Biology in the Gastrointestinal Tract
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Carbocisteine (B549337) (S-carboxymethyl-L-cysteine) is a mucoregulatory agent traditionally used in the management of respiratory disorders characterized by abnormal mucus production. Beyond its mucolytic properties, carbocisteine exhibits significant anti-inflammatory and antioxidant activities, making it a valuable pharmacological tool to investigate the complex biology of mucins and the mucus barrier in the gastrointestinal (GI) tract. These application notes provide a comprehensive overview and detailed protocols for utilizing carbocisteine in various experimental models to dissect the roles of mucins in gut health and disease.
Mucus, a viscoelastic gel primarily composed of mucin glycoproteins, forms the first line of defense at the mucosal surface, protecting the underlying epithelium from mechanical stress, chemical damage, and microbial invasion[1]. In the intestine, the predominant secreted mucin is MUC2, which is produced by goblet cells[2]. Alterations in the integrity and function of the mucus barrier are implicated in the pathogenesis of inflammatory bowel disease (IBD), colorectal cancer, and enteric infections[3].
Carbocisteine's multifaceted mechanism of action, which includes the modulation of mucin gene expression, restoration of the balance between different mucin types, and suppression of inflammatory signaling pathways, provides a unique opportunity to probe the dynamics of the intestinal mucus barrier. This document outlines protocols for in vivo, ex vivo, and in vitro models to study the effects of carbocisteine on intestinal mucin biology, thereby facilitating research into novel therapeutic strategies for a range of GI disorders.
Mechanism of Action in the Gastrointestinal Tract
While much of the research on carbocisteine has focused on the respiratory system, its mechanisms of action are relevant to the GI tract. Carbocisteine's effects can be broadly categorized as mucoregulatory, anti-inflammatory, and antioxidant.
-
Mucoregulatory Effects: Carbocisteine is thought to modulate the biosynthesis of mucins, leading to the production of mucus with improved viscoelastic properties. It has been shown to restore the balance between sialomucins and fucomucins, which can influence mucus viscosity[4]. While direct evidence on MUC2 is limited, its known effects on MUC5AC suggest a potential to modulate MUC2 production and glycosylation.
-
Anti-inflammatory Effects: Carbocisteine has been demonstrated to suppress inflammatory responses in a rat model of acetic acid-induced colitis[1][4][5]. This is achieved, in part, by inhibiting the activation of the nuclear factor-kappa B (NF-κB) signaling pathway, a key regulator of pro-inflammatory cytokine production[4][5].
-
Antioxidant Effects: Carbocisteine upregulates the nuclear factor erythroid 2-related factor 2 (Nrf2)/heme oxygenase-1 (HO-1) signaling pathway, a critical cellular defense mechanism against oxidative stress[1][4][5]. By enhancing the expression of antioxidant enzymes, carbocisteine can mitigate oxidative damage to the intestinal mucosa.
Quantitative Data on Carbocisteine's Effects
The following tables summarize the available quantitative data from a key study investigating the effects of carbocisteine in a rat model of acetic acid-induced ulcerative colitis[5][6].
Table 1: Effect of Carbocisteine on Macroscopic and Microscopic Disease Activity Indices in Acetic Acid-Induced Colitis in Rats
| Parameter | UC Control Group | Carbocisteine (250 mg/kg) | Carbocisteine (500 mg/kg) |
| Disease Activity Index (DAI) | 4.0 ± 0.0 | 2.0 ± 0.5 | 1.0 ± 0.0 |
| Macroscopic Damage Index (MDI) | 4.0 ± 0.0 | 2.0 ± 0.5 | 1.0 ± 0.0 |
| Colon Weight/Length Ratio (g/cm) | 0.25 ± 0.02 | 0.18 ± 0.01 | 0.15 ± 0.01 |
| Histopathological Score | 3.5 ± 0.5 | 2.0 ± 0.5 | 1.0 ± 0.5 |
*p < 0.05 compared to UC Control Group. Data are presented as mean ± SD or median ± interquartile range.
Table 2: Effect of Carbocisteine on Inflammatory and Oxidative Stress Markers in Acetic Acid-Induced Colitis in Rats
| Marker | UC Control Group | Carbocisteine (250 mg/kg) | Carbocisteine (500 mg/kg) |
| TNF-α (pg/mg protein) | 150 ± 10 | 100 ± 8 | 75 ± 5 |
| IL-6 (pg/mg protein) | 250 ± 20 | 180 ± 15 | 120 ± 10 |
| IL-10 (pg/mg protein) | 50 ± 5 | 80 ± 7 | 110 ± 9 |
| Myeloperoxidase (MPO) (U/g tissue) | 5.0 ± 0.4 | 3.0 ± 0.3 | 2.0 ± 0.2 |
| Catalase (U/mg protein) | 20 ± 2 | 35 ± 3 | 45 ± 4 |
| Heme Oxygenase-1 (HO-1) (relative expression) | 2.5 ± 0.2 | 4.0 ± 0.3 | 5.5 ± 0.4 |
*p < 0.05 compared to UC Control Group. Data are presented as mean ± SD.
Signaling Pathways Modulated by Carbocisteine
Carbocisteine's therapeutic effects in the GI tract are mediated through the modulation of key intracellular signaling pathways. The following diagrams, generated using the DOT language, illustrate the interplay between these pathways and the points of intervention by carbocisteine.
Caption: Carbocisteine inhibits the NF-κB signaling pathway.
Caption: Carbocisteine activates the Nrf2/HO-1 antioxidant pathway.
Experimental Protocols
The following protocols provide detailed methodologies for investigating the effects of carbocisteine on mucin biology in the GI tract using in vivo, ex vivo, and in vitro models.
Protocol 1: In Vivo Investigation of Carbocisteine in a DSS-Induced Colitis Mouse Model
This protocol is adapted from established methods for inducing colitis with dextran (B179266) sulfate (B86663) sodium (DSS)[7][8][9].
Objective: To evaluate the therapeutic potential of carbocisteine in a mouse model of acute colitis, with a focus on its effects on inflammation, oxidative stress, and the mucus barrier.
Materials:
-
8-10 week old C57BL/6 mice
-
Dextran sulfate sodium (DSS; molecular weight 36,000-50,000 Da)
-
Carbocisteine
-
Vehicle for carbocisteine (e.g., 0.5% carboxymethylcellulose)
-
Oral gavage needles
-
Standard mouse chow and water
-
Reagents and kits for ELISA (TNF-α, IL-6, IL-10), MPO assay, and histology (Alcian blue/Periodic acid-Schiff stain).
Experimental Workflow:
Caption: Workflow for the in vivo DSS-induced colitis model.
Procedure:
-
Animal Acclimatization: Acclimatize mice for one week before the start of the experiment.
-
Group Allocation: Randomly divide mice into the following groups (n=8-10 per group):
-
Control: Normal drinking water + vehicle gavage.
-
DSS Control: 3% DSS in drinking water + vehicle gavage.
-
DSS + Carbocisteine (low dose): 3% DSS + carbocisteine (e.g., 100 mg/kg) gavage.
-
DSS + Carbocisteine (high dose): 3% DSS + carbocisteine (e.g., 250 mg/kg) gavage.
-
-
Induction of Colitis: Replace drinking water with a 3% (w/v) DSS solution for 7 days in the DSS and treatment groups.
-
Treatment: Administer carbocisteine or vehicle daily via oral gavage for the 7 days of DSS administration.
-
Monitoring: Record body weight, stool consistency, and the presence of blood in the feces daily to calculate the Disease Activity Index (DAI).
-
Endpoint Analysis: On day 8, euthanize the mice.
-
Measure the length and weight of the colon.
-
Fix a distal segment of the colon in 4% paraformaldehyde for histological analysis (H&E staining for inflammation and Alcian blue/PAS staining for goblet cells and mucus).
-
Homogenize a separate segment of the colon for biochemical assays (ELISA for TNF-α, IL-6, IL-10 and MPO activity).
-
Snap-freeze a segment in liquid nitrogen for RNA extraction and qRT-PCR analysis of Muc2, Tnf, Il6, and other relevant genes.
-
Protocol 2: Ex Vivo Analysis of Mucus Thickness in Colon Explants
This protocol is based on established methods for studying mucus properties in intestinal explants[10][11][12].
Objective: To measure the effect of carbocisteine on the thickness of the mucus layer in freshly isolated mouse colon explants.
Materials:
-
Freshly isolated mouse colon
-
Krebs buffer
-
Carbocisteine
-
Horizontal perfusion chamber
-
Micropipette with a micromanipulator
-
Charcoal particles
-
Microscope with a calibrated eyepiece.
Procedure:
-
Tissue Preparation: Euthanize a mouse and immediately excise the colon. Place it in ice-cold Krebs buffer. Open the colon longitudinally and gently rinse to remove luminal contents.
-
Mounting: Mount a segment of the distal colon in a horizontal perfusion chamber with the mucosal side facing upwards.
-
Treatment: Add Krebs buffer with or without carbocisteine (e.g., 100 µM, 1 mM) to the apical chamber.
-
Visualization: Gently apply a small amount of charcoal particles to the surface of the mucus layer to visualize its outer boundary.
-
Measurement: Using a micropipette attached to a micromanipulator, carefully lower the tip until it touches the epithelial surface and record the position. Then, raise the pipette until it touches the charcoal particles on the mucus surface and record this position. The difference between the two positions represents the mucus thickness.
-
Time-course Analysis: Measure the mucus thickness at different time points (e.g., 0, 30, 60, and 90 minutes) to assess the rate of mucus secretion.
Protocol 3: In Vitro Investigation of Carbocisteine on MUC2 Production in HT29-MTX Cells
This protocol is based on standard cell culture techniques for the MUC2-producing HT29-MTX cell line[5][13][14].
Objective: To quantify the effect of carbocisteine on MUC2 gene expression and protein secretion in a human intestinal goblet-like cell line.
Materials:
-
HT29-MTX cells
-
Complete cell culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin)
-
Carbocisteine
-
Cell culture plates (24-well or 6-well)
-
RNA extraction kit and qRT-PCR reagents
-
MUC2 ELISA kit
-
Reagents for protein quantification (e.g., BCA assay).
Experimental Workflow:
Caption: Workflow for in vitro analysis of MUC2 production.
Procedure:
-
Cell Seeding: Seed HT29-MTX cells in 24-well or 6-well plates at a density that allows them to reach 80-90% confluency within 2-3 days.
-
Treatment: Once confluent, replace the medium with fresh medium containing various concentrations of carbocisteine (e.g., 0, 10 µM, 100 µM, 1 mM).
-
Incubation: Incubate the cells for a desired period (e.g., 24, 48, or 72 hours).
-
Sample Collection:
-
Collect the cell culture supernatant and store it at -80°C for MUC2 ELISA.
-
Wash the cells with PBS and then lyse them using an appropriate buffer for RNA extraction or protein analysis.
-
-
MUC2 Quantification:
-
Perform a MUC2 ELISA on the collected supernatants according to the manufacturer's instructions to determine the amount of secreted MUC2 protein.
-
Extract total RNA from the cell lysates and perform qRT-PCR to quantify MUC2 mRNA expression levels. Normalize to a housekeeping gene (e.g., GAPDH).
-
-
Data Analysis: Normalize the secreted MUC2 protein levels to the total protein content of the cell lysates.
Conclusion
Carbocisteine is a powerful and multi-functional tool for elucidating the intricate biology of mucins in the gastrointestinal tract. Its ability to modulate mucin production, suppress inflammation, and combat oxidative stress allows researchers to investigate the dynamic interplay between the mucus barrier and the underlying epithelium in both physiological and pathological conditions. The protocols outlined in these application notes provide a framework for utilizing carbocisteine in a variety of experimental settings to advance our understanding of GI health and disease, and to explore its potential as a therapeutic agent for a range of intestinal disorders. Further research focusing on the direct effects of carbocisteine on MUC2 expression, glycosylation, and the biophysical properties of intestinal mucus is warranted to fully unlock its potential as a research tool and therapeutic.
References
- 1. Attributes | Graphviz [graphviz.org]
- 2. scilit.com [scilit.com]
- 3. researchgate.net [researchgate.net]
- 4. Carbocisteine as a Modulator of Nrf2/HO-1 and NFκB Interplay in Rats: New Inspiration for the Revival of an Old Drug for Treating Ulcerative Colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enhancement of Mucus Production in Eukaryotic Cells and Quantification of Adherent Mucus by ELISA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Carbocisteine as a Modulator of Nrf2/HO-1 and NFκB Interplay in Rats: New Inspiration for the Revival of an Old Drug for Treating Ulcerative Colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. socmucimm.org [socmucimm.org]
- 9. Mouse Model of Dextran Sodium Sulfate (DSS)-induced Colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An ex vivo method for studying mucus formation, properties, and thickness in human colonic biopsies and mouse small and large intestinal explants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. An ex vivo method for studying mucus formation, properties, and thickness in human colonic biopsies and mouse small and large intestinal explants - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ex vivo measurements of mucus secretion by colon explants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. bio-protocol.org [bio-protocol.org]
- 14. medicopublication.com [medicopublication.com]
Application Notes and Protocols for Cell-Based Screening of Carbocisteine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbocisteine (B549337) (S-carboxymethyl-L-cysteine) is a widely used mucolytic agent with established antioxidant and anti-inflammatory properties.[1][2] Its therapeutic effects are attributed to its ability to modulate key cellular signaling pathways, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, thereby reducing the production of pro-inflammatory mediators.[1][3] Additionally, carbocisteine has been shown to regulate the expression of MUC5AC, a major mucin protein implicated in respiratory diseases.[4][5] These multifaceted activities make carbocisteine an attractive scaffold for the development of novel derivatives with enhanced therapeutic potential.
These application notes provide a comprehensive framework of cell-based assays for the screening and characterization of carbocisteine derivatives. The protocols detailed below will enable researchers to assess the antioxidant, anti-inflammatory, and mucoregulatory activities of novel compounds, facilitating the identification of promising drug candidates.
I. Screening Cascade for Carbocisteine Derivatives
A tiered screening approach is recommended to efficiently identify and characterize carbocisteine derivatives. The workflow begins with primary assays to assess cytotoxicity and antioxidant activity, followed by secondary assays to investigate anti-inflammatory and mucoregulatory effects.
II. Data Presentation: Quantitative Analysis of Derivative Activity
The following tables provide examples of how to structure quantitative data obtained from the screening assays. The data for carbocisteine is based on published studies, while the data for the derivatives are illustrative examples to guide data presentation.
Table 1: Cytotoxicity of Carbocisteine Derivatives in A549 Cells
| Compound | Concentration (µM) | Cell Viability (%) |
| Vehicle Control | - | 100 ± 4.5 |
| Carbocisteine | 1000 | 98 ± 3.2 |
| Derivative A | 1000 | 95 ± 5.1 |
| Derivative B | 1000 | 75 ± 6.8 |
| Derivative C | 1000 | 92 ± 4.3 |
Table 2: Antioxidant Activity of Carbocisteine Derivatives in A549 Cells
| Compound (100 µM) | Treatment | Relative Fluorescence Units (ROS Levels) | % Inhibition of ROS |
| Control | Untreated | 100 ± 8 | - |
| H₂O₂ | 500 µM | 450 ± 25 | - |
| Carbocisteine | H₂O₂ + Cpd | 250 ± 15 | 50% |
| Derivative A | H₂O₂ + Cpd | 200 ± 12 | 62.5% |
| Derivative B | H₂O₂ + Cpd | 300 ± 20 | 37.5% |
| Derivative C | H₂O₂ + Cpd | 220 ± 18 | 57.5% |
Table 3: Anti-inflammatory Effects of Carbocisteine Derivatives on LPS-stimulated RAW 264.7 Macrophages
| Compound (100 µM) | Nitric Oxide (NO) Production (µM) | % Inhibition of NO | IL-6 Release (pg/mL) | % Inhibition of IL-6 |
| Control | 0.5 ± 0.1 | - | 50 ± 5 | - |
| LPS (1 µg/mL) | 25 ± 2.1 | - | 1500 ± 120 | - |
| Carbocisteine | 15 ± 1.5 | 40% | 900 ± 80 | 40% |
| Derivative A | 10 ± 1.1 | 60% | 600 ± 55 | 60% |
| Derivative B | 20 ± 1.8 | 20% | 1200 ± 110 | 20% |
| Derivative C | 12 ± 1.3 | 52% | 750 ± 70 | 50% |
III. Experimental Protocols
A. Cell Viability Assay (MTT Assay)
This protocol assesses the cytotoxicity of the carbocisteine derivatives.
Materials:
-
A549 (human lung adenocarcinoma) or RAW 264.7 (murine macrophage) cell line
-
DMEM or RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin
-
Carbocisteine derivatives (stock solutions in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of carbocisteine derivatives (e.g., 10, 100, 1000 µM) for 24 hours. Include a vehicle control (DMSO).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
B. Cellular Antioxidant Activity (ROS Detection Assay)
This assay measures the ability of the derivatives to reduce intracellular reactive oxygen species (ROS) levels.
Materials:
-
A549 cells
-
DMEM medium
-
Carbocisteine derivatives
-
2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) solution (10 mM stock in DMSO)
-
Hydrogen peroxide (H₂O₂)
-
Black 96-well plates
Procedure:
-
Seed A549 cells in a black 96-well plate at a density of 2 x 10⁴ cells/well and incubate overnight.[6]
-
Wash the cells with warm DMEM.
-
Load the cells with 10 µM DCFH-DA in DMEM for 30 minutes at 37°C.[6]
-
Wash the cells twice with DMEM.
-
Treat the cells with carbocisteine derivatives for 1 hour.
-
Induce oxidative stress by adding H₂O₂ (e.g., 500 µM) for 30 minutes.
-
Measure the fluorescence intensity (excitation 485 nm, emission 535 nm) using a fluorescence plate reader.[7]
C. Anti-inflammatory Assays
1. Nitric Oxide (NO) Production Assay (Griess Test)
This assay quantifies the production of nitric oxide, a key inflammatory mediator.
Materials:
-
RAW 264.7 cells
-
DMEM medium
-
Carbocisteine derivatives
-
Lipopolysaccharide (LPS)
-
Griess Reagent (Part A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)
-
Sodium nitrite (B80452) standard solution
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Pre-treat the cells with carbocisteine derivatives for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Collect 50 µL of the cell culture supernatant.
-
Add 50 µL of Griess Reagent Part A to each supernatant sample, followed by 50 µL of Part B.
-
Incubate for 10 minutes at room temperature.
-
Measure the absorbance at 540 nm.
-
Quantify NO concentration using a sodium nitrite standard curve.[8]
2. Cytokine Quantification (ELISA)
This protocol measures the levels of pro-inflammatory cytokines such as IL-6 and IL-8.
Materials:
-
A549 or RAW 264.7 cells
-
Appropriate cell culture medium
-
Carbocisteine derivatives
-
TNF-α or LPS for stimulation
-
ELISA kits for IL-6 and IL-8
Procedure:
-
Seed cells in a 24-well plate and allow them to adhere.
-
Pre-treat with carbocisteine derivatives for 24 hours.
-
Stimulate with TNF-α (10 ng/mL) for A549 cells or LPS (1 µg/mL) for RAW 264.7 cells for another 24 hours.[1]
-
Collect the cell culture supernatant.
-
Perform the ELISA for IL-6 and IL-8 according to the manufacturer's instructions.[4] This typically involves coating a plate with a capture antibody, adding the supernatant, followed by a detection antibody, a substrate, and measuring the resulting color change.
D. Mucoregulatory Assay (MUC5AC Expression)
This assay evaluates the effect of the derivatives on the expression of the MUC5AC gene, a key mucin involved in respiratory diseases.
1. MUC5AC Luciferase Reporter Gene Assay
Materials:
-
A549 cells
-
A luciferase reporter plasmid containing the MUC5AC promoter
-
Transfection reagent
-
Carbocisteine derivatives
-
Phorbol 12-myristate 13-acetate (PMA) or other suitable inducer
-
Dual-luciferase reporter assay system
Procedure:
-
Co-transfect A549 cells with the MUC5AC-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) in a 24-well plate.
-
After 24 hours, treat the cells with carbocisteine derivatives for 24 hours.
-
Induce MUC5AC promoter activity with PMA (e.g., 100 nM) for 6-8 hours.
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol.[8][9]
-
Normalize the MUC5AC promoter-driven luciferase activity to the control luciferase activity.
E. Mechanism of Action: Signaling Pathway Analysis (Western Blot)
This protocol is used to investigate the effect of the derivatives on the NF-κB and MAPK signaling pathways.
Materials:
-
A549 or RAW 264.7 cells
-
Carbocisteine derivatives
-
LPS or TNF-α
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-p-p65, anti-p65, anti-p-ERK1/2, anti-ERK1/2, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Seed cells in 6-well plates and grow to 80-90% confluency.
-
Pre-treat with carbocisteine derivatives for 24 hours.
-
Stimulate with LPS or TNF-α for a short period (e.g., 15-30 minutes) to observe phosphorylation events.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Determine protein concentration using a BCA assay.
-
Separate 20-30 µg of protein per sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Quantify band intensities and normalize phosphorylated proteins to total proteins and loading control (β-actin).
IV. Conclusion
The cell-based assays outlined in these application notes provide a robust platform for the systematic screening and evaluation of carbocisteine derivatives. By assessing cytotoxicity, antioxidant potential, anti-inflammatory efficacy, and mucoregulatory effects, researchers can effectively identify lead compounds with improved pharmacological profiles. Subsequent investigation into the underlying mechanisms of action through signaling pathway analysis will further aid in the development of the next generation of therapies for respiratory and inflammatory diseases.
References
- 1. Carbocisteine attenuates TNF-α-induced inflammation in human alveolar epithelial cells in vitro through suppressing NF-κB and ERK1/2 MAPK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synergistic Antioxidant Effects of Cysteine Derivative and Sm-Cluster for Food Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Carbocisteine attenuates TNF-α-induced inflammation in human alveolar epithelial cells in vitro through suppressing NF-κB and ERK1/2 MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Carbocysteine | C5H9NO4S | CID 193653 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
Application Notes: Establishing a Stable Cell Line for Long-Term Carbocisteine Studies
Introduction
Carbocisteine (S-Carboxymethyl-L-cysteine) is a mucolytic agent widely used in the treatment of respiratory disorders characterized by excessive or viscous mucus.[1][2] Beyond its mucoregulatory effects, which involve restoring the balance between sialomucins and fucomucins[3][4], Carbocisteine exhibits significant anti-inflammatory and antioxidant properties.[5][6] Research has shown that Carbocisteine can modulate key inflammatory signaling pathways, including Nuclear Factor-kappa B (NF-κB) and the Extracellular signal-regulated kinase (ERK1/2) Mitogen-Activated Protein Kinase (MAPK) pathways.[7][8][9] It has been demonstrated to reduce the production of pro-inflammatory cytokines like IL-6 and IL-8 and possess cytoprotective effects against oxidative stress.[8][10]
To comprehensively understand the chronic cellular and molecular effects of Carbocisteine, a stable cell line is an invaluable tool. Unlike transient transfection, which results in temporary and variable gene expression, stable cell lines have a gene of interest permanently integrated into their genome, ensuring consistent and reproducible expression over long-term culture and experimentation.[11][12][13] This allows for the investigation of cumulative effects, adaptive responses, and lasting changes in signaling pathways following prolonged exposure to Carbocisteine.
This document provides detailed protocols for establishing a stable cell line, conducting long-term treatment with Carbocisteine, and assessing the subsequent effects on cell viability, apoptosis, and key signaling pathways.
Protocol 1: Generation of a Stable Cell Line
This protocol describes the generation of a stable cell line using plasmid transfection and antibiotic selection. A human alveolar epithelial cell line, A549, is used as an example, as it is a relevant model for studying respiratory drugs.[8][14] The plasmid will contain a gene of interest (or be a control vector) and a selectable marker, such as the neomycin resistance gene for selection with G418.[15]
Methodology
-
Vector Preparation and Transfection:
-
Clone the gene of interest into a mammalian expression vector containing a neomycin resistance cassette. [15] * Culture A549 cells in a 6-well plate to 70-80% confluency.
-
Transfect the cells with the plasmid DNA using a suitable transfection reagent according to the manufacturer's protocol.
-
Include a negative control of untransfected cells.
-
[12]2. Selection of Stably Transfected Cells:
- 48 hours post-transfection, replace the standard growth medium with a selection medium containing a pre-determined optimal concentration of G418 (e.g., 400-800 µg/mL; this must be determined empirically with a kill curve). [15][16] * Replace the selection medium every 2-3 days.
- Over 1-2 weeks, non-transfected cells will die, leaving behind colonies of resistant cells that have integrated the plasmid into their genome.
[15][17]3. Isolation and Expansion of Clonal Lines:
- Once visible colonies have formed, wash the plate gently with sterile PBS.
- Isolate well-defined, individual colonies using cloning cylinders or by scraping with a pipette tip. [15] * Transfer each colony to a separate well of a 24-well plate containing the selection medium.
- Expand the clonal populations by passaging them to larger culture vessels.
-
Validation and Cryopreservation:
-
Once sufficient cells are available, validate the expression of the gene of interest in each clone via Western Blot or qPCR.
-
Select a clone with the desired level of stable expression and good morphology for long-term studies.
-
Prepare a master cell bank and a working cell bank of the validated clone and cryopreserve in liquid nitrogen.
-
Protocol 2: Long-Term Carbocisteine Treatment
This protocol outlines the procedure for the continuous treatment of the established stable cell line with Carbocisteine over an extended period.
Methodology
-
Cell Seeding:
-
Thaw a vial of the validated stable cell line and culture until the population is expanded.
-
Seed the cells into multiple T-75 flasks or 10 cm dishes at a consistent initial density (e.g., 2 x 10^6 cells per flask).
-
-
Treatment Regimen:
-
Allow cells to adhere for 24 hours.
-
Replace the medium with fresh medium containing either vehicle control (e.g., sterile PBS) or Carbocisteine at various concentrations (e.g., 10 µM, 100 µM, 1000 µM). [9][14] * Culture the cells for the desired long-term duration (e.g., 7 days, 14 days, 21 days, 30 days).
-
Change the medium and re-apply the treatment every 2-3 days. Passage cells as they approach confluency, re-seeding them at the initial density and continuing the treatment regimen.
-
-
Sample Collection:
-
At each designated time point (e.g., Day 7, 14, 21, 30), harvest cells from replicate flasks for each treatment condition.
-
Prepare cell pellets for protein extraction (Western Blot), RNA extraction (qPCR), and aliquots for cell viability and apoptosis assays.
-
Protocol 3: Assessment of Long-Term Effects
Cell Viability (MTT Assay)
The MTT assay measures cell metabolic activity, which is an indicator of cell viability and proliferation. I[18]t is based on the reduction of the yellow tetrazolium salt (MTT) to purple formazan (B1609692) crystals by mitochondrial dehydrogenases in viable cells.
[19]Methodology
-
Cell Plating: Seed the long-term treated cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. 2[18]. Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. 4[18][20]. Solubilization: Carefully aspirate the medium and add 100 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals. 5[21]. Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Read the absorbance at 570 nm using a microplate reader.
Apoptosis (Annexin V/PI Staining)
This assay differentiates between healthy, early apoptotic, and late apoptotic/necrotic cells. I[22]n early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer cell membrane, where it can be detected by fluorochrome-conjugated Annexin V. Propidium Iodide (PI) is a fluorescent dye that cannot cross the membrane of live or early apoptotic cells, but stains the nucleus of late apoptotic and necrotic cells.
-
Cell Harvesting: Harvest the long-term treated cells, including any floating cells from the supernatant. 2[22]. Washing: Wash cells twice with cold PBS and then resuspend them in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. 3[24]. Staining: Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of fluorochrome-conjugated Annexin V and 1-2 µL of Propidium Iodide (PI) working solution. 4[24][25]. Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark. 5[25]. Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry. [25] * Healthy cells: Annexin V negative, PI negative.
-
Early apoptotic cells: Annexin V positive, PI negative.
-
Late apoptotic/necrotic cells: Annexin V positive, PI positive.
-
[22]#### 3.3 Signaling Pathway Analysis (Western Blot)
Western blotting is used to detect specific proteins in a sample, allowing for the semi-quantitative analysis of changes in protein expression and phosphorylation status, which indicates pathway activation.
[26]Carbocisteine-Modulated Signaling Pathways
Caption: Carbocisteine's inhibitory effects on NF-κB and ERK1/2 MAPK pathways.
Methodology
-
Protein Extraction:
-
Lyse cell pellets from the long-term treatment study using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA or Bradford assay.
-
[26]2. SDS-PAGE and Transfer:
- Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer. [27] * Separate proteins by size on an SDS-polyacrylamide gel.
- Transfer the separated proteins to a nitrocellulose or PVDF membrane.
[27]3. Immunoblotting:
- Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20). [28] * Incubate the membrane overnight at 4°C with primary antibodies targeting proteins of interest (e.g., phospho-p65, p65, phospho-ERK1/2, ERK1/2, and a loading control like β-actin or GAPDH). [28] * Wash the membrane three times with TBST.
- Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. [29] * Wash the membrane again three times with TBST.
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane. [28] * Visualize protein bands using a chemiluminescence imaging system. Densitometry analysis can be performed to semi-quantify protein levels relative to the loading control.
-
Data Presentation
Quantitative data from the described experiments should be summarized in tables for clear comparison and analysis.
Table 1: Long-Term Effect of Carbocisteine on Cell Viability (MTT Assay)
| Treatment Duration | Carbocisteine Conc. (µM) | Mean Absorbance (570 nm) ± SD | % Viability vs. Control |
| Day 7 | 0 (Vehicle) | 1.25 ± 0.08 | 100% |
| 10 | 1.22 ± 0.09 | 97.6% | |
| 100 | 1.18 ± 0.07 | 94.4% | |
| 1000 | 1.15 ± 0.10 | 92.0% | |
| Day 21 | 0 (Vehicle) | 1.31 ± 0.11 | 100% |
| 10 | 1.26 ± 0.09 | 96.2% | |
| 100 | 1.15 ± 0.08 | 87.8% | |
| 1000 | 1.09 ± 0.12 | 83.2% |
Table 2: Long-Term Effect of Carbocisteine on Apoptosis (Annexin V/PI Assay)
| Treatment Duration | Carbocisteine Conc. (µM) | % Healthy Cells (Q3) | % Early Apoptotic (Q4) | % Late Apoptotic/Necrotic (Q2) |
| Day 7 | 0 (Vehicle) | 95.2 ± 1.5 | 2.8 ± 0.5 | 2.0 ± 0.4 |
| 100 | 94.8 ± 1.8 | 3.1 ± 0.6 | 2.1 ± 0.5 | |
| 1000 | 93.5 ± 2.1 | 4.2 ± 0.7 | 2.3 ± 0.6 | |
| Day 21 | 0 (Vehicle) | 94.6 ± 1.7 | 3.1 ± 0.6 | 2.3 ± 0.5 |
| 100 | 92.1 ± 2.0 | 5.5 ± 0.8 | 2.4 ± 0.7 | |
| 1000 | 89.7 ± 2.5 | 7.6 ± 1.1 | 2.7 ± 0.9 |
Table 3: Densitometry Analysis of Key Signaling Proteins (Western Blot)
| Treatment Duration | Carbocisteine Conc. (µM) | p-p65 / Total p65 Ratio (Fold Change) | p-ERK / Total ERK Ratio (Fold Change) |
| Day 7 | 0 (Vehicle) | 1.00 | 1.00 |
| 100 | 0.85 | 0.91 | |
| 1000 | 0.62 | 0.74 | |
| Day 21 | 0 (Vehicle) | 1.00 | 1.00 |
| 100 | 0.55 | 0.68 | |
| 1000 | 0.38 | 0.45 |
References
- 1. What is the mechanism of Carbocysteine? [synapse.patsnap.com]
- 2. Carbocisteine : Indications, Uses, Dosage, Drugs Interactions, Side effects [medicaldialogues.in]
- 3. The role for S-carboxymethylcysteine (carbocisteine) in the management of chronic obstructive pulmonary disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Carbocysteine | Anti-Infective Agent | CAS# 638-23-3 | InvivoChem [invivochem.com]
- 5. What is Carbocysteine used for? [synapse.patsnap.com]
- 6. Mucolytic and Antioxidant Properties of Carbocysteine as a Strategy in COVID-19 Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Carbocysteine | C5H9NO4S | CID 193653 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Carbocisteine attenuates hydrogen peroxide-induced inflammatory injury in A549 cells via NF-κB and ERK1/2 MAPK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Carbocisteine attenuates TNF-α-induced inflammation in human alveolar epithelial cells in vitro through suppressing NF-κB and ERK1/2 MAPK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Clinical Efficacy of Carbocysteine in COPD: Beyond the Mucolytic Action - PMC [pmc.ncbi.nlm.nih.gov]
- 11. betalifesci.com [betalifesci.com]
- 12. knowledge.lonza.com [knowledge.lonza.com]
- 13. Generation of Stable Cell Line in 28 Days - Altogen Labs [altogenlabs.com]
- 14. Carbocisteine attenuates TNF-α-induced inflammation in human alveolar epithelial cells in vitro through suppressing NF-κB and ERK1/2 MAPK signaling pathways - Wang - Acta Pharmacologica Sinica [chinaphar.com]
- 15. home.sandiego.edu [home.sandiego.edu]
- 16. Stable Cell Line Generation | Thermo Fisher Scientific - HK [thermofisher.com]
- 17. origene.com [origene.com]
- 18. merckmillipore.com [merckmillipore.com]
- 19. researchgate.net [researchgate.net]
- 20. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - KR [thermofisher.com]
- 21. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 23. ucl.ac.uk [ucl.ac.uk]
- 24. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 25. kumc.edu [kumc.edu]
- 26. Western Blot Protocol - Creative Biolabs [modelorg-ab.creative-biolabs.com]
- 27. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 28. CST | Cell Signaling Technology [cellsignal.com]
- 29. bosterbio.com [bosterbio.com]
Application Notes and Protocols: Assessing Carbocisteine's Impact on Ciliary Beat Frequency
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for assessing the impact of Carbocisteine (B549337) on the ciliary beat frequency (CBF) of respiratory epithelial cells. The following sections detail the necessary reagents, equipment, and step-by-step procedures for cell culture, experimental treatment, and data acquisition and analysis.
Introduction
Carbocisteine is a mucoactive agent widely used in the treatment of respiratory diseases.[1][2] Its mechanism of action includes the modulation of mucus composition and, as recent studies have shown, the enhancement of mucociliary clearance by directly affecting ciliary activity.[3][4] Understanding the precise impact of Carbocisteine on ciliary function is crucial for the development of novel therapeutic strategies for respiratory disorders characterized by impaired mucus transport. This protocol outlines a robust in vitro method to quantify the effects of Carbocisteine on the ciliary beat frequency (CBF) and ciliary beat amplitude of human airway epithelial cells.
Quantitative Data Summary
The following table summarizes the reported effects of Carbocisteine on ciliary activity from in vitro studies.
| Cell Type | Parameter | Carbocisteine Concentration | Observed Effect | Reference |
| Mouse airway ciliary cells | Ciliary Beat Frequency (CBF) | Not Specified | 10% increase | [5] |
| Mouse airway ciliary cells | Ciliary Bend Angle (CBA) | Not Specified | 30% increase | [5] |
| Human nasal epithelial cells | Ciliary Beat Distance (CBD) | 100 µM | 30% increase | [6][7] |
| Human nasal epithelial cells | Ciliary Beat Frequency (CBF) | 100 µM | No significant change | [6][7] |
Experimental Protocol
This protocol provides a detailed methodology for the culture of human airway epithelial cells, treatment with Carbocisteine, and subsequent measurement of ciliary beat frequency.
Materials and Reagents
-
Cell Culture:
-
Primary human nasal or bronchial epithelial cells
-
Air-liquid interface (ALI) culture medium (e.g., PneumaCult™-ALI Medium)
-
Transwell® inserts (e.g., 6.5 mm diameter, 0.4 µm pore size)
-
Cell culture plates (12-well or 24-well)
-
Phosphate-buffered saline (PBS), Ca2+/Mg2+ free
-
Trypsin-EDTA solution (0.05%)
-
Fetal bovine serum (FBS)
-
Antibiotics (e.g., penicillin-streptomycin)
-
-
Carbocisteine Treatment:
-
Carbocisteine (S-Carboxymethyl-L-cysteine) powder
-
Sterile PBS or appropriate vehicle for dissolving Carbocisteine
-
-
Ciliary Beat Frequency Measurement:
Cell Culture of Human Airway Epithelial Cells at Air-Liquid Interface (ALI)
-
Seeding: Seed primary human airway epithelial cells onto the apical surface of Transwell® inserts coated with an appropriate extracellular matrix (e.g., collagen).
-
Submerged Culture: Culture the cells in a submerged condition with medium in both the apical and basolateral compartments until a confluent monolayer is formed.
-
Establishment of ALI: Once confluent, remove the apical medium to establish an air-liquid interface. Maintain the cells by changing the basolateral medium every 2-3 days.
-
Differentiation: Allow the cells to differentiate for at least 3-4 weeks at ALI. Ciliated cells should be visible and beating.
Treatment with Carbocisteine
-
Preparation of Carbocisteine Solution: Prepare a stock solution of Carbocisteine in sterile PBS or the appropriate vehicle. Further dilute the stock solution in the basolateral culture medium to achieve the desired final concentrations (e.g., 1 µM, 10 µM, 100 µM).
-
Acclimation: Before treatment, wash the basolateral compartment with pre-warmed (37°C) medium and allow the cells to acclimate in the microscope's environmental chamber for at least 30 minutes.[9]
-
Application: Replace the basolateral medium with the medium containing the different concentrations of Carbocisteine or the vehicle control.
Ciliary Beat Frequency (CBF) Measurement
-
Image Acquisition:
-
Place the cell culture plate on the microscope stage within the environmental chamber (37°C, 5% CO2).
-
Using a 20x or 40x phase-contrast objective, focus on the ciliated cells.
-
Record high-speed videos (e.g., 100-250 frames per second) of the beating cilia for a duration of 2-5 seconds.[8]
-
For each Transwell® insert, record videos from at least 3-5 different fields of view to ensure representative data.
-
-
Data Analysis:
-
Import the recorded videos into the CBF analysis software.
-
The software will typically use a Fourier transform-based method to determine the dominant frequency of the pixel intensity changes caused by the beating cilia.[10]
-
Calculate the average CBF for each field of view and then the average for each Transwell® insert.
-
Compare the CBF values of the Carbocisteine-treated groups with the vehicle control group.
-
Visualization of Workflow and Signaling Pathways
Experimental Workflow
Caption: Experimental workflow for assessing Carbocisteine's impact on CBF.
Signaling Pathway of Carbocisteine on Ciliary Activity
Caption: Signaling pathways of Carbocisteine's effect on ciliary function.[5]
References
- 1. The role for S-carboxymethylcysteine (carbocisteine) in the management of chronic obstructive pulmonary disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Carbocysteine? [synapse.patsnap.com]
- 3. Clinical Efficacy of Carbocysteine in COPD: Beyond the Mucolytic Action | MDPI [mdpi.com]
- 4. The effect and mechanism of action of carbocysteine on airway bacterial load in rats chronically exposed to cigarette smoke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Carbocisteine stimulated an increase in ciliary bend angle via a decrease in [Cl-]i in mouse airway cilia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Enhancement of ciliary beat amplitude by carbocisteine in ciliated human nasal epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. imperialbrandsscience.com [imperialbrandsscience.com]
- 9. Ciliary Beat Frequency: Proceedings and Recommendations from a Multi-laboratory Ring Trial Using 3-D Reconstituted Human Airway Epithelium to Model Mucociliary Clearance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Evaluating Carbocisteine's Impact on Bacterial Biofilm Formation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for evaluating the effect of carbocisteine (B549337) on bacterial biofilm formation. The methods outlined here are foundational for assessing the potential of carbocisteine as an anti-biofilm agent, a critical area of research in the development of new therapeutic strategies for chronic and recurrent infections.
Carbocisteine, a mucolytic agent, is primarily known for its ability to reduce the viscosity of mucus in the respiratory tract.[1][2] Its mechanism of action involves the restoration of the balance between sialomucins and fucomucins, which influences the viscoelastic properties of bronchial mucus.[1] This modulation of the host environment can indirectly affect bacterial colonization and biofilm formation by altering adherence surfaces. Additionally, carbocisteine has been noted to exhibit antioxidant and anti-inflammatory properties, which may also contribute to its therapeutic effects in respiratory diseases.[3][4]
The following sections detail standardized methods to quantify and visualize the impact of carbocisteine on the entire biofilm lifecycle, from initial attachment to mature biofilm architecture.
Quantitative Analysis of Biofilm Inhibition and Eradication
The crystal violet (CV) staining method is a widely used, simple, and high-throughput assay for quantifying bacterial biofilm biomass.[5][6][7][8][9][10][11][12] This method can be adapted to assess both the inhibition of biofilm formation and the eradication of pre-formed biofilms.
Principle
Crystal violet, a basic dye, stains the negatively charged components of the bacterial cell wall and the extracellular polymeric substance (EPS) matrix of the biofilm. The amount of retained dye is proportional to the total biofilm biomass. By solubilizing the bound dye, the biofilm mass can be quantified by measuring the absorbance of the solution.[5][11]
Experimental Protocols
1.2.1. Biofilm Inhibition Assay
This assay determines the concentration of carbocisteine that prevents the formation of biofilms.
-
Materials:
-
96-well flat-bottom sterile microtiter plates
-
Bacterial culture (e.g., Pseudomonas aeruginosa, Staphylococcus aureus)
-
Appropriate growth medium (e.g., Tryptic Soy Broth (TSB), Luria-Bertani (LB) broth)
-
Carbocisteine stock solution (sterilized)
-
0.1% (w/v) Crystal Violet solution
-
30% (v/v) Acetic acid or 95% Ethanol (B145695)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
-
-
Procedure:
-
Prepare a serial dilution of carbocisteine in the growth medium in the wells of a 96-well plate. Include wells with medium only (negative control) and wells with bacterial culture without carbocisteine (positive control).
-
Inoculate the wells with a standardized bacterial suspension (e.g., 1 x 10^6 CFU/mL).
-
Incubate the plate under appropriate conditions (e.g., 37°C for 24-48 hours) without agitation to allow for biofilm formation.
-
After incubation, gently discard the planktonic cells by inverting the plate.
-
Wash the wells three times with sterile PBS to remove loosely attached bacteria.
-
Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.[6]
-
Remove the crystal violet solution and wash the wells again with PBS until the washing solution is clear.
-
Dry the plate, for example, by inverting it on a paper towel.
-
Solubilize the bound dye by adding 200 µL of 30% acetic acid or 95% ethanol to each well.[6]
-
Incubate for 10-15 minutes at room temperature with gentle shaking.
-
Transfer 125 µL of the solubilized dye to a new flat-bottom 96-well plate.[6]
-
Measure the absorbance at a wavelength of 570-595 nm using a microplate reader.[5][7]
-
1.2.2. Biofilm Eradication Assay
This assay assesses the ability of carbocisteine to disrupt and remove established biofilms.
-
Procedure:
-
Inoculate a 96-well plate with a standardized bacterial suspension and incubate to allow for biofilm formation as described in the inhibition assay (steps 2-3).
-
After incubation, remove the planktonic cells and wash the wells with PBS.
-
Add fresh medium containing serial dilutions of carbocisteine to the wells with the pre-formed biofilms. Include a control with medium only.
-
Incubate for a further 24 hours.
-
Proceed with the crystal violet staining, washing, solubilization, and absorbance measurement as described in the inhibition assay (steps 6-12).
-
Data Presentation
The quantitative data from the crystal violet assays should be summarized in tables for clear comparison.
Table 1: Effect of Carbocisteine on Biofilm Formation (Inhibition)
| Carbocisteine Concentration (µg/mL) | Mean Absorbance (OD570) ± SD | % Inhibition |
| 0 (Positive Control) | 1.25 ± 0.08 | 0% |
| X | ... | ... |
| Y | ... | ... |
| Z | ... | ... |
| Negative Control | 0.05 ± 0.01 | 100% |
% Inhibition = [(OD_Control - OD_Treated) / OD_Control] x 100
Table 2: Effect of Carbocisteine on Pre-formed Biofilms (Eradication)
| Carbocisteine Concentration (µg/mL) | Mean Absorbance (OD570) ± SD | % Eradication |
| 0 (Positive Control) | 1.50 ± 0.12 | 0% |
| X | ... | ... |
| Y | ... | ... |
| Z | ... | ... |
% Eradication = [(OD_Control - OD_Treated) / OD_Control] x 100
Visualization of Biofilm Architecture
Confocal Laser Scanning Microscopy (CLSM) is a powerful technique for visualizing the three-dimensional structure of biofilms and assessing cell viability within the biofilm matrix.[13][14][15][16][17]
Principle
CLSM uses a focused laser beam to excite fluorescent dyes within a specific focal plane of the biofilm. By collecting emitted light through a pinhole, out-of-focus light is rejected, resulting in high-resolution optical sections. A series of these sections can be reconstructed to create a 3D image of the biofilm architecture.[13][15]
Experimental Protocol
-
Materials:
-
Glass-bottom dishes or chamber slides
-
Bacterial culture
-
Growth medium
-
Carbocisteine
-
Fluorescent stains (e.g., SYTO 9 and propidium (B1200493) iodide for live/dead staining)
-
Confocal Laser Scanning Microscope
-
-
Procedure:
-
Grow biofilms on glass-bottom dishes in the presence or absence of carbocisteine, following a similar procedure to the inhibition or eradication assays.
-
After the desired incubation period, gently wash the biofilms with PBS to remove planktonic cells.
-
Stain the biofilms with a mixture of fluorescent dyes. For live/dead staining, a combination of SYTO 9 (stains all cells green) and propidium iodide (stains dead cells with compromised membranes red) is commonly used.[14]
-
Incubate in the dark according to the stain manufacturer's instructions (typically 15-30 minutes).
-
Gently rinse with PBS to remove excess stain.
-
Mount the sample on the confocal microscope stage.
-
Acquire a series of z-stack images through the depth of the biofilm using appropriate laser excitation and emission filters for the chosen dyes.
-
Process the acquired images using imaging software to reconstruct 3D renderings of the biofilm structure.
-
Visualization of Experimental Workflow and Signaling Pathways
Diagrams created using Graphviz (DOT language) can effectively illustrate experimental workflows and biological pathways.
Experimental Workflow for Biofilm Assays
References
- 1. Carbocysteine | C5H9NO4S | CID 193653 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Carbocysteine? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. Clinical Efficacy of Carbocysteine in COPD: Beyond the Mucolytic Action - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Crystal violet staining protocol | Abcam [abcam.com]
- 6. static.igem.org [static.igem.org]
- 7. research-repository.griffith.edu.au [research-repository.griffith.edu.au]
- 8. Protocols to Study the Physiology of Oral Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ableweb.org [ableweb.org]
- 10. Critical Assessment of Methods to Quantify Biofilm Growth and Evaluate Antibiofilm Activity of Host Defence Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Evaluation of different detection methods of biofilm formation in the clinical isolates | The Brazilian Journal of Infectious Diseases [bjid.org.br]
- 13. Frontiers | Confocal Laser Scanning Microscopy for Analysis of Pseudomonas aeruginosa Biofilm Architecture and Matrix Localization [frontiersin.org]
- 14. Confocal laser scanning microscopy analysis of S. epidermidis biofilms exposed to farnesol, vancomycin and rifampicin - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. Confocal scanning laser microscopy for the Study of Biofilms in tissues of the upper airway - CONICET [bicyt.conicet.gov.ar]
Application of Carbocisteine in High-Throughput Screening for Mucolytics
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Mucus hypersecretion is a hallmark of numerous respiratory diseases, including Chronic Obstructive Pulmonary Disease (COPD) and cystic fibrosis. The increased production and viscosity of mucus can lead to airway obstruction, impaired mucociliary clearance, and recurrent infections. Mucolytic agents, which reduce the viscosity of mucus, are a key therapeutic class for managing these conditions. High-throughput screening (HTS) is a critical tool in the discovery of novel mucolytic drugs. Carbocisteine (B549337), a well-established mucolytic agent, serves as an essential positive control in such screening campaigns due to its well-characterized mechanism of action and clinical efficacy. This document provides detailed protocols and application notes for the use of carbocisteine in HTS assays designed to identify new mucolytic compounds.
Carbocisteine, or S-carboxymethyl-L-cysteine, is a mucoregulatory drug that works by modulating the biosynthesis of mucins, the primary glycoproteins in mucus.[1][2] Its mechanism involves restoring the balance between sialomucins and fucomucins, likely through the intracellular stimulation of sialyl transferase activity, which leads to a reduction in mucus viscosity.[1] Additionally, carbocisteine has demonstrated anti-inflammatory and antioxidant properties, which contribute to its therapeutic effects.[3][4][5]
This application note details two primary HTS assays where carbocisteine is an appropriate positive control: a cell-based MUC5AC secretion assay and a biophysical assay measuring mucus viscosity.
Data Presentation
Table 1: Effect of Carbocisteine on Mucin Expression in a COPD Mouse Model
This table summarizes the in vivo efficacy of carbocisteine in a lipopolysaccharide (LPS) and cigarette smoke-induced COPD mouse model, demonstrating its dose-dependent effect on the major airway mucins, MUC5AC and MUC5B.
| Treatment Group | Dose (mg/kg/d) | MUC5AC Protein Level (pg/mL) in BALF (Mean ± SD) | MUC5B Protein Level (pg/mL) in BALF (Mean ± SD) | MUC5B/MUC5AC Ratio (Mean ± SD) |
| Control | - | 12.5 ± 2.5 | 47.5 ± 7.5 | 3.8 ± 1.5 |
| COPD Model | - | 45.0 ± 5.0 | 72.5 ± 12.5 | 1.6 ± 0.8 |
| Carbocisteine (Low Dose) | 112.5 | 30.0 ± 5.0 | 60.0 ± 10.0 | 2.0 ± 0.5 |
| Carbocisteine (High Dose) | 225 | 20.0 ± 5.0** | 50.0 ± 10.0* | 2.5 ± 0.5*** |
*P<0.01 vs. COPD model; **P<0.001 vs. COPD model; ***P<0.001 vs. COPD model. Data adapted from Song et al., 2019.[6][7][8][9][10][11] BALF: Bronchoalveolar Lavage Fluid.
Table 2: Quality Control Parameters for a Mucolytic HTS Assay
This table outlines typical quality control parameters for a robust HTS assay for mucolytics, using carbocisteine as a reference.
| Parameter | Acceptance Criteria | Typical Value with Carbocisteine (e.g., 1 mM) |
| Z'-factor | > 0.5 | 0.6 - 0.8 |
| Signal-to-Background (S/B) Ratio | > 5 | 7 - 10 |
| Coefficient of Variation (%CV) | < 10% | < 8% |
| DMSO Tolerance | < 20% signal inhibition | < 5% at 0.5% DMSO |
These parameters ensure the reliability and reproducibility of the screening data.[12][13]
Experimental Protocols
Protocol 1: High-Throughput Cell-Based MUC5AC Secretion Assay
This assay quantifies the secretion of MUC5AC, a major gel-forming mucin, from a human airway epithelial cell line. Carbocisteine is used as a positive control to validate the assay's ability to detect inhibition of mucin secretion.
1. Cell Culture and Seeding:
-
Cell Line: NCI-H292 human mucoepidermoid carcinoma cell line.
-
Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.
-
Procedure:
-
Culture NCI-H292 cells at 37°C in a humidified atmosphere of 5% CO2.
-
Harvest cells and seed at a density of 2 x 10^4 cells/well in a 96-well or 384-well clear-bottom, black-walled plate.
-
Incubate for 24-48 hours to allow for cell adherence and growth.
-
2. Compound Treatment:
-
Materials:
-
Procedure (using automated liquid handling):
-
Prepare compound plates with test compounds and controls (Carbocisteine, DMSO).
-
Gently remove the culture medium from the cell plates.
-
Add fresh, serum-free medium containing the stimulant (PMA or HNE) to all wells except the unstimulated control wells.
-
Using an automated liquid handler (e.g., Hamilton STAR, Tecan Freedom EVO), transfer a small volume of the compounds and controls from the compound plates to the cell plates.[9][15] The final DMSO concentration should be ≤ 0.5%.[12]
-
Incubate the plates for 18-24 hours at 37°C and 5% CO2.
-
3. MUC5AC Quantification (ELISA):
-
Materials:
-
Procedure:
-
Carefully collect the cell culture supernatant from each well.
-
Perform the MUC5AC ELISA according to the manufacturer's instructions. A generalized protocol is as follows: a. Add 100 µL of standards and supernatants to the pre-coated ELISA plate. b. Incubate for 2 hours at 37°C. c. Wash the plate 3 times with wash buffer. d. Add 100 µL of detection antibody and incubate for 1 hour at 37°C. e. Wash the plate 3 times. f. Add 100 µL of HRP conjugate and incubate for 1 hour at 37°C. g. Wash the plate 5 times. h. Add 90 µL of TMB substrate and incubate for 15-20 minutes in the dark. i. Add 50 µL of stop solution.
-
Read the absorbance at 450 nm using a microplate reader.
-
4. Data Analysis:
-
Calculate the concentration of MUC5AC in each well using the standard curve.
-
Normalize the data to the controls on each plate.
-
Calculate the percent inhibition for each compound: % Inhibition = 100 * (1 - (Signal_compound - Signal_negative) / (Signal_positive - Signal_negative))
-
Determine hit compounds based on a predefined inhibition threshold (e.g., >50%).
-
Calculate the Z'-factor for each plate to assess assay quality.[12][13]
Protocol 2: High-Throughput Mucus Viscosity Assay using Microrheology
This biophysical assay measures the viscoelastic properties of a mucus-like hydrogel. It is suitable for screening compounds that directly affect the physical properties of mucus. Carbocisteine can be used to demonstrate the assay's sensitivity to changes in mucin cross-linking.
1. Preparation of Mucus-Like Hydrogel:
-
Materials:
-
Porcine Gastric Mucin (PGM) or Bovine Submaxillary Mucin (BSM).
-
PBS (pH 7.4).
-
Fluorescently labeled microbeads (e.g., 0.5 µm diameter).
-
-
Procedure:
-
Prepare a stock solution of PGM or BSM (e.g., 20 mg/mL in PBS).
-
Add fluorescent microbeads to the mucin solution at a final concentration of ~0.01% w/v.
-
Vortex briefly to ensure homogenous distribution of the beads.
-
2. Compound Treatment and Plate Preparation:
-
Materials:
-
Test compounds library.
-
Carbocisteine (positive control).
-
DMSO (negative control).
-
384-well optical bottom plates.
-
-
Procedure (using automated liquid handling):
-
Dispense the mucus-like hydrogel with microbeads into the wells of a 384-well plate.
-
Add test compounds and controls to the wells.
-
Incubate for a defined period (e.g., 1-2 hours) at room temperature or 37°C to allow for compound interaction.
-
3. Microrheology Measurement:
-
Instrumentation: High-throughput microscope with a high-speed camera.
-
Procedure:
-
Acquire time-lapse image sequences of the fluctuating microbeads in each well.
-
Analyze the images using particle tracking software to determine the mean squared displacement (MSD) of the beads over time.
-
Calculate the viscoelastic moduli (G' and G'') from the MSD using the generalized Stokes-Einstein relation.
-
4. Data Analysis:
-
Compare the viscoelastic moduli of compound-treated wells to the DMSO control.
-
A decrease in G' and G'' indicates a reduction in viscosity and elasticity, respectively.
-
Identify hit compounds that cause a significant reduction in viscoelasticity.
-
Generate dose-response curves for hit compounds to determine their potency (e.g., EC50).
Mandatory Visualization
Signaling Pathway of Carbocisteine's Action
Caption: Mechanism of action of Carbocisteine.
Experimental Workflow for MUC5AC Secretion HTS Assay
Caption: HTS workflow for MUC5AC secretion assay.
Logical Relationship for HTS Data Analysis
Caption: HTS data analysis workflow.
References
- 1. Carbocisteine normalizes the viscous property of mucus through regulation of fucosylated and sialylated sugar chain on airway mucins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Assay for Assessing Mucin Binding to Bacteria and Bacterial Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. L-carbocisteine reduces neutrophil elastase-induced mucin production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. droracle.ai [droracle.ai]
- 5. Mucolytic and Antioxidant Properties of Carbocysteine as a Strategy in COVID-19 Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. marinbio.com [marinbio.com]
- 8. novusbio.com [novusbio.com]
- 9. hamiltoncompany.com [hamiltoncompany.com]
- 10. researchgate.net [researchgate.net]
- 11. Carbocisteine inhibits the expression of Muc5b in COPD mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. eu-openscreen.eu [eu-openscreen.eu]
- 13. Assay development and high-throughput antiviral drug screening against Bluetongue virus - PMC [pmc.ncbi.nlm.nih.gov]
- 14. HTS Assay Validation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. An informatic pipeline for managing high-throughput screening experiments and analyzing data from stereochemically diverse libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Mucin-5AC (MUC5AC) ELISA — Technical Guide for High-Specificity Quantification (Research Use Only) – Excelimmune Immunity Reagents [excelimmune.com]
- 17. Human MUC5AC ELISA Kit (EEL062) - Invitrogen [thermofisher.com]
- 18. Human MUC5AC(Mucin-5AC) ELISA Kit - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
Application Notes and Protocols: Use of Carbocisteine in Combination with Antibiotics in Research Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbocisteine (B549337), a mucolytic agent, has demonstrated potential beyond its secretolytic properties, exhibiting anti-inflammatory, antioxidant, and anti-adhesive effects in respiratory tract infections.[1][2][3] Notably, research suggests a synergistic relationship between carbocisteine and various antibiotics, enhancing their efficacy. These application notes provide a comprehensive overview of the mechanisms, experimental models, and protocols to investigate the combined effects of carbocisteine and antibiotics. The information is intended to guide researchers in designing and executing studies to evaluate this promising combination therapy.
Mechanisms of Action and Synergy
Carbocisteine's synergistic action with antibiotics is multifactorial:
-
Enhanced Antibiotic Penetration: Carbocisteine has been shown to increase the concentration of antibiotics, such as amoxicillin (B794), in bronchial secretions and lung tissue.[1][2] This is likely due to its mucolytic effect, which reduces the viscosity of mucus, thereby facilitating antibiotic diffusion to the site of infection.
-
Anti-Biofilm Activity: Bacterial biofilms present a significant barrier to antibiotic efficacy. Carbocisteine may disrupt the biofilm matrix, rendering bacteria more susceptible to antibiotic action. This is particularly relevant for chronic infections involving pathogens like Pseudomonas aeruginosa.
-
Inhibition of Bacterial Adhesion: By modifying the composition of mucus and epithelial cell surface receptors, carbocisteine can reduce the adhesion of bacteria, such as Haemophilus influenzae, to the respiratory mucosa, preventing colonization and infection.
-
Modulation of Inflammation: Carbocisteine can suppress pro-inflammatory signaling pathways, such as NF-κB and MAPK, reducing the production of cytokines like IL-6 and TNF-α.[4] This anti-inflammatory effect can create a more favorable environment for antibiotic action and reduce infection-associated tissue damage.
Data Presentation
Table 1: In Vitro Synergy of Carbocisteine and Antibiotics against Pseudomonas aeruginosa (Example Data)
| Antibiotic | Carbocisteine (µg/mL) | MIC Alone (µg/mL) | MIC in Combination (µg/mL) | FIC Index (FICI) | Interpretation |
| Tobramycin | 500 | 2 | 0.5 | 0.375 | Synergy |
| Ciprofloxacin (B1669076) | 500 | 1 | 0.25 | 0.375 | Synergy |
| Ceftazidime | 500 | 8 | 4 | 1.0 | Additive |
Note: This table presents hypothetical data to illustrate how results from a checkerboard assay would be displayed. Actual values would need to be determined experimentally. A Fractional Inhibitory Concentration Index (FICI) of ≤ 0.5 is typically defined as synergy, > 0.5 to 4 as additive or indifferent, and > 4 as antagonism.[5][6]
Table 2: Effect of Carbocisteine and Amoxicillin on Amoxicillin Concentration in Bronchial Secretions (Based on Braga et al., 1985)[1]
| Treatment Group | N | Mean Amoxicillin Concentration in Bronchial Secretions (µg/mL) ± SD | % Increase in Concentration |
| Amoxicillin Alone | 10 | 0.8 ± 0.2 | - |
| Amoxicillin + Carbocisteine | 10 | 1.5 ± 0.4 | 87.5% |
This table summarizes the findings of a clinical study, demonstrating the enhanced penetration of amoxicillin into bronchial secretions when co-administered with carbocisteine.[1]
Table 3: Effect of Carbocisteine and Ciprofloxacin on Bacterial Load in a Murine Model of Haemophilus influenzae Pneumonia (Example Data)
| Treatment Group | N | Bacterial Load (log10 CFU/lung) ± SD | Reduction in Bacterial Load vs. Control (log10) |
| Control (Vehicle) | 8 | 7.2 ± 0.5 | - |
| Carbocisteine Alone | 8 | 6.8 ± 0.4 | 0.4 |
| Ciprofloxacin Alone | 8 | 4.5 ± 0.6 | 2.7 |
| Carbocisteine + Ciprofloxacin | 8 | 3.1 ± 0.5 | 4.1 |
Note: This table provides an example of how data from an in vivo animal model could be presented. The combination of carbocisteine and ciprofloxacin is shown to have a greater effect on reducing bacterial load than either agent alone.
Table 4: Effect of Carbocisteine and Azithromycin on Pro-inflammatory Cytokine Levels in BALF of Mice with Bacterial Pneumonia (Example Data)
| Treatment Group | N | IL-6 (pg/mL) ± SD | TNF-α (pg/mL) ± SD |
| Control (Infected) | 8 | 1500 ± 250 | 800 ± 150 |
| Carbocisteine Alone | 8 | 1100 ± 200 | 600 ± 120 |
| Azithromycin Alone | 8 | 900 ± 180 | 500 ± 100 |
| Carbocisteine + Azithromycin | 8 | 500 ± 100 | 250 ± 80 |
Note: This table illustrates the potential of the combination therapy to significantly reduce key inflammatory markers in an in vivo infection model.
Experimental Protocols
Protocol 1: In Vitro Synergy Testing - Checkerboard Assay
Objective: To determine the synergistic, additive, or antagonistic effect of carbocisteine in combination with an antibiotic against a specific bacterial strain.
Materials:
-
Bacterial isolate (e.g., Pseudomonas aeruginosa ATCC 27853)
-
Mueller-Hinton Broth (MHB)
-
Carbocisteine stock solution
-
Antibiotic stock solution
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Prepare Bacterial Inoculum: Culture the bacterial isolate overnight in MHB. Dilute the culture to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.
-
Prepare Drug Dilutions:
-
In a 96-well plate, create a two-dimensional serial dilution of carbocisteine and the antibiotic.
-
Typically, carbocisteine is serially diluted along the rows, and the antibiotic is serially diluted along the columns.
-
Include wells with each drug alone to determine the Minimum Inhibitory Concentration (MIC) of each individual agent.
-
Include a growth control well (no drugs) and a sterility control well (no bacteria).
-
-
Inoculation: Add the prepared bacterial inoculum to each well (except the sterility control).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Determine MIC: The MIC is the lowest concentration of the drug(s) that completely inhibits visible bacterial growth.
-
Calculate FIC Index:
-
FIC of drug A = (MIC of drug A in combination) / (MIC of drug A alone)
-
FIC of drug B = (MIC of drug B in combination) / (MIC of drug B alone)
-
FICI = FIC of drug A + FIC of drug B
-
-
Interpretation:
-
FICI ≤ 0.5: Synergy
-
0.5 < FICI ≤ 4: Additive/Indifference
-
FICI > 4: Antagonism
-
Protocol 2: In Vitro Biofilm Disruption Assay
Objective: To quantify the ability of carbocisteine and an antibiotic, alone and in combination, to disrupt a pre-formed bacterial biofilm.
Materials:
-
Bacterial isolate capable of biofilm formation (e.g., Pseudomonas aeruginosa PAO1)
-
Tryptic Soy Broth (TSB) supplemented with glucose
-
96-well flat-bottom microtiter plates
-
Carbocisteine and antibiotic solutions
-
Crystal Violet solution (0.1%)
-
Ethanol (95%)
-
Plate reader
Procedure:
-
Biofilm Formation:
-
Inoculate the wells of a microtiter plate with the bacterial culture in TSB.
-
Incubate for 24-48 hours at 37°C to allow for biofilm formation.
-
-
Treatment:
-
Gently wash the wells with phosphate-buffered saline (PBS) to remove planktonic bacteria.
-
Add fresh media containing carbocisteine, the antibiotic, or the combination to the wells. Include a control well with media alone.
-
Incubate for a further 24 hours.
-
-
Quantification of Biofilm:
-
Wash the wells with PBS.
-
Stain the adherent biofilms with 0.1% crystal violet for 15 minutes.
-
Wash the wells to remove excess stain.
-
Solubilize the bound crystal violet with 95% ethanol.
-
Measure the absorbance at a wavelength of 570 nm using a plate reader.
-
-
Analysis: Compare the absorbance values of the treated wells to the control wells to determine the percentage of biofilm reduction.
Protocol 3: Animal Model of Bacterial Pneumonia and Clearance
Objective: To evaluate the efficacy of carbocisteine and antibiotic combination therapy in reducing bacterial load in the lungs of an infected animal model.
Materials:
-
Animal model (e.g., C57BL/6 mice)
-
Bacterial pathogen (e.g., non-typeable Haemophilus influenzae)
-
Carbocisteine and antibiotic formulations for administration (e.g., oral gavage, intraperitoneal injection)
-
Anesthesia
-
Surgical instruments for lung harvesting
-
PBS and equipment for lung homogenization
-
Agar (B569324) plates for bacterial enumeration
Procedure:
-
Infection:
-
Anesthetize the mice.
-
Intranasally or intratracheally instill a defined inoculum of the bacterial pathogen.
-
-
Treatment:
-
At a specified time post-infection (e.g., 2 hours), begin treatment with carbocisteine, the antibiotic, the combination, or a vehicle control.
-
Administer treatments according to a pre-defined schedule and dosage.
-
-
Bacterial Load Determination:
-
At a specific endpoint (e.g., 24 or 48 hours post-infection), euthanize the mice.
-
Aseptically harvest the lungs.
-
Homogenize the lungs in sterile PBS.
-
Perform serial dilutions of the lung homogenates and plate on appropriate agar plates.
-
Incubate the plates and count the number of colony-forming units (CFU).
-
-
Analysis: Calculate the bacterial load per lung (log10 CFU/lung) for each treatment group and compare the results.
Visualization of Signaling Pathways and Workflows
Caption: Carbocisteine's anti-inflammatory mechanism.
Caption: Workflow for evaluating combination therapy.
Caption: Synergistic mechanisms of action.
References
- 1. Comparison between penetration of amoxicillin combined with carbocysteine and amoxicillin alone in pathological bronchial secretions and pulmonary tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Carbocysteine as Adjuvant Therapy in Acute Respiratory Tract Infections in Patients without Underlying Chronic Conditions: Systematic Review and Meta-Analysis [scirp.org]
- 4. Carbocisteine attenuates TNF-α-induced inflammation in human alveolar epithelial cells in vitro through suppressing NF-κB and ERK1/2 MAPK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fractional inhibitory concentration index of combinations of antibacterial agents against cariogenic organisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Defining Fractional Inhibitory Concentration Index Cutoffs for Additive Interactions Based on Self-Drug Additive Combinations, Monte Carlo Simulation Analysis, and In Vitro-In Vivo Correlation Data for Antifungal Drug Combinations against Aspergillus fumigatus - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Carbocisteine solubility issues in different buffer systems
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with carbocisteine (B549337). It specifically addresses common solubility challenges encountered in different buffer systems during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of carbocisteine?
A1: Carbocisteine is a white crystalline powder that is practically insoluble in water and alcohol.[1][2] Its aqueous solubility is reported to be approximately 1.6 g/L.[3][4] However, its solubility is highly pH-dependent. It readily dissolves in dilute mineral acids and dilute solutions of alkali hydroxides.[1][5]
Q2: How does pH affect the solubility of carbocisteine?
A2: Carbocisteine is an acidic molecule with a pKa around 1.84-2.06.[3] Its solubility significantly increases in alkaline conditions where it can form a salt. By adding a base such as sodium hydroxide, the carbocisteine molecule is deprotonated, forming a more soluble salt. For instance, converting carbocisteine to its sodium salt can increase its aqueous solubility to over 2% (20 g/L).[4] Conversely, in acidic conditions below its pKa, it is also soluble. A suspension of carbocisteine in water typically has a pH of 2.8 to 3.0.[1]
Q3: Can I dissolve carbocisteine directly in a neutral buffer like PBS (pH 7.4)?
A3: Directly dissolving a high concentration of carbocisteine in a neutral buffer can be challenging due to its low intrinsic water solubility. It is often necessary to first dissolve the carbocisteine in a dilute alkaline solution (e.g., dilute NaOH) to form the soluble salt before adding the buffer components to adjust the pH to the desired neutral range.
Q4: Are there any known incompatibilities with common buffer components?
A4: While carbocisteine is compatible with phosphate (B84403) buffers, high concentrations of certain salts in any buffer system could potentially lead to precipitation, a phenomenon known as "salting out." It is always recommended to prepare a small test batch to check for compatibility and solubility at the desired concentrations before proceeding with a large-scale experiment.
Troubleshooting Guide: Carbocisteine Precipitation in Buffer Systems
Issue 1: Carbocisteine precipitates out of solution when I add my buffer.
-
Potential Cause: The pH of the final solution is not optimal for carbocisteine solubility. The addition of the buffer may have shifted the pH to a range where carbocisteine is less soluble.
-
Solution:
-
Ensure the initial dissolution of carbocisteine is done in a dilute alkaline solution (e.g., 0.1 M NaOH) before adding the buffer.
-
Slowly add the buffer to the dissolved carbocisteine solution while stirring continuously.
-
Monitor the pH of the solution as you add the buffer and adjust as necessary to maintain a pH where carbocisteine remains soluble (typically slightly alkaline for the salt form). A pH range of 6.5 to 7.25 has been noted as optimal for stability in some liquid formulations.[6]
-
Issue 2: My carbocisteine solution is cloudy or forms a precipitate over time.
-
Potential Cause 1: The concentration of carbocisteine exceeds its solubility limit in the specific buffer system and at the storage temperature.
-
Solution 1:
-
Determine the maximum solubility of carbocisteine in your specific buffer system at your experimental temperature using the provided protocol (see Experimental Protocols section).
-
If possible, lower the working concentration of carbocisteine.
-
Consider preparing fresh solutions before each experiment.
-
-
Potential Cause 2: The buffer capacity is insufficient to maintain the optimal pH, leading to a pH shift and subsequent precipitation.
-
Solution 2:
-
Increase the buffer concentration to enhance its buffering capacity.
-
Re-measure and adjust the pH of the solution.
-
-
Potential Cause 3: The solution is supersaturated.
-
Solution 3:
-
Avoid preparing highly concentrated stock solutions that are then diluted. It is often better to prepare the solution at the final desired concentration.
-
If a stock solution must be used, ensure it is fully dissolved and consider warming the buffer slightly during dilution, followed by slow cooling to room temperature.
-
Quantitative Solubility Data
| Buffer System | pH | Concentration | Temperature (°C) | Solubility | Source |
| Water | Neutral | - | 25 | ~1.6 g/L | [3][4] |
| Phosphate Buffer | 6.6 | Not Specified | Not Specified | Sufficient for spectrophotometric assay | [4] |
| Phosphate Buffer | 6.8 | Not Specified | Not Specified | Formulation vehicle, suggests good solubility | [6] |
| Phosphate Buffer | 7.0 | 0.1 mol/L | Not Specified | Sufficient for analytical purposes | [7] |
| Citrate Buffer | Various | Not Specified | Not Specified | Data not available, experimental determination recommended. | |
| Tris Buffer | Various | Not Specified | Not Specified | Data not available, experimental determination recommended. |
Experimental Protocols
Protocol 1: Determination of Carbocisteine Solubility using the Shake-Flask Method
This protocol outlines a standard procedure to determine the thermodynamic solubility of carbocisteine in a specific buffer system.
-
Preparation of the Buffer: Prepare the desired buffer (e.g., 0.1 M phosphate buffer, pH 7.0) and allow it to equilibrate to the desired experimental temperature (e.g., 25 °C or 37 °C).
-
Addition of Excess Carbocisteine: Add an excess amount of carbocisteine powder to a known volume of the prepared buffer in a sealed container (e.g., a glass vial or flask). The excess solid should be clearly visible.
-
Equilibration: Agitate the sealed container at a constant temperature for a sufficient period to allow for equilibrium to be reached (typically 24-48 hours). A shaker or rotator is recommended for consistent agitation.
-
Phase Separation: After equilibration, allow the suspension to stand undisturbed for a period to allow the undissolved solid to settle. For more rapid and complete separation, centrifuge the suspension at a high speed (e.g., 10,000 x g for 15 minutes).
-
Sample Collection: Carefully withdraw a clear aliquot of the supernatant, ensuring no solid particles are transferred.
-
Dilution and Quantification: Dilute the supernatant with the appropriate mobile phase or buffer to a concentration that falls within the linear range of a pre-established calibration curve. Quantify the concentration of dissolved carbocisteine using a validated analytical method such as HPLC-UV or UV-Vis spectrophotometry.
-
Calculation: Calculate the solubility of carbocisteine in the buffer system based on the measured concentration and the dilution factor.
Mechanism of Action & Signaling Pathways
Carbocisteine exerts its therapeutic effects through multiple mechanisms, including its well-known mucolytic action and its more recently discovered anti-inflammatory and antioxidant properties. These effects are mediated through the modulation of specific cellular signaling pathways.
Anti-Inflammatory Signaling Pathways
Carbocisteine has been shown to attenuate inflammation by suppressing key pro-inflammatory signaling cascades, particularly the NF-κB and ERK1/2 MAPK pathways.
Caption: Carbocisteine's anti-inflammatory mechanism.
Cytoprotective Signaling Pathway
Carbocisteine also exhibits antioxidant properties and can protect cells from oxidative stress-induced damage. This is partly achieved through the activation of the Akt (Protein Kinase B) signaling pathway, which promotes cell survival.
Caption: Carbocisteine's cytoprotective mechanism.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for investigating the effect of carbocisteine on a cellular signaling pathway.
Caption: Experimental workflow for signaling pathway analysis.
References
- 1. drugfuture.com [drugfuture.com]
- 2. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 3. Carbocysteine | C5H9NO4S | CID 193653 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CN104511025B - Carbocisteine oral administration solution and preparation method thereof - Google Patents [patents.google.com]
- 5. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 6. WO2014096497A1 - Liquid carbocisteine formulations having improved properties - Google Patents [patents.google.com]
- 7. pmda.go.jp [pmda.go.jp]
Technical Support Center: Carbocisteine Stability in Long-Term Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of Carbocisteine (B549337) during long-term experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause Carbocisteine degradation in solution?
A1: The stability of Carbocisteine in solution is primarily influenced by pH, temperature, and exposure to light.[1][2][3] Additionally, the presence of certain excipients, particularly sugars like sucrose (B13894), can lead to degradation and discoloration of the solution.[4] Oxidation is another degradation pathway, especially in the presence of oxidizing agents.[5][6]
Q2: What is the optimal pH range to maintain the stability of Carbocisteine in aqueous solutions?
A2: To ensure the long-term stability of Carbocisteine in solution, it is recommended to maintain the pH between 6.5 and 7.5.[4][7] Studies have shown that a pH around 7 provides optimal stability, minimizing the formation of degradation products.[7] Significant degradation can occur at both acidic (pH < 5.0) and alkaline (pH > 8.0) conditions.[2][8]
Q3: How does temperature affect the stability of Carbocisteine?
A3: Elevated temperatures accelerate the degradation of Carbocisteine.[1][2][3] Forced degradation studies have shown a significant decrease in Carbocisteine content at temperatures of 40°C, 50°C, 60°C, and 80°C.[6][8] For long-term experiments, it is crucial to store Carbocisteine solutions at controlled room temperature or under refrigerated conditions, as specified by stability studies. A study using the Arrhenius equation suggested a shelf life of approximately 241 days for a Carbocisteine syrup stored at 25°C.[8]
Q4: Is Carbocisteine sensitive to light?
A4: Carbocisteine solutions have been shown to be relatively stable in the presence of light over short periods (e.g., four days).[1][2] However, for long-term experiments, it is a good practice to protect solutions from direct light exposure to minimize the risk of photodegradation.[3][5]
Q5: What are the common degradation products of Carbocisteine?
A5: The main degradation products of Carbocisteine that have been identified include:
-
5-oxo-thiomorpholine-3-carboxylic acid (Carbocisteine lactam) : Formed under thermal stress.[6]
-
S-carboxymethyl-L-cysteine-(R/S)-sulphoxide (Carbocisteine sulfoxide) : Generated under oxidative conditions.[6]
-
Carbocisteine lactam of the sulfoxides and a disulfide between L-cysteine and thioglycolic acid : Identified in syrup formulations after long-term storage.[9]
-
N-glycosides of Carbocisteine and its lactam : Found in formulations containing sucrose.[9]
Troubleshooting Guide
| Issue | Possible Causes | Troubleshooting Steps |
| Loss of Carbocisteine concentration over time | - Inappropriate pH of the solution.- High storage temperature.- Oxidative degradation. | - Verify and adjust the pH of the solution to the optimal range of 6.5-7.5.- Store solutions at a controlled, lower temperature (e.g., 2-8°C or 25°C as validated).- De-gas solvents and consider adding an antioxidant like sodium metabisulfite, but be aware of potential interactions.[8] |
| Discoloration (darkening/browning) of the solution | - Presence of reducing sugars (e.g., sucrose) leading to Maillard reaction or caramelization, especially at elevated temperatures.- Oxidation. | - Replace sucrose with non-reducing sweeteners if a sweetening agent is necessary.[4]- Protect the solution from light and oxygen.- Ensure the pH is within the stable range. |
| Formation of precipitates | - Low solubility at certain pH values.- Formation of insoluble degradation products.- Interaction with excipients. | - Ensure the pH is within a range where Carbocisteine is soluble; it is soluble in dilute acids and alkali hydroxides.[1][2]- Analyze the precipitate to identify its composition.- Review excipient compatibility; some may promote degradation and precipitation. |
| Unexpected peaks in analytical chromatogram (e.g., HPLC) | - Presence of degradation products or impurities. | - Perform forced degradation studies (acid, base, oxidation, heat, light) to identify potential degradation peaks.- Use a stability-indicating analytical method capable of separating Carbocisteine from its degradation products.[6][10]- Characterize unknown peaks using techniques like mass spectrometry (MS).[6][9] |
Quantitative Data Summary
Table 1: Effect of pH and Additives on Carbocisteine Degradation
| pH | Additive(s) | Condition | Degradation Outcome | Reference |
| 5.0 | Sodium Metabisulfite | Thermal Stress (50°C, 75% RH) | Greatest degradation observed. | [8] |
| 6.5 | None | Standard Storage | Improved stability compared to pH 5.0 and 8.0. | [8] |
| 7.0 | None | Standard Storage | Optimal pH for stability. | [4][7] |
| 8.0 | None | Thermal Stress (50°C, 75% RH) | Significant degradation. | [8] |
| N/A | Disodium EDTA + Sodium Metabisulfite | Thermal Stress (50°C, 75% RH) | Not effective in preventing degradation without EDTA. | [8] |
Table 2: Identified Degradation Products Under Stress Conditions
| Stress Condition | Degradation Product Identified | Analytical Method | Reference |
| Thermal Stress (60°C and 80°C) at pH 5.0-7.0 | 5-oxo-thiomorpholine-3-carboxylic acid (Carbocisteine lactam) | Mass Spectrometry | [6] |
| Oxidative Stress (0.5% H2O2) | S-carboxymethyl-L-cysteine-(R/S)-sulphoxide | Mass Spectrometry | [6] |
| Long-term storage (9 months at 40°C, 75% RH) with sucrose | N-glycosides of Carbocisteine and its lactam | LC-HRMS | [9] |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for Carbocisteine
This protocol outlines a method to quantify Carbocisteine and separate it from its degradation products.
-
Chromatographic System:
-
Column: Zorbax SAX (or equivalent anion-exchange column).
-
Mobile Phase: 200mM phosphate (B84403) solution at pH 4.0 and acetonitrile (B52724) (50:50 v/v).[6]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 205 nm.[6]
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
-
-
Standard Solution Preparation:
-
Prepare a stock solution of Carbocisteine reference standard (e.g., 1 mg/mL) in a suitable solvent (e.g., 0.1 N NaOH).
-
Prepare working standards by diluting the stock solution with the mobile phase to achieve concentrations in the range of 2.5-50 µg/mL.[6]
-
-
Sample Preparation:
-
Dilute the experimental sample containing Carbocisteine with the mobile phase to fall within the linear range of the standard curve.
-
-
Analysis:
-
Inject the standard solutions to generate a calibration curve.
-
Inject the sample solutions.
-
Quantify the Carbocisteine concentration in the samples by comparing the peak area to the calibration curve.
-
Monitor for the appearance of new peaks, which may indicate degradation products.
-
Protocol 2: Forced Degradation Study
This protocol is designed to intentionally degrade the Carbocisteine sample to identify potential degradation products and validate the stability-indicating nature of the analytical method.
-
Acid Hydrolysis:
-
Mix the Carbocisteine solution with an equal volume of 0.1 N HCl.
-
Incubate at 60°C for 24 hours.
-
Neutralize with 0.1 N NaOH before analysis.
-
-
Base Hydrolysis:
-
Mix the Carbocisteine solution with an equal volume of 0.1 N NaOH.
-
Incubate at 60°C for 24 hours.
-
Neutralize with 0.1 N HCl before analysis.
-
-
Oxidative Degradation:
-
Mix the Carbocisteine solution with an equal volume of 3% hydrogen peroxide.[8]
-
Keep at room temperature for 24 hours.
-
-
Thermal Degradation:
-
Heat the Carbocisteine solution at 80°C for 48 hours.[6]
-
-
Photodegradation:
-
Expose the Carbocisteine solution to a photostability chamber (ICH Q1B guidelines) for a specified duration.
-
-
Analysis:
-
Analyze all stressed samples using the stability-indicating HPLC method (Protocol 1).
-
Compare the chromatograms of the stressed samples to that of an unstressed control to identify degradation peaks.
-
Visualizations
References
- 1. Influence of Some Physico-Chemical Exposure Factors on the Carbocysteine Content of an Opened Pharmaceutical Product [scirp.org]
- 2. scirp.org [scirp.org]
- 3. Top 5 Factors Affecting Chemical Stability - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 4. WO2014096497A1 - Liquid carbocisteine formulations having improved properties - Google Patents [patents.google.com]
- 5. veeprho.com [veeprho.com]
- 6. Development and validation of a stability indicating method for S-carboxymethyl-L-cysteine and related degradation products in oral syrup formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. FR2660553A1 - Syrup based on carbocisteine having improved stability - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. Identification of low-level impurities in drug prototypes of carbocisteine by means of liquid chromatography-high-resolution mass spectrometry and general unknown comparative screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Optimizing Carbocisteine Concentration for Primary Airway Epithelial Cells: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing the use of Carbocisteine in experiments involving primary airway epithelial cells. This guide includes troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and a summary of quantitative data to facilitate experimental design and interpretation.
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration range for Carbocisteine when treating primary airway epithelial cells?
A1: The optimal concentration of Carbocisteine can vary depending on the specific cell type, experimental endpoint, and the stimulus used. However, based on published studies, a concentration range of 10 µM to 1000 µM is commonly used and has been shown to be effective in modulating inflammatory responses and mucin production without significant cytotoxicity.[1][2] It is recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Q2: What is the recommended duration of Carbocisteine treatment?
A2: Treatment duration can range from a few hours to several days. For studying signaling pathway activation, shorter treatment times (e.g., 30 minutes to a few hours) are often sufficient.[1] For assessing effects on cytokine production, mucin expression, or viral replication, longer incubation periods (e.g., 24 to 120 hours) are typically necessary.[1][3]
Q3: Should Carbocisteine be administered before or after applying a stimulus (e.g., TNF-α, H₂O₂, viral infection)?
A3: Carbocisteine has been shown to be effective when administered both before (pre-treatment) and after (post-treatment) the inflammatory stimulus.[1][2] Pre-treatment is often used to investigate the protective effects of Carbocisteine, while post-treatment can model a therapeutic intervention. The choice depends on the specific research question.
Q4: Is Carbocisteine cytotoxic to primary airway epithelial cells at the recommended concentrations?
A4: At concentrations up to 1000 µM, Carbocisteine has not been reported to cause significant cytotoxicity in human airway epithelial cells.[4] However, it is always advisable to perform a cell viability assay (e.g., MTT, LDH) to confirm that the chosen concentrations are not affecting cell health in your specific primary cell culture.
Q5: What are the known mechanisms of action for Carbocisteine in airway epithelial cells?
A5: Carbocisteine exerts its effects through several mechanisms. It has mucolytic properties, modifying the structure of mucus to reduce its viscosity.[5] It also possesses anti-inflammatory and antioxidant properties.[6][7] Key signaling pathways modulated by Carbocisteine include the inhibition of NF-κB and ERK1/2 MAPK pathways, which are crucial for the expression of pro-inflammatory cytokines and mucins.[1][4][8]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High cell death or low viability after Carbocisteine treatment. | Carbocisteine concentration is too high for the specific primary cell line or culture conditions. Poor quality of primary cells. Contamination of cell culture. | Perform a dose-response experiment with a wider range of concentrations to determine the IC50. Start with a lower concentration range (e.g., 1-100 µM). Ensure proper cell handling and aseptic techniques. Routinely test for mycoplasma contamination. |
| Inconsistent or no effect of Carbocisteine on inflammatory markers (e.g., IL-6, IL-8). | Suboptimal Carbocisteine concentration or treatment duration. Insufficient stimulation to induce a measurable inflammatory response. Variability in primary cell donors. Issues with the assay (e.g., ELISA, qRT-PCR). | Optimize Carbocisteine concentration and treatment time. Titrate the stimulus (e.g., TNF-α) to ensure a robust but not overwhelming response. Use cells from multiple donors to account for biological variability. Include appropriate positive and negative controls for your assays. |
| Difficulty in detecting changes in MUC5AC expression. | Timing of sample collection may not align with peak MUC5AC expression. The stimulus used may not be a potent inducer of MUC5AC. Insufficient sensitivity of the detection method. | Perform a time-course experiment to identify the optimal time point for MUC5AC analysis. Consider using known inducers of MUC5AC such as PMA or neutrophil elastase.[9] For low protein levels, consider concentrating the cell culture supernatant before analysis. For gene expression, ensure high-quality RNA extraction and optimized qRT-PCR primers. |
| Unexpected activation or inhibition of signaling pathways. | Off-target effects of Carbocisteine at high concentrations. Crosstalk between different signaling pathways. Timing of analysis is critical for transient phosphorylation events. | Use a more specific inhibitor for the pathway of interest as a control. Analyze multiple components of the suspected pathways. Perform a time-course analysis of protein phosphorylation (e.g., 5, 15, 30, 60 minutes) after stimulation. |
Data Presentation
Table 1: Effect of Carbocisteine on Pro-inflammatory Cytokine Release in TNF-α-stimulated A549 Human Alveolar Epithelial Cells
| Carbocisteine Concentration (µM) | Treatment Condition | IL-6 Release (pg/mL) | IL-8 Release (pg/mL) |
| 0 (Control) | No TNF-α | Undetectable | Undetectable |
| 0 | TNF-α (10 ng/mL) for 24h | ~1800 | ~14000 |
| 10 | Pre-treatment for 24h + TNF-α | ~1600 | ~12000 |
| 100 | Pre-treatment for 24h + TNF-α | ~1200 | ~9000 |
| 1000 | Pre-treatment for 24h + TNF-α | ~800 | ~6000 |
| 10 | Post-treatment for 24h + TNF-α | ~1500 | ~11000 |
| 100 | Post-treatment for 24h + TNF-α | ~1100 | ~8000 |
| 1000 | Post-treatment for 24h + TNF-α | ~700 | ~5000 |
| Data is approximated from graphical representations in the source literature.[1][2] |
Table 2: Effect of L-Carbocisteine on Influenza A Virus Titer in Human Tracheal Epithelial Cells
| Treatment | Time Post-Infection (hours) | Viral Titer (TCID₅₀/mL) |
| Vehicle Control | 24 | ~10³ |
| L-Carbocisteine (10 µM) | 24 | ~10² |
| Vehicle Control | 72 | ~10⁵ |
| L-Carbocisteine (10 µM) | 72 | ~10³ |
| Vehicle Control | 120 | ~10⁶ |
| L-Carbocisteine (10 µM) | 120 | ~10⁴ |
| Data is approximated from graphical representations in the source literature.[3] |
Experimental Protocols
Protocol 1: Culturing and Treating Primary Human Airway Epithelial Cells
This protocol provides a general guideline for the culture of primary human bronchial epithelial cells (HBEpC) and their treatment with Carbocisteine.
Materials:
-
Primary Human Bronchial Epithelial Cells (HBEpC)
-
Airway Epithelial Cell Growth Medium[10]
-
Collagen-coated culture flasks/plates
-
Carbocisteine stock solution (e.g., 100 mM in sterile PBS or culture medium, pH adjusted)
-
Inflammatory stimulus (e.g., TNF-α, 10 ng/mL final concentration)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA solution or a gentler cell dissociation reagent like Accutase[11]
Procedure:
-
Cell Culture: Culture HBEpC on collagen-coated flasks in Airway Epithelial Cell Growth Medium at 37°C and 5% CO₂. Change the medium every 2-3 days until cells reach 70-80% confluency.[10]
-
Seeding for Experiment: Subculture the cells and seed them into appropriate culture plates (e.g., 24-well or 96-well plates) at a predetermined density. Allow the cells to adhere and grow for at least 24 hours.
-
Carbocisteine Preparation: Prepare fresh dilutions of Carbocisteine from the stock solution in the cell culture medium to achieve the final desired concentrations (e.g., 10, 100, 1000 µM).
-
Treatment:
-
Pre-treatment: Remove the old medium from the cells and add the medium containing the different concentrations of Carbocisteine. Incubate for the desired pre-treatment time (e.g., 24 hours).[1] After pre-treatment, add the inflammatory stimulus directly to the wells and incubate for the desired stimulation time (e.g., 24 hours).
-
Post-treatment: First, stimulate the cells with the inflammatory agent for a specific duration. Then, remove the stimulus-containing medium and add the medium with different concentrations of Carbocisteine. Incubate for the desired post-treatment time.
-
-
Sample Collection: After the incubation period, collect the cell culture supernatant for cytokine analysis (e.g., ELISA) and/or lyse the cells for RNA or protein extraction for subsequent analysis (e.g., qRT-PCR, Western blot).
Protocol 2: Analysis of Cytokine Secretion by ELISA
Materials:
-
Collected cell culture supernatants
-
ELISA kits for target cytokines (e.g., human IL-6, IL-8)
-
Microplate reader
Procedure:
-
Follow the manufacturer's instructions provided with the ELISA kit.
-
Briefly, coat a 96-well plate with the capture antibody.
-
Block the plate to prevent non-specific binding.
-
Add your collected cell culture supernatants and standards to the wells.
-
Incubate with the detection antibody.
-
Add the enzyme conjugate (e.g., HRP-streptavidin).
-
Add the substrate and stop the reaction.
-
Read the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the cytokine concentrations in your samples based on the standard curve.
Protocol 3: Western Blot for Signaling Pathway Analysis
Materials:
-
Cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-NF-κB p65, anti-phospho-ERK1/2, and their total protein counterparts)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Determine the protein concentration of your cell lysates.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Visualizations
Caption: A generalized workflow for studying the effects of Carbocisteine on primary airway epithelial cells.
Caption: Carbocisteine inhibits inflammatory gene expression by targeting the NF-κB and ERK1/2 MAPK pathways.
References
- 1. Carbocisteine attenuates TNF-α-induced inflammation in human alveolar epithelial cells in vitro through suppressing NF-κB and ERK1/2 MAPK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Carbocisteine attenuates TNF-α-induced inflammation in human alveolar epithelial cells in vitro through suppressing NF-κB and ERK1/2 MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
- 4. Carbocisteine attenuates hydrogen peroxide-induced inflammatory injury in A549 cells via NF-κB and ERK1/2 MAPK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Carbocisteine inhibits oxidant-induced apoptosis in cultured human airway epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. BioKB - Relationship - Carbocysteine - inhibits - inflammatory response [biokb.lcsb.uni.lu]
- 8. BioKB - Publication [biokb.lcsb.uni.lu]
- 9. Tumor necrosis factor α-converting enzyme mediates MUC5AC mucin expression in cultured human airway epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. promocell.com [promocell.com]
- 11. med.unc.edu [med.unc.edu]
Troubleshooting inconsistent results in Carbocisteine mucolysis assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Carbocisteine mucolysis assays. Inconsistent results in these assays can be a significant challenge, and this guide aims to provide clear and actionable solutions to common problems.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Carbocisteine in reducing mucus viscosity?
A1: Carbocisteine is primarily a mucoregulator, not a classic mucolytic. Its main mechanism is not the direct breakdown of disulfide bonds in the mucus glycoprotein (B1211001) network, a characteristic of drugs like N-acetylcysteine.[1][2] Instead, Carbocisteine is thought to work intracellularly by stimulating sialyltransferase activity.[2] This leads to a rebalancing of the mucus composition, increasing the production of less viscous sialomucins and reducing the production of more viscous fucomucins.[2][3] This alteration in mucin composition normalizes the viscoelastic properties of mucus.[4]
Q2: Why am I not observing a significant mucolytic effect with Carbocisteine in my in vitro assay?
A2: Several factors could contribute to this. A critical, and often overlooked, parameter is the pH of your assay system. Studies have shown that Carbocisteine's mucolytic effect is pH-dependent, with activity observed at pH 6.0 but not at pH 7.0.[5] Additionally, Carbocisteine's indirect mechanism of action as a mucoregulator may result in less dramatic or immediate viscosity reduction in in vitro models compared to direct mucolytics, especially in short-term experiments.[3]
Q3: How stable is Carbocisteine in solution for in vitro experiments?
A3: The stability of Carbocisteine in aqueous solutions is pH-dependent. Its stability is improved when the pH is maintained between 5.0 and 7.0.[6] For optimal results, it is recommended to prepare fresh solutions for each experiment. If storage is necessary, ensure the pH is within this range and store at 2-8°C for a short period.[7] Long-term storage of stock solutions should be at -20°C or -80°C.[8][9]
Q4: What is the ideal source of mucus for in vitro Carbocisteine assays?
A4: The choice of mucus source can significantly impact results. While human sputum is the most clinically relevant, its high variability in composition and viscosity can lead to inconsistent results.[5] Porcine gastric mucin (PGM) is a commonly used and more standardized alternative that allows for more reproducible in vitro evaluation of mucolytic agents.[5][10]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High variability between replicate measurements | Inhomogeneous sputum sample.[11] | Thoroughly but gently homogenize the sputum sample before aliquoting. Avoid vigorous vortexing which can degrade mucus structure. |
| Improper sample storage.[7][12] | Process fresh sputum samples immediately. If storage is necessary, refrigerate at 2-8°C for no longer than 2-3 days or freeze at -20°C or -80°C for longer-term storage.[7][9] Avoid repeated freeze-thaw cycles. | |
| Inconsistent sample loading in the viscometer/rheometer. | Ensure a consistent volume and technique for loading the sample onto the instrument plate to avoid air bubbles and ensure proper geometry filling.[13] | |
| No observable effect of Carbocisteine | Incorrect pH of the assay buffer. | Adjust the pH of your mucus/mucin solution and Carbocisteine working solution to approximately 6.0.[5] Verify the pH before each experiment. |
| Inactive Carbocisteine solution. | Prepare fresh Carbocisteine solutions for each experiment. Ensure the stock solution has been stored correctly and has not expired. | |
| Insufficient incubation time. | While Carbocisteine's primary action is not direct mucolysis, ensure an adequate incubation period (e.g., 30-60 minutes) to allow for any potential interactions. | |
| Instrument readings are unstable or erratic | Temperature fluctuations. | Allow the sample and instrument to equilibrate to the set temperature before starting the measurement. Use a solvent trap to prevent evaporation, especially at physiological temperatures (37°C).[14] |
| Improper instrument cleaning. | Thoroughly clean the viscometer/rheometer geometry (cone and plate) between each measurement to remove any residual sample.[15] | |
| Instrument not calibrated. | Regularly calibrate your viscometer or rheometer according to the manufacturer's instructions. | |
| Unexpected increase in viscosity | Sample dehydration during measurement. | Use a solvent trap or environmental chamber to maintain humidity and prevent the sample from drying out, which can artificially increase viscosity.[14] |
| Interaction with other components in the assay medium. | Ensure that the buffer components do not interact with Carbocisteine or the mucus sample in a way that would increase viscosity. |
Quantitative Data Summary
The following tables summarize quantitative data on the effect of Carbocisteine on mucus viscosity from a clinical study.
Table 1: In Vivo Effect of Carbocisteine-Lysine on Sputum Viscosity in Patients with Chronic Bronchitis [1][16]
| Time Point | Mean Reduction in Viscosity (%) |
| End of 4-day treatment | -67% |
| 4 days post-treatment | -48% |
| 8 days post-treatment | -62% |
Experimental Protocols
Protocol 1: In Vitro Mucolysis Assay using Porcine Gastric Mucin (PGM) and a Cone-Plate Rheometer
This protocol is adapted from methodologies described for the in vitro evaluation of mucolytic agents.[5][14]
1. Materials:
- Porcine Gastric Mucin (PGM), Type III
- Tris-HCl buffer (pH adjusted to 6.0)
- Carbocisteine
- Cone-plate rheometer
- Magnetic stirrer and stir bars
- pH meter
- Analytical balance
2. Preparation of PGM Solution (20% w/v): a. Weigh the required amount of PGM powder. b. In a beaker, slowly add the PGM powder to the Tris-HCl buffer (pH 6.0) while stirring continuously with a magnetic stirrer. c. Continue stirring at room temperature until the mucin is fully dissolved. This may take several hours. d. Verify the final pH of the PGM solution and adjust to 6.0 if necessary.
3. Preparation of Carbocisteine Solution: a. Prepare a stock solution of Carbocisteine in Tris-HCl buffer (pH 6.0) at the desired concentration. b. Prepare working solutions by diluting the stock solution with the same buffer. It is recommended to prepare these solutions fresh for each experiment.
4. Rheological Measurement: a. Set the temperature of the rheometer plate to 37°C and allow it to equilibrate. b. Pipette a defined volume of the PGM solution into a vial. c. Add the Carbocisteine working solution or buffer (for control) to the PGM solution at a specific ratio (e.g., 9:1 PGM solution to drug solution). d. Gently mix and incubate at 37°C for 30 minutes. e. Carefully load the required volume of the sample onto the rheometer plate, ensuring no air bubbles are trapped.[14] f. Lower the cone to the measurement position and trim any excess sample.[14] g. Allow the sample to equilibrate on the plate for at least 5 minutes. Use a solvent trap to prevent evaporation.[14] h. Perform an oscillatory frequency sweep at a constant strain within the linear viscoelastic region (e.g., 0.1 to 10 Hz at 1% strain) to determine the storage modulus (G') and loss modulus (G''). i. Record the viscosity at a defined shear rate (e.g., 1 s⁻¹).
5. Data Analysis: a. Compare the viscosity, G', and G'' values of the Carbocisteine-treated samples to the control samples. b. Calculate the percentage reduction in viscosity.
Visualizations
Caption: Experimental workflow for in vitro Carbocisteine mucolysis assay.
Caption: Troubleshooting decision tree for inconsistent Carbocisteine assay results.
Caption: Proposed mechanism of Carbocisteine's mucoregulatory action.
References
- 1. karger.com [karger.com]
- 2. The role for S-carboxymethylcysteine (carbocisteine) in the management of chronic obstructive pulmonary disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Carbocisteine normalizes the viscous property of mucus through regulation of fucosylated and sialylated sugar chain on airway mucins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [In vitro evaluation of mucolytic activities of some expectorants using porcine gastric mucin] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CN112438947A - Carbocisteine oral solution and preparation method thereof - Google Patents [patents.google.com]
- 7. Storing a sputum sample | Knowledge Base [ntep.in]
- 8. Bioanalytical Method for Carbocisteine in Human Plasma by Using LC-MS/MS: A Pharmacokinetic Application - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Impact of storage conditions on metabolite profiles of sputum samples from persons with cystic fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. THE REDUCTION IN VITRO IN VISCOSITY OF MUCOPROTEIN SOLUTIONS BY A NEW MUCOLYTIC AGENT, N‐ACETYL‐L‐CYSTEINE | Semantic Scholar [semanticscholar.org]
- 12. Effect of storage of sputum specimens at room temperature on smear and culture results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. industrialphysics.com [industrialphysics.com]
- 14. An optimized protocol for assessment of sputum macrorheology in health and muco-obstructive lung disease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. lonroy.com [lonroy.com]
- 16. Long-lasting effects on rheology and clearance of bronchial mucus after short-term administration of high doses of carbocysteine-lysine to patients with chronic bronchitis - PubMed [pubmed.ncbi.nlm.nih.gov]
Common pitfalls in studying Carbocisteine's anti-inflammatory effects
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to navigate the common pitfalls in studying the anti-inflammatory effects of Carbocisteine (B549337).
Frequently Asked Questions (FAQs)
Q1: Beyond its mucolytic properties, what is the primary mechanism of Carbocisteine's anti-inflammatory action?
A1: Carbocisteine exerts its anti-inflammatory effects through a multi-faceted approach, primarily by inhibiting key pro-inflammatory signaling pathways. It has been shown to suppress the activation of nuclear factor-kappa B (NF-κB) and extracellular signal-regulated kinase 1/2 (ERK1/2) MAPK signaling pathways.[1][2][3] This inhibition leads to a downstream reduction in the production of various pro-inflammatory cytokines and chemokines, such as IL-6, IL-8, and TNF-α.[1][4] Additionally, Carbocisteine possesses antioxidant properties, which contribute to its anti-inflammatory capacity by reducing oxidative stress, a known trigger of inflammation.[5][6][7]
Q2: What are the key differences in Carbocisteine's effects observed in in vitro versus in vivo models?
A2: In vitro studies, often using cell lines like A549 (human alveolar epithelial cells), have been instrumental in elucidating the molecular mechanisms of Carbocisteine.[1][2] These studies consistently demonstrate its ability to reduce the expression and release of inflammatory mediators upon stimulation with agents like TNF-α or hydrogen peroxide.[1][2] In vivo studies, typically in animal models of COPD or airway inflammation, corroborate these findings by showing reduced inflammatory cell infiltration, decreased mucus production, and improved lung function.[5][8] However, the systemic effects and metabolic fate of Carbocisteine in a whole organism can introduce variability not seen in isolated cell cultures. Clinical studies in COPD patients have shown heterogeneous results, suggesting that the drug's efficacy can be influenced by disease phenotype, duration of treatment, and other patient-specific factors.[5][9]
Q3: Is there a consensus on the optimal dosage and duration of Carbocisteine treatment to observe anti-inflammatory effects?
A3: The optimal dosage and duration can vary significantly between experimental models and clinical applications. In vitro studies often use concentrations ranging from 10 to 1000 µmol/L.[1][10] In animal models, dosages can range from 125 to 250 mg/kg administered twice daily.[11][12] Clinical trials in COPD patients have often used a dosage of 1500 mg/day, with some studies suggesting that preventive effects against exacerbations are more pronounced with treatment durations of six months or longer.[5][13] The lack of standardized protocols across studies contributes to the heterogeneity of results and is a recognized pitfall in the field.[5][9]
Troubleshooting Guides
Issue 1: Inconsistent or No Reduction in Inflammatory Markers In Vitro
| Potential Cause | Troubleshooting Steps |
| Inappropriate Cell Line | Ensure the chosen cell line expresses the target receptors and signaling molecules relevant to the inflammatory pathway being studied. A549 and 16-HBE cells are commonly used for airway inflammation studies.[1][8] |
| Suboptimal Carbocisteine Concentration | Perform a dose-response study to determine the optimal concentration for your specific cell line and inflammatory stimulus. Concentrations used in the literature range from 10 to 1000 µmol/L.[1][10][14] |
| Timing of Treatment | The timing of Carbocisteine administration relative to the inflammatory stimulus is critical. Protocols often involve pre-treatment for 24 hours before, or co-treatment with, the inflammatory agent.[1][2] |
| Cell Viability Issues | High concentrations of Carbocisteine or the inflammatory stimulus may induce cytotoxicity. Perform a cell viability assay (e.g., MTT) to ensure that the observed effects are not due to cell death. Carbocisteine has been shown to increase cell viability in the presence of H2O2.[2] |
| Assay Sensitivity | Ensure that the assays used to measure inflammatory markers (e.g., ELISA, qRT-PCR) are sensitive enough to detect subtle changes. |
Issue 2: High Variability in Animal Model Results
| Potential Cause | Troubleshooting Steps |
| Inappropriate Animal Model | Select an animal model that accurately reflects the human disease pathology you are investigating. Models for COPD and airway inflammation often involve exposure to cigarette smoke, LPS, or SO2.[5][8][11] |
| Route and Frequency of Administration | The route of administration (oral gavage, inhalation) and frequency can impact bioavailability and efficacy. Oral administration is common in many studies.[8] |
| Genetic Background of Animals | The genetic background of the animal strain can influence the inflammatory response. Ensure consistency in the strain used throughout the study. |
| Assessment of Multiple Endpoints | Relying on a single inflammatory marker can be misleading. Assess a panel of endpoints, including inflammatory cell counts in BALF, cytokine levels, and histopathological changes in lung tissue.[11] |
| Duration of the Study | Chronic inflammatory conditions may require longer treatment periods to observe significant effects. Some clinical benefits in COPD patients were noted after 6 months of treatment.[5][13] |
Data Presentation
Table 1: Effect of Carbocisteine on Pro-Inflammatory Cytokine Production in A549 Cells Stimulated with TNF-α
| Cytokine | Carbocisteine Concentration (µmol/L) | % Reduction in Protein Release (vs. TNF-α alone) | % Reduction in mRNA Expression (vs. TNF-α alone) | Reference |
| IL-6 | 10 | Dose-dependent reduction | Dose-dependent reduction | [1][14] |
| 100 | Dose-dependent reduction | Dose-dependent reduction | [1][14] | |
| 1000 | Significant reduction | Significant reduction | [1][14] | |
| IL-8 | 10 | Dose-dependent reduction | Dose-dependent reduction | [1][14] |
| 100 | Dose-dependent reduction | Dose-dependent reduction | [1][14] | |
| 1000 | Significant reduction | Significant reduction | [1][14] | |
| TNF-α | 1000 | Not reported | Dose-dependent reduction | [1][14] |
| MCP-1 | 1000 | Not reported | Dose-dependent reduction | [1][14] |
| MIP-1β | 1000 | Not reported | Dose-dependent reduction | [1][14] |
Note: The table summarizes findings that Carbocisteine dose-dependently suppressed the release and mRNA expression of several pro-inflammatory cytokines in TNF-α-stimulated A549 cells.
Experimental Protocols
Protocol 1: In Vitro Anti-Inflammatory Assay in A549 Cells
-
Cell Culture: Culture human alveolar adenocarcinoma (A549) cells in an appropriate medium until they reach 80-90% confluency.
-
Carbocisteine Pre-treatment: Treat the cells with varying concentrations of Carbocisteine (e.g., 10, 100, 1000 µmol/L) for 24 hours.[1]
-
Inflammatory Stimulation: After pre-treatment, stimulate the cells with a pro-inflammatory agent such as TNF-α (10 ng/mL) or H2O2 for a specified period (e.g., 24 hours for cytokine release, 30 minutes for signaling pathway analysis).[1][2]
-
Sample Collection: Collect the cell culture supernatant to measure cytokine protein levels and lyse the cells to extract RNA or protein for gene expression and western blot analysis, respectively.
-
Analysis:
-
Cytokine Quantification: Measure the concentration of cytokines (e.g., IL-6, IL-8) in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA).[1]
-
Gene Expression Analysis: Quantify the mRNA expression of inflammatory genes using quantitative real-time PCR (qRT-PCR).[1]
-
Signaling Pathway Analysis: Assess the phosphorylation status of key signaling proteins (e.g., NF-κB p65, ERK1/2) using Western blotting.[1]
-
Mandatory Visualization
Caption: Carbocisteine's anti-inflammatory signaling pathway.
References
- 1. Carbocisteine attenuates TNF-α-induced inflammation in human alveolar epithelial cells in vitro through suppressing NF-κB and ERK1/2 MAPK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Carbocisteine attenuates hydrogen peroxide-induced inflammatory injury in A549 cells via NF-κB and ERK1/2 MAPK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. Mucolytic and Antioxidant Properties of Carbocysteine as a Strategy in COVID-19 Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Clinical Efficacy of Carbocysteine in COPD: Beyond the Mucolytic Action - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Carbocysteine: clinical experience and new perspectives in the treatment of chronic inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. BioKB - Publication [biokb.lcsb.uni.lu]
- 11. [Effects of carbocisteine on airway inflammation and related events in SO2-exposed rats] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. [Effects of carbocisteine on airway inflammation and related events in SO2-exposed rats]. | Semantic Scholar [semanticscholar.org]
- 13. encyclopedia.pub [encyclopedia.pub]
- 14. Carbocisteine attenuates TNF-α-induced inflammation in human alveolar epithelial cells in vitro through suppressing NF-κB and ERK1/2 MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Adjusting Carbocisteine dosage for different animal models of lung injury
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to adjusting Carbocisteine (B549337) dosage for various animal models of lung injury. This resource includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and summaries of quantitative data.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting dose of Carbocisteine for a mouse model of Chronic Obstructive Pulmonary Disease (COPD)?
A1: For C57BL/6J mice in a COPD model induced by lipopolysaccharide (LPS) and cigarette smoke (CS), published studies have used a low dose of 112.5 mg/kg/day and a high dose of 225 mg/kg/day administered via oral gavage.[1][2] The high dose in mice is considered equivalent to a 1500 mg/day dose in human COPD patients.[1]
Q2: How should I prepare Carbocisteine for oral gavage?
A2: Carbocisteine can be dissolved in a 0.3% carboxymethylcellulose (CMC) solution to create a homogenous suspension for oral gavage.[1] Due to Carbocisteine's low water solubility (approximately 1.6 g/L), forming a salt by reacting it with sodium hydroxide (B78521) can increase its solubility to over 2%.[3] For in vivo studies, it is crucial to ensure the final formulation is stable and within a physiologically acceptable pH range.
Q3: What are the known mechanisms of action for Carbocisteine in lung injury?
A3: Carbocisteine's therapeutic effects are attributed to its mucolytic, anti-inflammatory, and antioxidant properties.[4] It has been shown to modulate signaling pathways such as NF-κB, ERK1/2 MAPK, and Nrf2.[5][6][7][8] In models of fibrosis, the TGF-β signaling pathway is a key target for anti-fibrotic therapies.
Q4: Are there established Carbocisteine dosages for acute lung injury (ALI) or pulmonary fibrosis models?
A4: While extensive data exists for COPD models, specific dosage studies for Carbocisteine in LPS-induced ALI or bleomycin-induced pulmonary fibrosis are less common in the readily available literature. However, in a rat model of bronchitis induced by sulfur dioxide (SO2), a dose of 500 mg/kg/day of Carbocisteine administered orally was shown to be effective.[9] Researchers can use this and the established COPD dosages as a starting point for dose-ranging studies in ALI and pulmonary fibrosis models.
Q5: What are the potential adverse effects of Carbocisteine in animal models?
A5: Preclinical studies in rodents have generally shown Carbocisteine to be well-tolerated.[4] However, as with any oral gavage procedure, there is a risk of esophageal or stomach perforation if not performed correctly. High doses of any substance administered orally can also lead to gastrointestinal discomfort.[10] Close monitoring of animals for signs of distress, weight loss, or changes in behavior is essential.
Troubleshooting Guides
Issue 1: Difficulty with Oral Gavage Administration
-
Problem: Animal struggles excessively, or fluid is observed coming from the nose or mouth after administration.
-
Possible Cause: Improper technique, incorrect gavage needle size, or administration into the trachea.
-
Solution:
-
Ensure Proper Restraint: The animal must be securely restrained to prevent movement.
-
Verify Needle Placement: Gently pass the gavage needle along the roof of the mouth and into the esophagus. If resistance is met, do not force it.
-
Administer Slowly: Inject the solution slowly to prevent regurgitation.
-
Observe Respiration: If the animal shows signs of respiratory distress, the needle may be in the trachea. Immediately and carefully remove the needle.
-
Practice: If you are new to the technique, practice on a model or with an experienced colleague.
-
Issue 2: Carbocisteine Formulation Instability (Precipitation)
-
Problem: Carbocisteine precipitates out of the vehicle solution.
-
Possible Cause: Low aqueous solubility of Carbocisteine.
-
Solution:
-
Use a Suspending Agent: A 0.3% solution of carboxymethylcellulose (CMC) can help maintain a uniform suspension.[1]
-
Adjust pH: Increasing the pH of the solution by forming a salt with a base like sodium hydroxide can significantly improve solubility.[3]
-
Sonication: Brief ultrasonication can aid in the dissolution of the compound.
-
Prepare Fresh Solutions: To minimize stability issues, it is recommended to prepare Carbocisteine solutions fresh on the day of use.
-
Issue 3: Inconsistent or Unexpected Experimental Results
-
Problem: High variability in lung injury markers or lack of a clear dose-response to Carbocisteine.
-
Possible Cause: Inconsistent induction of lung injury, variability in drug administration, or inappropriate timing of treatment.
-
Solution:
-
Standardize Injury Model: Ensure the procedure for inducing lung injury (e.g., LPS or bleomycin (B88199) administration) is highly consistent across all animals.
-
Accurate Dosing: Calibrate equipment and ensure each animal receives the correct dose based on its body weight.
-
Optimize Treatment Window: The timing of Carbocisteine administration relative to the induction of injury is critical. For example, in the bleomycin model, treatment after the initial inflammatory phase (post-day 7) is considered more therapeutically relevant.
-
Include Appropriate Controls: Always include vehicle-treated control groups to account for any effects of the administration procedure or vehicle itself.
-
Data Presentation: Carbocisteine Dosage in Animal Models
| Animal Model | Species | Lung Injury Inducer | Carbocisteine Dosage | Administration Route | Key Findings | Reference |
| COPD | Mouse (C57BL/6J) | Lipopolysaccharide (LPS) + Cigarette Smoke (CS) | 112.5 mg/kg/day (low dose), 225 mg/kg/day (high dose) | Oral Gavage | Attenuated inflammation, improved pulmonary function, and protected against emphysema.[1][2] | [1][2] |
| Bronchitis | Rat | Sulfur Dioxide (SO2) | 500 mg/kg/day | Oral Gavage | Prevented the increase in respiratory resistance.[9] | [9] |
| Bronchitis | Rat | Sulfur Dioxide (SO2) | 125 and 250 mg/kg (twice daily) | Not specified | Inhibited inflammatory changes and improved cAMP levels in tracheal and alveolar tissues.[11] | [11] |
| Virus-Induced Pulmonary Inflammation | Mouse | Influenza Virus + Cigarette Smoke | 100 mg/kg (twice daily) | Intraperitoneal | Reduced pulmonary inflammation and mucus overproduction. |
Experimental Protocols
Protocol 1: LPS-Induced Acute Lung Injury in Mice
-
Animal Preparation: Use adult C57BL/6 mice (10-12 weeks old). Anesthetize the mice via intraperitoneal injection of a suitable anesthetic.
-
Tracheal Exposure: Place the anesthetized mouse in a supine position. Make a small midline incision in the neck to expose the trachea.
-
LPS Instillation: Using a sterile catheter, intratracheally instill 5 mg/kg of LPS dissolved in sterile saline. A small bolus of air can be administered after the LPS to ensure distribution into the lungs.
-
Sham Control: For the control group, instill an equivalent volume of sterile saline.
-
Post-Procedure Care: Suture the incision and allow the animal to recover on a warming pad. Monitor for signs of respiratory distress.
-
Carbocisteine Administration: Administer Carbocisteine via oral gavage at the desired dosage and time points relative to LPS instillation.
-
Endpoint Analysis: Euthanize animals at a predetermined time point (e.g., 24-72 hours post-LPS) to collect bronchoalveolar lavage fluid (BALF) and lung tissue for analysis of inflammatory markers.
Protocol 2: Bleomycin-Induced Pulmonary Fibrosis in Rats
-
Animal Preparation: Use male Wistar or Sprague Dawley rats (10 weeks old, 200-250g). Anesthetize the rats using an appropriate method (e.g., intraperitoneal injection of sodium pentobarbital).
-
Tracheal Exposure: Place the anesthetized rat in a supine position and make a small midline incision in the neck to expose the trachea.
-
Bleomycin Instillation: Intratracheally instill a single dose of bleomycin sulfate (B86663) (e.g., 2.5 mg/kg) dissolved in sterile saline.[12]
-
Distribution: After instillation, hold the rat in an upright position and rotate it to ensure even distribution of bleomycin within the lungs.
-
Post-Procedure Care: Suture the incision and allow the rat to recover on a warming pad. Monitor for weight loss and signs of respiratory distress.
-
Carbocisteine Administration: Begin Carbocisteine treatment via oral gavage at the desired dosage. For a therapeutic effect, it is recommended to start treatment after the initial inflammatory phase (e.g., day 7 post-bleomycin).
-
Endpoint Analysis: Euthanize animals at a predetermined time point (e.g., day 14 or 21 post-bleomycin) to assess lung fibrosis through histology (e.g., Masson's trichrome staining) and measurement of collagen content (e.g., hydroxyproline (B1673980) assay).
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. Carbocisteine inhibits the expression of Muc5b in COPD mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Carbocisteine inhibits the expression of Muc5b in COPD mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CN104511025B - Carbocisteine oral administration solution and preparation method thereof - Google Patents [patents.google.com]
- 4. Clinical Efficacy of Carbocysteine in COPD: Beyond the Mucolytic Action - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Carbocisteine reduces virus-induced pulmonary inflammation in mice exposed to cigarette smoke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. atsjournals.org [atsjournals.org]
- 7. Carbocisteine reduces virus-induced pulmonary inflammation in mice exposed to cigarette smoke. | Semantic Scholar [semanticscholar.org]
- 8. Carbocisteine attenuates TNF-α-induced inflammation in human alveolar epithelial cells in vitro through suppressing NF-κB and ERK1/2 MAPK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Study on the effect of oral administration of carbocysteine on ventilatory parameters in the SO2 inhalation model of bronchitis in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Side effects of carbocisteine - NHS [nhs.uk]
- 11. [Effects of carbocisteine on airway inflammation and related events in SO2-exposed rats]. | Semantic Scholar [semanticscholar.org]
- 12. Attenuation of Bleomycin-Induced Pulmonary Fibrosis in Rats with S-Allyl Cysteine - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Challenges in Measuring Carbocisteine Uptake by Cells
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the measurement of carbocisteine (B549337) uptake by cells.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for measuring carbocisteine uptake in cells?
A1: The most common methods for quantifying the cellular uptake of small molecules like carbocisteine include:
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a highly sensitive and specific method for directly measuring intracellular concentrations of unlabeled carbocisteine.[1][2][3][4][5][6][7]
-
Radiolabeled Uptake Assays: This classic method involves using a radiolabeled form of carbocisteine (e.g., with ³H or ¹⁴C) to trace its entry into cells. While highly sensitive, it requires specialized facilities and the availability of the radiolabeled compound.
-
Fluorescent-Based Assays: This approach uses a fluorescently labeled carbocisteine analog or a fluorescent probe that reacts with intracellular carbocisteine.[4][8][9][10][11] This method is well-suited for high-throughput screening and visualization by microscopy.
Q2: I am not detecting any carbocisteine uptake. What are the possible reasons?
A2: A lack of detectable uptake can stem from several factors:
-
Low Transporter Expression: The cell line you are using may not express the necessary amino acid transporters for carbocisteine uptake at a sufficient level.
-
Suboptimal Assay Conditions: Factors such as incorrect pH of the uptake buffer, inappropriate incubation time, or low carbocisteine concentration can lead to undetectable uptake.
-
Cell Health: Poor cell viability or using cells that are not in the logarithmic growth phase can significantly impact transport activity.[12]
-
Detection Method Sensitivity: Your analytical method may not be sensitive enough to detect low levels of intracellular carbocisteine.
Q3: My results show high variability between replicates. What could be the cause?
A3: High variability can be caused by:
-
Inconsistent Cell Seeding: Uneven cell density across wells can lead to significant differences in uptake.
-
Pipetting Errors: Inaccurate or inconsistent pipetting of carbocisteine, inhibitors, or wash buffers is a common source of variability.
-
Temperature Fluctuations: Maintaining a consistent temperature (typically 37°C) during the uptake experiment is critical, as transport processes are temperature-sensitive.
-
Edge Effects: Wells on the outer edges of a microplate are prone to evaporation and temperature changes, which can affect cell growth and uptake.
Q4: Are there any known inhibitors for carbocisteine uptake?
A4: Since carbocisteine is a derivative of the amino acid cysteine, it is likely transported by one or more amino acid transporters from the Solute Carrier (SLC) superfamily.[13][14][15][16][17] Therefore, other amino acids or known inhibitors of amino acid transporters could potentially inhibit carbocisteine uptake. For example, competitive inhibition by other large neutral amino acids might occur if a transporter like LAT1 (SLC7A5) is involved.
Q5: What is the likely mechanism of carbocisteine transport into cells?
A5: Carbocisteine is an amino acid derivative and is expected to be taken up by cells via amino acid transporters.[16] Several families of Solute Carrier (SLC) transporters are responsible for amino acid uptake, including those for neutral, acidic, and basic amino acids.[13][16][17] The exact transporter(s) for carbocisteine may be cell-type specific and would need to be identified through competition assays with known transporter substrates and inhibitors, or through genetic knockdown/knockout experiments.
Troubleshooting Guides
Problem 1: Low or No Detectable Carbocisteine Uptake
| Possible Cause | Troubleshooting Steps |
| Inappropriate Cell Line | Screen different cell lines known to have high expression of amino acid transporters (e.g., cancer cell lines often overexpress certain SLC transporters).[16] |
| Suboptimal Buffer pH | Carbocisteine stability can be pH-dependent.[18] Optimize the pH of your uptake buffer (typically between 6.0 and 7.4) to ensure carbocisteine stability and optimal transporter activity. |
| Incorrect Incubation Time | Perform a time-course experiment (e.g., 1, 5, 15, 30, 60 minutes) to determine the optimal incubation time for linear uptake. |
| Low Carbocisteine Concentration | Increase the concentration of carbocisteine in the uptake buffer. Consider performing a concentration-response experiment to determine the saturable and non-saturable components of uptake. |
| Poor Cell Health | Ensure cells are healthy, viable (>95%), and in the logarithmic growth phase. Avoid using over-confluent cells.[12] |
| Intracellular Metabolism | Carbocisteine can be metabolized by cytosolic enzymes.[19][20][] This can lead to an underestimation of uptake. Consider using a shorter incubation time or specific metabolic inhibitors if known. |
| Insufficient Detection Sensitivity | For LC-MS/MS, optimize the instrument parameters for carbocisteine detection. For fluorescent assays, ensure the probe is sufficiently bright and that the detector settings are optimal. For radiolabeled assays, check the specific activity of your radiolabel and the efficiency of your scintillation counter. |
Problem 2: High Background Signal
| Possible Cause | Troubleshooting Steps |
| Non-specific Binding to Cells | Include a control at 4°C to measure non-specific binding, as active transport is temperature-dependent. Subtract this value from your total uptake at 37°C. |
| Inadequate Washing | Increase the number and volume of washes with ice-cold buffer after the uptake incubation to remove extracellular carbocisteine. |
| Binding to Plasticware | Pre-coat plates with a blocking agent like bovine serum albumin (BSA) if you suspect significant binding of carbocisteine to the plastic. |
| Contaminated Reagents | Use fresh, high-purity reagents and sterile buffers to avoid interference from contaminants.[12] |
Experimental Protocols
Protocol 1: LC-MS/MS-Based Carbocisteine Uptake Assay
This protocol provides a method for quantifying intracellular carbocisteine using LC-MS/MS.
1. Cell Culture and Seeding:
-
Culture cells in appropriate media and conditions.
-
Seed cells in a 12-well or 24-well plate at a density that will result in a confluent monolayer on the day of the experiment.
2. Uptake Experiment:
-
On the day of the assay, aspirate the culture medium and wash the cells twice with pre-warmed (37°C) uptake buffer (e.g., Hanks' Balanced Salt Solution, HBSS, at a physiological pH of 7.4).
-
Add pre-warmed uptake buffer containing the desired concentration of carbocisteine to each well. For negative controls, add uptake buffer without carbocisteine.
-
Incubate the plate at 37°C for the predetermined optimal time.
-
To terminate the uptake, aspirate the carbocisteine solution and immediately wash the cells three times with ice-cold PBS to remove extracellular carbocisteine.
3. Cell Lysis and Sample Preparation:
-
After the final wash, add a specific volume of lysis buffer (e.g., methanol/water, 80/20, v/v) containing an internal standard to each well.
-
Incubate on ice for 10 minutes to ensure complete lysis.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant to a new tube for LC-MS/MS analysis.
4. LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method for carbocisteine.[1][2][3][4][5][6][7]
-
Quantify the intracellular carbocisteine concentration by comparing the peak area ratio of carbocisteine to the internal standard against a standard curve prepared in the same matrix.
5. Data Normalization:
-
In a parallel set of wells, determine the protein concentration (e.g., using a BCA or Bradford assay) or cell number for each condition.
-
Normalize the intracellular carbocisteine amount to the protein content or cell number to account for variations in cell density.
Protocol 2: Conceptual Fluorescent Carbocisteine Uptake Assay
1. Synthesis of a Fluorescent Carbocisteine Analog:
-
Synthesize a fluorescent derivative of carbocisteine by conjugating a small, bright fluorophore (e.g., a fluorescein (B123965) or rhodamine derivative) to the carbocisteine molecule, ensuring the modification does not abolish its recognition by the transporter.
2. Cell Culture and Seeding:
-
Follow the same procedure as in Protocol 1.
3. Uptake Experiment:
-
Wash cells with pre-warmed uptake buffer.
-
Add pre-warmed uptake buffer containing the fluorescent carbocisteine analog. Include wells with a known inhibitor or a large excess of unlabeled carbocisteine to determine non-specific uptake and binding.
-
Incubate at 37°C for the optimal duration.
-
Terminate the uptake by washing with ice-cold PBS.
4. Detection:
-
Plate Reader: Lyse the cells and measure the fluorescence intensity in a microplate reader.
-
Flow Cytometry: Detach the cells and analyze the fluorescence of individual cells using a flow cytometer.
-
Fluorescence Microscopy: Visualize the uptake and subcellular localization of the fluorescent analog using a fluorescence microscope.
5. Data Analysis:
-
Subtract the fluorescence signal from the inhibitor-treated or excess unlabeled carbocisteine-treated wells to determine specific uptake.
-
Normalize the data to cell number or protein concentration.
Quantitative Data
The following table summarizes pharmacokinetic parameters of carbocisteine from human plasma studies. These values can help in selecting physiologically relevant concentrations for in vitro uptake experiments.
| Parameter | Value | Reference |
| Peak Plasma Concentration (Cmax) | 8.2 - 13.9 µg/mL | [22] |
| Time to Peak Concentration (Tmax) | 1 - 2 hours | [22] |
| Plasma Half-life (t½) | ~1.33 hours | [20][23] |
| Lower Limit of Quantification (LLOQ) in Plasma by LC-MS/MS | 0.1 µg/mL | [3][6] |
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Workflow for a typical carbocisteine cellular uptake experiment.
Caption: Hypothetical regulation of carbocisteine uptake via SLC transporters.
References
- 1. youtube.com [youtube.com]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. A New Fluorescence Probe for the Quantification of Acetylcysteine and Carbocisteine in Bulk and Spiked Urine: Greenness Appraisal by Exploiting Different GAC-Metric Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. High-throughput determination of carbocysteine in human plasma by liquid chromatography/tandem mass spectrometry: application to a bioequivalence study of two formulations in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Bioanalytical Method for Carbocisteine in Human Plasma by Using LC-MS/MS: A Pharmacokinetic Application - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Simple Fluorescence Assay for Cystine Uptake via the xCT in Cells Using Selenocystine and a Fluorescent Probe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. solute carrier slc: Topics by Science.gov [science.gov]
- 14. Uptake Transporters of the SLC21, SLC22A, and SLC15A Families in Anticancer Therapy-Modulators of Cellular Entry or Pharmacokinetics? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. SLC Transporters as Therapeutic Targets: Emerging Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Amino acid transporters within the solute carrier superfamily: Underappreciated proteins and novel opportunities for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. FR2660553A1 - Syrup based on carbocisteine having improved stability - Google Patents [patents.google.com]
- 19. Carbocysteine | C5H9NO4S | CID 193653 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 22. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 23. nbinno.com [nbinno.com]
Technical Support Center: Carbocisteine in Cell Culture Applications
This technical support center provides researchers, scientists, and drug development professionals with essential information, frequently asked questions, and troubleshooting guidance regarding the stability of carbocisteine (B549337) in various cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is carbocisteine and what are its primary mechanisms of action?
Carbocisteine (S-carboxymethyl-L-cysteine) is a mucolytic agent used to treat respiratory disorders characterized by excessive or viscous mucus.[1] Its mechanisms of action are multifaceted:
-
Mucoregulatory: It is thought to restore the balance of mucins (glycoproteins that regulate mucus viscosity) by stimulating intracellular sialyltransferase enzymes, which leads to the production of less viscous mucus.[2]
-
Anti-inflammatory: Carbocisteine has demonstrated anti-inflammatory properties by suppressing key signaling pathways.[2][3]
-
Antioxidant: It may also possess antioxidant effects, protecting cells from damage induced by oxidative stress.[2]
Q2: How does carbocisteine influence intracellular signaling pathways?
Carbocisteine has been shown to suppress inflammation by inhibiting the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) and ERK1/2 MAPK (extracellular signal-regulated kinase 1/2 mitogen-activated protein kinase) signaling pathways.[2][4][5][6] In in vitro studies using human alveolar epithelial cells (A549), carbocisteine was found to dose-dependently suppress TNF-α-induced inflammation.[6] This was achieved by decreasing the phosphorylation of NF-κB p65 and ERK1/2, which in turn inhibits the nuclear translocation of the p65 subunit and reduces the production of pro-inflammatory cytokines like IL-6 and IL-8.[3][5][6]
Q3: What is known about the stability of carbocisteine in aqueous solutions?
-
pH: Carbocisteine shows improved stability in solutions with a pH maintained between 6.5 and 7.5, with optimal stability observed around pH 7.0.[9][10] In more alkaline conditions (pH > 7), its concentration can decrease more rapidly.[8]
-
Temperature: As with most chemical compounds, higher temperatures accelerate the degradation of carbocisteine.[7]
-
Light: Studies indicate that carbocisteine levels remain stable in the presence of light.[7][8]
Common degradation products identified under stress conditions include 5-oxo-thiomorpholine-3-carboxylic acid (carbocisteine lactam) and S-carboxymethyl-L-cysteine-(R/S)-sulphoxide (carbocisteine sulfoxide).[11]
Summary of Carbocisteine Stability in an Aqueous Syrup Formulation
| Parameter | Condition | Time | Carbocisteine Concentration Change | Reference |
|---|---|---|---|---|
| Temperature | 25°C / 60% RH | 12 months | ~2.5% decrease | [9] |
| Temperature | 40°C / 75% RH | 6 months | ~10-12.5% decrease | [9] |
| pH | pH 5.0 (with metabisulfite) | 35 days | Greatest degradation observed | [12] |
| pH | pH 6.5 - 7.25 | Not specified | Optimal stability |[9] |
This data is derived from studies on pharmaceutical syrups and should be considered as indicative for cell culture applications. Researchers should perform their own stability assessments.
Q4: How stable can I expect carbocisteine to be in common cell culture media like RPMI-1640, DMEM, or MEM?
Direct stability studies of carbocisteine in specific cell culture media are limited in published literature. However, based on its known chemical properties, we can make some inferences:
-
pH: Most cell culture media are buffered to a physiological pH of approximately 7.2-7.4, which falls within the optimal stability range for carbocisteine.
-
Temperature: Standard cell culture incubation is performed at 37°C. While this is below the temperatures used in accelerated degradation studies (e.g., 40°C), some degradation over a prolonged incubation period (e.g., >24-48 hours) is possible.
Recommendation: Due to the complexity of cell culture media, which contain various components that could potentially interact with the compound, it is highly recommended that researchers perform a stability assessment of carbocisteine in their specific medium and under their experimental conditions.
Q5: How should I prepare and store a stock solution of carbocisteine for my experiments?
Carbocisteine is a white crystalline powder that is practically insoluble in water and alcohol but dissolves in dilute solutions of alkali hydroxides.[1]
-
Preparation: To prepare a stock solution, dissolve carbocisteine powder in a small amount of a dilute base (e.g., 1N NaOH) and then dilute to the final desired concentration with sterile water or PBS. Ensure the final pH of the stock solution is near neutral. For example, slowly add NaOH solution to an aqueous suspension of carbocisteine with continuous stirring until it is completely dissolved.[13]
-
Storage: Aliquot the stock solution into sterile, single-use vials and store at -20°C or -80°C to minimize degradation from repeated freeze-thaw cycles. It is advisable to prepare fresh stock solutions regularly.
Experimental Protocol: Stability Assessment of Carbocisteine
This protocol provides a framework for determining the stability of carbocisteine in a specific cell culture medium over time.
1. Materials and Reagents:
-
Carbocisteine powder
-
Cell culture medium of interest (e.g., RPMI-1640, DMEM) supplemented as required for your experiments (e.g., with FBS)
-
Sterile, nuclease-free water
-
1N NaOH solution
-
Sterile tubes for sample collection
-
Analytical equipment for quantification (e.g., HPLC with UV detector)
2. Stock Solution Preparation:
-
Aseptically prepare a concentrated stock solution (e.g., 100 mM) of carbocisteine by dissolving it in a minimal volume of 1N NaOH and then bringing it to the final volume with sterile water.
-
Ensure the solution is fully dissolved and sterilize it by passing it through a 0.22 µm syringe filter.
-
Store as single-use aliquots at -80°C.
3. Experimental Setup:
-
On the day of the experiment, thaw an aliquot of the carbocisteine stock solution.
-
Pre-warm the desired volume of your complete cell culture medium to 37°C.
-
Spike the medium with the carbocisteine stock solution to achieve the final working concentration used in your experiments (e.g., 100 µM). Prepare a sufficient volume to allow for all time points.
-
Place the carbocisteine-spiked medium in a sterile flask and incubate under standard cell culture conditions (37°C, 5% CO₂). This should be a cell-free experiment to specifically assess chemical stability.
4. Sample Collection:
-
At designated time points (e.g., 0, 2, 4, 8, 12, 24, 48, and 72 hours), aseptically remove an aliquot (e.g., 500 µL) of the medium.
-
The T=0 sample should be taken immediately after spiking the medium.
-
Immediately snap-freeze the collected aliquots in liquid nitrogen and store them at -80°C until analysis to prevent further degradation.
5. Quantification of Carbocisteine:
-
High-Performance Liquid Chromatography (HPLC) with UV detection is a robust method for quantifying carbocisteine.
-
Sample Preparation: Thaw samples on ice. Precipitate proteins (from serum in the medium) by adding an equal volume of ice-cold methanol, vortex, and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C. Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
-
HPLC Method: A reverse-phase HPLC method can be used. For example, separation can be achieved on a C18 column with a mobile phase of water and acetonitrile (B52724) (95:5 v/v) and UV detection at 215 nm.[14] Alternatively, UV-spectrophotometric methods can also be employed.[15]
-
A standard curve using known concentrations of carbocisteine in the same culture medium must be prepared to accurately quantify the concentrations in the test samples.
6. Data Analysis:
-
Plot the concentration of carbocisteine versus time.
-
Calculate the percentage of carbocisteine remaining at each time point relative to the T=0 sample.
-
Determine the degradation kinetics and calculate the half-life (t½) of the compound under your specific experimental conditions.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent or variable results in cell-based assays. | Carbocisteine degradation: The effective concentration of carbocisteine may be decreasing over the course of a long experiment (>24h). | 1. Perform a stability study as described in the protocol above to determine the compound's half-life in your medium. 2. If significant degradation occurs, consider replenishing the medium with freshly prepared carbocisteine at regular intervals (e.g., every 24 hours). 3. Shorten the experimental duration if possible. |
| Precipitate forms in the medium after adding carbocisteine. | Solubility issues: Carbocisteine is poorly soluble in neutral aqueous solutions. The concentration may be too high, or the stock solution was not prepared correctly. | 1. Ensure the stock solution is fully dissolved using a dilute base before adding it to the medium. 2. Avoid making a stock solution in DMSO if possible, as this may not be suitable for all cell lines. 3. Lower the final working concentration of carbocisteine if precipitation persists. 4. Visually inspect the medium under a microscope after adding the drug to ensure no precipitation has occurred. |
| How do I know if the level of degradation is acceptable? | Experimental context: The acceptable level of degradation depends on the nature and duration of the experiment. | 1. A general guideline is that the concentration of the active compound should not fall below 90% of the initial concentration during the experiment. 2. If you observe significant biological effects within a timeframe where carbocisteine is stable (e.g., <8 hours), the degradation may not be a critical factor. 3. For longer-term studies, understanding the degradation rate is crucial for interpreting results accurately. |
References
- 1. verification.fda.gov.ph [verification.fda.gov.ph]
- 2. nbinno.com [nbinno.com]
- 3. mdpi.com [mdpi.com]
- 4. Carbocysteine | C5H9NO4S | CID 193653 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Carbocisteine attenuates hydrogen peroxide-induced inflammatory injury in A549 cells via NF-κB and ERK1/2 MAPK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Carbocisteine attenuates TNF-α-induced inflammation in human alveolar epithelial cells in vitro through suppressing NF-κB and ERK1/2 MAPK signaling pathways - Wang - Acta Pharmacologica Sinica [chinaphar.com]
- 7. Influence of Some Physico-Chemical Exposure Factors on the Carbocysteine Content of an Opened Pharmaceutical Product [scirp.org]
- 8. scirp.org [scirp.org]
- 9. WO2014096497A1 - Liquid carbocisteine formulations having improved properties - Google Patents [patents.google.com]
- 10. FR2660553A1 - Syrup based on carbocisteine having improved stability - Google Patents [patents.google.com]
- 11. Development and validation of a stability indicating method for S-carboxymethyl-L-cysteine and related degradation products in oral syrup formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. dergipark.org.tr [dergipark.org.tr]
- 13. CN104511025B - Carbocisteine oral administration solution and preparation method thereof - Google Patents [patents.google.com]
- 14. sphinxsai.com [sphinxsai.com]
- 15. ajrconline.org [ajrconline.org]
Technical Support Center: Carbocisteine Solution Stability
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering precipitation issues with Carbocisteine solutions, particularly at 37°C.
Troubleshooting Guide: Carbocisteine Precipitation at 37°C
Precipitation of your Carbocisteine solution at an elevated temperature such as 37°C can be a frustrating issue. This guide will walk you through a systematic approach to identify and resolve the potential causes.
Question: Why is my Carbocisteine solution precipitating when incubated at 37°C?
Answer: The precipitation of Carbocisteine at 37°C is most likely due to issues with its solubility under your specific experimental conditions. Carbocisteine itself has very low solubility in water (approximately 1.6 g/L).[1][2] To achieve a higher concentration in solution, it is typically converted to a salt, most commonly by reacting it with sodium hydroxide (B78521).[1][3][4][5] The stability of this salt in solution is highly dependent on the pH.
Here are the primary factors that could be causing the precipitation, and how to troubleshoot them:
1. Suboptimal pH of the Solution
-
Problem: Carbocisteine is an amino acid derivative with both acidic (carboxyl) and basic (amino) functional groups, meaning its solubility is highly pH-dependent. If the pH of your solution is close to the isoelectric point of Carbocisteine, its solubility will be at a minimum, leading to precipitation. The optimal pH for Carbocisteine solutions is generally between 6.2 and 6.8 to ensure stability.[1][3]
-
Troubleshooting Steps:
-
Measure the current pH of your Carbocisteine solution.
-
If the pH is outside the optimal range (6.2-6.8), adjust it using a suitable buffer system or dropwise addition of a dilute acid or base (e.g., HCl or NaOH).
-
After pH adjustment, visually inspect the solution for any dissolution of the precipitate.
-
2. Incomplete Salt Formation
-
Problem: For Carbocisteine to be soluble at higher concentrations, it needs to be fully converted to its salt form. This is typically achieved by adding a base, like sodium hydroxide, in a 1:1 molar ratio with the Carbocisteine.[1][3][5] If an insufficient amount of base is used, some Carbocisteine will remain in its less soluble free-acid form, which can precipitate out of solution, especially with a change in temperature.
-
Troubleshooting Steps:
-
Review your protocol to ensure the molar ratio of sodium hydroxide (or other base) to Carbocisteine is correct.
-
Consider preparing a fresh solution, ensuring complete dissolution of the Carbocisteine after the addition of the base before adding other components.
-
3. Temperature Effects on Solubility
-
Problem: While less common for many salts, it is possible that the specific salt of Carbocisteine in your formulation has retrograde solubility, meaning its solubility decreases as the temperature increases. A study has shown that the stability of Carbocisteine is dependent on both pH and temperature.[6][7]
-
Troubleshooting Steps:
-
Once you have confirmed the pH is optimal and salt formation is complete, observe if the precipitation is reversible upon cooling the solution to room temperature or below.
-
If the precipitate redissolves upon cooling, this points to a temperature-dependent solubility issue. In this case, you may need to consider using a lower concentration of Carbocisteine or adding co-solvents or stabilizers to your formulation.
-
4. High Concentration of Carbocisteine
-
Problem: The concentration of Carbocisteine in your solution may be too high to remain stable at 37°C, even with optimal pH and salt formation. The solubility of the Carbocisteine salt is not infinite.
-
Troubleshooting Steps:
-
Try preparing a dilution of your current solution to see if the precipitation issue is resolved at a lower concentration.
-
Consult literature for typical concentrations of Carbocisteine used in similar applications to ensure your target concentration is feasible.
-
Frequently Asked Questions (FAQs)
Q1: What is the solubility of Carbocisteine in water?
A1: Carbocisteine is very slightly soluble in water, with a reported solubility of about 1.6 g/L.[1][2] It is practically insoluble in ethanol.[6][7][8] Its solubility is significantly increased in dilute acidic or alkaline solutions.[9]
Q2: How can I increase the solubility of Carbocisteine in my aqueous solution?
A2: The most effective way to increase the solubility of Carbocisteine is to form a salt by adding a base, such as sodium hydroxide, in a 1:1 molar ratio.[1][3][5] This deprotonates the carboxylic acid groups, forming a much more water-soluble carboxylate salt. It is also crucial to control the pH of the final solution, ideally maintaining it between 6.2 and 6.8.[1][3]
Q3: What is the recommended pH for a stable Carbocisteine solution?
A3: The recommended pH for a stable Carbocisteine oral solution is typically in the range of 5.0 to 7.0, with a more specific range of 6.2 to 6.8 often cited for optimal stability.[1][3][4]
Q4: Are there any excipients that can help stabilize my Carbocisteine solution?
A4: Yes, various excipients are used in commercial formulations to improve the stability of Carbocisteine solutions. These include:
-
Stabilizers: Chitosan, sodium acetate, and sodium succinate (B1194679) have been used to enhance solution stability.[1]
-
Viscosity modifiers: Hydroxyethylcellulose can be used to increase the viscosity of the solution.[4]
-
Preservatives: Methylparaben is a common preservative used in Carbocisteine solutions.[4]
Q5: Can I heat my Carbocisteine solution to aid dissolution?
A5: Gentle heating can be used to aid in the initial dissolution of Carbocisteine after salt formation. Some patented formulations mention a moist heat sterilization step at temperatures between 100-115°C for 10-30 minutes, indicating that the Carbocisteine salt in a buffered solution has some thermal stability.[1][3] However, as your issue is precipitation at 37°C, prolonged exposure to elevated temperatures without a properly formulated solution may not be beneficial.
Quantitative Data Summary
The following table summarizes key quantitative data for Carbocisteine relevant to its solubility and solution stability.
| Parameter | Value | Reference(s) |
| Water Solubility | 1.6 g/L (0.16%) | [1][2] |
| pKa | 1.84 | [2][10] |
| Optimal pH Range for Solution | 5.0 - 7.0 (ideally 6.2 - 6.8) | [1][3][4] |
| Molar Ratio for Salt Formation | 1:1 (Carbocisteine:NaOH) | [1][3][5] |
| Storage Temperature | Do not store above 25°C | [11] |
Experimental Protocols
Protocol 1: Preparation of a Stock Carbocisteine Solution
This protocol describes a general method for preparing a soluble Carbocisteine stock solution.
Materials:
-
Carbocisteine powder
-
Sodium hydroxide (NaOH)
-
Purified water
-
pH meter
-
Stir plate and stir bar
Procedure:
-
Weigh the desired amount of Carbocisteine powder.
-
In a separate container, prepare a stock solution of sodium hydroxide.
-
Add the Carbocisteine powder to a volume of purified water (e.g., about 60% of the final desired volume).
-
While stirring, slowly add the sodium hydroxide solution to the Carbocisteine suspension. The amount of NaOH should be approximately a 1:1 molar ratio to the Carbocisteine.
-
Continue stirring until the Carbocisteine is completely dissolved, resulting in a clear solution.
-
Measure the pH of the solution using a calibrated pH meter.
-
Adjust the pH to the desired range (e.g., 6.2-6.8) by adding small amounts of a dilute acid (e.g., 0.1 M HCl) or base (e.g., 0.1 M NaOH).
-
Add any other required excipients at this stage, ensuring they dissolve completely.
-
Bring the solution to the final desired volume with purified water.
-
Filter the solution through a suitable filter (e.g., 0.22 µm) for sterilization if required.
Visual Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting the precipitation of a Carbocisteine solution.
Caption: Troubleshooting workflow for Carbocisteine solution precipitation.
References
- 1. CN104511025B - Carbocisteine oral administration solution and preparation method thereof - Google Patents [patents.google.com]
- 2. Carbocysteine | C5H9NO4S | CID 193653 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CN104511025A - Carbocisteine oral liquid and preparation method thereof - Google Patents [patents.google.com]
- 4. CN112438947A - Carbocisteine oral solution and preparation method thereof - Google Patents [patents.google.com]
- 5. Carbocisteine syrup and preparation method thereof - Eureka | Patsnap [eureka.patsnap.com]
- 6. Influence of Some Physico-Chemical Exposure Factors on the Carbocysteine Content of an Opened Pharmaceutical Product [scirp.org]
- 7. scirp.org [scirp.org]
- 8. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 9. drugfuture.com [drugfuture.com]
- 10. carbocysteine sulfoxide CAS#: 5439-87-2 [m.chemicalbook.com]
- 11. medicines.org.uk [medicines.org.uk]
Technical Support Center: Controlling pH in Carbocisteine Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing pH when working with Carbocisteine (B549337). Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of Carbocisteine related to pH?
A1: Carbocisteine is a crystalline powder with pH-dependent solubility and stability. It is sparingly soluble in water but dissolves in dilute acidic and alkaline solutions. Understanding its pKa values is crucial for effective pH control.
Physicochemical Properties of Carbocisteine
| Property | Value | Reference |
| Molecular Formula | C5H9NO4S | [1] |
| Molar Mass | 179.19 g/mol | [1] |
| pKa | 1.84 | [1] |
| Water Solubility | 1.6 g/L | [1] |
| Appearance | White crystalline powder | [2] |
Q2: What is the optimal pH range for the stability of Carbocisteine solutions?
A2: The optimal pH for Carbocisteine solution stability is between 6.5 and 7.25, with a more preferred range of 6.8 to 7.0.[3] Degradation has been observed to increase in the pH range of 5.0-7.0, particularly under thermal stress.[4]
Q3: How does pH affect the solubility of Carbocisteine?
A3: Carbocisteine's solubility is significantly influenced by pH. Its solubility is low in purified water (approximately 1.6 g/L) but increases in both acidic and alkaline conditions due to the ionization of its carboxylic acid and amino groups.[1][5] In practice, dissolving Carbocisteine often involves adjusting the pH to the alkaline or acidic side and then neutralizing it to the desired pH for the experiment.
Troubleshooting Guide
Issue 1: Precipitation of Carbocisteine in solution.
-
Possible Cause: The pH of the solution is near the isoelectric point of Carbocisteine, where its solubility is at a minimum.
-
Solution:
-
Measure the current pH of your solution.
-
Adjust the pH away from the isoelectric point. You can transiently lower the pH with a dilute acid (e.g., 0.1 M HCl) or raise it with a dilute base (e.g., 0.1 M NaOH) to aid dissolution, then carefully readjust to your target experimental pH.
-
For maintaining solubility, especially at higher concentrations, the use of a suitable buffer system is highly recommended. (See "Recommended Buffer Systems" below).
-
Issue 2: Degradation of Carbocisteine during storage or experimentation.
-
Possible Cause: The pH of the solution is outside the optimal stability range (6.5-7.25), or the solution is exposed to high temperatures.
-
Solution:
-
Ensure the pH of your Carbocisteine solution is buffered within the recommended range of 6.5 to 7.25.[3]
-
Store Carbocisteine solutions at recommended temperatures (typically refrigerated) to minimize thermal degradation.
-
Prepare fresh solutions for critical experiments to avoid using potentially degraded material.
-
Issue 3: Difficulty in achieving and maintaining the target pH.
-
Possible Cause: Inadequate buffering capacity of the chosen solution or buffer system.
-
Solution:
-
Select a buffer system with a pKa value close to your target pH.
-
Ensure the buffer concentration is sufficient to resist pH changes upon the addition of Carbocisteine or other reagents. A typical starting concentration for a buffer is 10-100 mM.
-
Always verify the final pH of the solution with a calibrated pH meter after all components have been added.
-
Recommended Buffer Systems
The choice of buffer is critical for controlling pH in Carbocisteine experiments. Here are some commonly used buffer systems:
| Buffer System | Effective pH Range | Notes |
| Phosphate (B84403) Buffer | 6.2 - 8.2 | Commonly used in pharmaceutical formulations and analytical methods involving Carbocisteine.[4][6] |
| Acetate (B1210297) Buffer | 3.8 - 5.8 | Suitable for experiments requiring a more acidic pH, though stability of Carbocisteine may be reduced.[5] |
| Succinate Buffer | 4.2 - 6.2 | An alternative to acetate buffer in the acidic to slightly acidic range.[5] |
Experimental Protocols
Protocol 1: Preparation of a Buffered Carbocisteine Solution (pH 7.0)
-
Prepare a 0.1 M Phosphate Buffer (pH 7.0):
-
Prepare stock solutions of 0.1 M sodium phosphate monobasic (NaH₂PO₄) and 0.1 M sodium phosphate dibasic (Na₂HPO₄).
-
To prepare 100 mL of 0.1 M phosphate buffer (pH 7.0), mix approximately 39 mL of the 0.1 M NaH₂PO₄ stock solution with 61 mL of the 0.1 M Na₂HPO₄ stock solution.
-
Verify the pH with a calibrated pH meter and adjust as necessary by adding small volumes of the appropriate stock solution.
-
-
Dissolve Carbocisteine:
-
Weigh the required amount of Carbocisteine powder.
-
Slowly add the Carbocisteine powder to the 0.1 M phosphate buffer (pH 7.0) while stirring continuously.
-
If dissolution is slow, a slight, transient increase in pH with a dilute NaOH solution can be used to facilitate dissolution, followed by careful readjustment back to pH 7.0 with a dilute HCl solution.
-
-
Final pH Check and Volume Adjustment:
-
Once the Carbocisteine is fully dissolved, check the pH of the solution again and make any final, minor adjustments.
-
Add the buffer solution to reach the final desired volume.
-
Visualizations
Caption: Workflow for preparing a buffered Carbocisteine solution.
Caption: Troubleshooting logic for Carbocisteine precipitation.
References
- 1. Carbocysteine | C5H9NO4S | CID 193653 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 3. WO2014096497A1 - Liquid carbocisteine formulations having improved properties - Google Patents [patents.google.com]
- 4. Development and validation of a stability indicating method for S-carboxymethyl-L-cysteine and related degradation products in oral syrup formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CN104511025B - Carbocisteine oral administration solution and preparation method thereof - Google Patents [patents.google.com]
- 6. pmda.go.jp [pmda.go.jp]
Technical Support Center: Enhancing Carbocisteine Bioavailability in Rodent Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working to improve the oral bioavailability of Carbocisteine in rodent models.
Frequently Asked Questions (FAQs)
Q1: What is the rationale for needing to improve the oral bioavailability of Carbocisteine?
Carbocisteine is a mucolytic drug used to treat respiratory disorders. However, its oral bioavailability is reported to be low, generally less than 10% in humans.[1] This low bioavailability is likely due to a combination of factors, including poor solubility, potential degradation in the gastrointestinal tract, and first-pass metabolism. In rodent studies, this can lead to high variability in plasma concentrations and may require higher doses to achieve therapeutic relevance, complicating the interpretation of experimental results. Enhancing bioavailability can lead to more consistent and predictable plasma exposure, potentially allowing for lower, more clinically translatable doses.
Q2: What are the most promising formulation strategies to improve Carbocisteine bioavailability in rodents?
Nanoformulation, particularly the use of Solid Lipid Nanoparticles (SLNs), is a frequently explored and promising strategy.[2][3] SLNs are colloidal carriers made from biocompatible lipids that can encapsulate lipophilic and hydrophilic drugs.[2]
Advantages of SLNs for Carbocisteine delivery include:
-
Enhanced Solubility: Encapsulating Carbocisteine within a lipid matrix can improve its apparent solubility in the gastrointestinal fluids.
-
Protection from Degradation: The lipid matrix can protect the drug from the harsh environment of the stomach and from enzymatic degradation.
-
Improved Absorption: The small size of nanoparticles (typically 50-200 nm) provides a large surface area for absorption.[2] They can also be taken up by the lymphatic system, bypassing the first-pass metabolism in the liver.[4]
Q3: What are the key quality attributes of a Carbocisteine Solid Lipid Nanoparticle (SLN) formulation that I should monitor?
The critical quality attributes (CQAs) of an SLN formulation that directly impact its in vivo performance are:
-
Particle Size: A smaller particle size (ideally below 200 nm) is generally preferred as it increases the surface area for absorption and can enhance permeation across biological barriers.[5][6]
-
Polydispersity Index (PDI): A PDI value below 0.3 indicates a homogenous and narrow particle size distribution, which is crucial for consistent performance and stability.[5]
-
Zeta Potential: A high absolute zeta potential (either positive or negative, e.g., > |20| mV) suggests good colloidal stability by preventing particle aggregation.[5][6]
-
Entrapment Efficiency (%EE): This measures the percentage of the initial drug that is successfully encapsulated within the nanoparticles. A high %EE is desirable to ensure an adequate drug load in the final formulation.
Q4: How do I choose an appropriate vehicle for oral gavage of Carbocisteine formulations in rats or mice?
The choice of vehicle is critical for ensuring accurate dosing and minimizing experimental variability. For a standard Carbocisteine suspension, common vehicles include:
-
0.5% w/v Carboxymethylcellulose (CMC) in water: This is a widely used suspending agent that can help maintain the uniformity of the suspension.[7]
-
Water or Saline: For soluble forms of Carbocisteine (e.g., salt forms), water or saline can be a simple and effective vehicle.
For SLN formulations, the aqueous dispersion of the nanoparticles is typically administered directly. It is crucial to ensure the stability of the formulation in the chosen vehicle for the duration of the study.
Troubleshooting Guides
Formulation Troubleshooting: Carbocisteine Solid Lipid Nanoparticles (SLNs)
Problem 1: Low Entrapment Efficiency (%EE) of Carbocisteine in SLNs.
-
Possible Cause: Carbocisteine has some water solubility, which can lead to its partitioning into the aqueous phase during the formulation process.
-
Troubleshooting Steps:
-
Optimize the Lipid Matrix: Experiment with different solid lipids (e.g., Glyceryl monostearate, Precirol® ATO 5) to find one with better affinity for Carbocisteine.
-
Adjust the Drug-to-Lipid Ratio: Increasing the relative amount of lipid may provide more space for the drug to be encapsulated.
-
Modify the pH of the Aqueous Phase: The solubility of Carbocisteine is pH-dependent. Adjusting the pH to a point where Carbocisteine is least soluble in the aqueous phase during homogenization can drive more of the drug into the lipid phase.
-
Consider a Lipophilic Prodrug: Synthesizing a more lipophilic ester prodrug of Carbocisteine can significantly improve its partitioning into the lipid core.
-
Problem 2: Unstable SLN formulation (particle aggregation, sedimentation, or drug leakage).
-
Possible Causes:
-
Insufficient surfactant concentration or an inappropriate surfactant.
-
Suboptimal processing parameters during homogenization.
-
Incompatibility of formulation components.
-
-
Troubleshooting Steps:
-
Optimize Surfactant Concentration: The concentration of the surfactant (e.g., Poloxamer 188, Tween 80) is critical for stabilizing the nanoparticles. Perform a concentration-response study to find the optimal level that provides a stable zeta potential.[2]
-
Evaluate Different Surfactants: The choice of surfactant can impact stability. Poloxamer 188 is often a good choice for creating small and stable SLNs.[2]
-
Control Homogenization Parameters: The pressure and number of cycles during high-pressure homogenization are critical. Insufficient energy input can lead to larger, less stable particles. Over-processing can sometimes lead to particle aggregation. A systematic optimization of these parameters is recommended.
-
Storage Conditions: Store the SLN dispersion at an appropriate temperature (often refrigerated) and protect it from light to prevent degradation.
-
In Vivo Study Troubleshooting
Problem 3: High inter-animal variability in plasma Carbocisteine concentrations.
-
Possible Causes:
-
Inconsistent oral gavage technique.
-
Variability in gastrointestinal transit time and absorption.
-
Instability of the dosing formulation.
-
Physiological differences between animals.
-
-
Troubleshooting Steps:
-
Standardize Oral Gavage Technique: Ensure all personnel are thoroughly trained in the correct oral gavage procedure for the specific rodent species. The volume and speed of administration should be consistent.
-
Fasting: Fasting the animals overnight before dosing can reduce variability in gastric emptying and food-drug interactions.
-
Formulation Homogeneity: For suspensions, ensure the formulation is thoroughly mixed before each animal is dosed to prevent settling of the drug particles.
-
Animal Health and Stress: Ensure all animals are healthy and acclimatized to handling to minimize stress-induced physiological changes that can affect drug absorption.
-
Bioanalytical Troubleshooting: LC-MS/MS Analysis
Problem 4: Poor peak shape or low sensitivity for Carbocisteine in plasma samples.
-
Possible Causes:
-
Suboptimal chromatographic conditions.
-
Matrix effects from plasma components.
-
Inefficient sample extraction.
-
-
Troubleshooting Steps:
-
Optimize Mobile Phase: The pH of the mobile phase can significantly impact the peak shape of Carbocisteine. Using a mobile phase with a low pH (e.g., containing 0.1% formic acid) can improve peak symmetry.
-
Improve Sample Cleanup: Plasma proteins can interfere with the analysis. A simple protein precipitation with methanol (B129727) or acetonitrile (B52724) is a common first step. For cleaner samples, consider solid-phase extraction (SPE).
-
Use an Appropriate Internal Standard: A stable isotope-labeled internal standard (e.g., Carbocisteine-d3) is ideal for correcting for matrix effects and variations in extraction recovery.
-
Check for Carryover: Inject a blank sample after a high concentration standard to ensure there is no carryover on the analytical column or in the autosampler.
-
Experimental Protocols
Protocol 1: Preparation of Carbocisteine-Loaded Solid Lipid Nanoparticles (SLNs) by High-Pressure Homogenization
This protocol is a general guideline based on published methods.[2][3] Optimization of specific parameters will be required.
Materials:
-
Carbocisteine
-
Solid Lipid: Glyceryl monostearate (GMS)
-
Surfactant: Poloxamer 188
-
Purified water
Procedure:
-
Preparation of the Lipid Phase: Weigh the required amount of GMS and melt it in a beaker at a temperature approximately 5-10°C above its melting point (around 65-75°C).
-
Drug Incorporation: Disperse the accurately weighed Carbocisteine into the molten lipid phase with continuous stirring until a homogenous dispersion is obtained.
-
Preparation of the Aqueous Phase: Dissolve the required amount of Poloxamer 188 in purified water and heat it to the same temperature as the lipid phase.
-
Pre-emulsion Formation: Add the hot aqueous phase to the hot lipid phase dropwise under high-speed stirring (e.g., 10,000 rpm) for 5-10 minutes to form a coarse oil-in-water emulsion.
-
High-Pressure Homogenization (HPH):
-
Immediately transfer the hot pre-emulsion to a high-pressure homogenizer that has been pre-heated to the same temperature.
-
Homogenize the emulsion at a high pressure (e.g., 500-1500 bar) for a set number of cycles (e.g., 5-10 cycles). The optimal pressure and number of cycles should be determined experimentally.
-
-
Cooling and Nanoparticle Formation: Cool the resulting nanoemulsion in an ice bath or at room temperature. The lipid will recrystallize, forming solid lipid nanoparticles.
-
Characterization: Characterize the SLN dispersion for particle size, PDI, zeta potential, and entrapment efficiency.
Protocol 2: Rodent Pharmacokinetic Study Design for Oral Bioavailability Assessment
This protocol outlines a typical design for a comparative bioavailability study in rats.
Animals:
-
Male Sprague-Dawley or Wistar rats (e.g., 200-250 g). Acclimatize the animals for at least one week before the experiment.
Study Groups (n=6-8 per group):
-
Group 1 (Control): Carbocisteine suspension in 0.5% CMC, administered by oral gavage.
-
Group 2 (Test Formulation): Carbocisteine-loaded SLN dispersion, administered by oral gavage.
-
Group 3 (Intravenous - for absolute bioavailability): Carbocisteine solution, administered via tail vein injection.
Procedure:
-
Fasting: Fast the rats overnight (approximately 12 hours) before dosing, with free access to water.
-
Dosing:
-
Accurately weigh each rat and calculate the dose volume.
-
Administer the respective formulations to each group. For oral gavage, use a suitable gavage needle, ensuring proper technique to avoid injury.
-
-
Blood Sampling:
-
Collect serial blood samples (e.g., 100-200 µL) from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
-
Collect blood into tubes containing an anticoagulant (e.g., K2EDTA).
-
-
Plasma Preparation: Centrifuge the blood samples (e.g., at 4000 rpm for 10 minutes at 4°C) to separate the plasma.
-
Sample Storage: Store the plasma samples at -80°C until analysis.
-
Bioanalysis: Analyze the plasma samples for Carbocisteine concentration using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) for each group using non-compartmental analysis. The relative bioavailability of the SLN formulation can be calculated as: (AUC_SLN / AUC_Control) * 100%.
Data Presentation
Table 1: Hypothetical Pharmacokinetic Parameters of Carbocisteine Formulations in Rats Following a Single Oral Dose
| Parameter | Carbocisteine Suspension (Control) | Carbocisteine-Loaded SLNs (Test) |
| Dose (mg/kg) | 50 | 50 |
| Cmax (µg/mL) | 2.5 ± 0.8 | 7.5 ± 1.5 |
| Tmax (h) | 2.0 ± 0.5 | 1.5 ± 0.5 |
| AUC₀-t (µg·h/mL) | 15.6 ± 4.2 | 54.6 ± 10.8 |
| AUC₀-∞ (µg·h/mL) | 17.2 ± 4.8 | 58.5 ± 11.5 |
| Relative Bioavailability (%) | 100 (Reference) | ~340% |
Data are presented as mean ± standard deviation.
The following table presents pharmacokinetic data from a human bioequivalence study comparing two different tablet formulations of Carbocisteine. While not a direct comparison of a standard versus an enhanced formulation, it provides an example of how pharmacokinetic data is typically presented.
Table 2: Pharmacokinetic Parameters of Two Carbocisteine Tablet Formulations in Healthy Human Volunteers
| Parameter | Reference Formulation | Test Formulation |
| Cmax (µg/mL) | 5.8 ± 1.3 | 5.6 ± 1.4 |
| Tmax (hr) | 2.3 ± 0.9 | 2.2 ± 0.8 |
| t½ (hr) | 1.5 ± 0.2 | 1.5 ± 0.1 |
| AUC₀-t (µg·hr/mL) | 21.4 ± 3.9 | 20.1 ± 4.3 |
| AUC₀-∞ (µg·hr/mL) | 23.9 ± 4.2 | 22.8 ± 4.5 |
Data from a study in 20 healthy male volunteers after a single 1000 mg oral dose.
Visualizations
Caption: Experimental workflow for a rodent bioavailability study.
Caption: Proposed mechanisms of SLNs for improving oral bioavailability.
References
- 1. medicines.org.uk [medicines.org.uk]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. sciforum.net [sciforum.net]
- 4. Absorption, disposition and pharmacokinetics of solid lipid nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. ijpsonline.com [ijpsonline.com]
Troubleshooting variability in mucin staining after Carbocisteine treatment
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering variability in mucin staining after Carbocisteine treatment.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Carbocisteine on mucin production?
Carbocisteine is a mucolytic agent that works through multiple mechanisms to alter mucus composition and viscosity.[1] Primarily, it breaks down disulfide bonds that connect glycoprotein (B1211001) chains in mucus, which reduces its viscosity and elasticity, making it easier to clear from the respiratory tract.[1] Carbocisteine also modulates mucin production by increasing the production of less viscous sialomucins while decreasing the production of more viscous fucomucins.[1][2] Studies have shown that Carbocisteine can reduce the expression of MUC5AC, a major mucin implicated in respiratory diseases, and can also affect the expression and secretion of MUC5B.[3][4][5] Furthermore, Carbocisteine exhibits anti-inflammatory and antioxidant properties, which can indirectly affect mucin production by reducing inflammation and oxidative stress in the airways.[6][7]
Q2: Why am I seeing decreased mucin staining after Carbocisteine treatment?
A decrease in mucin staining intensity after Carbocisteine treatment is an expected outcome and reflects the drug's mechanism of action. Carbocisteine is designed to reduce mucus hypersecretion. Research has demonstrated that Carbocisteine can decrease the gene expression and protein secretion of major mucins like MUC5AC and MUC5B.[3][4][5] Therefore, a reduction in the intensity of stains like Periodic acid-Schiff (PAS) or Alcian Blue, which target carbohydrates in mucin glycoproteins, is consistent with the therapeutic effect of Carbocisteine.
Q3: I'm observing inconsistent staining results across different samples treated with Carbocisteine. What could be the cause?
Variability in mucin staining can arise from several factors related to both the biological response to Carbocisteine and the technical execution of the staining protocol.
-
Biological Variability: The effect of Carbocisteine can vary depending on the dose, duration of treatment, and the specific experimental model (e.g., cell line, animal model).[3]
-
Technical Variability: Inconsistencies in histological procedures are a major source of variable staining.[8][9] Key factors to control include:
-
Fixation: The type of fixative, its duration, and consistency across samples are critical.[10][11]
-
Tissue Processing: Ensure adequate dehydration and paraffin (B1166041) infiltration.[12]
-
Section Thickness: Variations in section thickness can significantly impact staining intensity.[9]
-
Reagent Quality and Preparation: Use fresh, properly prepared reagents. The pH of staining solutions, especially for Alcian Blue, is crucial.[13][14]
-
Staining Protocol: Adhere strictly to incubation times and washing steps.[9][15]
-
Q4: How can I quantify the changes in mucin staining after Carbocisteine treatment?
Quantifying mucin staining provides objective data to assess the effects of Carbocisteine. Common methods include:
-
Image Analysis Software: Specialized software can be used to quantify the area and intensity of staining within a defined region of interest.[16][17]
-
Densitometry: This technique measures the optical density of the stain, providing a quantitative value for staining intensity.[18]
-
Scoring Systems: A semi-quantitative approach where a pathologist or trained researcher assigns a score based on the intensity and distribution of the stain.
It is crucial to maintain consistent imaging parameters (e.g., lighting, magnification) for all samples to ensure accurate and comparable quantitative data.
Troubleshooting Guides
Problem 1: Weak or No Mucin Staining
| Possible Cause | Recommended Solution |
| Expected drug effect | Carbocisteine reduces mucin production. A decrease in staining is expected. Consider if the observed staining level is consistent with the expected pharmacological effect. |
| Improper Fixation | Ensure tissues are fixed promptly in 10% neutral buffered formalin or another appropriate fixative.[10] Avoid prolonged fixation times which can mask antigens.[11] |
| Expired or Improperly Prepared Reagents | Prepare fresh staining solutions. Verify the pH of the Alcian Blue solution (typically 2.5 for acidic mucins).[13][14][19] Test Schiff reagent for activity.[20][21] |
| Inadequate Deparaffinization and Hydration | Ensure complete removal of paraffin and thorough rehydration of tissue sections before staining.[15] |
| Incorrect Staining Protocol | Review and strictly follow the recommended incubation times for each step of the PAS or Alcian Blue protocol.[15][22] |
Problem 2: Inconsistent Staining Across Slides or Batches
| Possible Cause | Recommended Solution |
| Variability in Section Thickness | Ensure tissue sections are cut at a consistent thickness (e.g., 4-6 microns).[9] |
| Inconsistent Fixation Times | Standardize the fixation time for all tissue samples within an experiment.[10][11] |
| Fluctuations in Staining Conditions | Maintain consistent temperature and incubation times for all staining runs.[8] Use fresh reagents for each batch if possible. |
| Incomplete Rinsing | Ensure thorough rinsing between steps to remove excess reagents.[15][20] |
| Slide Position in Staining Jars | Ensure slides are not touching and are fully immersed in the reagents. |
Problem 3: High Background Staining
| Possible Cause | Recommended Solution |
| Incomplete Deparaffinization | Ensure all paraffin is removed before staining. |
| Non-specific Binding of Stains | Use appropriate blocking steps if necessary, although this is more common in immunohistochemistry.[23] Ensure the pH of the Alcian Blue solution is correct to prevent non-specific binding.[13][24] |
| Contaminated Reagents | Filter staining solutions before use to remove any precipitates.[13] |
| Overstaining | Reduce the incubation time in the primary stain (e.g., Schiff reagent or Alcian Blue). |
Experimental Protocols
Periodic Acid-Schiff (PAS) Staining Protocol
This protocol is used to detect neutral mucins and glycogen, which will stain magenta.[21][25]
-
Deparaffinization and Hydration:
-
Immerse slides in Xylene: 2 changes for 5 minutes each.
-
Immerse in 100% Ethanol: 2 changes for 3 minutes each.
-
Immerse in 95% Ethanol: 2 changes for 3 minutes each.
-
Immerse in 70% Ethanol: 1 change for 3 minutes.
-
Rinse in distilled water.
-
-
Oxidation:
-
Staining:
-
Counterstaining:
-
Stain nuclei with Mayer's hematoxylin (B73222) for 1 minute.[21]
-
Wash in running tap water.
-
"Blue" the hematoxylin in a suitable reagent or running tap water.
-
-
Dehydration and Mounting:
-
Dehydrate through graded alcohols (70%, 95%, 100%).
-
Clear in Xylene.
-
Mount with a resinous mounting medium.
-
Alcian Blue (pH 2.5) Staining Protocol
This protocol is used to detect acidic mucins, which will stain blue.[24][25]
-
Deparaffinization and Hydration:
-
Follow the same procedure as for PAS staining.
-
-
Staining:
-
Counterstaining (Optional):
-
Stain with Nuclear Fast Red for 1-5 minutes.
-
Rinse in several changes of deionized water.
-
-
Dehydration and Mounting:
-
Dehydrate through graded alcohols (95%, 100%).
-
Clear in Xylene.
-
Mount with a resinous mounting medium.
-
Visualizations
Caption: Mechanism of action of Carbocisteine on mucin.
References
- 1. What is the mechanism of Carbocysteine? [synapse.patsnap.com]
- 2. nbinno.com [nbinno.com]
- 3. Carbocisteine inhibits the expression of Muc5b in COPD mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. L-carbocisteine reduces neutrophil elastase-induced mucin production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. nbinno.com [nbinno.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Impact of Preanalytical Factors During Histology Processing on Section Suitability for Digital Image Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bcchr.ca [bcchr.ca]
- 11. Effects of Fixation and Tissue Processing on Immunocytochemistry [leicabiosystems.com]
- 12. Tips and Tricks for Better Histology Results | Penn Center for Musculoskeletal Disorders | Perelman School of Medicine at the University of Pennsylvania [med.upenn.edu]
- 13. researchgate.net [researchgate.net]
- 14. Reddit - The heart of the internet [reddit.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. Assessment of Intracellular Mucin Content In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Item - Mucin staining and quantification in the mouse colon. - Public Library of Science - Figshare [plos.figshare.com]
- 18. Quantitation of Mucin by Densitometry of an Alcian Blue-Stained Membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Special Stains for Mucins and Glycogen [leicabiosystems.com]
- 20. kumc.edu [kumc.edu]
- 21. microbenotes.com [microbenotes.com]
- 22. documents.thermofisher.com [documents.thermofisher.com]
- 23. IHC Troubleshooting Guide | Thermo Fisher Scientific - US [thermofisher.com]
- 24. Special Stains for Mucin Evaluation: Alcian Blue / PAS, Mucicarmine [leicabiosystems.com]
- 25. shop.rankinbiomed.com [shop.rankinbiomed.com]
- 26. Periodic acid-Schiff staining method for function detection of liver cells is affected by 2% horse serum in induction medium - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Validating the Specificity of Carbocisteine's Effect on the NF-κB Pathway
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the specificity of Carbocisteine's effects on the NF-κB signaling pathway.
Frequently Asked Questions (FAQs)
Q1: What is the primary reported effect of Carbocisteine on the NF-κB pathway?
A1: Carbocisteine has been shown to suppress the activation of the NF-κB pathway. It primarily acts by inhibiting the phosphorylation of the p65 subunit of NF-κB, which is a crucial step for its activation. This inhibition consequently prevents the translocation of p65 from the cytoplasm to the nucleus.[1][2][3] Additionally, some studies suggest that Carbocisteine may also attenuate the degradation of IκB-α, an inhibitor of NF-κB.
Q2: Is the effect of Carbocisteine specific to the NF-κB pathway?
A2: While Carbocisteine significantly impacts the NF-κB pathway, evidence suggests its effects may not be entirely specific. Studies have shown that Carbocisteine also suppresses the phosphorylation of ERK1/2, a key component of the MAPK signaling pathway.[1][2][4] Therefore, when designing experiments, it is crucial to include controls to differentiate between effects mediated by NF-κB and those potentially influenced by other pathways like MAPK.
Q3: What are the known off-target effects of Carbocisteine?
A3: Besides its effect on the ERK1/2 MAPK pathway, Carbocisteine is primarily known as a mucolytic agent, altering the viscosity of mucus.[5][6] It also possesses antioxidant properties.[5][6] When studying its anti-inflammatory effects, these other biological activities should be considered as they might contribute to the overall cellular response.
Q4: What are the recommended cell lines for studying Carbocisteine's effect on NF-κB?
A4: Human alveolar epithelial cells (A549) and human embryonic kidney cells (HEK293) are commonly used and well-characterized models for investigating TNF-α-induced NF-κB activation and its inhibition by Carbocisteine.[1][4]
Troubleshooting Guides
Western Blotting for Phospho-p65 (p-p65)
Issue: Weak or no signal for p-p65.
-
Possible Cause 1: Insufficient protein load.
-
Solution: Increase the total protein loaded per lane to at least 20-30 µg for whole-cell extracts. For detecting phosphorylated proteins, which can be of low abundance, you may need to load up to 100 µg.[3]
-
-
Possible Cause 2: Low level of p-p65.
-
Solution: Ensure that your cells have been adequately stimulated to induce p65 phosphorylation. Perform a time-course and dose-response experiment with your stimulus (e.g., TNF-α) to determine the optimal conditions for maximal p-p65 expression.
-
-
Possible Cause 3: Inefficient antibody binding.
-
Solution: Optimize the primary antibody concentration and incubation time. Incubating overnight at 4°C can enhance the signal. Ensure the antibody is validated for detecting the phosphorylated form of p65.[7]
-
-
Possible Cause 4: Protein degradation.
Issue: High background on the western blot.
-
Possible Cause 1: Inadequate blocking.
-
Solution: Block the membrane for at least 1 hour at room temperature or overnight at 4°C. You can also try a different blocking buffer (e.g., 5% BSA instead of milk for phospho-antibodies). Adding a small amount of Tween-20 (0.05%) to the blocking and wash buffers can help reduce non-specific binding.[7]
-
-
Possible Cause 2: Primary antibody concentration is too high.
-
Solution: Reduce the concentration of the primary antibody. A dot blot can be performed to determine the optimal antibody concentration.[7]
-
NF-κB Luciferase Reporter Assay
Issue: High variability between replicate wells.
-
Possible Cause 1: Inconsistent transfection efficiency.
-
Possible Cause 2: Pipetting errors.
-
Solution: Prepare a master mix of your reagents (DNA, transfection reagent, etc.) to be added to each well to minimize pipetting variability.[9]
-
-
Possible Cause 3: Edge effects in the plate.
-
Solution: Avoid using the outer wells of the plate, as they are more prone to evaporation and temperature fluctuations.
-
Issue: Low or no luciferase signal.
-
Possible Cause 1: Poor transfection efficiency.
-
Possible Cause 2: Weak promoter activity in the reporter construct.
-
Solution: If possible, use a reporter construct with a stronger minimal promoter driving the luciferase gene.
-
-
Possible Cause 3: Cell lysis issues.
-
Solution: Ensure complete cell lysis to release the luciferase enzyme. Follow the lysis buffer manufacturer's instructions carefully.
-
Quantitative Data Summary
Table 1: Effect of Carbocisteine on TNF-α-induced IL-6 and IL-8 Release in A549 Cells
| Treatment | IL-6 Release (pg/mL) | IL-8 Release (pg/mL) |
| Control | Undetectable | Undetectable |
| TNF-α (10 ng/mL) | 1500 ± 150 | 2500 ± 200 |
| TNF-α + Carbocisteine (10 µM) | 1200 ± 120 | 2000 ± 180 |
| TNF-α + Carbocisteine (100 µM) | 800 ± 90 | 1500 ± 150 |
| TNF-α + Carbocisteine (1000 µM) | 400 ± 50 | 800 ± 100 |
Data are presented as mean ± SD and are hypothetical representations based on published findings for illustrative purposes.[1][3]
Table 2: Effect of Carbocisteine on TNF-α-induced NF-κB Luciferase Reporter Activity in HEK293 Cells
| Treatment | Relative Luciferase Units (RLU) |
| Control | 1.0 ± 0.1 |
| TNF-α (10 ng/mL) | 15.0 ± 1.5 |
| TNF-α + Carbocisteine (10 µM) | 12.0 ± 1.2 |
| TNF-α + Carbocisteine (100 µM) | 7.5 ± 0.8 |
| TNF-α + Carbocisteine (1000 µM) | 3.0 ± 0.4 |
Data are presented as mean ± SD and are hypothetical representations based on published findings for illustrative purposes.[1][4]
Experimental Protocols
Protocol 1: Western Blotting for Phosphorylated p65 (p-p65)
-
Cell Lysis:
-
After treatment with Carbocisteine and/or TNF-α, wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing every 10 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each sample using a BCA protein assay kit.
-
-
SDS-PAGE and Protein Transfer:
-
Load 20-40 µg of total protein per lane onto an SDS-polyacrylamide gel.
-
Run the gel until the dye front reaches the bottom.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-p65 (e.g., at a 1:1000 dilution) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with an HRP-conjugated secondary antibody (e.g., at a 1:5000 dilution) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Normalize the p-p65 signal to total p65 or a housekeeping protein like GAPDH.
-
Protocol 2: Immunofluorescence for p65 Nuclear Translocation
-
Cell Culture and Treatment:
-
Seed cells on glass coverslips in a 24-well plate and allow them to adhere overnight.
-
Treat the cells with Carbocisteine and/or TNF-α for the desired time.
-
-
Fixation and Permeabilization:
-
Wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
-
Blocking and Staining:
-
Wash three times with PBS.
-
Block with 1% BSA in PBST (PBS with 0.1% Tween-20) for 30 minutes.
-
Incubate with a primary antibody against p65 (e.g., at a 1:200 dilution) in blocking buffer for 1 hour at room temperature.
-
Wash three times with PBST.
-
Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated, 1:500 dilution) in blocking buffer for 1 hour at room temperature in the dark.
-
-
Counterstaining and Mounting:
-
Wash three times with PBST.
-
Counterstain the nuclei with DAPI (1 µg/mL) for 5 minutes.
-
Wash twice with PBS.
-
Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
-
Imaging:
-
Visualize the cells using a fluorescence microscope.
-
Capture images of the p65 (green) and nuclear (blue) staining.
-
Analyze the images to quantify the nuclear translocation of p65.
-
Signaling Pathways and Experimental Workflows
Caption: Canonical NF-κB signaling pathway and the inhibitory point of Carbocisteine.
Caption: Experimental workflow for validating the specificity of Carbocisteine's effect.
Caption: Logical troubleshooting workflow for experimental issues.
References
- 1. 2.9. NF-κB Nuclear Localization for Immunofluorescence Staining [bio-protocol.org]
- 2. bitesizebio.com [bitesizebio.com]
- 3. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 4. Carbocisteine attenuates TNF-α-induced inflammation in human alveolar epithelial cells in vitro through suppressing NF-κB and ERK1/2 MAPK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NF-KAPPA B (NF-KB) - p65 (RelA) IMMUNOFLUORESCENCE LABELING KIT (NF-kappaB, NFKB-3) [fivephoton.com]
- 6. In vitro benchmarking of NF-κB inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Western Blot Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 8. researchgate.net [researchgate.net]
- 9. goldbio.com [goldbio.com]
How to minimize off-target effects of Carbocisteine in experiments
This technical support center provides researchers, scientists, and drug development professionals with guidance on minimizing the off-target effects of Carbocisteine (B549337) in experimental settings. The information is presented in a question-and-answer format, including troubleshooting guides and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the known primary and secondary mechanisms of action of Carbocisteine?
Carbocisteine is primarily known as a mucolytic agent.[1] Its main function is to reduce the viscosity of mucus, which it achieves by restoring the balance of sialomucins and fucomucins.[2][3] This is thought to occur through the intracellular stimulation of sialyl transferase activity.[2][3]
Beyond its mucolytic properties, Carbocisteine exhibits secondary anti-inflammatory and antioxidant effects.[2][4] It has been shown to suppress inflammatory signaling pathways such as NF-κB and ERK1/2 MAPK, and activate the Akt phosphorylation pathway, which may contribute to its antioxidant and anti-apoptotic effects.[2][5]
Q2: What are the potential off-target effects of Carbocisteine?
Q3: How can I design my experiment to minimize off-target effects of Carbocisteine from the outset?
Proactive experimental design is crucial. This includes:
-
Dose-Response Studies: Conduct a thorough dose-response analysis to determine the minimal effective concentration of Carbocisteine for your desired on-target effect. Using the lowest effective concentration will reduce the likelihood of engaging off-target molecules.
-
Use of Appropriate Controls: Include multiple controls in your experiments. A negative control (vehicle only) is essential. A positive control for the expected on-target effect should also be included. Additionally, consider using a structurally related but inactive compound as a negative control to ensure the observed effects are specific to Carbocisteine's structure.
-
Cell Line Selection: The metabolic activity and protein expression profiles of your chosen cell line can influence off-target effects. If possible, test Carbocisteine in multiple cell lines to ensure the observed effects are not cell-type specific.
Troubleshooting Guide
| Observed Problem | Potential Cause (Off-Target Effect) | Recommended Troubleshooting Steps |
| Unexpected changes in cell proliferation or viability. | Carbocisteine's modulation of pro-survival (Akt) and inflammatory (NF-κB, MAPK) pathways may impact cell growth and death. | 1. Perform a detailed cytotoxicity assay across a wide range of Carbocisteine concentrations in your specific cell line. 2. Analyze key markers of apoptosis and cell cycle progression (e.g., caspase activation, cyclins) to understand the underlying mechanism. 3. Compare the dose-response curve for cytotoxicity with that of your intended on-target effect to identify a therapeutic window. |
| Inconsistent results between experimental replicates. | The purity of the Carbocisteine compound may vary between batches, leading to different off-target profiles.[6] | 1. Ensure you are using a high-purity grade of Carbocisteine. 2. If possible, obtain a certificate of analysis for your compound batch. 3. Consider performing analytical chemistry (e.g., HPLC) to confirm the purity and identity of your Carbocisteine stock.[6][7] |
| Observed phenotype does not align with the known mucolytic or anti-inflammatory effects. | Carbocisteine may be interacting with an unknown off-target protein or pathway in your experimental system. | 1. Conduct pathway analysis using transcriptomics or proteomics to identify unexpectedly perturbed signaling pathways. 2. Use a structurally unrelated compound with the same on-target effect to see if the unexpected phenotype persists. 3. Consider performing thermal proteome profiling or chemoproteomics to identify potential protein targets of Carbocisteine. |
Key Experimental Protocols
Protocol 1: Dose-Response Curve for On-Target vs. Off-Target Effects
Objective: To determine the optimal concentration of Carbocisteine that maximizes the on-target effect while minimizing off-target cytotoxicity.
Methodology:
-
Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase throughout the experiment.
-
Compound Preparation: Prepare a series of Carbocisteine dilutions in your cell culture medium. A typical concentration range to test would be from 0.1 µM to 10 mM. Also, prepare a vehicle control (the solvent used to dissolve Carbocisteine).
-
Treatment: Treat the cells with the different concentrations of Carbocisteine and the vehicle control for a predetermined duration (e.g., 24, 48, or 72 hours).
-
On-Target Effect Assay: At the end of the treatment period, measure the desired on-target effect. For example, if studying its mucolytic properties, you could measure the expression of MUC5AC.[8]
-
Cytotoxicity Assay: In parallel, assess cell viability using a standard method such as an MTT or CellTiter-Glo assay.
-
Data Analysis: Plot the on-target effect and cell viability as a function of Carbocisteine concentration. Determine the EC50 for the on-target effect and the IC50 for cytotoxicity. The optimal concentration will be in the range where the on-target effect is maximal and cytotoxicity is minimal.
Protocol 2: Western Blot for Signaling Pathway Activation
Objective: To assess the impact of Carbocisteine on key signaling pathways (NF-κB, ERK1/2 MAPK, Akt) that may represent off-target effects in certain experimental contexts.
Methodology:
-
Cell Treatment: Treat cells with the determined optimal concentration of Carbocisteine and a vehicle control for a relevant time course (e.g., 15, 30, 60 minutes) to capture signaling events.
-
Protein Extraction: Lyse the cells and quantify the total protein concentration.
-
SDS-PAGE and Western Blotting:
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against the phosphorylated (active) and total forms of key signaling proteins (e.g., p-p65/p65 for NF-κB, p-ERK1/2/ERK1/2 for MAPK, p-Akt/Akt).
-
Use a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
-
Detection and Analysis:
-
Incubate with the appropriate secondary antibodies and detect the signal using a chemiluminescence imager.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
-
Visualizations
Caption: Workflow for minimizing Carbocisteine's off-target effects.
Caption: Carbocisteine's known effects on key signaling pathways.
References
- 1. Carbocisteine - Wikipedia [en.wikipedia.org]
- 2. nbinno.com [nbinno.com]
- 3. Carbocisteine : Indications, Uses, Dosage, Drugs Interactions, Side effects [medicaldialogues.in]
- 4. Mucolytic and Antioxidant Properties of Carbocysteine as a Strategy in COVID-19 Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Carbocisteine inhibits oxidant-induced apoptosis in cultured human airway epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Impurity profiling of carbocisteine by HPLC-CAD, qNMR and UV/vis spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. HPLC-CAD impurity profiling of carbocisteine using SCX-RP mixed-mode chromatography - Thermo Scientific AppsLab Library of Analytical Applications [appslab.thermofisher.com]
- 8. L-carbocisteine reduces neutrophil elastase-induced mucin production - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Carbocisteine in Mucin Degradation Studies
Welcome to the technical support center for researchers studying the effects of carbocisteine (B549337) on mucin. This resource provides detailed answers to frequently asked questions, troubleshooting guidance for common experimental issues, and standardized protocols to ensure the reliability and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for carbocisteine on mucin?
A1: Carbocisteine is primarily a mucoregulator , not a direct mucolytic. Its main mechanism is not to break down existing mucin in the airways. Instead, it acts intracellularly on mucus-producing cells to alter the synthesis of mucin glycoproteins.[1][2] It is understood to stimulate enzymes like sialyltransferase, which increases the production of less viscous sialomucins while reducing the production of more viscous fucomucins.[3] This action "normalizes" the composition of secreted mucus, leading to a reduction in its overall viscosity and elasticity.[2]
Q2: How does carbocisteine's mechanism differ from N-acetylcysteine (NAC)?
A2: The mechanisms are fundamentally different. N-acetylcysteine (NAC) is a "true" mucolytic that acts directly on secreted mucus. Its free sulfhydryl groups work to split the disulfide bonds that cross-link mucin glycoprotein (B1211001) fibers, thereby breaking down the mucus gel structure.[1][4] Carbocisteine, being a blocked thiol derivative, does not have this direct bond-breaking capability and instead works upstream by regulating the cellular production of mucin.[1][4]
Q3: What is the correct experimental model to study carbocisteine's effect on mucin degradation or regulation?
A3: A cell-based assay is the appropriate model. Since carbocisteine acts on cellular machinery, incubating it directly with purified mucin in a cell-free system will likely yield no effect.[5] The recommended approach is to use a mucin-producing airway epithelial cell line, such as the human lung mucoepidermoid carcinoma cell line NCI-H292, which is well-documented to produce MUC5AC mucin in response to various stimuli.[6][7][8][9][10]
Q4: What are the key endpoints to measure when evaluating the effect of carbocisteine in a cell-based assay?
A4: The primary endpoints to quantify the mucoregulatory effects of carbocisteine include:
-
Mucin Protein Secretion: Measuring the concentration of specific mucins (e.g., MUC5AC) in the cell culture supernatant, typically via an Enzyme-Linked Immunosorbent Assay (ELISA).[6][11]
-
Mucin Gene Expression: Quantifying the levels of mucin mRNA (e.g., MUC5AC) within the cells using real-time reverse transcriptase-polymerase chain reaction (real-time RT-PCR).[6]
-
Mucus Viscoelasticity: Assessing the physical properties of the secreted mucus/supernatant using techniques like rheometry or microrheology to measure changes in viscosity.[12][13]
Troubleshooting Guide
Q: I am not observing any mucin degradation or change in viscosity after incubating carbocisteine with purified mucin. What is wrong?
A: This is an expected outcome and points to a common misunderstanding of carbocisteine's mechanism. The drug is a mucoregulator that acts on cells, not a direct mucolytic that degrades secreted mucus.[1] To observe an effect, you must treat mucin-producing cells with carbocisteine and then analyze the mucus that the cells subsequently produce.
Q: How do I determine the optimal incubation time for carbocisteine in my cell culture experiment?
A: The optimal incubation (treatment) time is not fixed; it must be determined empirically for your specific experimental conditions (e.g., cell line, carbocisteine concentration, and endpoint). The best approach is to perform a time-course experiment. Treat your cells with a fixed concentration of carbocisteine and measure your chosen endpoint (e.g., MUC5AC protein in the supernatant) at multiple time points (e.g., 12, 24, 48, and 72 hours). The optimal incubation time is the point at which you observe a significant and stable effect.
Q: My MUC5AC ELISA results are inconsistent and have high background. How can I fix this?
A: High variability or background in ELISA can be caused by several factors.
-
Insufficient Washing: Ensure that wells are washed thoroughly between steps to remove unbound reagents. An automated plate washer can improve consistency.
-
Inappropriate Antibody Concentration: Titrate your primary and secondary antibodies to find the optimal concentration that maximizes signal while minimizing background.
-
Cross-Reactivity: Ensure your detection antibody is not cross-reacting with other components. Run appropriate controls, including wells with no primary antibody.
-
Incorrect Incubation Times/Temperatures: Adhere strictly to the times and temperatures recommended in your protocol. Substrate development time is particularly critical and is typically 15-30 minutes.
-
Contaminated Buffers: Use fresh, sterile buffers for all steps.
Q: I am seeing a general cytotoxic effect in my cells across all concentrations of carbocisteine. What could be the cause?
A: This could be due to several issues:
-
Excessively Long Incubation: Prolonged exposure can lead to non-specific cytotoxicity.[14] Try testing earlier time points from your time-course experiment.
-
Solvent Toxicity: If you are dissolving carbocisteine in a solvent like DMSO, ensure the final concentration in the media is non-toxic (typically ≤0.1%). Run a vehicle-only control to test this.
-
Poor Cell Health: Ensure your cells are healthy, in the logarithmic growth phase, and are not of an excessively high passage number, as this can increase sensitivity and experimental variability.
Data Presentation
Table 1: Summary of Carbocisteine Concentrations and Treatment Durations in Published Studies
| Model System | Drug Concentration / Dose | Treatment Duration | Measured Outcome | Reference |
| NCI-H292 Cell Line | 100 µM - 1 mM | Not specified in abstract | Reduction of HNE-induced MUC5AC mRNA and protein | [6] |
| COPD Mouse Model | 112.5 and 225 mg/kg/day | 12 weeks | Reduction in Muc5ac and Muc5b protein | [7] |
| In Vitro (Porcine Mucin) | Not specified | 30 minutes | No mucolytic effect at pH 7.0; effect seen at pH 6.0 | [5] |
Table 2: Comparison of Methods for Quantifying Mucin and Mucus Properties
| Method | What It Measures | Advantages | Disadvantages | Reference |
| ELISA | Concentration of a specific mucin (e.g., MUC5AC) | Highly specific and sensitive; quantitative. | Requires a specific antibody and purified standard, which may not be available. | [11][15] |
| Real-Time RT-PCR | Mucin gene expression (mRNA levels) | Highly sensitive for changes in gene transcription. | Does not measure the amount of secreted protein, which is the functional endpoint. | [15] |
| Rheometry | Viscoelastic properties (viscosity, elasticity) | Direct functional measurement of mucus properties. | Requires a relatively large sample volume (µL to mL) and specialized equipment. | [13][15] |
| Microrheology | Microscale viscoelastic properties | Requires very small sample volumes (µL); can probe heterogeneity. | Technically complex; may not reflect bulk properties. | [12][16] |
| Lectin/Antibody Blotting | Relative amount of total glycoproteins | Can detect overall changes in mucin secretion. | Non-specific; less quantitative than ELISA. | [11] |
Experimental Protocols & Visualizations
Protocol 1: Determining Optimal Treatment Duration for Carbocisteine
This protocol outlines a time-course experiment to find the optimal incubation time for carbocisteine's effect on MUC5AC secretion from NCI-H292 cells.
Materials:
-
NCI-H292 cells
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
Carbocisteine
-
Vehicle (e.g., sterile PBS or 0.1% DMSO)
-
Mucin secretagogue (e.g., Phorbol 12-myristate 13-acetate, PMA) as a positive control for MUC5AC induction[9]
-
24-well tissue culture plates
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Seeding: Seed NCI-H292 cells into 24-well plates at a density that allows them to reach ~80% confluency within 24-48 hours.
-
Serum Starvation (Optional): Once cells are ~80% confluent, wash with PBS and replace the medium with a serum-free medium for 12-24 hours. This can reduce baseline mucin secretion.
-
Initiate Treatment: Prepare media containing your test conditions. For example:
-
Control (vehicle only)
-
Carbocisteine (e.g., at a mid-range concentration like 500 µM)
-
Positive Control (e.g., 10 ng/mL PMA)
-
-
Incubation: Remove the starvation medium and add the treatment media to the cells. Incubate plates at 37°C and 5% CO₂.
-
Sample Collection: Collect the entire volume of cell culture supernatant from triplicate wells for each condition at designated time points (e.g., 12h, 24h, 48h, 72h). Centrifuge the supernatant to pellet any detached cells and store the clarified supernatant at -80°C until analysis.
-
Data Analysis: Quantify the MUC5AC protein concentration in each sample using an ELISA (see Protocol 2). Plot the MUC5AC concentration against time for each condition. The optimal incubation time is typically the earliest point that shows a statistically significant and stable effect compared to the control.
Visualizations
Caption: Carbocisteine's mucoregulatory mechanism of action.
Caption: Workflow for a cell-based carbocisteine mucin assay.
Caption: Troubleshooting decision tree for carbocisteine experiments.
References
- 1. The role for S-carboxymethylcysteine (carbocisteine) in the management of chronic obstructive pulmonary disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Carbocisteine normalizes the viscous property of mucus through regulation of fucosylated and sialylated sugar chain on airway mucins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Carbocysteine? [synapse.patsnap.com]
- 4. mdpi.com [mdpi.com]
- 5. [In vitro evaluation of mucolytic activities of some expectorants using porcine gastric mucin] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. L-carbocisteine reduces neutrophil elastase-induced mucin production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Carbocisteine inhibits the expression of Muc5b in COPD mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MUC5AC production is downregulated in NCI-H292 lung cancer cells cultured on type-IV collagen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Tumor necrosis factor α-converting enzyme mediates MUC5AC mucin expression in cultured human airway epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cigarette smoke induces MUC5AC mucin overproduction via tumor necrosis factor-alpha-converting enzyme in human airway epithelial (NCI-H292) cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Studying Mucin Secretion from Human Bronchial Epithelial Cell Primary Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Mucus Microrheology Measured on Human Bronchial Epithelium Culture [frontiersin.org]
- 13. Rapid Viscoelastic Characterization of Airway Mucus Using a Benchtop Rheometer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Strategies for measuring airway mucus and mucins - PMC [pmc.ncbi.nlm.nih.gov]
- 16. biorxiv.org [biorxiv.org]
Validation & Comparative
A Comparative Analysis of Carbocisteine and N-acetylcysteine in Mucolysis for Researchers and Drug Development Professionals
An in-depth guide to the mechanisms, efficacy, and experimental evaluation of two leading mucolytic agents.
In the landscape of respiratory therapeutics, Carbocisteine (B549337) and N-acetylcysteine (NAC) are two prominent mucolytic agents frequently employed in the management of diseases characterized by excessive or viscous mucus. While both aim to facilitate mucus clearance, their distinct mechanisms of action and resulting clinical profiles warrant a detailed comparative analysis. This guide provides a comprehensive overview of their mucolytic activity, supported by experimental data, detailed protocols, and visual representations of their molecular interactions to inform researchers, scientists, and drug development professionals.
At a Glance: Key Performance Indicators
| Parameter | Carbocisteine | N-acetylcysteine (NAC) | Key Findings |
| Primary Mechanism | Mucoregulation | Mucolysis | Carbocisteine normalizes mucus composition, while NAC directly breaks down existing mucus structure.[1][2][3] |
| Effect on Mucus | Modulates sialomucin vs. fucomucin production, leading to less viscous mucus.[1][4] | Directly cleaves disulfide bonds in mucin polymers, reducing viscosity.[5] | Carbocisteine acts earlier in the mucus production process, whereas NAC acts on already-formed mucus. |
| Clinical Efficacy (COPD Exacerbations) | Reduces exacerbations; some studies suggest a greater effect than NAC in certain populations.[6][7][8] | Reduces exacerbations, particularly in patients not treated with inhaled corticosteroids.[9][10] | A network meta-analysis ranked the effectiveness in reducing AECOPD as erdosteine (B22857) > carbocisteine > NAC.[6][7][8] |
| Antioxidant Activity | Exhibits direct free-radical scavenging properties.[1] | Acts as a precursor to glutathione (B108866), a major intracellular antioxidant, and also has direct scavenging activity.[11] | Both possess antioxidant properties, contributing to their therapeutic effect. |
| Anti-inflammatory Action | Suppresses NF-κB and ERK1/2 MAPK signaling pathways and reduces ICAM-1 expression.[12][13] | Inhibits NF-κB activation and reduces pro-inflammatory cytokines (e.g., IL-6, IL-8, TNF-α).[11][14][15] | Both drugs exhibit anti-inflammatory effects through modulation of key signaling pathways. |
Delving Deeper: Mechanisms of Action
While both molecules are cysteine derivatives, their structural differences dictate their primary modes of action in mucolysis.
N-acetylcysteine (NAC): The Mucolytic
NAC possesses a free sulfhydryl (-SH) group, which is central to its mucolytic function. This group directly acts on the disulfide bonds that cross-link mucin glycoproteins, the primary components of mucus. By breaking these bonds, NAC effectively liquefies viscous mucus, facilitating its removal through ciliary action and coughing.[5]
Beyond its direct mucolytic effect, NAC is a potent antioxidant. It serves as a precursor for the synthesis of glutathione (GSH), a critical intracellular antioxidant that protects cells from oxidative damage.[11] This antioxidant property is particularly relevant in chronic respiratory diseases where oxidative stress is a key pathological feature. Furthermore, NAC exerts anti-inflammatory effects by inhibiting the activation of the nuclear factor-kappa B (NF-κB) signaling pathway, which in turn reduces the production of pro-inflammatory cytokines.[11][14][15]
Carbocisteine: The Mucoregulator
In contrast to NAC, Carbocisteine has a blocked thiol group, meaning it does not directly break disulfide bonds in the same manner. Instead, its primary mechanism is considered to be mucoregulatory.[2] Carbocisteine is thought to influence the intracellular enzymes responsible for mucin synthesis, specifically sialyltransferases.[12] This leads to a shift in the composition of secreted mucus, with an increase in the production of less viscous sialomucins and a decrease in the more viscous fucomucins.[1][4] This normalization of mucus composition results in a product that is more easily cleared from the airways.
Similar to NAC, Carbocisteine also demonstrates antioxidant and anti-inflammatory properties. It can directly scavenge free radicals and has been shown to suppress inflammatory signaling pathways, including NF-κB and ERK1/2 MAPK.[1][12] Additionally, Carbocisteine can reduce the expression of Intercellular Adhesion Molecule-1 (ICAM-1), which plays a role in viral-induced inflammation.[13]
Visualizing the Molecular Pathways
The following diagrams, generated using Graphviz, illustrate the key signaling pathways modulated by Carbocisteine and N-acetylcysteine.
Caption: N-acetylcysteine's anti-inflammatory mechanism via NF-κB pathway inhibition.
Caption: Carbocisteine's anti-inflammatory effect through reduction of ICAM-1 expression.
Quantitative Data from Comparative Studies
Direct head-to-head in vitro studies on the rheological properties of human sputum treated with Carbocisteine versus N-acetylcysteine are limited. However, clinical trials and in vitro antioxidant assays provide valuable quantitative comparisons.
Table 1: Clinical Efficacy in COPD (from a network meta-analysis) [6][7][8]
| Outcome | Erdosteine | Carbocisteine | N-acetylcysteine |
| Reduction in Risk of AECOPD | Most Effective | Intermediate | Least Effective |
| Reduction in Hospitalization due to AECOPD | Significant Reduction | Not Assessed | No Significant Reduction |
| Reduction in Duration of AECOPD | Significant Reduction | Not Assessed | Significant Reduction |
Table 2: In Vitro Antioxidant Activity [16]
| Assay | Carbocisteine Lysine (B10760008) Salt (CLS) | N-acetylcysteine (NAC) |
| Protection of DNA from radical damage (FADU assay) | Effective at ≥ 2.5 mM | Effective at ≥ 5 mM |
| Inhibition of Xanthine Oxidase Activity | Effective at 0.16 mM | Not Assessed |
Experimental Protocols
For researchers aiming to conduct their own comparative studies, the following methodologies are adapted from published literature.
1. In Vitro Mucolytic Activity Assessment using Porcine Gastric Mucin [17][18]
-
Objective: To evaluate the direct mucolytic effect of test compounds on a mucus simulant.
-
Materials:
-
Porcine gastric mucin
-
Tris-HCl buffer (pH 7.0 and pH 6.0)
-
Test compounds (Carbocisteine, N-acetylcysteine) at various concentrations (e.g., 10⁻³ to 10⁻¹ M)
-
Water bath or incubator at 37°C
-
Rheometer or viscometer (e.g., glass plate method as a simpler alternative)
-
-
Procedure:
-
Prepare a 20% porcine gastric mucin solution by dissolving it in the Tris-HCl buffer.
-
Aliquot the mucin solution into test tubes.
-
Add the test compounds at the desired final concentrations to the mucin aliquots.
-
Incubate the mixtures at 37°C for 30 minutes.
-
Measure the viscoelasticity of the treated mucin solutions using a rheometer (to determine storage modulus G' and loss modulus G'') or a viscometer.
-
A control group with no test compound should be included.
-
For Carbocisteine, it is advisable to also test at a lower pH (e.g., 6.0) as some studies suggest its activity is pH-dependent.[18]
-
2. Assessment of Antioxidant Capacity (Fluorometric Analysis of DNA Unwinding - FADU) [16]
-
Objective: To quantify the ability of the test compounds to protect DNA from oxidative damage.
-
Materials:
-
Source of free radicals (e.g., bronchoalveolar lavage fluid from COPD patients, or ultrasound-treated human serum)
-
Healthy donor DNA
-
Test compounds (Carbocisteine, N-acetylcysteine) at various concentrations
-
Fluorometer
-
Reagents for FADU assay
-
-
Procedure:
-
Expose the healthy donor DNA to the free radical source in the presence and absence of varying concentrations of the test compounds.
-
Perform the FADU assay, which measures the extent of DNA strand breaks. In brief, this involves controlled alkaline denaturation of the DNA, followed by neutralization and staining with a fluorescent dye. The fluorescence intensity is proportional to the amount of double-stranded DNA remaining, and thus inversely proportional to the extent of damage.
-
Compare the fluorescence readings of the samples treated with the test compounds to the untreated control to determine the protective effect.
-
Conclusion
Carbocisteine and N-acetylcysteine are both effective mucoactive agents, but they achieve their therapeutic effects through different primary mechanisms. N-acetylcysteine acts as a direct mucolytic, breaking down existing mucus, while Carbocisteine functions as a mucoregulator, normalizing the composition of secreted mucus. Both also possess valuable antioxidant and anti-inflammatory properties that contribute to their clinical efficacy, particularly in chronic respiratory diseases like COPD.
For researchers and drug development professionals, the choice between these agents, or the development of new mucoactive drugs, may depend on the specific therapeutic goal. For acute situations requiring rapid reduction of mucus viscosity, a direct mucolytic like NAC may be advantageous. For long-term management aiming to normalize mucus production and reduce exacerbations, a mucoregulator like Carbocisteine presents a compelling option. The experimental protocols provided herein offer a framework for further head-to-head comparisons to elucidate the nuanced differences in their performance and to guide the development of next-generation respiratory therapies.
References
- 1. What is the mechanism of Carbocysteine? [synapse.patsnap.com]
- 2. Mucolytic and Antioxidant Properties of Carbocysteine as a Strategy in COVID-19 Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Carbocisteine normalizes the viscous property of mucus through regulation of fucosylated and sialylated sugar chain on airway mucins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Acetylcysteine and carbocysteine for acute upper and lower respiratory tract infections in paediatric patients without chronic broncho‐pulmonary disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficacy and safety profile of mucolytic/antioxidant agents in chronic obstructive pulmonary disease: a comparative analysis across erdosteine, carbocysteine, and N-acetylcysteine | springermedizin.de [springermedizin.de]
- 7. Efficacy and safety profile of mucolytic/antioxidant agents in chronic obstructive pulmonary disease: a comparative analysis across erdosteine, carbocysteine, and N-acetylcysteine – ScienceOpen [scienceopen.com]
- 8. Efficacy and safety profile of mucolytic/antioxidant agents in chronic obstructive pulmonary disease: a comparative analysis across erdosteine, carbocysteine, and N-acetylcysteine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Efficacy and safety profile of mucolytic/antioxidant agents in chronic obstructive pulmonary disease: a comparative analysis across erdosteine, carbocysteine, and N-acetylcysteine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. N-Acetylcysteine (NAC): Impacts on Human Health - PMC [pmc.ncbi.nlm.nih.gov]
- 12. nbinno.com [nbinno.com]
- 13. Carbocysteine | C5H9NO4S | CID 193653 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Antioxidant activity of carbocysteine lysine salt monohydrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. In vitro evaluation of mucolytic activities of some expectorants using porcine gastric mucin [jstage.jst.go.jp]
- 18. [In vitro evaluation of mucolytic activities of some expectorants using porcine gastric mucin] - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Anti-inflammatory Effects of Carbocisteine Using Gene Knockouts: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Carbocisteine's anti-inflammatory properties with other alternatives, supported by experimental data, with a focus on validation through gene knockout studies.
Introduction to Carbocisteine's Anti-inflammatory Action
Carbocisteine, a mucolytic agent, has demonstrated significant anti-inflammatory and antioxidant properties.[1] Its mechanism of action extends beyond mucus regulation, influencing key inflammatory signaling pathways within the cell.[2] This has led to its investigation as a potential therapeutic for chronic inflammatory diseases.[1] Preclinical and clinical studies have highlighted that its antioxidant and anti-inflammatory effects are likely more central to its therapeutic efficacy than its mucolytic activity.[1]
Core Mechanisms of Action: The Role of NF-κB, MAPK, and Nrf2 Pathways
Carbocisteine exerts its anti-inflammatory effects primarily through the modulation of three critical signaling pathways:
-
Inhibition of NF-κB Pathway: Carbocisteine has been shown to suppress the activation of Nuclear Factor-kappa B (NF-κB), a key transcription factor that governs the expression of pro-inflammatory cytokines.[3][4] It achieves this by inhibiting the phosphorylation and subsequent degradation of IκBα, the inhibitory protein of NF-κB, thereby preventing NF-κB's translocation to the nucleus.[5]
-
Inhibition of MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) signaling cascade is another crucial pathway in the inflammatory response. Carbocisteine has been found to inhibit the phosphorylation of ERK1/2, a key component of the MAPK pathway, further contributing to the downregulation of inflammatory gene expression.[3][4]
-
Activation of Nrf2 Pathway: Carbocisteine activates the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a master regulator of the antioxidant response.[6] Nrf2 activation leads to the expression of antioxidant genes, such as heme oxygenase-1 (HO-1), which helps to mitigate oxidative stress, a key driver of inflammation.[7]
Validation of Anti-inflammatory Effects Using Nrf2 Gene Knockout Models
The pivotal role of the Nrf2 pathway in mediating Carbocisteine's anti-inflammatory effects has been validated using Nrf2-deficient (Nrf2-/-) mouse models.
Experimental Data Summary
| Model | Treatment | Key Findings | Reference |
| Wild-type (Nrf2+/+) Mice | Carbocisteine + Influenza Virus + Cigarette Smoke | Reduced pulmonary inflammation, mucus overproduction, and oxidative stress. | [6] |
| Nrf2 Knockout (Nrf2-/-) Mice | Carbocisteine + Influenza Virus + Cigarette Smoke | The protective effects of Carbocisteine were abolished, demonstrating the Nrf2-dependency of its anti-inflammatory action. | [6] |
| Wild-type (Nrf2+/+) Macrophages | Carbocisteine | Enhanced nuclear translocation of Nrf2 and expression of Nrf2-target antioxidant genes (GCLC, GCLM, HO-1). | [6] |
| Nrf2 Knockout (Nrf2-/-) Macrophages | Carbocisteine | No enhancement of Nrf2 nuclear translocation or antioxidant gene expression was observed. | [6] |
These studies conclusively demonstrate that the anti-inflammatory and antioxidant benefits of Carbocisteine are critically dependent on a functional Nrf2 pathway.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Carbocisteine's anti-inflammatory mechanism of action.
Caption: Workflow for validating Carbocisteine's effects.
Comparison with Alternative Anti-inflammatory Agents
While direct head-to-head studies of Carbocisteine and its alternatives in gene knockout models are limited, a comparison of their mechanisms and clinical efficacy provides valuable insights.
| Feature | Carbocisteine | N-acetylcysteine (NAC) | Erdosteine | Glucocorticoids |
| Primary Mechanism | Mucoregulator with anti-inflammatory & antioxidant effects[2] | Mucolytic with antioxidant properties[8] | Mucolytic with antioxidant and anti-inflammatory effects[8] | Potent anti-inflammatory and immunosuppressive agents[9] |
| NF-κB Inhibition | Yes[3][4] | Yes[10] | Yes[11] | Yes (indirectly, via IκB induction)[9][12] |
| MAPK Inhibition | Yes (ERK1/2)[3][4] | Yes[13] | No significant effect on MAPK reported[11] | Yes (can alter downstream signaling)[1] |
| Nrf2 Activation | Yes[6] | Yes[14] | Not a primary mechanism | No |
| Clinical Efficacy (COPD Exacerbations) | Reduces rate and number of patients with exacerbations[15] | Reduces rate of exacerbations, particularly in smokers[15] | Ranked more effective than Carbocisteine and NAC in a network meta-analysis[16][17] | Recommended for moderate-to-severe COPD to prevent exacerbations[18] |
A network meta-analysis of clinical trials in COPD patients suggested that Erdosteine may be more effective than both Carbocisteine and NAC in reducing the risk of exacerbations.[16][17] However, Carbocisteine has been shown to improve quality of life and reduce the number of patients experiencing at least one exacerbation.[15]
Detailed Experimental Protocols
Generation of Nrf2 Knockout Cells using CRISPR-Cas9
This protocol provides a general framework for creating Nrf2 knockout cell lines.
-
sgRNA Design and Selection:
-
Use online tools (e.g., Benchling, CRISPR Design Tool) to design at least three sgRNAs targeting a critical exon of the Nrf2 gene (NFE2L2).
-
Select sgRNAs with high on-target scores and low off-target predictions.
-
-
Vector Construction:
-
Clone the selected sgRNA sequences into a suitable CRISPR-Cas9 expression vector (e.g., a lentiviral vector co-expressing Cas9 and the sgRNA).
-
-
Transfection/Transduction:
-
Deliver the CRISPR-Cas9 vector into the target cells using an appropriate method (e.g., lipid-based transfection for cell lines, lentiviral transduction for primary or hard-to-transfect cells).
-
-
Selection and Clonal Isolation:
-
If the vector contains a selection marker (e.g., puromycin (B1679871) resistance), apply the selection agent to eliminate untransfected cells.
-
Perform single-cell sorting or limiting dilution to isolate individual cell clones.
-
-
Verification of Knockout:
-
Genomic Level: Extract genomic DNA from the isolated clones. Use PCR to amplify the target region followed by Sanger sequencing or a mismatch cleavage assay (e.g., Surveyor assay) to detect insertions/deletions (indels).
-
Protein Level: Perform Western blot analysis to confirm the absence of Nrf2 protein expression in the knockout clones.
-
Quantitative PCR (qPCR) for Cytokine Gene Expression
-
RNA Extraction:
-
Isolate total RNA from treated and untreated cells or tissues using a commercial RNA extraction kit.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).
-
-
cDNA Synthesis:
-
Reverse transcribe 1-2 µg of total RNA into cDNA using a reverse transcription kit with oligo(dT) and random primers.
-
-
qPCR Reaction:
-
Prepare a qPCR reaction mix containing cDNA, SYBR Green master mix, and forward and reverse primers for the target genes (e.g., IL-6, TNF-α) and a housekeeping gene (e.g., GAPDH, β-actin).
-
Perform the qPCR reaction in a real-time PCR system.
-
-
Data Analysis:
-
Calculate the relative gene expression using the 2^-ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.[19]
-
ELISA for Cytokine Protein Quantification
-
Sample Preparation:
-
Collect cell culture supernatants or prepare tissue homogenates from treated and untreated samples.
-
Centrifuge to remove cellular debris.
-
-
ELISA Procedure (Sandwich ELISA):
-
Coat a 96-well plate with a capture antibody specific for the cytokine of interest (e.g., anti-human IL-6).
-
Block non-specific binding sites.
-
Add standards, controls, and samples to the wells and incubate.
-
Wash the plate and add a biotinylated detection antibody.
-
Wash and add a streptavidin-HRP conjugate.
-
Wash and add a substrate solution (e.g., TMB).
-
Stop the reaction and measure the absorbance at the appropriate wavelength.
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the concentration of the cytokine in the samples by interpolating their absorbance values on the standard curve.
-
Western Blot for Phosphorylated NF-κB and MAPK
-
Protein Extraction and Quantification:
-
Lyse cells or tissues in a lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Protein Transfer:
-
Separate 20-30 µg of protein per sample on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for the phosphorylated forms of the target proteins (e.g., phospho-p65, phospho-ERK1/2) and their total forms, as well as a loading control (e.g., β-actin, GAPDH).
-
Wash and incubate with an appropriate HRP-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Perform densitometry analysis to quantify the band intensities, normalizing the phosphorylated protein levels to the total protein and/or loading control.
-
Conclusion
Gene knockout studies have been instrumental in validating the Nrf2-dependent anti-inflammatory and antioxidant effects of Carbocisteine. This targeted approach provides a clear mechanistic understanding of its therapeutic potential. While direct comparative studies in knockout models are needed, the available evidence suggests that Carbocisteine is a valuable anti-inflammatory agent with a distinct mechanistic profile compared to other mucolytics like N-acetylcysteine and Erdosteine. For researchers and drug development professionals, these findings underscore the importance of considering the specific inflammatory pathways targeted by different agents when selecting candidates for further investigation and clinical development.
Caption: Logical comparison of anti-inflammatory agents.
References
- 1. Checks and Balances: the Glucocorticoid Receptor and NFκB in Good Times and Bad - PMC [pmc.ncbi.nlm.nih.gov]
- 2. addgene.org [addgene.org]
- 3. [PDF] An overview of real-time quantitative PCR: applications to quantify cytokine gene expression. | Semantic Scholar [semanticscholar.org]
- 4. The use of real-time quantitative PCR for the analysis of cytokine mRNA levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. fn-test.com [fn-test.com]
- 6. synthego.com [synthego.com]
- 7. Step-by-Step Guide to Generating CRISPR Knockout Cell Lines for Research - CD Biosynsis [biosynsis.com]
- 8. Erdosteine: antitussive and anti-inflammatory effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [PDF] Antiinflammatory effects of glucocorticoids in brain cells, independent of NF-kappa B. | Semantic Scholar [semanticscholar.org]
- 10. Anti-Inflammatory and Anti-Oxidant Properties of N-Acetylcysteine: A Fresh Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Anti-inflammatory Effect of Erdosteine in Lipopolysaccharide-Stimulated RAW 264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. physoc.org [physoc.org]
- 13. N-Acetylcysteine Suppresses Microglial Inflammation and Induces Mortality Dose-Dependently via Tumor Necrosis Factor-α Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Effect of N-Acetyl-Cysteine on NRF2 Antioxidant Gene Expression in Asthenoteratozoospermia Men: A Clinical Trial Study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Efficacy and safety profile of mucolytic/antioxidant agents in chronic obstructive pulmonary disease: a comparative analysis across erdosteine, carbocysteine, and N-acetylcysteine – ScienceOpen [scienceopen.com]
- 17. copdnewstoday.com [copdnewstoday.com]
- 18. academic.oup.com [academic.oup.com]
- 19. researchgate.net [researchgate.net]
A Head-to-Head In Vitro Comparison of Carbocisteine and Erdosteine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective in vitro comparison of two prominent mucoactive agents, Carbocisteine and Erdosteine (B22857). By examining their distinct mechanisms of action, antioxidant potential, and anti-inflammatory effects through available experimental data, this document aims to inform research and drug development in the field of respiratory therapeutics.
Executive Summary
Carbocisteine and Erdosteine are widely utilized in the management of respiratory conditions characterized by abnormal mucus production. While both drugs aim to facilitate mucus clearance, their efficacy stems from fundamentally different molecular actions. Erdosteine functions as a prodrug, with its active metabolite, Metabolite I (Met I), directly breaking down the disulfide bonds in mucus through its free sulfhydryl group. This action is complemented by potent antioxidant and anti-inflammatory properties. In contrast, Carbocisteine, which lacks a free thiol group, acts as a mucoregulator by influencing the biosynthesis of mucus glycoproteins. It also exhibits antioxidant and anti-inflammatory effects, primarily through the modulation of key signaling pathways. While direct head-to-head in vitro quantitative comparisons are limited, this guide synthesizes available data to provide a comprehensive overview of their respective in vitro profiles.
Mechanism of Action
Erdosteine's mucolytic activity is direct and potent. As a prodrug, it is converted to its active form, Metabolite I, which possesses a free sulfhydryl (-SH) group.[1][2] This thiol group directly cleaves the disulfide (-S-S-) bonds that cross-link mucin glycoproteins, the primary components of mucus, thereby reducing sputum viscosity and elasticity.[1]
Carbocisteine, on the other hand, is a mucoregulator. It is believed to restore the balance of sialomucins and fucomucins in mucus by stimulating the intracellular enzyme sialyl transferase.[3] This modulation of mucus glycoprotein (B1211001) synthesis leads to the production of less viscous mucus.[3]
Quantitative Data Comparison
The following tables summarize the available quantitative and qualitative in vitro data for Carbocisteine and Erdosteine. Direct comparative studies are scarce; therefore, data has been compiled from various independent in vitro investigations.
Table 1: In Vitro Antioxidant Activity
| Parameter | Carbocisteine | Erdosteine (Metabolite I) | Reference |
| Mechanism | Direct ROS scavenging (H₂O₂, HOCl, OH•, ONOO⁻) | Potent direct ROS scavenging via free -SH group | [4][5] |
| DPPH Radical Scavenging (IC₅₀) | Data not available in searched literature | Data not available in searched literature | [5] |
| ABTS Radical Scavenging (TEAC) | Data not available in searched literature | Data not available in searched literature | [5] |
| Effect on Neutrophil Oxidative Burst | Inhibits ROS generation from rat neutrophils | Potent inhibition, comparable to or stronger than N-acetylcysteine (NAC) | [4][6] |
Table 2: In Vitro Anti-inflammatory Activity
| Parameter | Carbocisteine | Erdosteine (Metabolite I) | Reference |
| Affected Signaling Pathways | Inhibition of NF-κB and ERK1/2 MAPK pathways | Inhibition of NF-κB signaling pathway | [3][7][8] |
| Effect on Pro-inflammatory Cytokines | Dose-dependent inhibition of TNF-α-induced IL-6 and IL-8 release in A549 cells | Inhibition of LPS-induced IL-6 and IL-1β production in RAW 264.7 cells | [7][9] |
| Inhibition of IL-6 Release (in A549 cells stimulated with TNF-α) | Significant reduction at 10, 100, and 1000 µmol/L | Data not available in a directly comparable model | [7] |
| Inhibition of IL-8 Release (in A549 cells stimulated with TNF-α) | Significant dose-dependent reduction at 10, 100, and 1000 µmol/L | Data not available in a directly comparable model | [7] |
Table 3: In Vitro Mucolytic and Mucoregulatory Activity
| Parameter | Carbocisteine | Erdosteine (Metabolite I) | Reference |
| Direct Mucolytic Action | No direct cleavage of disulfide bonds; acts as a mucoregulator | Directly cleaves disulfide bonds in mucin via its free -SH group | [1][3] |
| Effect on Mucus Viscosity | Reduces viscosity by normalizing mucin composition | Significantly reduces viscosity of porcine stomach mucin (10 µM to 1 mM) | [2][10] |
| Effect on MUC5AC Expression | Reduces HNE-induced MUC5AC mRNA and protein secretion | Inhibits pathways (NF-κB) that induce MUC5AC expression | [3][4] |
Signaling Pathway Diagrams
The following diagrams illustrate the known signaling pathways modulated by Carbocisteine and Erdosteine in vitro.
Experimental Protocols
Detailed methodologies for key in vitro experiments are provided below to facilitate reproducible research.
In Vitro Mucolytic Activity Assay (Rheometry)
This protocol assesses the effect of mucolytic agents on the viscoelastic properties of a mucus simulant.
-
Materials:
-
Porcine Gastric Mucin (PGM)
-
Tris-HCl buffer (pH 6.0-7.0)
-
Carbocisteine and Erdosteine (or its active metabolite)
-
Cone-and-plate viscometer/rheometer
-
-
Procedure:
-
Prepare a 20% (w/v) PGM solution by dissolving it in Tris-HCl buffer.
-
Incubate the PGM solution at 37°C for 30 minutes to equilibrate.
-
Add varying concentrations of Carbocisteine or Erdosteine (e.g., 10⁻³ to 10⁻¹ M) to the PGM solution. A control group with no drug should be included.
-
Incubate the mixtures at 37°C for 30 minutes.
-
Measure the viscoelasticity (storage modulus G' and loss modulus G'') of each sample using a rheometer.
-
Analyze the data to determine the concentration-dependent effect of each drug on mucus viscosity and elasticity.
-
In Vitro Antioxidant Activity Assay (DPPH Radical Scavenging)
This assay measures the free radical scavenging capacity of the test compounds.
-
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Carbocisteine and Erdosteine Metabolite I
-
Ascorbic acid or Trolox (positive control)
-
96-well microplate
-
Spectrophotometer
-
-
Procedure:
-
Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).
-
Prepare serial dilutions of the test compounds and positive control in methanol.
-
In a 96-well plate, add a specific volume of each dilution to the wells.
-
Add the DPPH solution to each well and mix. A control well should contain only methanol and DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
Calculate the percentage of radical scavenging activity for each concentration and determine the IC₅₀ value.
-
In Vitro Anti-inflammatory Assay (Cytokine Release)
This protocol evaluates the ability of the compounds to inhibit the release of pro-inflammatory cytokines from cultured cells.
-
Materials:
-
Human alveolar epithelial cells (e.g., A549) or macrophage-like cells (e.g., RAW 264.7)
-
Cell culture medium and supplements
-
Lipopolysaccharide (LPS) or Tumor Necrosis Factor-alpha (TNF-α) as stimulants
-
Carbocisteine and Erdosteine
-
ELISA kits for IL-6, IL-8, or other relevant cytokines
-
-
Procedure:
-
Culture the cells to a suitable confluency in 24-well plates.
-
Pre-treat the cells with various concentrations of Carbocisteine or Erdosteine for a specified time (e.g., 2 hours).
-
Stimulate the cells with LPS (e.g., 1 µg/mL) or TNF-α (e.g., 10 ng/mL) for a defined period (e.g., 24 hours). Include unstimulated and vehicle-treated controls.
-
Collect the cell culture supernatants.
-
Quantify the concentration of the target cytokines in the supernatants using ELISA kits according to the manufacturer's instructions.
-
Analyze the data to determine the dose-dependent inhibitory effect of each drug on cytokine release.
-
Conclusion
The in vitro evidence highlights the distinct yet complementary actions of Carbocisteine and Erdosteine. Erdosteine, through its active metabolite, acts as a direct and potent mucolytic and antioxidant due to its free sulfhydryl group. Carbocisteine functions as a mucoregulator, normalizing mucus composition, and exerts its antioxidant and anti-inflammatory effects by modulating key signaling pathways like NF-κB and MAPK. While direct comparative quantitative data remains limited, the available information suggests that both agents possess valuable properties for the treatment of respiratory diseases. Further head-to-head in vitro studies are warranted to provide a more definitive comparison of their potency and to further elucidate their molecular mechanisms, which will be invaluable for guiding future drug development and clinical applications.
References
- 1. benchchem.com [benchchem.com]
- 2. Mucolytic and antitussive effects of erdosteine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Carbocisteine attenuates TNF-α-induced inflammation in human alveolar epithelial cells in vitro through suppressing NF-κB and ERK1/2 MAPK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BioKB - Publication [biokb.lcsb.uni.lu]
- 9. Multifaceted Beneficial Effects of Erdosteine: More than a Mucolytic Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Carbocisteine normalizes the viscous property of mucus through regulation of fucosylated and sialylated sugar chain on airway mucins - PubMed [pubmed.ncbi.nlm.nih.gov]
Carbocisteine: A Comparative Analysis of its In Vitro Efficacy Across Diverse Cell Lines
Researchers, scientists, and drug development professionals are constantly seeking to understand the foundational mechanisms of therapeutic compounds. Carbocisteine (B549337), a mucolytic agent, has demonstrated a surprising breadth of effects beyond its primary clinical application. This guide provides a comparative analysis of carbocisteine's reproducibility of effects across various cell lines, supported by experimental data, detailed protocols, and visual representations of its molecular interactions.
Unveiling the Multifaceted Actions of Carbocisteine
Carbocisteine's influence extends to anti-inflammatory, antioxidant, anti-viral, and anti-angiogenic properties. This has been observed in a variety of human and animal cell lines, suggesting a robust and reproducible mechanism of action that could be harnessed for broader therapeutic applications. This guide will delve into the specific effects of carbocisteine on pulmonary epithelial cells, vascular endothelial cells, and cancer cell lines.
Anti-inflammatory and Antioxidant Effects in Pulmonary Epithelial Cells
Carbocisteine has been extensively studied in the context of respiratory inflammation and oxidative stress, conditions often modeled using pulmonary epithelial cell lines.
A549 Human Alveolar Epithelial Cells
In human alveolar basal epithelial (A549) cells, carbocisteine has been shown to counteract inflammatory responses induced by stimuli such as hydrogen peroxide (H₂O₂) and tumor necrosis factor-alpha (TNF-α).[1][2] A key mechanism is the inhibition of the NF-κB and ERK1/2 MAPK signaling pathways.[1][2]
| Cell Line | Stimulant | Carbocisteine Concentration | Observed Effects | Reference |
| A549 | Hydrogen Peroxide (H₂O₂) | 10, 100, 1000 µmol/L | Increased cell viability; Decreased LDH, IL-6, and IL-8 levels; Dose-dependent decrease in IL-6, IL-8, TNF-α, IP-10, and MIP-1β mRNA; Attenuated phosphorylation of NF-κB p65 and ERK1/2. | [1] |
| A549 | Tumor Necrosis Factor-alpha (TNF-α) | 10, 100, 1000 µmol/L | Dose-dependent suppression of IL-6 and IL-8 release; Diminished mRNA expression of IL-6, IL-8, TNF-α, MCP-1, and MIP-1β; Decreased phosphorylation of NF-κB p65 and ERK1/2. | [2] |
Human Tracheal and Bronchial Epithelial Cells
Studies on human tracheal and bronchial epithelial cells (16-HBE) have highlighted carbocisteine's ability to mitigate the harmful effects of cigarette smoke extract (CSE) and viral infections.[3][4][5]
In 16-HBE cells exposed to CSE, carbocisteine reduced the expression of Toll-like receptor 4 (TLR4), lipopolysaccharide (LPS) binding, and the senescence marker p21.[3] It also decreased IL-8 mRNA and protein release stimulated by IL-1 and subsequently reduced neutrophil chemotaxis.[3]
Furthermore, in human tracheal epithelial cells, carbocisteine has been shown to inhibit infection by rhinoviruses and respiratory syncytial virus (RSV).[6][7][8] This is achieved in part by reducing the expression of intercellular adhesion molecule-1 (ICAM-1), the receptor for rhinoviruses, and by modulating inflammatory responses to viral infection.[6][7][8]
| Cell Line | Stimulant | Carbocisteine Concentration | Observed Effects | Reference |
| 16-HBE | Cigarette Smoke Extract (CSE) | Not specified | Reduced TLR4, LPS binding, and p21 expression; Decreased IL-8 mRNA and release; Reduced neutrophil chemotactic migration. | [3] |
| Human Tracheal Epithelial Cells | Rhinovirus (RV14) | Not specified | Reduced supernatant virus titers and viral RNA; Decreased IL-6 and IL-8 concentrations; Reduced ICAM-1 mRNA expression. | [6][7] |
| Human Tracheal Epithelial Cells | Respiratory Syncytial Virus (RSV) | Not specified | Reduced viral titer and RNA; Decreased pro-inflammatory cytokine secretion (IL-1β, IL-6). | [8] |
Anti-Angiogenic and Anti-Tumor Effects
The effects of carbocisteine have also been investigated in the context of cancer, specifically its ability to inhibit angiogenesis and tumor growth.
Human Umbilical Vein Endothelial Cells (HUVECs)
In HUVECs, L-carbocisteine has been demonstrated to suppress key processes in angiogenesis stimulated by vascular endothelial growth factor (VEGF).[9][10]
| Cell Line | Stimulant | Carbocisteine Concentration | Observed Effects | Reference |
| HUVEC | Vascular Endothelial Growth Factor (VEGF) | 100 µM | Suppressed VEGF-stimulated proliferation, migration, and capillary-like structure formation; Inhibited VEGF-induced phosphorylation of PLCγ, PKCµ, and ERK1/2. | [9][10] |
Colon-26 Mouse Colon Carcinoma Cells
While L-carbocisteine did not directly affect the proliferation of Colon-26 mouse colon carcinoma cells, its oral administration in tumor-bearing mice led to a significant reduction in tumor volume.[9][11] This anti-tumor effect is attributed to the inhibition of tumor angiogenesis.[9][11]
| Cell Line | Model | Carbocisteine Administration | Observed Effects | Reference |
| Colon-26 | Tumor-bearing mice | 150 mg/kg (orally, twice daily) | Significantly smaller tumor volumes compared to vehicle-treated mice. | [11] |
Signaling Pathways and Experimental Workflows
The diverse effects of carbocisteine are underpinned by its interaction with key intracellular signaling pathways. The following diagrams illustrate these pathways and a general experimental workflow for assessing carbocisteine's effects.
Caption: Carbocisteine's inhibitory action on key signaling pathways.
Caption: General experimental workflow for in vitro studies.
Experimental Protocols
The following are summaries of the methodologies employed in the cited studies. For complete details, please refer to the original publications.
Anti-inflammatory Assays in A549 Cells
-
Cell Culture: A549 cells were cultured in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics.
-
Stimulation and Treatment: Cells were pre-treated with varying concentrations of carbocisteine (10, 100, 1000 µmol/L) for a specified time (e.g., 24 hours) before being stimulated with H₂O₂ or TNF-α.[1][2]
-
Cell Viability Assay: Cell viability was assessed using the MTT assay.
-
Cytokine Measurement: Levels of IL-6 and IL-8 in the cell culture supernatant were quantified using ELISA kits.[1][2]
-
mRNA Expression Analysis: Total RNA was extracted, and the mRNA levels of inflammatory cytokines and chemokines were determined by quantitative real-time PCR (qRT-PCR).[1][2]
-
Western Blot Analysis: Phosphorylation of NF-κB p65 and ERK1/2 was detected by Western blotting using specific antibodies to assess the activation of these signaling pathways.[1][2]
Anti-Angiogenesis Assays in HUVECs
-
Cell Culture: HUVECs were cultured in endothelial cell growth medium.
-
Proliferation Assay: HUVECs were treated with VEGF in the presence or absence of L-carbocisteine, and cell proliferation was measured using a cell counting kit.[9][10]
-
Migration Assay: The effect of L-carbocisteine on VEGF-induced HUVEC migration was assessed using a Boyden chamber assay.[9][10]
-
Tube Formation Assay: HUVECs were seeded on Matrigel-coated plates and treated with VEGF with or without L-carbocisteine. The formation of capillary-like structures was observed and quantified.[9][10]
-
Western Blot Analysis: Phosphorylation of PLCγ, PKCµ, and ERK1/2 in response to VEGF stimulation in the presence of L-carbocisteine was analyzed by Western blotting.[9][10]
Conclusion
The experimental data consistently demonstrate that carbocisteine exerts reproducible anti-inflammatory, antioxidant, anti-viral, and anti-angiogenic effects across a range of cell lines. Its ability to modulate key signaling pathways, such as NF-κB and ERK1/2 MAPK, provides a mechanistic basis for these diverse biological activities. The findings from these in vitro studies suggest that carbocisteine's therapeutic potential may extend beyond its current use as a mucolytic agent. Further research, particularly in vivo studies and clinical trials, is warranted to fully explore these promising avenues. This guide provides a foundational understanding for researchers and drug development professionals interested in the broader applications of carbocisteine.
References
- 1. Carbocisteine attenuates hydrogen peroxide-induced inflammatory injury in A549 cells via NF-κB and ERK1/2 MAPK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Carbocisteine attenuates TNF-α-induced inflammation in human alveolar epithelial cells in vitro through suppressing NF-κB and ERK1/2 MAPK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Carbocysteine regulates innate immune responses and senescence processes in cigarette smoke stimulated bronchial epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Clinical Efficacy of Carbocysteine in COPD: Beyond the Mucolytic Action - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mucolytic and Antioxidant Properties of Carbocysteine as a Strategy in COVID-19 Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. publications.ersnet.org [publications.ersnet.org]
- 7. Carbocisteine inhibits rhinovirus infection in human tracheal epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. l-carbocisteine inhibits respiratory syncytial virus infection in human tracheal epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Orally Administered Mucolytic Drug l-Carbocisteine Inhibits Angiogenesis and Tumor Growth in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Cross-Validation of Carbocisteine's Efficacy in Diverse COPD Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Carbocisteine's efficacy across various preclinical models of Chronic Obstructive Pulmonary Disease (COPD). By presenting supporting experimental data, detailed methodologies, and visual representations of signaling pathways, this document aims to facilitate a deeper understanding of Carbocisteine's therapeutic potential and its mechanisms of action in different pathophysiological contexts of COPD.
Comparative Efficacy of Carbocisteine in Preclinical COPD Models
Carbocisteine, a mucolytic agent with established anti-inflammatory and antioxidant properties, has been extensively evaluated in various animal models of COPD.[1][2][3] These models, primarily induced by cigarette smoke (CS), lipopolysaccharide (LPS), or a combination thereof, aim to replicate key features of human COPD, including airway inflammation, mucus hypersecretion, and emphysema.[1][4][5][6]
Quantitative Analysis of Carbocisteine's Effects
The following tables summarize the quantitative outcomes of Carbocisteine treatment in different COPD models, providing a comparative overview of its therapeutic efficacy.
Table 1: Effects of Carbocisteine on Inflammatory Markers in COPD Models
| Model | Animal | Carbocisteine Dose | Key Inflammatory Markers | Results | Reference |
| CS + LPS-induced | Mice | 112.5 and 225 mg/kg/d | IL-6, KC (Keratinocyte-derived Cytokine) in BALF | High-dose Carbocisteine significantly decreased IL-6 and KC levels. | [5] |
| CS + LPS-induced | Mice | Not specified | Neutrophil counts, IL-6, TNF-α mRNA in lung tissue | Carbocisteine significantly decreased neutrophil counts, IL-6 levels, and TNF-α mRNA expression.[1] | [1] |
| CS-induced | Rats | Not specified | Not specified | Carbocisteine protects against emphysema induced by cigarette smoke extract.[7] | [7] |
| HNE-induced (in vitro) | NCI-H292 cells | Not specified | ROS production | L-carbocisteine reduced ROS production induced by HNE.[8] | [8] |
Table 2: Effects of Carbocisteine on Mucin Regulation and Lung Function in COPD Models
| Model | Animal | Carbocisteine Dose | Key Parameters | Results | Reference |
| CS + LPS-induced | Mice | 112.5 and 225 mg/kg/d | Muc5ac and Muc5b protein levels in BALF, Muc5b/Muc5ac ratio | High-dose Carbocisteine significantly reduced Muc5ac and Muc5b overproduction and restored the Muc5b/Muc5ac ratio.[5][6] | [5][6] |
| CS + LPS-induced | Mice | Not specified | MUC5B/MUC5AC ratio, Airway resistance, Dynamic compliance | Carbocisteine significantly restored the MUC5B/MUC5AC ratio and improved lung function (decreased airway resistance, increased dynamic compliance).[1] | [1] |
| Elastase-induced (in vitro) | Not applicable | Not specified | MUC5AC expression | Carbocisteine decreased human elastase-induced MUC5AC expression.[5][6] | [5][6] |
Detailed Experimental Protocols
Understanding the methodologies employed in these studies is crucial for interpreting the data and designing future research.
Cigarette Smoke (CS) and Lipopolysaccharide (LPS) Induced COPD Model in Mice
This model is designed to mimic the chronic inflammation and airway remodeling seen in human COPD.
-
Induction:
-
Treatment: Carbocisteine is administered daily by gavage at doses of 112.5 mg/kg (low dose) and 225 mg/kg (high dose) for the duration of the CS exposure.[5][6]
-
Endpoint Analysis:
-
Bronchoalveolar Lavage Fluid (BALF) Analysis: Collection of BALF to measure inflammatory cell counts (neutrophils, macrophages) and cytokine levels (e.g., IL-6, KC).
-
Lung Function Tests: Measurement of parameters such as airway resistance and dynamic compliance.[1]
-
Histology: Examination of lung tissue for emphysema and inflammation.
-
Molecular Analysis: Quantification of mucin (Muc5ac, Muc5b) and inflammatory cytokine (e.g., TNF-α) gene and protein expression.[1][5]
-
Signaling Pathways and Experimental Workflows
The therapeutic effects of Carbocisteine in COPD are mediated through the modulation of key signaling pathways involved in inflammation and mucus production.
Carbocisteine's Mechanism of Action: Signaling Pathways
Carbocisteine has been shown to suppress the activation of pro-inflammatory signaling pathways such as NF-κB and ERK1/2 MAPK.[1][9] By inhibiting these pathways, Carbocisteine reduces the production of inflammatory cytokines and mucins.
Caption: Carbocisteine inhibits key inflammatory signaling pathways in COPD.
Experimental Workflow for Evaluating Carbocisteine in a CS + LPS-Induced COPD Mouse Model
The following diagram illustrates the typical experimental workflow for assessing the efficacy of Carbocisteine in a preclinical COPD model.
Caption: Workflow for preclinical evaluation of Carbocisteine in COPD.
References
- 1. Clinical Efficacy of Carbocysteine in COPD: Beyond the Mucolytic Action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. droracle.ai [droracle.ai]
- 3. What is the mechanism of Carbocysteine? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. Carbocisteine inhibits the expression of Muc5b in COPD mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Carbocisteine inhibits the expression of Muc5b in COPD mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [PDF] Carbocisteine protects against emphysema induced by cigarette smoke extract in rats. | Semantic Scholar [semanticscholar.org]
- 8. L-carbocisteine reduces neutrophil elastase-induced mucin production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. nbinno.com [nbinno.com]
A Comparative Analysis of the Antioxidant Potential of Carbocisteine and Other Thiol-Based Drugs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antioxidant potential of Carbocisteine and other prominent thiol-based drugs, namely N-acetylcysteine (NAC) and the body's primary endogenous antioxidant, Glutathione (B108866) (GSH). While direct head-to-head quantitative data on antioxidant capacity is sparse, this comparison focuses on their distinct mechanisms of action, supported by experimental evidence and clinical insights.
Introduction to Thiol-Based Antioxidants
Thiol-based drugs are a class of compounds characterized by the presence of a sulfhydryl (-SH) group. This functional group is a potent reducing agent, enabling these molecules to donate a hydrogen atom or an electron to neutralize reactive oxygen species (ROS).[1] By scavenging these damaging free radicals, thiol antioxidants help to mitigate oxidative stress, a key factor in the pathogenesis of numerous diseases, including chronic obstructive pulmonary disease (COPD), cardiovascular disorders, and neurodegenerative conditions.[1] This guide explores the nuances of how different thiol drugs, including Carbocisteine, N-acetylcysteine, and Glutathione, exert their antioxidant effects.
Mechanisms of Antioxidant Action
Carbocisteine
Carbocisteine (S-carboxymethyl-L-cysteine) is a mucolytic agent that also possesses significant antioxidant and anti-inflammatory properties.[2] Unlike other thiol drugs like N-acetylcysteine, Carbocisteine has a blocked thiol group (a thioether), yet it still demonstrates notable antioxidant activity.[3][4] Its mechanism is multifaceted:
-
Direct Scavenging: Carbocisteine can directly scavenge free radicals, helping to reduce oxidative damage.[5]
-
Modulation of Inflammatory Pathways: A key aspect of Carbocisteine's action is its ability to suppress pro-inflammatory signaling pathways that are often induced by oxidative stress.[6] Experimental studies have shown that Carbocisteine can inhibit the activation of Nuclear Factor-kappa B (NF-κB) and Extracellular signal-Regulated Kinase 1/2 (ERK1/2) MAPK signaling pathways, which are crucial in the inflammatory response.[5][7] By downregulating these pathways, Carbocisteine reduces the production of pro-inflammatory cytokines like TNF-α, IL-6, and IL-8.[5][8]
Caption: Carbocisteine's anti-inflammatory signaling pathway.
N-Acetylcysteine (NAC)
N-acetylcysteine is one of the most widely studied thiol-based antioxidants. Its primary antioxidant mechanism is indirect, serving as a stable and bioavailable precursor to the amino acid L-cysteine.[2][9]
-
Glutathione Precursor: Cysteine is the rate-limiting amino acid in the synthesis of Glutathione (GSH), the most abundant and important endogenous antioxidant.[2][10] By providing a steady supply of cysteine, NAC boosts the body's ability to produce GSH, thereby enhancing its overall antioxidant capacity.[10][11]
-
Direct Scavenging: While its main role is as a GSH precursor, NAC itself can act as a direct antioxidant, scavenging certain reactive oxygen and nitrogen species due to its free thiol group.[12]
-
Disulfide Breaking Agent: NAC's ability to reduce disulfide bonds contributes to its mucolytic effect and can also help restore the thiol pools of proteins, which is important for maintaining the cellular redox state.
Glutathione (GSH)
Glutathione is a tripeptide composed of glutamate, cysteine, and glycine, and it is often referred to as the "master antioxidant".[9][12] It exists in both a reduced (GSH) and an oxidized (GSSG) state, and the ratio of GSH to GSSG is a key indicator of cellular oxidative stress.[12]
-
Direct Radical Quenching: GSH directly neutralizes a wide variety of free radicals and reactive oxygen species.[12]
-
Enzymatic Cofactor: It is a critical cofactor for antioxidant enzymes, most notably glutathione peroxidase, which reduces hydrogen peroxide and lipid hydroperoxides.[9]
-
Regeneration of Other Antioxidants: GSH plays a role in regenerating other important antioxidants, such as vitamins C and E, to their active forms.[12]
While a powerful antioxidant, the direct oral supplementation of glutathione has limited bioavailability.[12][13] This is why precursors like NAC are often used to increase intracellular glutathione levels.[2]
Caption: N-acetylcysteine's role in Glutathione synthesis.
Comparative Data Summary
| Feature | Carbocisteine | N-Acetylcysteine (NAC) | Glutathione (GSH) |
| Primary Mechanism | Direct ROS scavenging; Inhibition of NF-κB and ERK1/2 MAPK pathways.[5][7] | Precursor for Glutathione (GSH) synthesis.[2][10] | Direct ROS scavenging; Cofactor for antioxidant enzymes.[9][12] |
| Thiol Group | Blocked (Thioether).[3] | Free.[3] | Free. |
| Antioxidant Action | Direct and Indirect (Anti-inflammatory). | Primarily Indirect; some Direct. | Direct. |
| Bioavailability (Oral) | Well-absorbed. | Well-absorbed.[12] | Poor.[12][13] |
| Clinical Efficacy (COPD Exacerbation Risk) | Ranked second in effectiveness in a network meta-analysis.[14] | Ranked third in effectiveness in a network meta-analysis.[14] | Not directly compared in this context. |
Note: The clinical efficacy data is from a network meta-analysis comparing erdosteine, carbocisteine, and NAC. Erdosteine, another thiol-based drug, was ranked as the most effective in this particular study for preventing COPD exacerbations.[14]
Experimental Protocols
Standardized assays are crucial for quantifying and comparing the antioxidant potential of different compounds. Below are the methodologies for key experiments.
Caption: General experimental workflow for antioxidant assays.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH free radical. The reduction of the purple DPPH radical to the yellow-colored DPPH-H is monitored spectrophotometrically.
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of DPPH (e.g., 0.1 mM) in a suitable solvent like methanol (B129727) or ethanol. This solution should be freshly prepared and kept in the dark due to its light sensitivity.
-
-
Sample Preparation:
-
Dissolve the thiol-based drugs and a positive control (e.g., Ascorbic Acid or Trolox) in the same solvent to create a series of concentrations.
-
-
Assay Procedure:
-
In a 96-well plate or cuvettes, add a specific volume of the test sample or control to an equal volume of the DPPH working solution.
-
Include a blank control containing only the solvent and the DPPH solution.
-
Incubate the mixture at room temperature in the dark for a defined period (typically 30 minutes).
-
Measure the absorbance at approximately 517 nm using a spectrophotometer.
-
-
Data Analysis:
-
The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the sample concentrations.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
Principle: This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue/green chromophore. The reduction of ABTS•+ by an antioxidant leads to a decrease in absorbance, which is proportional to the antioxidant concentration.
Methodology:
-
Reagent Preparation:
-
Generate the ABTS•+ radical cation by reacting a 7 mM ABTS stock solution with a 2.45 mM potassium persulfate solution.
-
Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.
-
Dilute the resulting dark blue/green ABTS•+ solution with a suitable buffer (e.g., phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
-
Sample Preparation:
-
Prepare various concentrations of the thiol drugs and a standard (e.g., Trolox).
-
-
Assay Procedure:
-
Add a small volume of the antioxidant sample to a larger volume of the diluted ABTS•+ solution.
-
After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.
-
-
Data Analysis:
-
Calculate the percentage of inhibition similar to the DPPH assay.
-
Results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is determined from a standard curve of Trolox.
-
Cellular Antioxidant Activity (CAA) Assay
Principle: This cell-based assay measures the ability of antioxidants to prevent the formation of fluorescent 2',7'-Dichlorofluorescein (DCF) within cells. A cell-permeable, non-fluorescent probe (DCFH-DA) is taken up by cells and deacetylated to DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent DCF. Antioxidants that can penetrate the cell membrane will reduce the rate of DCF formation.
Methodology:
-
Cell Culture:
-
Seed adherent cells (e.g., HepG2) in a 96-well black, clear-bottom microplate and culture until they reach confluence.
-
-
Assay Procedure:
-
Remove the culture medium and wash the cells with a buffer like PBS.
-
Pre-incubate the cells with the DCFH-DA probe solution along with the test compounds (thiol drugs) or a standard like Quercetin for a period (e.g., 1 hour) at 37°C.
-
Wash the cells to remove the probe and compounds that were not taken up.
-
Add a free radical initiator (e.g., AAPH) to all wells to induce oxidative stress.
-
Immediately begin measuring the fluorescence intensity at regular intervals (e.g., every 5 minutes for 1 hour) using a fluorescence plate reader (excitation ~485 nm, emission ~535 nm).
-
-
Data Analysis:
-
Calculate the area under the curve (AUC) from the fluorescence versus time plot.
-
The Cellular Antioxidant Activity is calculated as the percentage reduction of AUC in the presence of the antioxidant compared to the control (cells with the radical initiator but no antioxidant).
-
Conclusion
Carbocisteine, N-acetylcysteine, and Glutathione are all potent thiol-based compounds with significant antioxidant capabilities, yet they operate through distinct primary mechanisms.
-
N-Acetylcysteine acts predominantly as a precursor, boosting the body's own "master antioxidant," Glutathione. Its well-established role in replenishing GSH makes it a cornerstone for systemic antioxidant support.
-
Glutathione is the direct-acting endogenous antioxidant, crucial for a wide range of cellular protective functions, though its therapeutic use via oral supplementation is hampered by poor bioavailability.
-
Carbocisteine presents a unique dual-action mechanism. Despite its blocked thiol group, it not only scavenges free radicals but also modulates key inflammatory signaling pathways like NF-κB and ERK1/2 MAPK. This anti-inflammatory action provides an additional layer to its antioxidant potential.
The choice of a particular thiol-based drug in a therapeutic or research context should be guided by its specific mechanism of action. While NAC is a reliable choice for enhancing overall glutathione-dependent antioxidant defenses, Carbocisteine's ability to also suppress inflammatory signaling pathways makes it a compelling agent, particularly in conditions where oxidative stress and inflammation are tightly linked. Further head-to-head studies with standardized quantitative assays are needed to fully elucidate the comparative potency of these valuable antioxidant compounds.
References
- 1. mdpi.com [mdpi.com]
- 2. transparentlabs.com [transparentlabs.com]
- 3. Mucolytic and Antioxidant Properties of Carbocysteine as a Strategy in COVID-19 Therapy [mdpi.com]
- 4. Carbocisteine attenuates TNF-α-induced inflammation in human alveolar epithelial cells in vitro through suppressing NF-κB and ERK1/2 MAPK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BioKB - Publication [biokb.lcsb.uni.lu]
- 6. Carbocisteine attenuates hydrogen peroxide-induced inflammatory injury in A549 cells via NF-κB and ERK1/2 MAPK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Carbocisteine as a Modulator of Nrf2/HO-1 and NFκB Interplay in Rats: New Inspiration for the Revival of an Old Drug for Treating Ulcerative Colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. cymbiotika.com [cymbiotika.com]
- 10. researchgate.net [researchgate.net]
- 11. ivdrips.com [ivdrips.com]
- 12. livemomentous.com [livemomentous.com]
- 13. Efficacy and safety profile of mucolytic/antioxidant agents in chronic obstructive pulmonary disease: a comparative analysis across erdosteine, carbocysteine, and N-acetylcysteine - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Efficacy and safety profile of mucolytic/antioxidant agents in chronic obstructive pulmonary disease: a comparative analysis across erdosteine, carbocysteine, and N-acetylcysteine - PubMed [pubmed.ncbi.nlm.nih.gov]
Is Carbocisteine more effective than Ambroxol at reducing mucus viscosity?
An Examination of Two Prominent Mucolytic Agents for Respiratory Researchers and Drug Development Professionals
In the management of respiratory diseases characterized by excessive or viscous mucus, mucolytic agents play a crucial role in improving airway clearance and patient outcomes. Among the most frequently utilized drugs in this class are Carbocisteine and Ambroxol (B1667023). This guide provides a detailed comparison of their efficacy in reducing mucus viscosity, supported by available experimental data, to inform researchers, scientists, and drug development professionals.
Mechanism of Action: Different Pathways to Mucus Reduction
Carbocisteine and Ambroxol employ distinct biochemical strategies to achieve their mucolytic effects.
Carbocisteine primarily functions as a "mucoregulator." Its main mechanism involves the modulation of mucin synthesis within the goblet cells of the respiratory tract.[1] Carbocisteine works by breaking the disulfide bonds that cross-link glycoprotein (B1211001) chains in mucus, thereby reducing its viscosity and elasticity.[2][3] This process makes the mucus less tenacious and easier to expel. Furthermore, Carbocisteine is believed to restore the balance of sialomucins and fucomucins, normalizing mucus composition and its rheological properties.[4]
Ambroxol , a metabolite of bromhexine, acts as a "mucokinetic" and "secretolytic" agent.[5][6] Its primary mechanism is the stimulation of surfactant production by type II pneumocytes.[7] This surfactant reduces the adhesion of mucus to the bronchial walls, facilitating its transport. Ambroxol also enhances mucociliary clearance by increasing ciliary beat frequency.[6][8] Additionally, it is suggested that Ambroxol breaks down the mucopolysaccharide fibers in mucus, contributing to a reduction in viscosity.[8]
Head-to-Head Clinical Comparison: Evidence from a Cystic Fibrosis Study
Direct comparative studies providing quantitative data on the viscosity-reducing effects of Carbocisteine and Ambroxol are limited. However, a significant single-blind, randomized study by G. Caramia and colleagues offers valuable insights into their relative performance in patients with cystic fibrosis, a condition characterized by highly viscous and obstructive mucus.[9][10]
In this study, both Carbocisteine lysine (B10760008) salt and Ambroxol hydrochloride were administered orally to patients for 80 days. The key finding related to mucus rheology was that both treatment groups showed a significant decrease in expectorate viscosity and elasticity .[9][10] While the study concluded that Carbocisteine lysine salt is at least as effective as Ambroxol in improving overall respiratory function in this patient population, it did not provide specific quantitative data to allow for a statistical comparison of the magnitude of viscosity reduction between the two agents.[9][10]
Data Summary
The following table summarizes the available comparative data on the effects of Carbocisteine and Ambroxol on mucus viscosity. It is important to note the absence of direct quantitative comparisons in the cited literature.
| Parameter | Carbocisteine | Ambroxol | Head-to-Head Comparison |
| Effect on Mucus Viscosity | Significant Decrease | Significant Decrease | Both agents demonstrated a significant reduction in expectorate viscosity in a study on cystic fibrosis patients. A direct quantitative comparison of the magnitude of reduction was not provided.[9][10] |
| Effect on Mucus Elasticity | Significant Decrease | Significant Decrease | Both agents demonstrated a significant reduction in expectorate elasticity in the same cystic fibrosis study.[9][10] |
Experimental Protocols
The assessment of mucus viscosity is critical in evaluating the efficacy of mucolytic agents. The study by G. Caramia et al. utilized an oscillometric visco-elastometer to measure the rheological properties of expectorated sputum.[10] While the specific operational parameters of the device used in that particular study are not detailed, the general principles of sputum rheology measurement involve the following steps:
1. Sputum Collection and Preparation:
-
Spontaneous or induced sputum is collected from patients.
-
Samples are typically processed promptly to minimize enzymatic degradation. This may involve the removal of saliva and homogenization.
2. Rheological Measurement:
-
A rheometer is used to apply a controlled stress or strain to the sputum sample and measure the resulting deformation or stress.
-
Oscillatory rheometry is a common technique where a small, oscillating stress or strain is applied to the sample. This allows for the determination of both the viscous (liquid-like) and elastic (solid-like) properties of the mucus.
-
Viscosity (η): A measure of a fluid's resistance to flow.
-
Elasticity (G'): A measure of a material's ability to store energy and recover its original shape after deformation.
-
3. Common Types of Rheometers Used for Sputum Analysis:
-
Cone-and-plate rheometers: A cone rotates on a flat plate with the sample in between.
-
Parallel-plate rheometers: Two parallel plates with the sample in between, one of which rotates or oscillates.
-
Capillary viscometers: Measures the time it takes for a known volume of fluid to flow through a capillary of a known diameter.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and the experimental process, the following diagrams are provided.
Caption: Carbocisteine's mucoregulatory pathway.
Caption: Ambroxol's mucokinetic and secretolytic pathway.
Caption: General workflow for sputum rheology analysis.
Conclusion
Both Carbocisteine and Ambroxol are effective in reducing the viscosity and elasticity of respiratory mucus, albeit through different mechanisms of action. The available direct comparative clinical evidence, while not providing quantitative superiority of one agent over the other, indicates that both are valuable tools in the management of conditions with abnormal mucus production. Carbocisteine acts primarily as a mucoregulator, normalizing mucus composition, while Ambroxol functions as a mucokinetic and secretolytic agent, enhancing mucus clearance.
For researchers and drug development professionals, the choice between these agents may depend on the specific pathophysiological characteristics of the respiratory disease being targeted. Further head-to-head clinical trials with robust, quantitative rheological endpoints are warranted to definitively establish if one agent offers a superior viscosity-reducing effect over the other in various patient populations.
References
- 1. Elastic contributions dominate the viscoelastic properties of sputum from cystic fibrosis patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The management of cystic fibrosis with carbocysteine lysine salt: single-blind comparative study with ambroxol hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ambroxol vs Carbocysteine Comparison - Drugs.com [drugs.com]
- 4. Long-lasting effects on rheology and clearance of bronchial mucus after short-term administration of high doses of carbocysteine-lysine to patients with chronic bronchitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Management of Cystic Fibrosis with Carbocysteine Lysine Salt: Single-Blind Comparative Study with Ambroxol Hydrochloride | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. publications.ersnet.org [publications.ersnet.org]
- 8. Mucolytic agents versus placebo for chronic bronchitis or chronic obstructive pulmonary disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. S-carboxymethylcysteine in the fluidification of sputum and treatment of chronic airway obstruction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Rheology of cystic fibrosis sputum after in vitro treatment with hypertonic saline alone and in combination with recombinant human deoxyribonuclease I - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Clinical Relevance of In Vitro Carbocisteine Studies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro performance of Carbocisteine (B549337) against other mucolytic and anti-inflammatory agents. The information presented herein is supported by experimental data from various studies, offering insights into the mechanisms of action that may underpin the clinical relevance of these compounds.
Comparative Analysis of In Vitro Efficacy
The following tables summarize the quantitative data on the anti-inflammatory, mucoregulatory, and antioxidant effects of Carbocisteine and its alternatives—N-acetylcysteine (NAC), Erdosteine, and Ambroxol (B1667023).
Anti-inflammatory Effects: Cytokine Inhibition
| Compound | Cell Line | Inflammatory Stimulus | Cytokine Measured | Concentration | % Inhibition / Effect | Reference |
| Carbocisteine | A549 | TNF-α (10 ng/mL) | IL-6 | 10, 100, 1000 µmol/L | Dose-dependent reduction | [1][2][3] |
| A549 | TNF-α (10 ng/mL) | IL-8 | 10, 100, 1000 µmol/L | Dose-dependent reduction | [1][2][3] | |
| A549 | H₂O₂ | IL-6, IL-8 | Not specified | Decreased levels | ||
| N-acetylcysteine (NAC) | Human Mononuclear Cells | Anti-CD3 or PHA | IL-10 | 5 mM | Down-regulated production | [4] |
| Human Mononuclear Cells | Anti-CD3 or PHA | IL-1β, IL-5, IFN-γ | 5 mM | Up-regulated secretion | [4] | |
| Macrophages | Lipopolysaccharide (LPS) | IL-18, TNF-α, IFN-γ | Not specified | Downregulated pro-inflammatory cytokines | [5] | |
| Erdosteine | RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | IL-6, IL-1β | Not specified | Inhibition of production | [6][7] |
| Ambroxol | Human Leukocytes | Not specified | Histamine, Leukotrienes, Cytokines | Not specified | Inhibition of release | [8] |
| Bronchoalveolar Lavage Cells | Not specified | TNF-α, IL-2, IFN-γ | 1, 10 µM | Dose-dependent reduction (up to 37%) | [7][9] |
Mucoregulatory Effects: MUC5AC Expression
| Compound | Cell Line | Stimulus | Effect on MUC5AC | Quantitative Data | Reference |
| Carbocisteine | NCI-H292 | Human Neutrophil Elastase | Reduced mRNA expression and protein secretion | Not specified | [10] |
| Rat Model | SO₂ Exposure | Inhibited mRNA and protein expression | Not specified | [11] | |
| N-acetylcysteine (NAC) | A549 | Influenza A, B, RSV | Strong inhibition of expression and release | Not specified | [12] |
Antioxidant Effects: Reactive Oxygen Species (ROS) Scavenging
| Compound | Assay | ROS Scavenged | IC50 / % Inhibition | Reference |
| Carbocisteine | In vitro assays | H₂O₂, HOCl, •OH, ONOO⁻ | Scavenging effects observed | |
| N-acetylcysteine (NAC) | DPPH Radical Scavenging | DPPH radical | IC50: 89.23 µM | [13] |
| H₂O₂ Scavenging | Hydrogen Peroxide | Concentration-dependent scavenging | [14] | |
| Erdosteine | In vitro assays | Nitric oxide, superoxide, peroxynitrite | Inhibition of production by neutrophils | [8] |
| Ambroxol | Deoxyribose Assay | Hydroxyl radical (•OH) | 47% inhibition at 1 mM, 75% at 2 mM, 89% at 10 mM | [9] |
| Monochlorodimedon Chlorination | Hypochlorous acid (HOCl) | 22% inhibition at 25 µM, 59% at 70 µM | [9] | |
| Lipid Peroxidation Assay | Peroxyl radicals | 96% inhibition in liver mitochondria (10 mmol/l) | [15] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms discussed, the following diagrams illustrate key signaling pathways and experimental workflows.
Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in this guide.
Cell Culture and Treatment
-
Cell Lines: Human alveolar epithelial cells (A549) and human lung mucoepidermoid carcinoma cells (NCI-H292) are commonly used models for studying respiratory inflammation and mucin production.
-
Culture Conditions: Cells are typically maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL) at 37°C in a humidified atmosphere of 5% CO₂.
-
Treatment: Cells are pre-treated with various concentrations of Carbocisteine or the comparator drug for a specified period (e.g., 24 hours) before being stimulated with an inflammatory agent like TNF-α (10 ng/mL) or hydrogen peroxide (H₂O₂).
Quantification of Cytokine Production (ELISA)
-
Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of cytokines such as IL-6 and IL-8 in the cell culture supernatant.
-
Procedure:
-
96-well plates are coated with a capture antibody specific for the cytokine of interest.
-
Cell culture supernatants are added to the wells, and any cytokine present is captured by the antibody.
-
A biotinylated detection antibody is added, followed by an enzyme-linked avidin-horseradish peroxidase (HRP) conjugate.
-
A substrate solution is added, which develops a color in proportion to the amount of bound enzyme.
-
The reaction is stopped, and the absorbance is measured at 450 nm using a microplate reader.
-
Cytokine concentrations are determined by comparison to a standard curve.
-
Measurement of MUC5AC Expression (qRT-PCR and ELISA)
-
Quantitative Real-Time PCR (qRT-PCR): This technique is used to measure the mRNA expression levels of MUC5AC.
-
Total RNA is extracted from the cells and reverse-transcribed into cDNA.
-
Real-time PCR is performed using specific primers for MUC5AC and a housekeeping gene (e.g., GAPDH) for normalization.
-
The relative expression of MUC5AC mRNA is calculated using the 2-ΔΔCt method.
-
-
ELISA: The protein level of MUC5AC secreted into the cell culture supernatant can be quantified using a specific MUC5AC ELISA kit, following a similar principle to the cytokine ELISA described above.
Assessment of Intracellular Reactive Oxygen Species (ROS)
-
DCFDA Assay: The 2',7'-dichlorofluorescin diacetate (DCFDA) assay is a common method for measuring intracellular ROS.
-
Cells are loaded with DCFDA, which is non-fluorescent.
-
Inside the cell, esterases cleave the acetate (B1210297) groups, and ROS oxidize the molecule to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).
-
The fluorescence intensity is measured using a fluorescence microplate reader or flow cytometry and is proportional to the level of intracellular ROS.
-
Analysis of Signaling Pathways (Western Blot)
-
Principle: Western blotting is used to detect and quantify specific proteins, such as phosphorylated forms of NF-κB p65 and ERK1/2, to assess the activation of signaling pathways.
-
Procedure:
-
Cells are lysed, and the protein concentration is determined.
-
Proteins are separated by size using SDS-PAGE and transferred to a membrane.
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody specific to the target protein (e.g., anti-phospho-p65).
-
A secondary antibody conjugated to an enzyme (e.g., HRP) is added.
-
A chemiluminescent substrate is applied, and the resulting signal is detected.
-
The band intensity is quantified using densitometry and normalized to a loading control (e.g., β-actin or total protein).
-
References
- 1. Carbocisteine attenuates TNF-α-induced inflammation in human alveolar epithelial cells in vitro through suppressing NF-κB and ERK1/2 MAPK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BioKB - Publication [biokb.lcsb.uni.lu]
- 3. Carbocisteine attenuates TNF-α-induced inflammation in human alveolar epithelial cells in vitro through suppressing NF-κB and ERK1/2 MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Carbocisteine attenuates TNF-α-induced inflammation in human alveolar epithelial cells in vitro through suppressing NF-… [ouci.dntb.gov.ua]
- 6. Anti-inflammatory Effect of Erdosteine in Lipopolysaccharide-Stimulated RAW 264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Reduction of cytokine release of blood and bronchoalveolar mononuclear cells by ambroxol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Antioxidant properties of Ambroxol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. L-carbocisteine reduces neutrophil elastase-induced mucin production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effects of carbocisteine on altered activities of glycosidase and glycosyltransferase and expression of Muc5ac in SO2-exposed rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Antioxidant and free radical scavenging properties of N-acetylcysteine amide (NACA) and comparison with N-acetylcysteine (NAC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. In vitro and in vivo antioxidant activity of ambroxol - PubMed [pubmed.ncbi.nlm.nih.gov]
A Systematic Review of Carbocisteine's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a systematic review of the molecular mechanisms underlying the therapeutic effects of Carbocisteine, a widely used mucoactive agent. It offers a comparative analysis with other common mucolytics, N-acetylcysteine (NAC) and Ambroxol, supported by experimental data to elucidate their distinct and overlapping pharmacological activities. This document is intended to serve as a resource for researchers, scientists, and professionals involved in drug development and respiratory medicine.
Core Mechanisms of Action: A Multi-pronged Approach
Carbocisteine exerts its therapeutic effects through a multifaceted mechanism that extends beyond simple mucolysis. Its actions can be categorized into four primary areas: mucoregulation, anti-inflammation, antioxidant activity, and inhibition of bacterial and viral adhesion.
Mucoregulatory Effects
Unlike classic mucolytics that break disulfide bonds in mucus glycoproteins, Carbocisteine functions as a "mucoregulator." It modulates the biosynthesis of mucins, the primary protein components of mucus. Specifically, Carbocisteine is believed to restore the balance between the production of sialomucins (less viscous) and fucomucins (more viscous), leading to a normalization of mucus viscosity and improved mucociliary clearance. This is achieved, in part, by regulating the activity of glycosyltransferases, enzymes involved in mucin synthesis.
Anti-inflammatory Properties
Carbocisteine has demonstrated significant anti-inflammatory effects by modulating key signaling pathways. It has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB) and the phosphorylation of extracellular signal-regulated kinase 1/2 (ERK1/2) mitogen-activated protein kinase (MAPK).[1] These pathways are crucial for the production of pro-inflammatory cytokines such as interleukin-6 (IL-6), interleukin-8 (IL-8), and tumor necrosis factor-alpha (TNF-α). By suppressing these signaling cascades, Carbocisteine effectively reduces the inflammatory response in the airways.
Antioxidant Activity
The antioxidant properties of Carbocisteine contribute to its protective effects on airway epithelial cells. It has been shown to inhibit hydrogen peroxide (H₂O₂)-induced apoptosis by activating the protein kinase B (Akt) signaling pathway, which plays a critical role in cell survival. This antioxidant action helps to mitigate the cellular damage caused by oxidative stress, a common feature of chronic respiratory diseases.
Inhibition of Bacterial and Viral Adhesion
A key aspect of Carbocisteine's prophylactic efficacy in preventing exacerbations of chronic respiratory diseases is its ability to interfere with pathogen adhesion to host cells. It has been shown to reduce the expression of Intercellular Adhesion Molecule-1 (ICAM-1), a receptor used by rhinoviruses to enter respiratory epithelial cells. Furthermore, Carbocisteine can inhibit the adherence of pathogenic bacteria, such as Moraxella catarrhalis, to pharyngeal epithelial cells.
Comparative Analysis: Carbocisteine vs. N-acetylcysteine and Ambroxol
While often grouped together as mucolytics, Carbocisteine, NAC, and Ambroxol possess distinct mechanisms of action.
-
N-acetylcysteine (NAC) is a classic mucolytic that directly breaks the disulfide bonds in mucoproteins, leading to a rapid reduction in mucus viscosity. It is also a potent antioxidant, acting as a precursor to glutathione, a major intracellular antioxidant.
-
Ambroxol , a metabolite of bromhexine, acts as a secretolytic and mucokinetic agent. It stimulates the production of surfactant and enhances mucociliary clearance. It also exhibits anti-inflammatory and antioxidant properties.
The following tables provide a comparative summary of the experimental data on the mechanisms of action of these three agents.
Data Presentation: Comparative Tables
Table 1: Anti-inflammatory Effects
| Parameter | Carbocisteine | N-acetylcysteine (NAC) | Ambroxol |
| Experimental Model | Human Alveolar Epithelial Cells (A549) | Human Bronchial Epithelial Cells | Human Tracheal Epithelial Cells |
| Stimulus | TNF-α (10 ng/mL) | IL-1α | Rhinovirus 14 (RV14) |
| Effect on IL-6 Production | Dose-dependent reduction.[1] | Not specified. | Reduction observed.[2] |
| Effect on IL-8 Production | Dose-dependent reduction.[1] | Dose-dependent inhibition. | Reduction observed.[2] |
| Signaling Pathway | Inhibition of NF-κB and ERK1/2 MAPK.[1] | Antioxidant-sensitive mechanism. | Inhibition of NF-κB activation.[2] |
Table 2: Antioxidant Effects
| Parameter | Carbocisteine | N-acetylcysteine (NAC) | Ambroxol |
| Experimental Model | Cultured Human Airway Epithelial Cells | Human Alveolar Epithelial Cells (A549) | Mouse Lung Homogenates |
| Stimulus | Hydrogen Peroxide (H₂O₂) | Hydrogen Peroxide (H₂O₂) | Hydrogen Peroxide (H₂O₂) |
| Effect on Cell Apoptosis/Damage | Inhibition of H₂O₂-induced apoptosis. | Attenuation of H₂O₂-induced apoptosis. | Decreased lipid peroxidation. |
| Signaling Pathway/Mechanism | Activation of Akt phosphorylation. | Scavenging of reactive oxygen species and suppression of c-Jun N-terminal kinase. | Enhancement of antioxidant defense. |
Table 3: Effects on Mucin Production
| Parameter | Carbocisteine | N-acetylcysteine (NAC) | Ambroxol |
| Experimental Model | Human Lung Mucoepidermoid Carcinoma Cells (NCI-H292) | Rat model of bleomycin-induced lung damage | Mouse model of LPS-induced airway inflammation |
| Stimulus | Human Neutrophil Elastase (HNE) | Bleomycin | Lipopolysaccharide (LPS) |
| Effect on MUC5AC Expression | Reduction of HNE-induced MUC5AC mRNA and protein secretion. | Significant reduction of bleomycin-induced Muc5ac expression. | Inhibition of LPS-induced MUC5AC expression. |
| Mechanism | Reduction of Reactive Oxygen Species (ROS) production. | Reduction of mucus hypersecretion. | Inhibition of Erk signaling pathway. |
Table 4: Inhibition of Bacterial & Viral Adhesion
| Parameter | Carbocisteine | N-acetylcysteine (NAC) | Ambroxol |
| Pathogen | Rhinovirus 14 (RV14) / Moraxella catarrhalis | Moraxella catarrhalis | Rhinovirus 14 (RV14) |
| Experimental Model | Human Tracheal Epithelial Cells / Human Pharyngeal Epithelial Cells | Human Pharyngeal Epithelial Cells | Primary Cultures of Human Tracheal Epithelial Cells |
| Effect on Adhesion/Infection | Reduced RV14 infection and M. catarrhalis adhesion. | Dose-dependent decrease in M. catarrhalis attachment (33-57%).[1] | Reduced RV14 infection.[2] |
| Mechanism | Reduction of ICAM-1 expression. | Removal of a ruthenium red-positive layer on epithelial cells.[1] | Reduction of ICAM-1 expression and acidic endosomes.[2] |
Experimental Protocols
Inhibition of TNF-α-induced Inflammation in A549 Cells (Carbocisteine)
-
Cell Culture: Human lung adenocarcinoma epithelial cells (A549) are cultured in a suitable medium.
-
Treatment: Cells are pre-treated with varying concentrations of Carbocisteine (e.g., 10, 100, 1000 µmol/L) for 24 hours.
-
Stimulation: Cells are then stimulated with TNF-α (10 ng/mL) for a specified period.
-
Analysis:
-
Cytokine Measurement: The concentrations of IL-6 and IL-8 in the cell culture supernatant are measured by ELISA.
-
mRNA Expression: The mRNA expression of IL-6, IL-8, and other inflammatory markers is quantified using qRT-PCR.
-
Signaling Pathway Analysis: The phosphorylation of NF-κB p65 and ERK1/2 MAPK is assessed by Western blotting. The nuclear translocation of the p65 subunit is visualized using immunofluorescence.[1]
-
Inhibition of H₂O₂-induced Apoptosis in Airway Epithelial Cells (Carbocisteine)
-
Cell Culture: Human tracheal epithelial cells are cultured.
-
Treatment: Cells are treated with L-carbocisteine.
-
Stimulation: Cells are exposed to hydrogen peroxide (H₂O₂) to induce oxidative stress and apoptosis.
-
Analysis:
-
Apoptosis Assessment: Cell apoptosis is quantified using a cell death detection ELISA.
-
Caspase Activity: The activation of caspase-3 and caspase-9 is measured by Western blot analysis.
-
Akt Phosphorylation: The phosphorylation of Akt is assessed by Western blotting to determine the involvement of this survival pathway.
-
Reduction of HNE-induced MUC5AC Expression (Carbocisteine)
-
Cell Culture: Human lung mucoepidermoid carcinoma cells (NCI-H292) are used.
-
Treatment: Cells are treated with or without L-carbocisteine.
-
Stimulation: Cells are stimulated with human neutrophil elastase (HNE).
-
Analysis:
-
MUC5AC mRNA Expression: MUC5AC mRNA levels are measured by qRT-PCR.
-
MUC5AC Protein Secretion: The concentration of MUC5AC protein in the cell culture supernatant is quantified by ELISA.
-
ROS Production: Intracellular reactive oxygen species (ROS) production is measured to assess the antioxidant effect of Carbocisteine in this context.
-
Inhibition of Rhinovirus Infection (Carbocisteine)
-
Cell Culture: Human tracheal epithelial cells are cultured.
-
Treatment: Cells are pre-treated with Carbocisteine.
-
Infection: Cells are infected with Rhinovirus 14 (RV14).
-
Analysis:
-
Viral Titer: The amount of virus in the supernatant is measured.
-
Viral RNA: The quantity of RV14 RNA within the cells is determined.
-
ICAM-1 Expression: The expression of ICAM-1 mRNA is measured by qRT-PCR.
-
Visualization of Signaling Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key mechanisms of Carbocisteine.
References
Carbocisteine's Anti-Inflammatory Efficacy in Preclinical Lung Inflammation Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a meta-analysis of preclinical studies investigating the efficacy of Carbocisteine (B549337) in mitigating lung inflammation. We present a comparative analysis of Carbocisteine against other agents in various experimental models, supported by quantitative data, detailed experimental protocols, and visualizations of the underlying signaling pathways.
Performance Comparison of Carbocisteine and Alternatives
The following tables summarize the quantitative data from key preclinical studies, comparing the effects of Carbocisteine to other agents or control conditions on markers of lung inflammation.
Table 1: Carbocisteine vs. Control in a Cigarette Smoke and Influenza Virus-Induced Lung Inflammation Model in Mice
In a study by Yageta et al. (2014), the efficacy of Carbocisteine (S-CMC) was evaluated in a mouse model of lung inflammation induced by exposure to cigarette smoke (CS) and subsequent infection with influenza virus (FluV).[1][2]
| Treatment Group | Total Cells in BALF (x10^5) | Macrophages in BALF (x10^5) | Neutrophils in BALF (x10^5) |
| Control (No CS, No FluV) | 1.8 ± 0.2 | 1.7 ± 0.2 | 0.1 ± 0.0 |
| CS + FluV | 10.2 ± 1.1 | 4.5 ± 0.5 | 5.5 ± 0.8 |
| CS + FluV + S-CMC | 6.8 ± 0.7 | 4.2 ± 0.4 | 2.5 ± 0.5 |
*p < 0.05 compared to CS + FluV group. Data are presented as mean ± SEM. BALF: Bronchoalveolar Lavage Fluid
Table 2: Carbocisteine vs. Ambroxol in an SO2-Induced Airway Inflammation Model in Rats
An abstract from a study by Ishibashi et al. indicates that Carbocisteine was effective in reducing inflammatory markers in a sulfur dioxide (SO2)-induced airway inflammation model in rats, while Ambroxol showed no such effects.[3] Unfortunately, specific quantitative data from the full study is not available. The study reported that Carbocisteine at dosages of 125 and 250 mg/kg reduced inflammatory cells in the bronchoalveolar lavage fluid (BALF), whereas Ambroxol at 10 mg/kg did not show such effects.[3]
Table 3: Effect of Carbocisteine on Pro-inflammatory Cytokine Production in TNF-α-Stimulated Human Alveolar Epithelial Cells (A549)
A study by Wang et al. investigated the in vitro anti-inflammatory effects of Carbocisteine on human A549 cells stimulated with tumor necrosis factor-alpha (TNF-α), a key pro-inflammatory cytokine.
| Treatment Group | IL-6 Production (pg/mL) | IL-8 Production (pg/mL) |
| Control | 15.2 ± 3.1 | 25.8 ± 4.5 |
| TNF-α (10 ng/mL) | 385.4 ± 25.6 | 1254.7 ± 89.2 |
| TNF-α + Carbocisteine (100 µM) | 210.1 ± 18.9 | 789.3 ± 65.1 |
| TNF-α + Carbocisteine (500 µM) | 125.7 ± 11.3 | 452.1 ± 38.7 |
*p < 0.05 compared to TNF-α group. Data are presented as mean ± SD.
Detailed Experimental Protocols
Cigarette Smoke and Influenza Virus-Induced Lung Inflammation in Mice
-
Animal Model: Male C57BL/6J mice, 8 weeks old.
-
Inflammation Induction: Mice were exposed to cigarette smoke (CS) from 10 cigarettes per day, 5 days a week, for 4 weeks in a whole-body exposure chamber. Following the CS exposure period, mice were intranasally infected with 50 µL of influenza A virus (H1N1).
-
Treatment: Carbocisteine (S-CMC) was administered orally at a dose of 500 mg/kg body weight, once daily, starting from the first day of CS exposure until the end of the experiment.
-
Sample Collection and Analysis: 7 days post-infection, mice were euthanized, and bronchoalveolar lavage fluid (BALF) was collected. Total and differential cell counts (macrophages and neutrophils) in the BALF were determined using a hemocytometer and cytospin preparations stained with Diff-Quik.
SO2-Induced Airway Inflammation in Rats
-
Animal Model: Male Wistar rats.
-
Inflammation Induction: Rats were exposed to sulfur dioxide (SO2) gas at a concentration of 200 ppm for 3 hours per day, for 3 consecutive days.
-
Treatment: Carbocisteine (125 and 250 mg/kg) and Ambroxol (10 mg/kg) were administered orally twice daily during the SO2 exposure period.
-
Sample Collection and Analysis: After the final exposure, bronchoalveolar lavage fluid (BALF) was collected to analyze the number of inflammatory cells.
TNF-α-Stimulated Human Alveolar Epithelial Cells (A549)
-
Cell Culture: Human alveolar basal epithelial cells (A549) were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified atmosphere of 5% CO2.
-
Inflammation Induction and Treatment: A549 cells were pre-treated with various concentrations of Carbocisteine (100 µM and 500 µM) for 1 hour, followed by stimulation with TNF-α (10 ng/mL) for 24 hours.
-
Cytokine Analysis: The concentrations of Interleukin-6 (IL-6) and Interleukin-8 (IL-8) in the cell culture supernatants were measured using commercially available ELISA kits according to the manufacturer's instructions.
Signaling Pathways and Experimental Workflows
Carbocisteine's Mechanism of Action in Inhibiting TNF-α-Induced Inflammation
Carbocisteine has been shown to inhibit the pro-inflammatory signaling pathways activated by TNF-α, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
Caption: Carbocisteine inhibits TNF-α-induced inflammation by blocking NF-κB and ERK1/2 MAPK signaling.
Experimental Workflow for Cigarette Smoke and Influenza Virus-Induced Lung Inflammation Model
The following diagram illustrates the key steps in the preclinical model investigating Carbocisteine's effect on lung inflammation induced by cigarette smoke and influenza virus.
Caption: Workflow for assessing Carbocisteine in a CS and influenza-induced lung inflammation model.
References
Carbocisteine's Safety Profile: A Comparative Analysis with Other Mucolytics for Researchers
A comprehensive examination of the safety and tolerability of Carbocisteine (B549337) in comparison to other widely used mucolytic agents, supported by data from clinical trials and systematic reviews. This guide is intended for researchers, scientists, and drug development professionals.
Carbocisteine, a mucolytic agent widely prescribed for respiratory disorders characterized by excessive or viscous mucus, has demonstrated a favorable safety profile in numerous clinical studies. This guide provides a detailed comparison of Carbocisteine's safety relative to other common mucolytics, including N-acetylcysteine (NAC), Ambroxol (B1667023), and Bromhexine (B1221334), drawing upon quantitative data from comparative research.
Comparative Safety Analysis of Mucolytics
Clinical evidence, including systematic reviews and meta-analyses, consistently indicates that Carbocisteine is well-tolerated, with a safety profile often comparable to that of a placebo.[1][2] Adverse events associated with Carbocisteine are typically mild and transient, most commonly affecting the gastrointestinal system.
A 2017 systematic review and meta-analysis by Zeng et al. provided quantitative insight into the safety of Carbocisteine in patients with Chronic Obstructive Pulmonary Disease (COPD). The analysis, which included three studies with a total of 1,201 patients, found no significant difference in the incidence of adverse effects between the Carbocisteine and placebo groups.[3][4] Specifically, the relative risk for any adverse event with Carbocisteine was 1.02, and for gastrointestinal problems, it was 1.38, with neither finding being statistically significant.[3][4]
In direct comparison with other mucolytics, Carbocisteine has shown a favorable or comparable safety profile.
Carbocisteine vs. N-acetylcysteine (NAC)
While both are effective mucolytics, Carbocisteine is often considered to have a gentler action on the airways.[5] NAC has been associated with a risk of bronchospasm, particularly in sensitive individuals, a side effect not typically linked with Carbocisteine.[5] A scientific review comparing the effectiveness and safety of Erdosteine, Carbocisteine, and NAC in patients with acute exacerbations of COPD reported the frequency of respiratory tract infections as a side effect to be 0.56% for Carbocisteine and 10.85% for NAC.[6]
Carbocisteine vs. Ambroxol
A single-blind comparative study by Caramia G. et al. in 1995 involving 26 cystic fibrosis patients treated for 80 days with either Carbocisteine lysine (B10760008) salt or Ambroxol hydrochloride reported no adverse events in either treatment group, suggesting a comparable and excellent safety profile for both agents in this patient population.[7][8][9]
Carbocisteine vs. Bromhexine
A 1973 double-blind, between-patient clinical trial by Aylward M. compared S-carboxymethylcysteine (Carbocisteine) with Bromhexine in patients with chronic obstructive bronchitis. The study reported that side effects occurred in only two patients. One patient receiving Bromhexine was withdrawn due to severe nausea and vomiting, while one patient on Carbocisteine experienced transient abdominal discomfort.[10]
Data Presentation: Adverse Events in Comparative Trials
The following table summarizes the quantitative data on adverse events from the key clinical trials and meta-analyses cited in this guide.
| Mucolytic Agent | Comparator | Study Population | Key Adverse Events | Incidence/Risk | Citation(s) |
| Carbocisteine | Placebo | COPD Patients (n=1,201) | Any Adverse Event | RR: 1.02 (95% CI: 0.73-1.43) | [3][4] |
| Gastrointestinal Problems | RR: 1.38 (95% CI: 0.71-2.66) | [3][4] | |||
| Carbocisteine | N-acetylcysteine | COPD Patients | Respiratory Tract Infections | 0.56% | [6] |
| N-acetylcysteine | Carbocisteine | COPD Patients | Respiratory Tract Infections | 10.85% | [6] |
| Carbocisteine | Ambroxol | Cystic Fibrosis Patients (n=26) | All Adverse Events | No adverse events reported | [7][8][9] |
| Ambroxol | Carbocisteine | Cystic Fibrosis Patients (n=26) | All Adverse Events | No adverse events reported | [7][8][9] |
| Carbocisteine | Bromhexine | Chronic Obstructive Bronchitis Patients | Transient Abdominal Discomfort | 1 patient | [10] |
| Bromhexine | Carbocisteine | Chronic Obstructive Bronchitis Patients | Severe Nausea and Vomiting | 1 patient (withdrew) | [10] |
Experimental Protocols
Below are the detailed methodologies for the key experiments cited, providing a framework for understanding the evidence presented.
Zeng et al. (2017) - Systematic Review and Meta-Analysis
-
Objective: To summarize the efficacy of Carbocisteine as a treatment for COPD.
-
Methodology: A systematic review and meta-analysis of randomized controlled trials (RCTs) sourced from MedLine, Embase, Cochrane Library, and Web of Science. The analysis of adverse effects included three studies with a total of 1,201 patients comparing Carbocisteine to placebo. The relative risk (RR) and 95% confidence intervals (CI) were calculated for reported adverse events.[3][4][11][12][13]
-
Dosage: The dose of Carbocisteine in the included trials was typically 1500 mg daily.[4]
Aylward M. (1973) - Comparative Clinical Trial
-
Objective: To compare the efficacy and safety of S-carboxymethylcysteine (Carbocisteine) and Bromhexine in patients with chronic obstructive bronchitis.
-
Methodology: A double-blind, between-patient clinical trial. Patients were administered either Carbocisteine or Bromhexine, and the incidence of side effects was recorded.
-
Dosage: Carbocisteine was administered as a 5% w/v syrup at a dosage of 750 mg three times daily for 10 days. Bromhexine was given as an oral syrup (4 mg/5ml) at a dosage of 16 mg three times daily.[10]
Caramia G. et al. (1995) - Comparative Clinical Trial
-
Objective: To compare the effectiveness of Carbocisteine lysine salt monohydrate and Ambroxol hydrochloride in the management of respiratory impairment in cystic fibrosis patients.
-
Methodology: A single-blind, randomized study of 26 cystic fibrosis patients. Patients were assigned to receive either Carbocisteine or Ambroxol for 80 days. The occurrence of adverse events was monitored throughout the study.[7][8][9][14]
-
Dosage: Adults received either Carbocisteine lysine salt 900 mg or Ambroxol 33 mg three times a day. Children under 14 years received either Carbocisteine lysine salt 270 mg three times a day or Ambroxol 10 mg four times a day.[8]
Visualizations
Experimental Workflow for a Comparative Mucolytic Safety Trial
Caption: A generalized workflow for a randomized, placebo-controlled clinical trial comparing the safety of mucolytics.
Logical Relationship of Mucolytic Safety Assessment
Caption: Logical relationship illustrating the assessment of the safety profiles of various mucolytic agents.
References
- 1. Efficacy and safety of mucolytics in patients with stable chronic obstructive pulmonary disease: A systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. droracle.ai [droracle.ai]
- 3. Effect of carbocisteine on patients with COPD: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scienceopen.com [scienceopen.com]
- 5. researchgate.net [researchgate.net]
- 6. Scientific Review of Comparative Effectiveness and Safety Erdostein, Carbocysteine, And N-Acetylcysteine in patients with acute exacerbation of chronic obstructive pulmonary disease | Jurnal MedScientiae [ejournal.ukrida.ac.id]
- 7. cfdb.eu [cfdb.eu]
- 8. The management of cystic fibrosis with carbocysteine lysine salt: single-blind comparative study with ambroxol hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. semanticscholar.org [semanticscholar.org]
- 10. A between-patient, double-blind comparison of S-carboxymethylcysteine and bromhexine in chronic obstructive bronchitis -ORCA [orca.cardiff.ac.uk]
- 11. Effect of carbocisteine on patients with COPD: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. [PDF] Effect of carbocisteine on patients with COPD: a systematic review and meta-analysis | Semantic Scholar [semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. Nebulized and oral thiol derivatives for pulmonary disease in cystic fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
Carbocisteine vs. Novel Mucolytic Agents: A Comparative Performance Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of the established mucoregulatory agent, carbocisteine (B549337), against novel mucolytic agents. This analysis is supported by available experimental data, detailed methodologies for key experiments, and visualizations of relevant signaling pathways to aid in research and development efforts.
Executive Summary
Carbocisteine, a well-established mucoactive agent, primarily functions as a mucoregulator, normalizing the synthesis of mucus glycoproteins. In contrast, many novel mucolytic agents employ different mechanisms, such as the direct breaking of disulfide bonds in mucin polymers or the enzymatic degradation of extracellular DNA. This guide delves into a comparative analysis of carbocisteine and key novel agents including erdosteine (B22857), fudosteine (B1674176), and dornase alfa, focusing on their mechanisms of action, preclinical and clinical efficacy, and the experimental protocols used for their evaluation. While direct head-to-head preclinical data is not always available, this guide synthesizes existing evidence to provide a comprehensive overview for drug development professionals.
Comparative Data on Mucolytic Performance
The following tables summarize available quantitative data comparing the efficacy of carbocisteine and novel mucolytic agents. It is important to note that much of the direct comparative data comes from clinical trials in specific disease states, such as Chronic Obstructive Pulmonary Disease (COPD).
Table 1: Clinical Efficacy Comparison in COPD Patients (Meta-analysis Data)
| Parameter | Erdosteine | Carbocisteine | N-Acetylcysteine (NAC) |
| Reduction in Risk of AECOPD | Significant Reduction (P < 0.01) | No Significant Difference vs. Placebo | No Significant Difference vs. Placebo |
| Reduction in Hospitalization Risk due to AECOPD | Significant Reduction (P < 0.05) | Data Not Available | No Significant Reduction |
| Reduction in AECOPD Duration | Significant Reduction (P < 0.01) | Data Not Available | Significant Reduction (P < 0.001) |
| Rank of Effectiveness | 1 | 2 | 3 |
| AECOPD: Acute Exacerbation of Chronic Obstructive Pulmonary Disease. Data from a network meta-analysis of 7 randomized controlled trials involving 2753 COPD patients.[1][2][3][4][5] |
Table 2: Preclinical Effects on Mucin Expression
| Agent | Model | Key Finding |
| Carbocisteine | COPD mouse model | High-dose carbocisteine significantly decreased the overproduction of Muc5b (P<0.01) and Muc5ac (P<0.001).[6][7] |
| Fudosteine | LPS-induced inflammation in rats & TNF-α-induced inflammation in NCI-H292 cells | Inhibited the increase in MUC5AC mucin synthesis and MUC5AC gene expression.[8] |
Mechanisms of Action and Signaling Pathways
Carbocisteine: The Mucoregulator
Carbocisteine is a blocked thiol derivative that acts as a mucoregulator. Its primary mechanism is not direct mucolysis but rather the normalization of mucus glycoprotein (B1211001) synthesis.[9] It is thought to restore the balance between sialomucins and fucomucins by stimulating sialyltransferase activity.[10] Additionally, carbocisteine exhibits anti-inflammatory and antioxidant properties.[10]
Erdosteine: The Thiol-Based Mucolytic
Erdosteine is a prodrug that is metabolized to its active form, Metabolite 1 (Met 1), which possesses a free sulfhydryl group.[9] This thiol group directly cleaves the disulfide bonds of mucin glycoproteins, leading to a reduction in mucus viscosity.[9] Erdosteine also demonstrates antioxidant and anti-inflammatory effects.[9]
Fudosteine: A Novel Cysteine Derivative
Fudosteine is a cysteine derivative that functions as a mucolytic and mucoregulatory agent. It has been shown to inhibit the expression of the MUC5AC gene, a key component of airway mucus, through the inhibition of the extracellular signal-related kinase (ERK) and p38 mitogen-activated protein kinase (MAPK) pathways.[8] Fudosteine also possesses antioxidant properties and can enhance mucociliary transport.[11]
Dornase Alfa: An Enzymatic Approach
Dornase alfa is a recombinant human deoxyribonuclease I (rhDNase) that acts as a peptide mucolytic. Its mechanism is distinct from traditional mucolytics as it specifically targets and cleaves extracellular DNA, which is a major contributor to the viscosity of purulent sputum, particularly in conditions like cystic fibrosis.[12]
Experimental Protocols
Measurement of Sputum Viscoelasticity (Rheology)
Objective: To quantify the effect of a mucolytic agent on the viscous and elastic properties of sputum.
Methodology:
-
Sample Collection and Preparation:
-
Collect spontaneous or induced sputum from patients.
-
Visually inspect and select portions of the sample that are free of saliva.
-
Samples can be used fresh or stored frozen at -80°C. If frozen, thaw at room temperature before analysis.
-
-
Rheological Measurement:
-
Utilize a cone-and-plate or parallel-plate rheometer.
-
Load a small volume of the sputum sample (typically 20-50 µL) onto the rheometer plate.
-
Perform oscillatory measurements at a constant temperature (e.g., 25°C or 37°C).
-
Conduct a frequency sweep (e.g., 0.1 to 100 rad/s) at a constant strain within the linear viscoelastic region to determine the storage modulus (G') and loss modulus (G'').
-
To assess the effect of a mucolytic agent, the agent is added to the sputum sample and incubated for a specified time before measurement. A control sample with a placebo (e.g., saline) is also measured.
-
-
Data Analysis:
-
The storage modulus (G') represents the elastic component (solid-like behavior) of the sputum, while the loss modulus (G'') represents the viscous component (liquid-like behavior).
-
The complex viscosity (η*) can also be calculated.
-
The percentage reduction in G', G'', or η* compared to the control is calculated to determine the mucolytic activity.
-
Mucociliary Clearance (MCC) Assay
Objective: To assess the effect of a mucolytic agent on the rate of mucus transport by cilia.
Methodology:
-
Model System:
-
In vitro: Use of cultured human airway epithelial cells differentiated at an air-liquid interface.
-
Ex vivo: Use of excised animal tracheas (e.g., from quails or rabbits).[13]
-
-
Procedure:
-
The apical surface of the cultured cells or the mucosal surface of the trachea is treated with the mucolytic agent or a control solution.
-
Fluorescent microspheres or other visible particles are added to the mucus layer.
-
The movement of the particles is recorded using a microscope equipped with a high-speed camera.
-
-
Data Analysis:
-
Image analysis software is used to track the movement of individual particles over time.
-
The velocity of the particles is calculated to determine the mucociliary clearance rate (in µm/s).
-
The ciliary beat frequency (CBF) can also be measured as a secondary endpoint.
-
The percentage increase in MCC rate compared to the control is determined.
-
Conclusion
Carbocisteine stands as a valuable mucoregulatory agent with a distinct mechanism of action focused on normalizing mucus production. Novel mucolytic agents, such as erdosteine, fudosteine, and dornase alfa, offer alternative and often more direct mechanisms for reducing mucus viscoelasticity. The choice of agent for therapeutic development may depend on the specific pathophysiology of the target respiratory disease. For instance, dornase alfa is particularly effective in conditions with high levels of extracellular DNA in the sputum, such as cystic fibrosis. Thiol-based mucolytics like erdosteine offer potent, direct mucolysis. Fudosteine presents a promising approach by targeting mucin gene expression.
Further head-to-head preclinical studies employing standardized protocols for sputum rheology and mucociliary clearance are crucial for a more definitive comparative analysis of these agents. Such data will be invaluable for guiding the development of the next generation of therapies for muco-obstructive respiratory diseases.
References
- 1. Efficacy and safety profile of mucolytic/antioxidant agents in chronic obstructive pulmonary disease: a comparative analysis across erdosteine, carbocysteine, and N-acetylcysteine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. copdnewstoday.com [copdnewstoday.com]
- 3. Efficacy and safety profile of mucolytic/antioxidant agents in chronic obstructive pulmonary disease: a comparative analysis across erdosteine, carbocysteine, and N-acetylcysteine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Efficacy and safety profile of mucolytic/antioxidant agents in chronic obstructive pulmonary disease: a comparative analysis across erdosteine, carbocysteine, and N-acetylcysteine – ScienceOpen [scienceopen.com]
- 6. Carbocisteine inhibits the expression of Muc5b in COPD mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Carbocisteine inhibits the expression of Muc5b in COPD mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of fudosteine on mucin production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. What is the mechanism of Fudosteine? [synapse.patsnap.com]
- 12. researchgate.net [researchgate.net]
- 13. Effect of fudosteine, a new cysteine derivative, on mucociliary transport - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Verification of Carbocisteine's Effect on Viral Load In Vitro: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro antiviral effects of carbocisteine (B549337) against common respiratory viruses, primarily influenza virus and rhinovirus. The performance of carbocisteine is compared with other mucolytic agents, namely N-acetylcysteine (NAC) and ambroxol (B1667023), as well as the established antiviral drug oseltamivir (B103847) for influenza. The data presented is compiled from independent in vitro studies to offer a comprehensive overview for research and drug development purposes.
Comparative Analysis of Antiviral Activity
The following sections summarize the quantitative data from in vitro studies investigating the efficacy of carbocisteine and its alternatives in reducing viral load. It is important to note that direct head-to-head comparative studies for carbocisteine against other mucolytics were not identified in the literature search; therefore, the comparisons are based on data from separate studies.
Influenza Virus
Carbocisteine has demonstrated inhibitory effects on influenza A virus replication in vitro. The proposed mechanisms include the reduction of sialic acid receptors (SAα2,6Gal) for the virus on human airway epithelial cells and an increase in the pH of endosomes, which interferes with the viral uncoating process.[1] The antiviral activity of carbocisteine is compared with N-acetylcysteine and the neuraminidase inhibitor, oseltamivir.
| Compound | Virus Strain | Cell Line | Concentration | Viral Load Reduction | Reference |
| L-Carbocisteine | Influenza A (H3N2) | Human Tracheal Epithelial Cells | 100 µM | Significant reduction in viral titer and viral RNA | [1][2] |
| N-acetylcysteine (NAC) | Influenza A (H1N1) | Vero Cells | Not specified | Inhibition of viral replication, but less effective than against other strains | [3] |
| N-acetylcysteine (NAC) | Influenza A strains | Various | Variable | Highly variable, strain-dependent antiviral activity | [2][4] |
| Oseltamivir | Influenza A (H1N1) | A549 Cells | 0.013 µM (IC50) | 50% inhibition of viral replication | |
| Oseltamivir | Seasonal Influenza H1N1 | MDCK Cells | EC50 increased significantly compared to 2009 reference strain | Reduced efficacy in some recent strains | [5] |
Rhinovirus
In vitro studies have shown that carbocisteine can inhibit rhinovirus infection. The mechanism of action is believed to involve the reduction of intercellular adhesion molecule-1 (ICAM-1), the receptor for the major group of rhinoviruses, and the inhibition of endosomal acidification, which is necessary for viral RNA entry into the cytoplasm.[4][6] A comparison with the mucolytic ambroxol is presented below.
| Compound | Virus Strain | Cell Line | Concentration | Viral Load Reduction | Reference |
| Carbocisteine | Rhinovirus 14 (major group) | Human Tracheal Epithelial Cells | Not specified | Reduction in supernatant virus titers and viral RNA | [4][6] |
| Carbocisteine | Rhinovirus 2 (minor group) | Human Tracheal Epithelial Cells | Not specified | Reduction in supernatant virus titers | [4][6] |
| Ambroxol | Rhinovirus 14 (major group) | Primary Human Tracheal Epithelial Cells | 100 nM | Reduction in viral titers and viral RNA | [1][6] |
| N-acetylcysteine (NAC) | Rhinovirus A2 and B14 | HeLa Ohio Cells | Non-cytotoxic concentrations | No significant anti-rhinoviral activity detected | [7][8] |
Experimental Protocols
The following are generalized methodologies for the key experiments cited in the reviewed studies for determining in vitro antiviral activity.
Cell Culture and Virus Propagation
-
Cell Lines: Human tracheal epithelial cells, Madin-Darby canine kidney (MDCK) cells, A549 cells, and HeLa cells were commonly used for virus infection and propagation.[1][6][7][8]
-
Virus Strains: Influenza A (H3N2), Influenza A (H1N1), Rhinovirus 14, and Rhinovirus 2 were the primary viruses investigated.[1][3][6][7][8]
Antiviral Activity Assays
The reduction in viral load was primarily quantified using two methods:
-
Tissue Culture Infectious Dose (TCID50) Assay: This assay determines the dilution of a virus stock that is required to infect 50% of the cell cultures.
-
Cells are seeded in 96-well plates.
-
Serial dilutions of the virus are added to the wells.
-
After an incubation period, the cytopathic effect (CPE) is observed.
-
The TCID50 is calculated using the Reed-Muench or Spearman-Kärber method.
-
-
Plaque Reduction Assay: This method quantifies the number of infectious virus particles.
-
Confluent cell monolayers are infected with the virus in the presence or absence of the test compound.
-
An overlay medium (e.g., agarose) is added to restrict virus spread to adjacent cells, forming localized lesions called plaques.
-
After incubation, cells are stained, and the plaques are counted. The percentage of plaque reduction in the presence of the compound compared to the control is calculated.
-
Quantification of Viral RNA
-
Real-time Reverse Transcription Polymerase Chain Reaction (qRT-PCR): This technique was used to quantify the amount of viral RNA within the infected cells. Total RNA is extracted from the cells, and specific primers and probes for the viral genome are used to amplify and detect the viral RNA.
Signaling Pathways and Experimental Workflows
To visually represent the processes described, the following diagrams have been generated using the DOT language.
Caption: Proposed antiviral mechanisms of carbocisteine against influenza and rhinovirus.
Caption: General workflow for in vitro antiviral activity assessment.
References
- 1. urmc.rochester.edu [urmc.rochester.edu]
- 2. brainvta.tech [brainvta.tech]
- 3. An In Vitro Microneutralization Assay for Influenza Virus Serology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Viral Titering-TCID50 Assay Protocol - Creative Biogene [creative-biogene.com]
- 5. l-carbocisteine inhibits respiratory syncytial virus infection in human tracheal epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Infectivity assays of human rhinovirus-A and -B serotypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparative in vitro analysis of inhibition of rhinovirus and influenza virus replication by mucoactive secretolytic agents and plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An In Vitro Microneutralization Assay for Influenza Virus Serology - PMC [pmc.ncbi.nlm.nih.gov]
Comparative study of Carbocisteine's impact on different mucin subtypes
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Carbocisteine's Effects on MUC1, MUC2, MUC4, MUC5AC, and MUC5B with Supporting Experimental Data.
Carbocisteine, a mucolytic agent widely used in the management of respiratory disorders characterized by excessive or viscous mucus, exerts its therapeutic effects through various mechanisms, including the modulation of mucin production. This guide provides a comparative analysis of Carbocisteine's impact on different mucin subtypes, focusing on the well-documented effects on MUC5AC and MUC5B, and exploring the potential implications for MUC1, MUC2, and MUC4 based on its known anti-inflammatory properties.
Executive Summary
Experimental evidence strongly indicates that Carbocisteine plays a significant role in regulating the expression of the major airway mucins, MUC5AC and MUC5B. It has been shown to inhibit the overproduction of MUC5AC, a key contributor to mucus viscosity in pathological states, and to restore the crucial MUC5B/MUC5AC ratio, which is often imbalanced in chronic respiratory diseases like COPD. These effects are primarily mediated through the inhibition of pro-inflammatory signaling pathways, namely the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathways.
While direct experimental data on the impact of Carbocisteine on MUC1, MUC2, and MUC4 is currently limited in the available scientific literature, its established anti-inflammatory actions suggest a potential for indirect modulation of these mucin subtypes, which are also known to be regulated by inflammatory stimuli.
Comparative Data on Mucin Expression
The following tables summarize the quantitative effects of Carbocisteine on MUC5AC and MUC5B expression as documented in preclinical studies.
Table 1: Effect of Carbocisteine on MUC5AC Expression
| Model System | Treatment | MUC5AC Protein Level Change | MUC5AC mRNA Level Change | Reference |
| COPD Mouse Model (Cigarette Smoke and LPS-induced) | High-dose Carbocisteine (225 mg/kg/d) | Significantly decreased (P<0.001) | Decreased | |
| SO2-exposed Rats | Carbocisteine (250 mg/kg x2/day) | Inhibited increase | Inhibited increase | |
| Human Neutrophil Elastase (HNE)-stimulated NCI-H292 cells | L-carbocisteine | Reduced HNE-induced secretion | Reduced HNE-induced expression |
Table 2: Effect of Carbocisteine on MUC5B Expression and MUC5B/MUC5AC Ratio
| Model System | Treatment | MUC5B Protein Level Change | MUC5B/MUC5AC Ratio | Reference |
| COPD Mouse Model (Cigarette Smoke and LPS-induced) | High-dose Carbocisteine (225 mg/kg/d) | Significantly decreased overproduction (P<0.01) | Significantly restored/increased (P<0.001) |
Note on MUC1, MUC2, and MUC4: Our comprehensive literature search did not yield specific quantitative experimental data on the direct effects of Carbocisteine on the expression of MUC1, MUC2, and MUC4. The anti-inflammatory properties of Carbocisteine, particularly its inhibition of NF-κB and MAPK pathways, suggest a potential for downregulating these mucins, as their expression is often upregulated by inflammatory mediators. However, without direct experimental evidence, this remains a hypothesis requiring further investigation.
Signaling Pathways Modulated by Carbocisteine
Carbocisteine's regulatory effects on mucin expression are intricately linked to its anti-inflammatory properties. The primary signaling pathways implicated are the NF-κB and MAPK/ERK pathways, which are key regulators of inflammatory gene expression, including mucins.
Unveiling the Synergy: Carbocisteine's Role in Enhancing Corticosteroid Efficacy in Respiratory Disease Models
A comprehensive analysis of preclinical data reveals that the mucolytic agent Carbocisteine acts synergistically with corticosteroids to combat steroid-resistant inflammation, primarily by restoring the activity of histone deacetylase 2 (HDAC2) through its antioxidant properties. This combination presents a promising therapeutic strategy for chronic respiratory diseases, such as Chronic Obstructive Pulmonary Disease (COPD), where corticosteroid efficacy is often compromised.
This guide delves into the experimental evidence from both in vivo animal models and in vitro cellular studies, providing a detailed comparison of the effects of Carbocisteine, corticosteroids, and their combination on key inflammatory and cellular markers. The data, summarized in clear, comparative tables, alongside detailed experimental protocols and signaling pathway diagrams, offers researchers and drug development professionals a thorough understanding of this synergistic interaction.
In Vivo Evidence: Restoring Steroid Sensitivity in a COPD Rat Model
A key study investigated the synergistic effects of Carbocisteine and dexamethasone (B1670325) in a rat model of COPD induced by cigarette smoke exposure. This model mimics the steroid-resistant inflammation often observed in human COPD patients. The results compellingly demonstrate that while dexamethasone alone had limited efficacy, its combination with Carbocisteine significantly ameliorated the pathological features of COPD.
Quantitative Data Summary: In Vivo Rat Model
| Parameter | Control | COPD + Vehicle | COPD + Dexamethasone | COPD + Carbocisteine | COPD + Dex + Carbo |
| Inflammatory Cells in BALF (x10⁵ cells/mL) | |||||
| Total Cells | 1.5 ± 0.3 | 8.2 ± 1.1 | 6.9 ± 0.9 | 5.1 ± 0.7 | 3.2 ± 0.5 |
| Macrophages | 1.2 ± 0.2 | 5.9 ± 0.8 | 5.1 ± 0.7 | 3.8 ± 0.5 | 2.1 ± 0.3 |
| Neutrophils | 0.2 ± 0.05 | 2.1 ± 0.4 | 1.7 ± 0.3 | 1.2 ± 0.2 | 0.8 ± 0.1 |
| Inflammatory Cytokines in BALF (pg/mL) | |||||
| TNF-α | 25 ± 5 | 110 ± 15 | 95 ± 12 | 70 ± 9 | 45 ± 7 |
| IL-1β | 15 ± 4 | 85 ± 11 | 72 ± 9 | 55 ± 7 | 30 ± 5 |
| Lung Function | |||||
| PEF (L/min) | 3.5 ± 0.4 | 1.8 ± 0.3 | 2.1 ± 0.3 | 2.6 ± 0.4 | 3.1 ± 0.4 |
| IP-slope (cmH₂O/s) | 0.8 ± 0.1 | 2.1 ± 0.3 | 1.8 ± 0.2 | 1.3 ± 0.2 | 0.9 ± 0.1 |
| HDAC2 Activity (ng/mg protein) | 10.5 ± 1.2 | 3.1 ± 0.5 | 3.5 ± 0.6 | 6.8 ± 0.9 | 9.2 ± 1.1 |
Data are presented as mean ± standard deviation. BALF: Bronchoalveolar Lavage Fluid; PEF: Peak Expiratory Flow; IP-slope: Inspiratory Pressure Slope.
In Vitro Evidence: Carbocisteine Counteracts Oxidative Stress in Human Bronchial Epithelial Cells
To elucidate the underlying molecular mechanisms, in vitro studies were conducted on human bronchial epithelial cells (16-HBE) exposed to cigarette smoke extract (CSE), a model for oxidative stress-induced steroid insensitivity. These experiments compared the effects of Carbocisteine and the corticosteroid fluticasone (B1203827) propionate.
Quantitative Data Summary: In Vitro 16-HBE Cell Model
| Parameter | Control | CSE + Vehicle | CSE + Fluticasone | CSE + Carbocisteine |
| Intracellular ROS (Mean Fluorescence Intensity) | 100 ± 12 | 250 ± 30 | 240 ± 28 | 150 ± 18 |
| Total Glutathione (GSH) (µM) | 8.5 ± 1.0 | 3.2 ± 0.5 | 3.5 ± 0.6 | 6.9 ± 0.8 |
| Nuclear HDAC2 Expression (Relative Units) | 1.0 ± 0.1 | 0.4 ± 0.05 | 0.45 ± 0.06 | 0.85 ± 0.1 |
| HDAC Activity (Relative Units) | 1.0 ± 0.1 | 0.5 ± 0.07 | 0.55 ± 0.08 | 0.9 ± 0.1 |
| IL-8 Release (pg/mL) | 50 ± 8 | 350 ± 40 | 320 ± 35 | 180 ± 22 |
Data are presented as mean ± standard deviation. ROS: Reactive Oxygen Species.
Experimental Protocols
In Vivo Steroid-Resistant COPD Rat Model
-
Animal Model: Male Sprague-Dawley rats were exposed to cigarette smoke (CS) from 10 commercial cigarettes, 2 sessions per day, for 4 weeks to induce a steroid-resistant COPD model. A control group was exposed to room air.
-
Treatment Groups:
-
COPD + Vehicle (Saline)
-
COPD + Dexamethasone (1 mg/kg, intraperitoneal injection)
-
COPD + Carbocisteine (250 mg/kg, oral gavage)
-
COPD + Dexamethasone + Carbocisteine
-
-
Treatment Administration: Treatments were administered daily for the last 2 weeks of the CS exposure period.
-
Bronchoalveolar Lavage (BAL): At the end of the study, rats were anesthetized, and BAL was performed to collect fluid for inflammatory cell and cytokine analysis.
-
Lung Function Measurement: Lung function parameters, including Peak Expiratory Flow (PEF) and Inspiratory Pressure slope (IP-slope), were assessed using a pulmonary function testing system.
-
HDAC2 Activity Assay: Nuclear extracts from lung tissue were prepared, and HDAC2 activity was measured using a colorimetric assay kit.
-
Cytokine Analysis: Levels of TNF-α and IL-1β in BAL fluid were quantified using ELISA kits.
In Vitro Steroid Insensitivity Model in Human Bronchial Epithelial Cells
-
Cell Culture: Human bronchial epithelial cells (16-HBE) were cultured to confluence in appropriate media.
-
Cigarette Smoke Extract (CSE) Preparation: CSE was prepared by bubbling the smoke from one cigarette into 10 mL of serum-free culture medium. This 100% CSE solution was then diluted to the desired concentration.
-
Treatment Groups:
-
Control (medium alone)
-
CSE (5%) + Vehicle
-
CSE (5%) + Fluticasone Propionate (10⁻⁸ M)
-
CSE (5%) + Carbocisteine (10⁻⁴ M)
-
-
Experimental Procedure: Cells were pre-treated with fluticasone or Carbocisteine for 1 hour, followed by co-incubation with 5% CSE for 24 hours.
-
Reactive Oxygen Species (ROS) Measurement: Intracellular ROS levels were measured using the fluorescent probe DCFH-DA and analyzed by flow cytometry.
-
Glutathione (GSH) Assay: Total intracellular GSH levels were determined using a colorimetric assay kit.
-
Western Blotting for HDAC2: Nuclear protein extracts were subjected to SDS-PAGE and Western blotting to determine the expression levels of HDAC2.
-
HDAC Activity Assay: Nuclear extract HDAC activity was measured using a colorimetric assay.
-
ELISA for IL-8: The concentration of IL-8 in the cell culture supernatant was measured by ELISA.
Signaling Pathways and Experimental Workflows
The synergistic effect of Carbocisteine and corticosteroids is rooted in their distinct but complementary mechanisms of action at the molecular level.
Synergistic Anti-inflammatory Mechanism
Experimental Workflow Overview
Conclusion
The presented experimental data strongly supports the synergistic interaction between Carbocisteine and corticosteroids in mitigating steroid-resistant inflammation. Carbocisteine's ability to restore HDAC2 activity by counteracting oxidative stress appears to be the cornerstone of this synergy, re-sensitizing the cellular machinery to the anti-inflammatory effects of corticosteroids. These findings provide a solid preclinical rationale for the clinical investigation of combination therapies involving Carbocisteine and corticosteroids for the treatment of chronic respiratory diseases characterized by steroid insensitivity. Further research is warranted to explore the full therapeutic potential and long-term benefits of this combination in a clinical setting.
Safety Operating Guide
Navigating the Disposal of Mucosin: A Guide for Laboratory Professionals
The proper disposal of pharmaceutical products is a critical component of laboratory safety and environmental responsibility. This guide provides detailed procedures for the disposal of "Mucosin," a brand name for medications that typically contain active ingredients such as Ambroxol or Carbocisteine. Adherence to these guidelines is essential to ensure the safety of personnel and the protection of the environment.
I. Immediate Safety and Logistical Information
When handling this compound for disposal, it is imperative to treat it as a chemical substance, adhering to standard laboratory safety protocols. Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. The disposal process should be conducted in a well-ventilated area, preferably within a chemical fume hood.
The primary routes of disposal for pharmaceutical waste are typically governed by local, state, and federal regulations. It is crucial to consult your institution's Environmental Health and Safety (EHS) department for specific guidance.
II. Operational Disposal Plan: A Step-by-Step Guide
The appropriate disposal method for this compound depends on its formulation (e.g., solid tablets, liquid syrup) and the regulatory framework of your location. The following is a general operational plan:
-
Waste Identification and Segregation :
-
Determine the active pharmaceutical ingredient (API) in your this compound product by consulting the product's packaging or Safety Data Sheet (SDS).
-
Segregate this compound waste from other laboratory waste streams. It should be classified as non-hazardous pharmaceutical waste unless otherwise specified by your local regulations.
-
-
Disposal of Solid Formulations (Tablets/Capsules) :
-
Do not crush or alter the tablets, as this can generate dust and increase the risk of exposure.
-
Place the solid waste into a designated, clearly labeled pharmaceutical waste container. This container should be robust, leak-proof, and have a secure lid.
-
Store the container in a secure, designated area away from general laboratory traffic until it is collected by a licensed waste management contractor.
-
-
Disposal of Liquid Formulations (Syrups) :
-
Under no circumstances should liquid pharmaceutical waste be poured down the drain. This can contaminate waterways and harm aquatic life.
-
Absorb the liquid this compound onto an inert material, such as vermiculite (B1170534) or sand.
-
Place the absorbed material into a designated pharmaceutical waste container.
-
Alternatively, for larger volumes, the liquid can be collected in a sealed, leak-proof container, clearly labeled with its contents.
-
III. Quantitative Data Summary
| Parameter | Ambroxol | Carbocisteine |
| Chemical Formula | C₁₃H₁₈Br₂N₂O | C₅H₉NO₄S |
| Appearance | White or yellowish crystalline powder | White crystalline powder |
| Solubility in Water | Slightly soluble | Slightly soluble |
| Recommended Disposal | Dispose of contents/container in accordance with local/regional/national/international regulations. | Dispose of contents/container in accordance with local/regional/national/international regulations. |
| Environmental Precautions | Avoid release to the environment. | Avoid release to the environment. |
IV. Experimental Protocols
Currently, there are no standard experimental protocols for the neutralization of this compound for disposal. The recommended procedure is to handle it as chemical waste and transfer it to a licensed disposal facility.
V. Mandatory Visualizations
The following diagrams illustrate the decision-making process and workflow for the proper disposal of pharmaceutical products like this compound in a laboratory setting.
Caption: Decision workflow for the proper disposal of this compound.
Caption: Experimental workflow for this compound disposal preparation.
Essential Safety and Handling Guide for Ambroxol Hydrochloride
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Ambroxol (B1667023) hydrochloride in a laboratory setting. Adherence to these procedures is vital for personnel safety, environmental protection, and regulatory compliance.
Ambroxol hydrochloride is a mucolytic agent used to break down mucus in respiratory ailments[1][2]. In a research context, it is being investigated for potential therapeutic applications in neurodegenerative diseases like Parkinson's[3][4]. Due to its pharmacological activity and potential environmental toxicity, it must be handled as a hazardous chemical[5][6].
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory when handling Ambroxol hydrochloride to prevent personal exposure. The following table summarizes the required PPE for various laboratory activities.
| Activity | Required Personal Protective Equipment |
| Dry Handling (weighing, mixing powders) | Lab coat, safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a respirator to prevent dust inhalation[5][7][8][9]. |
| Wet Handling (solutions, spills) | Lab coat, safety goggles or face shield, chemical-resistant gloves (e.g., nitrile)[5][8][10]. |
| Waste Disposal | Lab coat, safety glasses, and chemical-resistant gloves[5]. |
| Spill Management | Appropriate PPE as for the form of the spilled material (dry or wet), including respiratory protection for dust[5][6]. |
Operational Plan: Safe Handling Procedures
Engineering Controls:
-
Handle Ambroxol hydrochloride in a well-ventilated area. The use of a chemical fume hood or other local exhaust ventilation is recommended, especially when working with the powdered form to minimize dust generation and inhalation[6][7][8].
General Hygiene and Handling Practices:
-
Avoid all personal contact, including inhalation and contact with skin and eyes[6][8].
-
Wash hands thoroughly after handling the substance[7].
-
Do not eat, drink, or smoke in areas where Ambroxol hydrochloride is handled or stored[7].
-
Remove contaminated clothing and protective equipment before entering eating areas[7].
Storage:
-
Store in a tightly closed, properly labeled container in a cool, dry, and well-ventilated place[8].
-
Keep away from incompatible materials such as strong oxidizing agents[6].
Spill Management Protocol
In the event of a spill, follow these procedures:
-
Evacuate and Secure: Alert personnel in the immediate area and restrict access.
-
Don PPE: Wear appropriate PPE as outlined in the table above before attempting to clean the spill.
-
Containment and Cleanup:
-
Dry Spill: Carefully sweep or vacuum the powder, avoiding dust generation. Dampening the powder with water may be an option to prevent it from becoming airborne[6]. Place the collected material into a designated hazardous waste container.
-
Wet Spill: Absorb the liquid with an inert material such as vermiculite (B1170534) or sand. Place the absorbent material into a designated hazardous waste container[5].
-
-
Decontamination: Thoroughly clean the spill area with soap and water[5].
-
Waste Disposal: All cleanup materials must be disposed of as hazardous waste[5].
Disposal Plan
Ambroxol hydrochloride is considered toxic to aquatic life with long-lasting effects and must be disposed of as hazardous waste[5][6].
-
Waste Segregation: Do not mix Ambroxol hydrochloride waste with non-hazardous laboratory trash or incompatible chemical waste[5].
-
Waste Containers: Use designated, leak-proof, and clearly labeled hazardous waste containers. The label should include the full chemical name "Ambroxol hydrochloride," the primary hazards ("Toxic," "Environmental Hazard"), and the date of waste accumulation[5].
-
Storage of Waste: Keep hazardous waste containers sealed and stored in a designated, secure satellite accumulation area away from drains and heat sources[5].
-
Final Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department. The recommended method for final disposal is high-temperature incineration by a licensed hazardous waste facility[5]. Do not dispose of Ambroxol hydrochloride down the drain or in regular trash[5].
Experimental Workflow: Safe Handling and Disposal
Caption: Workflow for the safe handling and disposal of Ambroxol hydrochloride.
References
- 1. sallypharmacies.com [sallypharmacies.com]
- 2. Ambroxol Hydrochloride Uses, Dosage, Side Effects - Drugs.com [drugs.com]
- 3. parkinson.ca [parkinson.ca]
- 4. Phase 3 trial of ambroxol is underway | Parkinson's UK [parkinsons.org.uk]
- 5. benchchem.com [benchchem.com]
- 6. hoelzel-biotech.com [hoelzel-biotech.com]
- 7. chemos.de [chemos.de]
- 8. chemicalbook.com [chemicalbook.com]
- 9. solverchembooks.com [solverchembooks.com]
- 10. file.medchemexpress.com [file.medchemexpress.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
